Product packaging for Anthranilic acid(Cat. No.:CAS No. 1321-11-5)

Anthranilic acid

Cat. No.: B10759529
CAS No.: 1321-11-5
M. Wt: 137.14 g/mol
InChI Key: RWZYAGGXGHYGMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Anthranilic acid (2-aminobenzoic acid) is a vital aromatic amino acid derivative serving as a versatile building block and intermediate in numerous research fields. In pharmaceutical research, it is a key precursor for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like mefenamic acid, and various heterocyclic compounds including quinazolines and benzodiazepines, which are explored for their diverse biological activities. Its significance extends to biochemistry, where it is employed in the study of the kynurenine pathway and as a substrate for enzymatic assays. Furthermore, this compound is a fundamental starting material in the synthesis of azo dyes and pigments, leveraging its dual amino and carboxylic acid functional groups for condensation and diazotization reactions. Its mechanism of action in research contexts is often related to its role as a core scaffold that can be functionalized to create compounds with specific target interactions, such as enzyme inhibition. This high-purity reagent is essential for advancing projects in medicinal chemistry, materials science, and metabolic research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7NO2 B10759529 Anthranilic acid CAS No. 1321-11-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-aminobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,8H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWZYAGGXGHYGMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name ANTHRANILIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19826
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name ANTHRANILIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1295
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

118337-98-7, Array
Details Compound: Poly(anthranilic acid)
Record name Poly(anthranilic acid)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118337-98-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Details Compound: Poly(anthranilic acid)
Record name Anthranilic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118923
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8020094
Record name Anthranilic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8020094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Anthranilic acid appears as odorless white to pale-yellow or tan crystalline powder with a sweetish taste. (NTP, 1992), Dry Powder, White to pale yellow solid; [Merck Index] Cream-colored odorless crystalline solid; [MSDSonline], Solid, COLOURLESS-TO-YELLOW FLAKES OR WHITE-TO-YELLOW CRYSTALLINE POWDER.
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name ANTHRANILIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19826
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name Benzoic acid, 2-amino-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name Anthranilic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3712
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name 2-Aminobenzoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001123
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name ANTHRANILIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1295
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Boiling Point

Sublimes (NTP, 1992), Sublimes
Details Lide, D.R. CRC Handbook of Chemistry and Physics 86TH Edition 2005-2006. CRC Press, Taylor & Francis, Boca Raton, FL 2005, p. 3-26
Record name ANTHRANILIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19826
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Details Lide, D.R. CRC Handbook of Chemistry and Physics 86TH Edition 2005-2006. CRC Press, Taylor & Francis, Boca Raton, FL 2005, p. 3-26
Record name ANTHRANILIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1321
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Flash Point

340 °F (NTP, 1992), 150 °C, 150 °C /from table/
Details International Program on Chemical Safety/Commission of the European Communities; International Chemical Safety Card on Anthranilic acid (November 1998). Available from, as of July 12, 2007: https://www.inchem.org/pages/icsc.html
Record name ANTHRANILIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19826
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Details International Program on Chemical Safety/Commission of the European Communities; International Chemical Safety Card on Anthranilic acid (November 1998). Available from, as of July 12, 2007: https://www.inchem.org/pages/icsc.html
Record name Anthranilic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3712
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Details International Program on Chemical Safety/Commission of the European Communities; International Chemical Safety Card on Anthranilic acid (November 1998). Available from, as of July 12, 2007: https://www.inchem.org/pages/icsc.html
Record name ANTHRANILIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1321
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Details International Program on Chemical Safety/Commission of the European Communities; International Chemical Safety Card on Anthranilic acid (November 1998). Available from, as of July 12, 2007: https://www.inchem.org/pages/icsc.html
Record name ANTHRANILIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1295
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

less than 0.1 mg/mL at 68 °F (NTP, 1992), Freely soluble in alcohol, ether, Soluble in ethanol, ethyl ether, slightly soluble in trifluoroacetic acid, benzene, very soluble in chloroform, pyridine, In water, 3.5X10+3 mg/L at 25 °C, 3.5 mg/mL, Solubility in water, g/100ml at 20 °C: 0.35 (poor)
Details Yalkowsky, S.H., He, Yan., Handbook of Aqueous Solubility Data: An Extensive Compilation of Aqueous Solubility Data for Organic Compounds Extracted from the AQUASOL dATAbASE. CRC Press LLC, Boca Raton, FL. 2003., p. 386
Record name ANTHRANILIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19826
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Details Yalkowsky, S.H., He, Yan., Handbook of Aqueous Solubility Data: An Extensive Compilation of Aqueous Solubility Data for Organic Compounds Extracted from the AQUASOL dATAbASE. CRC Press LLC, Boca Raton, FL. 2003., p. 386
Record name ANTHRANILIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1321
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Details Yalkowsky, S.H., He, Yan., Handbook of Aqueous Solubility Data: An Extensive Compilation of Aqueous Solubility Data for Organic Compounds Extracted from the AQUASOL dATAbASE. CRC Press LLC, Boca Raton, FL. 2003., p. 386
Record name 2-Aminobenzoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001123
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Details Yalkowsky, S.H., He, Yan., Handbook of Aqueous Solubility Data: An Extensive Compilation of Aqueous Solubility Data for Organic Compounds Extracted from the AQUASOL dATAbASE. CRC Press LLC, Boca Raton, FL. 2003., p. 386
Record name ANTHRANILIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1295
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

1.412 (NTP, 1992) - Denser than water; will sink, 1.412 at 20 °C, 1.4 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.0
Details Lide, D.R. CRC Handbook of Chemistry and Physics 86TH Edition 2005-2006. CRC Press, Taylor & Francis, Boca Raton, FL 2005, p. 3-26
Record name ANTHRANILIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19826
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Details Lide, D.R. CRC Handbook of Chemistry and Physics 86TH Edition 2005-2006. CRC Press, Taylor & Francis, Boca Raton, FL 2005, p. 3-26
Record name ANTHRANILIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1321
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Details Lide, D.R. CRC Handbook of Chemistry and Physics 86TH Edition 2005-2006. CRC Press, Taylor & Francis, Boca Raton, FL 2005, p. 3-26
Record name ANTHRANILIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1295
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Density

4.7 (calculated) (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 4.7
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name ANTHRANILIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19826
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name ANTHRANILIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1295
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

Negligible (NTP, 1992), 0.000278 [mmHg], Vapor pressure, Pa at 52.6 °C: 0.1
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name ANTHRANILIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19826
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name Anthranilic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3712
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name ANTHRANILIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1295
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Color/Form

White to pale yellow, crystalline powder, Leaves from alcohol, NEEDLE-LIKE CRYSTALS

CAS No.

118-92-3, 1321-11-5
Record name ANTHRANILIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19826
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Anthranilic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118-92-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Anthranilic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118923
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aminobenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001321115
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anthranilic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04166
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name anthranilic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoic acid, 2-amino-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Anthranilic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8020094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Anthranilic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.898
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ANTHRANILIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0YS975XI6W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ANTHRANILIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1321
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2-Aminobenzoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001123
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name ANTHRANILIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1295
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

291 to 295 °F (NTP, 1992), 144-146 °C, 146.5 °C, 146-148 °C
Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 74
Record name ANTHRANILIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19826
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 74
Record name ANTHRANILIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1321
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 74
Record name 2-Aminobenzoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001123
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 74
Record name ANTHRANILIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1295
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties of Anthranilic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anthranilic acid, a key aromatic amino acid derivative, serves as a versatile building block in numerous biological and synthetic pathways. This technical guide provides a comprehensive overview of its fundamental chemical properties, including physicochemical constants, spectral characteristics, and reactivity. Detailed experimental methodologies for the determination of its key properties are presented, alongside visualizations of its role in significant biochemical and industrial processes. This document is intended to be a valuable resource for professionals engaged in research and development within the chemical and pharmaceutical sciences.

Physicochemical Properties

This compound, with the systematic name 2-aminobenzoic acid, is a white to pale-yellow crystalline solid. It possesses a slightly sweetish taste and is odorless. The molecule's amphoteric nature, arising from the presence of both an acidic carboxyl group and a basic amino group, is a cornerstone of its chemical behavior.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₇H₇NO₂
Molar Mass137.14 g/mol
AppearanceWhite to pale-yellow crystalline powder
Melting Point146-148 °C (295-298 °F; 419-421 K)
Boiling Point200 °C (sublimes)
Density1.412 g/cm³
pKa (carboxyl group)2.17 (in H₂O)
pKa (amino group)4.85 (in H₂O)
Vapor Pressure0.1 Pa (at 52.6 °C)
log P1.21

Table 2: Solubility of this compound

SolventSolubilityTemperature (°C)Reference(s)
Water0.572 g/100 mL25
ChloroformVery soluble-
PyridineVery soluble-
EthanolSoluble-
EtherSoluble-
BenzeneSlightly soluble-

The solubility of this compound is significantly influenced by pH due to its amphoteric character. In acidic solutions, the amino group is protonated, increasing its solubility in aqueous media. Conversely, in basic solutions, the carboxylic acid group is deprotonated, also enhancing its aqueous solubility.

Spectroscopic Properties

The structural features of this compound give rise to a characteristic spectroscopic fingerprint, which is invaluable for its identification and characterization.

Table 3: Spectroscopic Data for this compound

TechniqueSolvent/MethodKey Peaks/Signals and AssignmentsReference(s)
UV-Vis -λmax ≈ 336 nm
IR (Infrared) -~3400-3300 cm⁻¹ (N-H stretch), ~3200-2500 cm⁻¹ (O-H stretch, broad), ~1680 cm⁻¹ (C=O stretch), ~1600, 1580, 1480 cm⁻¹ (C=C aromatic stretch)
¹H NMR DMSO-d₆δ ~7.8 (dd, 1H, H-6), δ ~7.4 (ddd, 1H, H-4), δ ~6.7 (dd, 1H, H-3), δ ~6.5 (ddd, 1H, H-5), Broad signals for -NH₂ and -COOH protons
¹³C NMR DMSO-d₆δ ~169 (C=O), δ ~150 (C-2), δ ~134 (C-4), δ ~131 (C-6), δ ~116 (C-5), δ ~115 (C-3), δ ~113 (C-1)

Reactivity and Key Reactions

The chemical reactivity of this compound is dictated by its three key structural components: the aromatic ring, the amino group, and the carboxylic acid group.

  • Amphoteric Nature: As an amino acid, it can react with both acids and bases.

  • Diazotization: The amino group can be diazotized with nitrous acid to form a diazonium salt. This intermediate is unstable and can eliminate nitrogen and carbon dioxide to generate the highly reactive intermediate, benzyne. Benzyne is a powerful tool in organic synthesis for the formation of new carbon-carbon bonds.

  • Esterification: The carboxylic acid group can undergo esterification with alcohols in the presence of an acid catalyst.

  • Amide Formation: The amino group can react with acyl chlorides or anhydrides to form amides.

  • Electrophilic Aromatic Substitution: The amino group is an activating, ortho-, para-directing group, while the carboxyl group is a deactivating, meta-directing group. The overall outcome of electrophilic substitution reactions is influenced by the reaction conditions.

Experimental Protocols

Determination of pKa by Potentiometric Titration

This method involves monitoring the pH of a solution of this compound as a titrant of known concentration is added.

Materials:

  • This compound

  • Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Beaker

Procedure:

  • Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).

  • Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water in a beaker.

  • Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.

  • Begin stirring the solution gently.

  • Titrate the this compound solution with the standardized NaOH solution, recording the pH after each incremental addition of the titrant.

  • Continue the titration past the equivalence points.

  • To determine the pKa of the ammonium (B1175870) group, dissolve a known amount of this compound in a known volume of standardized HCl solution and titrate with standardized NaOH.

  • Plot a graph of pH versus the volume of NaOH added.

  • The pKa values correspond to the pH at the half-equivalence points on the titration curve. The first pKa (carboxyl group) will be in the acidic region, and the second pKa (amino group) will be in the neutral to slightly basic region.

Determination of Solubility by the Isothermal Saturation Method

This gravimetric method determines the solubility of a compound in a specific solvent at a constant temperature.

Materials:

  • This compound

  • Selected solvent (e.g., water, ethanol)

  • Thermostatically controlled water bath or shaker

  • Vials with screw caps

  • Analytical balance

  • Filtration apparatus (e.g., syringe filter)

  • Oven

Procedure:

  • Add an excess amount of this compound to a known volume or mass of the solvent in a vial.

  • Seal the vial and place it in a thermostatically controlled shaker or water bath set to the desired temperature.

  • Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours).

  • After reaching equilibrium, allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant liquid using a syringe fitted with a filter to remove any solid particles.

  • Transfer the filtered solution to a pre-weighed container.

  • Evaporate the solvent from the container in an oven at a temperature below the boiling point of the solvent and the melting point of this compound.

  • Once all the solvent has evaporated, weigh the container with the dried solute.

  • The mass of the dissolved this compound can be calculated by subtracting the initial weight of the container.

  • The solubility can then be expressed in terms of g/100 mL or other desired units.

Visualizations of Key Pathways

Tryptophan Biosynthesis Pathway

This compound is a crucial intermediate in the biosynthesis of the essential amino acid tryptophan from chorismic acid.

Tryptophan_Biosynthesis Chorismate Chorismate Anthranilate This compound Chorismate->Anthranilate Anthranilate Synthase PRA Phosphoribosyl anthranilate (PRA) Anthranilate->PRA Anthranilate phosphoribosyl- transferase PRPP Phosphoribosyl pyrophosphate (PRPP) PRPP->PRA CdRP Carboxyphenylamino- deoxyribulose phosphate (CdRP) PRA->CdRP Phosphoribosylanthranilate isomerase IGP Indole-3-glycerol phosphate (IGP) CdRP->IGP Indole-3-glycerol phosphate synthase Tryptophan Tryptophan IGP->Tryptophan Tryptophan synthase

Caption: Biosynthesis of Tryptophan from Chorismate.

Industrial Synthesis of this compound

The primary industrial route to this compound involves the Hofmann rearrangement of phthalamic acid, which is derived from phthalic anhydride.

Industrial_Synthesis PhthalicAnhydride Phthalic Anhydride PhthalamicAcid Sodium Phthalamate PhthalicAnhydride->PhthalamicAcid + NH₃, NaOH Intermediate N-halo- phthalamate PhthalamicAcid->Intermediate + NaOCl (or NaOBr) Isocyanate Isocyanate Intermediate Intermediate->Isocyanate Hofmann Rearrangement AnthranilicAcid This compound Isocyanate->AnthranilicAcid + H₂O, H⁺

Caption: Industrial Synthesis of this compound.

Safety and Handling

This compound is an irritant to the eyes, skin, and respiratory tract. It is important to handle this chemical in a well-ventilated area, preferably in a fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact, flush the affected area with copious amounts of water. Store in a cool, dry, well-ventilated place away from strong oxidizing agents.

Conclusion

This technical guide has provided a detailed examination of the core chemical properties of this compound. The tabulated data on its physicochemical and spectroscopic properties offer a quick reference for laboratory work. The outlined experimental protocols provide a foundation for the accurate determination of its key characteristics. Furthermore, the visualized pathways of its biosynthesis and industrial synthesis highlight its significance in both natural and industrial contexts. This compilation of information serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating a deeper understanding and application of this important chemical compound.

A Comprehensive Technical Guide to the Synthesis of Anthranilic Acid from Phthalic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anthranilic acid (2-aminobenzoic acid) is a vital chemical intermediate in the manufacturing of a wide array of products, including pharmaceuticals, azo dyes, and fragrances.[1][2] Industrially, the most prevalent and economically viable synthesis route begins with phthalic anhydride (B1165640), a readily available commodity chemical. This process involves a two-step sequence: the formation of an amide intermediate (phthalamic acid or phthalimide), followed by a Hofmann rearrangement to yield the final product.[1][3][4] This guide provides an in-depth examination of this synthetic pathway, offering detailed experimental protocols, quantitative data summaries, and visual diagrams of the reaction mechanisms and workflows to support research and development activities.

Core Synthesis Pathway

The conversion of phthalic anhydride to this compound is primarily a two-stage process.

Stage 1: Formation of an Amide Intermediate Phthalic anhydride is first converted into an amide derivative. This is typically achieved through one of two main routes:

  • Amination with Ammonia (B1221849): Reaction with aqueous ammonia opens the anhydride ring to form the sodium salt of phthalamic acid.[1][5]

  • Reaction with Ammonia Source: Heating phthalic anhydride with a source of ammonia, such as aqueous ammonia, ammonium (B1175870) carbonate, or urea, leads to the formation of phthalimide (B116566) through a dehydration/cyclization reaction.[6][7][8]

Stage 2: Hofmann Rearrangement The amide intermediate undergoes a Hofmann rearrangement (also known as Hofmann degradation). This classic organic reaction converts a primary amide into a primary amine with one fewer carbon atom.[9][10] In this synthesis, the amide functionality of phthalamic acid or phthalimide is treated with an alkaline solution of sodium hypohalite (typically sodium hypochlorite (B82951) or sodium hypobromite).[1][4] The reaction proceeds through an isocyanate intermediate, which is subsequently hydrolyzed to yield this compound, with the loss of the carbonyl carbon as carbon dioxide (which is trapped as carbonate in the basic medium).[9][11]

Reaction Mechanism and Pathway Diagram

The overall transformation involves nucleophilic attack on the anhydride, followed by a base-mediated rearrangement and subsequent hydrolysis.

G A Phthalic Anhydride B Phthalamic Acid Salt (Intermediate) A->B + NH3, NaOH C Phthalimide (Intermediate) A->C + NH3 (or Urea), Heat D N-Bromoamide Intermediate B->D + NaOBr (Br2, NaOH) C->D + NaOBr (Br2, NaOH) E Isocyanate Intermediate D->E Rearrangement (-Br-, -CO2) F This compound E->F Hydrolysis (H2O)

Caption: Chemical pathway for this compound synthesis.

Quantitative Data Summary

The efficiency of the synthesis is dependent on the specific reagents and conditions used in each step. The following tables summarize key quantitative data from established protocols.

Table 1: Synthesis of Phthalimide Intermediate
Ammonia SourceMolar Ratio (Anhydride:Source)Temperature (°C)Reaction TimeYield (%)Reference
28% Aqueous NH₃1 : 1.94~3001.5 - 2 hours95 - 97[6]
Ammonium Carbonate1 : 1.29Fused (Heated)Not specifiedHigh[6][7]
Urea2 : 1120 - 133Until solidificationHigh[12]
Table 2: Hofmann Rearrangement for this compound
Starting MaterialHypohaliteMolar Ratio (Amide:Base:Halogen)Temperature (°C)Key StepsReference
PhthalimideNaOCl1 : 4.9 : 1 (approx.)80Neutralization with HCl, precipitation with Acetic Acid[4]
PhthalimideNaOBrVariable0 -> 80Formation of hypobromite (B1234621) at 0°C, reaction at 80°C[12]
Phthalamic AcidNaOClStoichiometric< 70 (continuous)Continuous process with cooling and heating stages[13]

Detailed Experimental Protocols

The following protocols are synthesized from established laboratory and industrial procedures.

Protocol 1: Synthesis of Phthalimide from Phthalic Anhydride

This protocol is adapted from Organic Syntheses and utilizes aqueous ammonia.[6]

Reagents:

  • Phthalic Anhydride: 500 g (3.4 moles)

  • 28% Aqueous Ammonia: 400 g (6.6 moles)

Procedure:

  • Combine 500 g of phthalic anhydride and 400 g of 28% aqueous ammonia in a 5-liter round-bottomed flask.

  • Fit the flask with a wide-bore air condenser.

  • Slowly heat the mixture with a free flame. The mixture will begin to liquefy. Occasional shaking is recommended.

  • Continue heating for approximately 1.5 to 2 hours until the temperature of the melt reaches 300°C and all water has evaporated. The mixture should be a clear, homogeneous melt. Any sublimate in the condenser should be pushed back down.

  • Carefully pour the hot molten product into a suitable container (e.g., a ceramic crock) and cover it to prevent sublimation as it cools.

  • Once cooled, the solid cake of phthalimide can be broken up and used directly for the next step. The product is typically 95-97% pure.[6]

Protocol 2: Synthesis of this compound via Hofmann Rearrangement

This protocol describes the conversion of phthalimide to this compound using sodium hypochlorite.[4]

Reagents:

  • Phthalimide: 40 g (0.27 moles)

  • Sodium Hydroxide (NaOH): 80 g (2.0 moles)

  • 5% Sodium Hypochlorite (NaOCl) solution: 400 g

  • Hydrochloric Acid (HCl): For neutralization

  • Glacial Acetic Acid: For precipitation

Procedure:

  • In a suitable vessel, dissolve 80 g of NaOH in 280 mL of water, cooling the solution throughout the addition.

  • Add 40 g of finely powdered phthalimide to the cold NaOH solution and stir until it dissolves.

  • While maintaining cooling and agitation, slowly add 400 g of a 5% NaOCl solution.

  • After the addition is complete, warm the solution to 80°C for a few minutes to ensure the reaction goes to completion.

  • Cool the reaction mixture and carefully neutralize it with hydrochloric acid.

  • Precipitate the this compound by adding an excess of strong acetic acid.

  • Filter the resulting white precipitate using a Buchner funnel, wash it with cold water, and dry at 100°C. The expected melting point of pure this compound is 145-148°C.[1][14]

Experimental Workflow Visualization

A clear workflow is critical for the successful and safe execution of the synthesis in a laboratory setting.

G cluster_0 Stage 1: Phthalimide Synthesis cluster_1 Stage 2: Hofmann Rearrangement A1 Combine Phthalic Anhydride & NH3(aq) A2 Heat to 300°C (1.5-2 hrs) A1->A2 Heating A3 Pour Melt & Cool A2->A3 Homogeneous Melt A4 Obtain Solid Phthalimide A3->A4 B2 Dissolve Phthalimide A4->B2 Transfer Intermediate B1 Prepare cold NaOH(aq) B1->B2 B3 Slowly Add NaOCl(aq) (Keep Cool) B2->B3 Exothermic B4 Heat to 80°C B3->B4 Complete Reaction B5 Cool & Neutralize (HCl) B4->B5 B6 Precipitate with Acetic Acid B5->B6 B7 Filter, Wash & Dry B6->B7 B8 Pure Anthranilic Acid B7->B8

Caption: Laboratory workflow for this compound synthesis.

Safety and Handling

  • Phthalic Anhydride: Can cause irritation to the skin, eyes, and respiratory tract. Handle in a well-ventilated area.

  • Sodium Hydroxide: Highly corrosive. Causes severe burns. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. The dissolution in water is highly exothermic.

  • Bromine/Sodium Hypochlorite: Both are strong oxidizing agents and are corrosive. Bromine is highly toxic and volatile. All operations involving these reagents should be performed in a fume hood with appropriate PPE.

  • High Temperatures: The synthesis of phthalimide involves heating to 300°C. Appropriate care must be taken to avoid thermal burns.

This technical guide outlines a robust and well-documented pathway for the synthesis of this compound from phthalic anhydride. By providing clear protocols, quantitative data, and process visualizations, it serves as a valuable resource for professionals in chemical research and drug development.

References

The Anthranilic Acid Biosynthesis Pathway in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Anthranilic acid is a pivotal aromatic molecule in plant metabolism, serving as a key precursor to the essential amino acid L-tryptophan and a diverse array of secondary metabolites with critical functions in plant defense, growth, and development. The biosynthesis of this compound is a tightly regulated process, primarily controlled at the enzymatic and transcriptional levels. This technical guide provides an in-depth exploration of the core this compound biosynthesis pathway in plants, detailing the key enzymatic steps, their kinetics, and the intricate regulatory networks that govern metabolic flux. Furthermore, this document outlines comprehensive experimental protocols for the purification and characterization of key enzymes, as well as the quantification of this compound and related metabolites, to facilitate further research and application in drug development and metabolic engineering.

Introduction

The shikimate pathway, a central metabolic route in plants and microorganisms, culminates in the production of chorismate, a critical branch-point metabolite. Chorismate serves as the precursor for the synthesis of the three aromatic amino acids: phenylalanine, tyrosine, and tryptophan. The entry point into the tryptophan biosynthetic pathway is the conversion of chorismate to anthranilate, a reaction catalyzed by the enzyme anthranilate synthase (AS).[1][2] This initial step is the committed step in tryptophan biosynthesis and is, therefore, a major site of regulation.[3][4]

This compound itself is a precursor to a wide range of specialized plant metabolites, including alkaloids, and volatile compounds that play roles in defense against herbivores and pathogens, as well as in attracting pollinators.[2][5] Given its central role, understanding the biosynthesis of this compound and its regulation is of significant interest for agricultural biotechnology and the development of novel pharmaceuticals.

The Core Biosynthesis Pathway

The biosynthesis of this compound from chorismate is the first of a five-step pathway leading to L-tryptophan, and it occurs in the plastids of plant cells.[6]

Conversion of Chorismate to Anthranilate

The conversion of chorismate to anthranilate is catalyzed by anthranilate synthase (AS) . This enzyme is typically a heterotetrameric complex composed of two alpha (α) and two beta (β) subunits.[7] The α-subunit possesses the catalytic site for the conversion of chorismate and the allosteric binding site for the feedback inhibitor, tryptophan.[8] The β-subunit is responsible for hydrolyzing glutamine to provide ammonia (B1221849) for the reaction.[3]

The reaction proceeds as follows: Chorismate + L-glutamine → Anthranilate + Pyruvate + L-glutamate [9]

Alternatively, under certain conditions, ammonia can serve as the amino donor: Chorismate + NH₃ → Anthranilate + Pyruvate [10]

Subsequent Steps in Tryptophan Biosynthesis

Following its synthesis, anthranilate is further metabolized in the tryptophan pathway. The second committed step is the transfer of a phosphoribosyl group from 5-phospho-α-D-ribose 1-pyrophosphate (PRPP) to anthranilate, a reaction catalyzed by anthranilate phosphoribosyltransferase (PAT) .[6]

Quantitative Data on Key Enzymes

The activity of the enzymes in the this compound biosynthesis pathway has been characterized in several plant species. The following tables summarize key kinetic parameters.

EnzymePlant SpeciesSubstrateK_m_V_max_Reference
Anthranilate SynthaseCatharanthus roseusChorismate67 ± 3 µM-[7]
L-glutamine0.37 ± 0.05 mM-[7]
MgCl₂0.26 ± 0.03 mM-[7]
Anthranilate Phosphoribosyltransferase (PAT1)Arabidopsis thalianaAnthranilate19.63 µM-[11]
Citrus sinensisAnthranilate--[11]
Pistacia veraAnthranilate--[11]
Juglans regiaAnthranilate28.23 µM-[11]
Selaginella moellendorffiiAnthranilate22.66 µM-[11]
Physcomitrium patensAnthranilate--[11]

Table 1: Michaelis-Menten Constants (K_m_) for Key Enzymes in this compound Biosynthesis.

EnzymePlant SpeciesInhibitorK_i_ / IC_50_Type of InhibitionReference
Anthranilate SynthaseCatharanthus roseusL-tryptophan-Allosteric[7]
Anthranilate Phosphoribosyltransferase (PAT1)Arabidopsis thalianaAnthranilate4.3 mMSubstrate Inhibition[11]
Citrus sinensisAnthranilate4.1 mMSubstrate Inhibition[11]
Selaginella moellendorffiiAnthranilate3.6 mMSubstrate Inhibition[11]
Physcomitrium patensTyrosine1180 µM (IC_50_)-[4]
Selaginella moellendorffiiPhenylalanine1980 µM (IC_50_)-[4]

Table 2: Inhibition Constants (K_i_) and IC_50_ Values for Key Enzymes.

Regulation of the Pathway

The biosynthesis of this compound is meticulously regulated at multiple levels to balance the metabolic flux towards primary and secondary metabolism.

Feedback Inhibition

The primary mechanism for the regulation of anthranilate synthase is allosteric feedback inhibition by the end-product of the pathway, L-tryptophan.[3][4] Tryptophan binds to the α-subunit of AS, inducing a conformational change that reduces the enzyme's catalytic activity.[8] In Catharanthus roseus, this inhibition exhibits positive cooperativity with respect to chorismate binding at higher tryptophan concentrations, with a Hill coefficient of 2 at 20 µM tryptophan.[7]

Transcriptional Regulation

The expression of genes encoding anthranilate synthase subunits is subject to complex transcriptional control, often in response to developmental cues and environmental stresses. In Arabidopsis thaliana, there are two genes encoding the α-subunit, ASA1 and ASA2. While ASA2 is expressed at a basal level, ASA1 expression is induced by wounding and pathogen infiltration, suggesting its role in producing tryptophan-derived defense compounds.[12]

The jasmonate signaling pathway plays a crucial role in regulating tryptophan metabolism in response to biotic stress.[13] Jasmonate-isoleucine (JA-Ile) promotes the degradation of JASMONATE ZIM-DOMAIN (JAZ) repressor proteins, which in turn relieves the repression of transcription factors such as MYC2, MYB34, MYB51, and MYB122.[13][14][15] These transcription factors then activate the expression of genes involved in the biosynthesis of tryptophan and tryptophan-derived secondary metabolites like indole (B1671886) glucosinolates and camalexin.[14][15]

Jasmonate_Signaling_Pathway Biotic_Stress Biotic Stress (e.g., Pathogen, Herbivory) JA_Ile JA-Ile Biotic_Stress->JA_Ile COI1 COI1 JA_Ile->COI1 JAZ JAZ Repressors COI1->JAZ Degradation MYC2 MYC2 JAZ->MYC2 MYB_TFs MYB34, MYB51, MYB122 JAZ->MYB_TFs ASA1 ASA1 Gene (Anthranilate Synthase) MYC2->ASA1 Trp_Biosynthesis Tryptophan Biosynthesis MYB_TFs->Trp_Biosynthesis Defense_Metabolites Defense Metabolites (e.g., Camalexin, Indole Glucosinolates) Trp_Biosynthesis->Defense_Metabolites

Jasmonate signaling pathway regulating tryptophan biosynthesis.

Experimental Protocols

Heterologous Expression and Purification of Anthranilate Synthase

This protocol describes the expression of plant anthranilate synthase in E. coli and its subsequent purification.

5.1.1. Gene Cloning and Expression Vector Construction

  • Synthesize codon-optimized cDNAs for the α and β subunits of the desired plant anthranilate synthase.

  • Clone the cDNAs into a suitable bacterial expression vector, such as pET-Duet™, which allows for the co-expression of both subunits. Incorporate an N-terminal His₆-tag on one of the subunits for affinity purification.

  • Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).

5.1.2. Protein Expression

  • Inoculate a 5 mL LB medium containing the appropriate antibiotic with a single colony of the transformed E. coli and grow overnight at 37°C with shaking.

  • The next day, inoculate 1 L of Terrific Broth with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

  • Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours to enhance soluble protein expression.

5.1.3. Protein Purification

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

  • Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole).

  • Elute the His-tagged protein with elution buffer (lysis buffer with 250-500 mM imidazole).

  • Analyze the purified protein fractions by SDS-PAGE.

  • For further purification, perform size-exclusion chromatography to isolate the correctly assembled heterotetrameric complex.

Anthranilate Synthase Enzyme Activity Assay

This assay measures the production of anthranilate from chorismate.

5.2.1. Reagents

  • Assay Buffer: 50 mM Tris-HCl pH 7.8, 5 mM MgCl₂, 10 mM L-glutamine, 1 mM DTT.

  • Chorismic acid stock solution (e.g., 10 mM in 50 mM Tris-HCl pH 7.8).

  • Purified anthranilate synthase.

  • Stop Solution: 1 M HCl.

  • Extraction Solvent: Ethyl acetate (B1210297).

5.2.2. Procedure

  • Set up the reaction mixture in a microcentrifuge tube containing assay buffer and purified enzyme.

  • Pre-incubate the mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding chorismic acid to a final concentration of 200 µM.

  • Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding an equal volume of Stop Solution.

  • Extract the anthranilate by adding two volumes of ethyl acetate and vortexing vigorously.

  • Centrifuge to separate the phases and transfer the upper organic phase to a new tube.

  • Evaporate the ethyl acetate under a stream of nitrogen or in a vacuum concentrator.

  • Resuspend the dried anthranilate in a suitable solvent (e.g., methanol) for quantification.

5.2.3. Quantification

  • The amount of anthranilate produced can be quantified by fluorescence spectroscopy (Excitation: 340 nm, Emission: 400 nm) or by LC-MS/MS analysis as described in section 5.4.

Enzyme_Assay_Workflow Start Start Prepare_Reaction Prepare Reaction Mixture (Buffer, Enzyme, Glutamine) Start->Prepare_Reaction Pre_Incubate Pre-incubate at 30°C Prepare_Reaction->Pre_Incubate Add_Chorismate Initiate with Chorismate Pre_Incubate->Add_Chorismate Incubate Incubate at 30°C Add_Chorismate->Incubate Stop_Reaction Stop Reaction with HCl Incubate->Stop_Reaction Extract Extract with Ethyl Acetate Stop_Reaction->Extract Evaporate Evaporate Solvent Extract->Evaporate Quantify Quantify Anthranilate (Fluorescence or LC-MS/MS) Evaporate->Quantify End End Quantify->End

Workflow for the anthranilate synthase enzyme activity assay.
Metabolite Extraction from Plant Tissue for LC-MS/MS Analysis

This protocol is for the extraction of this compound and other polar metabolites from plant tissues.[1][2]

5.3.1. Materials

  • Plant tissue (e.g., leaves, roots).

  • Liquid nitrogen.

  • Mortar and pestle or bead beater.

  • Extraction Solvent: 80% methanol (B129727) (v/v) in water, pre-chilled to -20°C.

  • Microcentrifuge tubes.

5.3.2. Procedure

  • Harvest fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

  • Weigh approximately 50-100 mg of the frozen powder into a pre-chilled microcentrifuge tube.

  • Add 1 mL of pre-chilled extraction solvent.

  • Vortex the mixture for 1 minute.

  • Incubate on ice for 30 minutes, with occasional vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube.

  • For a second extraction, resuspend the pellet in another 0.5 mL of extraction solvent, vortex, centrifuge, and combine the supernatants.

  • Filter the combined supernatant through a 0.22 µm syringe filter into an LC-MS vial.

Quantification of this compound by LC-MS/MS

This method provides a sensitive and specific means of quantifying this compound in plant extracts.

5.4.1. Instrumentation

  • A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS).

  • A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

5.4.2. LC Conditions

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Gradient: A typical gradient would be to start with a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to the initial conditions for re-equilibration.

  • Injection Volume: 5-10 µL.

  • Column Temperature: 40°C.

5.4.3. MS/MS Conditions

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Multiple Reaction Monitoring (MRM): Monitor the transition of the precursor ion to a specific product ion for this compound (e.g., m/z 138 → 120).

  • Optimize cone voltage and collision energy for maximum signal intensity.

5.4.4. Quantification

  • Prepare a standard curve of this compound in the extraction solvent over a range of concentrations.

  • Analyze the standards and the plant extracts by LC-MS/MS.

  • Quantify the amount of this compound in the samples by comparing their peak areas to the standard curve.

Conclusion

The biosynthesis of this compound represents a critical juncture in plant metabolism, linking primary amino acid synthesis with the production of a vast array of secondary metabolites. The regulation of this pathway through feedback inhibition and transcriptional control ensures that the plant can dynamically allocate resources to growth, development, and defense in response to internal and external cues. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the intricacies of this pathway, paving the way for advancements in crop improvement and the discovery of novel bioactive compounds.

References

"physical and chemical characteristics of anthranilic acid"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical and Chemical Characteristics of Anthranilic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, systematically named 2-aminobenzoic acid, is an aromatic amino acid with the chemical formula C₇H₇NO₂.[1] It consists of a benzene (B151609) ring with a carboxylic acid and an amine group substituted at adjacent positions.[1] This ortho-substitution confers unique chemical properties and makes it a versatile precursor in a multitude of synthetic and biological processes. While once considered a vitamin (Vitamin L₁), it is now understood to be a non-essential nutrient in humans, though it plays a crucial role as a biosynthetic intermediate.[1] This guide provides a comprehensive overview of the physical and chemical characteristics of this compound, its synthesis, key reactions, and its significance in various scientific domains, particularly in drug development.

Structure and General Properties

This compound is an amphoteric molecule, capable of acting as both an acid (due to the carboxylic acid group) and a base (due to the amino group).[1] In its solid state, it exists as a white to pale-yellow crystalline powder and may have a sweetish taste.[1][2][3][4] The molecule can exist in both the standard amino-carboxylic acid form and as a zwitterion.[1]

Physical Characteristics

The physical properties of this compound are summarized in the table below, providing a quick reference for laboratory and developmental applications.

PropertyValueReference
Molecular Formula C₇H₇NO₂[1][5]
Molar Mass 137.14 g/mol [1][3][5][6]
Appearance White to pale-yellow crystalline powder[1][2][3][4][7]
Odor Odorless[1][2]
Taste Sweetish[1][2][3]
Melting Point 144-148 °C (291-298 °F; 417-421 K)[1][2][6][8]
Boiling Point Sublimes, ~200 °C (392 °F; 473 K)[1][6]
Density 1.412 g/cm³[1][6][8]
Vapor Pressure 0.1 Pa (at 52.6 °C)[1][6]
pKa (carboxyl group) 2.17[6]
pKa (amino group) 4.85[6]
log P (Octanol/Water Partition Coefficient) 1.21[1]
Solubility

The solubility of this compound is a critical parameter in its application and is influenced by the solvent and pH.

SolventSolubilityReference
Water 0.572 g/100 mL (at 25 °C)[1][6]
Hot Water Soluble[8]
Ethanol Soluble[1][6][8][9]
Ether Soluble[1][8]
Chloroform Very soluble[1][6]
Pyridine Very soluble[1][6]
Benzene Slightly soluble[1][6]

The solubility in aqueous solutions is pH-dependent; it increases in both acidic and basic conditions due to the formation of the corresponding ammonium (B1175870) cation and carboxylate anion.[9][10]

Spectral Data

Spectroscopic data is essential for the identification and quantification of this compound.

TechniqueKey FeaturesReference
UV-Vis Maximum absorption at 336 nm has been reported in some studies.[11]
¹H NMR Chemical shifts are observed for the aromatic protons and the protons of the amine and carboxylic acid groups. Specific shifts can be found in databases like the BMRB.[12][13]
¹³C NMR Resonances for the seven carbon atoms, including the carboxyl and aromatic carbons, are characteristic.[12]
IR Spectroscopy Characteristic peaks for N-H stretching of the amine, O-H stretching of the carboxylic acid, C=O stretching of the carbonyl group, and aromatic C-H and C=C stretching are observed.[14]
Mass Spectrometry The molecular ion peak corresponding to its molar mass is a key feature.[3][14]

Chemical Characteristics and Reactions

This compound's dual functionality makes it a versatile building block in organic synthesis.

Industrial Synthesis

The primary industrial route for the synthesis of this compound involves the Hofmann rearrangement of phthalamic acid, which is derived from phthalic anhydride (B1165640).[1][6]

G Phthalic Anhydride Phthalic Anhydride Phthalamic Acid Sodium Salt Phthalamic Acid Sodium Salt Phthalic Anhydride->Phthalamic Acid Sodium Salt + NH₃, NaOH This compound This compound Phthalamic Acid Sodium Salt->this compound Hofmann Rearrangement (+ HOCl)

Caption: Industrial synthesis of this compound.

Biosynthesis

In biological systems, this compound is a key intermediate in the biosynthesis of the essential amino acid tryptophan from chorismic acid, a reaction catalyzed by anthranilate synthase.[1][15]

G Chorismic Acid Chorismic Acid This compound This compound Chorismic Acid->this compound Anthranilate Synthase Tryptophan Tryptophan This compound->Tryptophan Attachment of PRPP, Cyclization

Caption: Biosynthesis of tryptophan from this compound.

Key Chemical Reactions
Diazotization and Benzyne (B1209423) Formation

The amino group of this compound can be diazotized with nitrous acid to form a diazonium salt. This intermediate is unstable and can eliminate nitrogen and carbon dioxide to generate the highly reactive intermediate, benzyne.[1][16] Benzyne can then be trapped in various reactions, such as Diels-Alder cycloadditions.[16]

G This compound This compound Diazonium Salt Diazonium Salt This compound->Diazonium Salt + HONO Benzyne Benzyne Diazonium Salt->Benzyne - N₂, - CO₂ Diels-Alder Product Diels-Alder Product Benzyne->Diels-Alder Product + Diene

Caption: Diazotization of this compound and benzyne formation.

Esterification

The carboxylic acid group of this compound can undergo esterification with alcohols in the presence of an acid catalyst to form anthranilate esters.[17][18] These esters are widely used in the fragrance and flavor industries.[19]

Acylation

The amino group can be acylated, for example, with acetic anhydride to form N-acetylthis compound.[20]

Experimental Protocols

Synthesis of this compound from Phthalimide (B116566)

This laboratory-scale synthesis is based on the Hofmann rearrangement.[21][22][23]

Materials:

Procedure:

  • Dissolve finely powdered phthalimide and sodium hydroxide in water, ensuring the solution is cooled.[22][23]

  • Add a solution of sodium hypochlorite to the agitated phthalimide solution.[22][23]

  • Warm the solution for a few minutes (e.g., to 80°C) to complete the reaction.[22][23]

  • Cool the reaction mixture and carefully neutralize it with hydrochloric or sulfuric acid.[22][23]

  • Precipitate the this compound by adding an excess of strong acetic acid.[22][23]

  • Filter the precipitate, wash it with cold water, and dry it.[21] Recrystallization from hot water can be performed for purification.[22]

Esterification of this compound (General Procedure)

This protocol describes the formation of anthranilate esters.[17][18][24]

Materials:

  • This compound

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Acid catalyst (e.g., concentrated sulfuric acid)

Procedure:

  • Dissolve this compound in an excess of the desired anhydrous alcohol.

  • Carefully add a catalytic amount of concentrated sulfuric acid while stirring.

  • Reflux the mixture for several hours.

  • After cooling, neutralize the excess acid with a base (e.g., sodium bicarbonate solution).

  • Extract the ester with an organic solvent.

  • Wash the organic layer, dry it over an anhydrous salt (e.g., magnesium sulfate), and remove the solvent under reduced pressure to obtain the crude ester.

  • Purify the ester by distillation or chromatography.

Diazotization of this compound

This procedure outlines the formation of the diazonium salt.[25]

Materials:

  • This compound

  • Concentrated hydrochloric acid

  • Sodium nitrite (B80452) (NaNO₂)

  • Ice

Procedure:

  • Prepare a suspension of this compound in water and concentrated hydrochloric acid in a flask equipped with a mechanical stirrer.[25]

  • Cool the suspension to 0-5°C in an ice bath.[25]

  • Slowly add a pre-cooled aqueous solution of sodium nitrite while maintaining the low temperature.[25]

  • The resulting solution contains the diazonium salt, which can be used immediately in subsequent reactions.

Analytical Methods

A generic workflow for the analysis of this compound in a sample matrix is presented below.

G Sample Preparation Sample Preparation Extraction Extraction Sample Preparation->Extraction e.g., Plasma, Solution Chromatographic Separation Chromatographic Separation Extraction->Chromatographic Separation e.g., Liquid-Liquid Extraction Detection Detection Chromatographic Separation->Detection e.g., HPLC, GLC Quantification Quantification Detection->Quantification e.g., UV, MS

Caption: General workflow for the analysis of this compound.

High-performance liquid chromatography (HPLC) and gas-liquid chromatography (GLC) are common techniques for the determination of this compound.[26][27] For HPLC, a C18 column is often used with a mobile phase consisting of a methanol/phosphate buffer mixture.[26] For GLC analysis of plasma samples, a derivatization step such as silylation may be required prior to injection.[27]

Applications in Drug Development and Research

This compound and its derivatives are of significant interest in medicinal chemistry and drug development.[28][29] The this compound scaffold is considered a "privileged" structure, meaning it can serve as a basis for the development of a wide range of biologically active compounds.[28][29]

Derivatives of this compound have been shown to exhibit a broad spectrum of pharmacological activities, including:

  • Anti-inflammatory: The fenamates, a class of non-steroidal anti-inflammatory drugs (NSAIDs) like mefenamic acid and flufenamic acid, are derivatives of this compound.[28][30]

  • Antiviral: Certain derivatives have shown potential as antiviral agents, for instance, by inhibiting the hepatitis C virus NS5B polymerase.[28]

  • Anticancer: Some this compound derivatives act as inducers of apoptosis and inhibitors of signaling pathways involved in cancer, such as the hedgehog signaling pathway and the mitogen-activated protein kinase (MAPK) pathway.[28]

  • Antimicrobial and Antifungal: Various derivatives have demonstrated antimicrobial and antifungal properties.[28]

  • Diuretic: Furosemide, a potent loop diuretic, is a well-known pharmaceutical derived from this compound.[31]

  • Anticoagulant: Betrixaban is an example of an anticoagulant drug synthesized from an this compound precursor.[31]

The diverse biological activities of its derivatives make this compound a valuable starting material for the synthesis of new therapeutic agents.[31] The presence of two reactive functional groups allows for a wide range of chemical modifications, facilitating the generation of large compound libraries for structure-activity relationship (SAR) studies.[28][29]

Conclusion

This compound is a molecule of fundamental importance in both industrial and biological chemistry. Its unique physical and chemical properties, stemming from its amphoteric nature and ortho-substituted aromatic structure, make it a versatile and valuable compound. A thorough understanding of its characteristics, synthetic routes, and reactivity is crucial for researchers and scientists in organic chemistry, biochemistry, and particularly in the field of drug discovery and development, where its derivatives continue to provide a rich source of new therapeutic leads.

References

Anthranilic Acid Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, functional groups, and therapeutic potential of anthranilic acid derivatives in modern drug discovery.

Introduction

This compound, a simple aromatic amine and carboxylic acid, serves as a privileged scaffold in medicinal chemistry. Its derivatives have given rise to a diverse array of therapeutic agents with a broad spectrum of biological activities. The inherent structural features of the this compound core, namely the amino and carboxylic acid functional groups, provide convenient handles for chemical modification, allowing for the generation of large and diverse compound libraries. This versatility has made this compound derivatives a cornerstone in the development of drugs for inflammatory diseases, cancer, microbial infections, and neurological disorders. This technical guide provides a comprehensive overview of this compound derivatives, focusing on their functional groups, synthesis, biological activities, and their role in modulating key signaling pathways.

Core Structure and Functional Groups

The fundamental structure of this compound consists of a benzene (B151609) ring substituted with an amino group and a carboxylic acid group at the ortho position (2-aminobenzoic acid).[1] This arrangement imparts amphoteric properties to the molecule.[1] The reactivity of both the amino and carboxylic acid groups allows for a wide range of chemical modifications, leading to the synthesis of various derivatives such as amides, esters, and heterocyclic compounds.[2] The nature and position of substituents on the aromatic ring and modifications of the core functional groups significantly influence the physicochemical properties and biological activities of the resulting derivatives.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various chemical reactions targeting the amino and carboxylic acid functionalities, as well as the aromatic ring.

General Synthetic Strategies:
  • N-Acylation/Arylation: The amino group can be readily acylated or arylated to form amides. This is a common strategy in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) of the fenamate class.[3]

  • Esterification: The carboxylic acid group can be converted to esters, which can alter the pharmacokinetic properties of the parent molecule.

  • Heterocycle Formation: The ortho positioning of the amino and carboxylic acid groups facilitates the synthesis of various fused heterocyclic systems, such as quinazolinones, benzodiazepines, and benzoxazinones, which are scaffolds for many biologically active compounds.[4]

  • Substitution on the Aromatic Ring: The benzene ring can be substituted with various functional groups (e.g., halogens, nitro groups) to modulate the electronic and steric properties of the molecule, thereby influencing its biological activity.

Key Functional Groups and Their Influence on Biological Activity

The biological activity of this compound derivatives is intricately linked to the nature of their functional groups.

  • Amide Derivatives: A large number of biologically active this compound derivatives are amides. For instance, N-phenylthis compound derivatives are well-known for their anti-inflammatory properties. The substituents on the N-phenyl ring play a crucial role in determining the potency and selectivity of these compounds.

  • Diamide Derivatives: this compound diamides have shown potential as P-glycoprotein inhibitors, which could be beneficial in overcoming multidrug resistance in cancer.[3]

  • Sulfonamide Derivatives: The incorporation of a sulfonamide group can lead to compounds with antimicrobial and anticancer activities.[5]

  • Heterocyclic Derivatives: Fusion of the this compound core with heterocyclic rings often results in compounds with enhanced biological activity and novel mechanisms of action.

Physicochemical and Biological Properties of Selected this compound Derivatives

The following tables summarize key quantitative data for a selection of this compound derivatives, highlighting their physicochemical properties and biological activities.

Table 1: Physicochemical Properties of this compound and its Derivatives

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Solubility in WaterlogP
This compoundC₇H₇NO₂137.14146-1485.72 g/L at 25 °C1.21
Mefenamic AcidC₁₅H₁₅NO₂241.29230Sparingly soluble5.12
Flufenamic AcidC₁₄H₁₀F₃NO₂281.23132-135Sparingly soluble5.69
Niflumic AcidC₁₃H₉F₃N₂O₂282.22204Sparingly soluble4.93

Data compiled from various sources.[6][7]

Table 2: Biological Activity of Selected this compound Derivatives

CompoundTarget/ActivityIC₅₀ / % InhibitionCell Line/Organism
5-Nitro-substituted sulfonamideCytotoxicityIC₅₀: 15.71 µg/mLMOLT-3
4-Methoxy-substituted sulfonamideAntifungal25-50% inhibition at 4 µg/mLC. albicans
Compound 5 (a pyrazoline derivative)Anti-inflammatory51.05% inhibitionCarrageenan-induced rat paw edema
Methyl anthranilateAntiandrogenic-Prostate cancer cells
Various N-phenyl this compound derivativesAnti-inflammatorye.g., Compound 29 : 68.54% inhibitionCarrageenan-induced rat paw edema

Data compiled from various sources.[2][5][8]

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis and characterization of novel compounds. Below are representative protocols for the synthesis of this compound derivatives.

Protocol 1: Synthesis of 5-Bromo-N-(2'-amino-1',3',4'-oxadiazol-5'-ylmethyl) this compound

This multi-step synthesis involves bromination of this compound, followed by reaction with ethyl chloroacetate (B1199739), semicarbazide (B1199961) hydrochloride, and subsequent cyclization.

  • Bromination of this compound: this compound is reacted with bromine to yield 5-bromothis compound.

  • Reaction with Ethyl Chloroacetate: The resulting 5-bromothis compound is reacted with ethyl chloroacetate to produce 5-bromo-N-(ethylacetato)this compound.

  • Formation of Semicarbazide Derivative: The product from the previous step is reacted with semicarbazide hydrochloride to yield 5-Bromo-N-(semicarbazido carbonyl methyl) this compound.

  • Dehydration and Cyclization: The semicarbazide derivative is dehydrated using sulfuric acid to afford the final product, 5-Bromo-N-(2'-amino-1',3',4'-oxadiazol-5'-ylmethyl) this compound.[9]

Protocol 2: Synthesis of N-Substituted this compound Amides

This protocol describes a general method for the synthesis of amide derivatives.

  • Activation of Carboxylic Acid: The carboxylic acid group of a substituted this compound is activated, for example, using a coupling reagent like 1,1'-carbonyldiimidazole (B1668759) (CDI).

  • Amide Bond Formation: The activated this compound is then reacted with a primary or secondary amine to form the corresponding amide derivative.

  • Purification: The crude product is purified using techniques such as recrystallization or column chromatography.[10]

Characterization Techniques

The synthesized compounds are typically characterized using a combination of spectroscopic and analytical methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical structure and connectivity of atoms.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., C=O, N-H).[9]

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Melting Point Analysis: To assess the purity of the synthesized compound.[9]

  • Thin-Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the product.

Signaling Pathways and Mechanisms of Action

This compound derivatives exert their biological effects by modulating various cellular signaling pathways.

Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its aberrant activation is implicated in several cancers.[11][12] Some this compound derivatives have been investigated as inhibitors of this pathway. The canonical Hh pathway involves the binding of a Hedgehog ligand (like Sonic Hedgehog, Shh) to the Patched (PTCH1) receptor, which relieves the inhibition of Smoothened (SMO). Activated SMO then leads to the activation of GLI transcription factors, which translocate to the nucleus and induce the expression of target genes involved in cell proliferation and survival.[11]

Hedgehog_Pathway cluster_membrane Cell Membrane cluster_nucleus Inside Nucleus Shh Shh Ligand PTCH1 PTCH1 Shh->PTCH1 binds SMO SMO PTCH1->SMO inhibits GLI GLI SMO->GLI activates SUFU SUFU GLI->SUFU dissociates from Nucleus Nucleus GLI->Nucleus translocates to TargetGenes Target Genes (e.g., Myc, Bcl-2) GLI->TargetGenes activates transcription Anthranilic_Acid_Derivative This compound Derivative (Inhibitor) Anthranilic_Acid_Derivative->SMO may inhibit Anthranilic_Acid_Derivative->GLI may inhibit

Caption: Inhibition of the Hedgehog signaling pathway by this compound derivatives.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK signaling cascade is a key pathway that regulates cell proliferation, differentiation, and survival.[13] The Ras-Raf-MEK-ERK pathway is a well-characterized MAPK cascade.[14] Dysregulation of this pathway is a hallmark of many cancers. Certain N-aryl this compound derivatives have been identified as inhibitors of MEK1/2, key kinases in this pathway.[13]

MAPK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK binds Ras Ras RTK->Ras activates Raf Raf Ras->Raf activates MEK MEK1/2 Raf->MEK phosphorylates/ activates ERK ERK1/2 MEK->ERK phosphorylates/ activates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors activates CellProliferation Cell Proliferation, Survival, etc. TranscriptionFactors->CellProliferation regulates gene expression for Anthranilic_Acid_Derivative This compound Derivative (Inhibitor) Anthranilic_Acid_Derivative->MEK inhibits Drug_Discovery_Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Phase cluster_clinical Clinical Development Target_ID Target Identification and Validation Hit_ID Hit Identification (e.g., HTS, Fragment Screening) Target_ID->Hit_ID Hit_to_Lead Hit-to-Lead Optimization (SAR Studies) Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization (ADME/Tox Profiling) Hit_to_Lead->Lead_Opt In_Vivo In Vivo Efficacy and Safety Studies Lead_Opt->In_Vivo IND IND-Enabling Studies In_Vivo->IND Phase_I Phase I Clinical Trials IND->Phase_I Phase_II Phase II Clinical Trials Phase_I->Phase_II Phase_III Phase III Clinical Trials Phase_II->Phase_III NDA New Drug Application (NDA) Phase_III->NDA Anthranilic_Acid_Scaffold This compound Scaffold Anthranilic_Acid_Scaffold->Hit_ID Anthranilic_Acid_Scaffold->Hit_to_Lead

References

Spectroscopic Analysis of Anthranilic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for pure anthranilic acid (2-aminobenzoic acid), a key intermediate in the biosynthesis of tryptophan and a valuable compound in the manufacturing of dyes, perfumes, and pharmaceuticals. This document is intended for researchers, scientists, and drug development professionals, offering detailed spectroscopic data, experimental protocols, and visual workflows to aid in the identification, characterization, and quality control of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a unique "fingerprint" of the molecule, revealing the presence of specific functional groups.

Data Presentation: IR Absorption Bands

The IR spectrum of this compound is characterized by distinct absorption bands corresponding to its primary functional groups: the carboxylic acid (-COOH) and the aromatic amine (-NH₂).

Wavenumber (cm⁻¹)IntensityAssignment of Vibrational Mode
3394 cm⁻¹StrongN-H stretching (asymmetric) of the amine group.[1]
~3000-2500 cm⁻¹BroadO-H stretching of the carboxylic acid (involved in hydrogen bonding).
1670-1680 cm⁻¹StrongC=O stretching of the carboxylic acid.
1584-1620 cm⁻¹StrongN-H bending (scissoring) of the amine group and C=C stretching of the aromatic ring.[2][3]
1521 cm⁻¹MediumC=C aromatic ring stretching.[2]
1263 cm⁻¹StrongC-O stretching of the carboxylic acid.[2]
750-800 cm⁻¹StrongC-H out-of-plane bending (indicative of ortho-disubstitution on the benzene (B151609) ring).

Note: Peak positions can vary slightly depending on the sample preparation method (e.g., KBr pellet, Nujol mull, thin film).

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy - KBr Pellet Method

The potassium bromide (KBr) pellet technique is a common method for preparing solid samples for IR analysis.[4][5]

  • Sample Preparation: Grind 1-2 mg of pure this compound with approximately 100-200 mg of dry, spectroscopic grade KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder into a pellet press die. Apply high pressure (typically 8-10 tons) for several minutes using a hydraulic press to form a thin, transparent, or translucent pellet.[4]

  • Background Spectrum: Place the empty sample holder in the FTIR spectrometer and record a background spectrum. This accounts for atmospheric CO₂ and H₂O, as well as any instrumental artifacts.

  • Sample Spectrum: Mount the KBr pellet containing the sample in the sample holder and place it in the spectrometer's beam path.

  • Data Acquisition: Acquire the IR spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio over a range of 4000 to 400 cm⁻¹.

  • Data Processing: The acquired sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Visualization: IR Spectroscopy Workflow

IR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis start Start: Pure this compound Solid grind Grind with Dry KBr start->grind press Press into Transparent Pellet grind->press background Acquire Background Spectrum (Air/KBr) press->background Place Pellet in Spectrometer sample Acquire Sample Spectrum background->sample process Process Data (Ratio Sample/Background) sample->process end Final IR Spectrum process->end

Workflow for obtaining an IR spectrum using the KBr pellet method.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the absorption of UV light is primarily due to π → π* transitions within the aromatic ring and n → π* transitions involving the non-bonding electrons of the oxygen and nitrogen atoms.

Data Presentation: UV-Vis Absorption Maxima

The UV-Vis spectrum of this compound is typically recorded in a solvent such as ethanol (B145695) or methanol.

Wavelength (λmax)Molar Absorptivity (ε)SolventTransition Type
~321-336 nm~3,000-5,000 L mol⁻¹ cm⁻¹Ethanol/Methanolπ → π
~250-260 nm~8,000-10,000 L mol⁻¹ cm⁻¹Ethanol/Methanolπ → π

Note: The exact λmax and ε values can be influenced by the solvent polarity and pH.[6] this compound is also fluorescent, with an excitation peak around 336 nm and an emission peak around 411 nm.[7]

Experimental Protocol: UV-Vis Spectroscopy in Solution

This protocol outlines the standard procedure for obtaining a UV-Vis absorption spectrum.[8][9]

  • Solution Preparation: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a UV-grade solvent (e.g., ethanol). From this stock, prepare a dilute solution (e.g., 0.01 mg/mL) to ensure the absorbance falls within the linear range of the instrument (typically 0.1 to 1.0 AU).

  • Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps (deuterium for UV, tungsten for visible) to warm up and stabilize.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent (e.g., ethanol) to be used as the reference or blank. Place it in the reference holder of the spectrophotometer and run a baseline correction across the desired wavelength range (e.g., 200-500 nm).[8]

  • Sample Measurement: Rinse the sample cuvette with a small amount of the analyte solution, then fill it. Place the cuvette in the sample holder.

  • Spectrum Acquisition: Scan the sample over the specified wavelength range. The instrument records the absorbance at each wavelength.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax) from the resulting spectrum.

Visualization: UV-Vis Spectroscopy Workflow

UVVis_Workflow cluster_prep Sample Preparation cluster_analysis Spectrophotometer Analysis start Start: Pure this compound dissolve Dissolve in UV-Grade Solvent start->dissolve dilute Dilute to Appropriate Concentration dissolve->dilute baseline Run Baseline with Solvent Blank dilute->baseline Fill Cuvettes measure Measure Sample Absorbance baseline->measure end Final UV-Vis Spectrum measure->end

Workflow for obtaining a UV-Vis spectrum of a solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework.

Data Presentation: ¹H NMR (Proton NMR)

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The following data were recorded in DMSO-d₆.[10][11]

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~11.0 - 13.0broad singlet-1H-COOH
7.72doublet of doubletsJ = 8.0, 1.6 Hz1HH-6
7.23triplet of doubletsJ = 8.3, 1.6 Hz1HH-4
6.76doubletJ = 8.3 Hz1HH-5
6.52tripletJ = 8.0 Hz1HH-3
~7.0 (variable)broad singlet-2H-NH₂

Note: The chemical shifts of the acidic -COOH and amine -NH₂ protons are variable and can be confirmed by D₂O exchange.

Data Presentation: ¹³C NMR

The ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms and their electronic environment. The following data were recorded in DMSO-d₆.[10][12][13]

Chemical Shift (δ, ppm)Assignment
169.6C-7 (-COOH)
151.5C-2 (C-NH₂)
133.8C-4 (CH)
131.2C-6 (CH)
116.4C-5 (CH)
114.6C-3 (CH)
109.6C-1 (C-COOH)
Experimental Protocol: NMR Spectroscopy

This protocol describes the general steps for acquiring NMR spectra of an organic compound.[14][15]

  • Sample Preparation: Dissolve approximately 10-20 mg of pure this compound in about 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[10] Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if the solvent does not contain it.

  • Instrument Tuning: Insert the NMR tube into the spectrometer's probe. The instrument is then tuned to the specific nucleus being observed (¹H or ¹³C) and the magnetic field is "shimmed" to maximize its homogeneity, which improves spectral resolution.

  • Parameter Setup: Set the acquisition parameters for the experiment. This includes the pulse sequence, number of scans, acquisition time, and relaxation delay. For ¹³C NMR, a greater number of scans is typically required due to the low natural abundance of the ¹³C isotope.[10]

  • Data Acquisition: The experiment is initiated. A radiofrequency pulse excites the nuclei, and the resulting signal (Free Induction Decay, FID) is detected as the nuclei relax.

  • Data Processing: The FID, which is a time-domain signal, is converted into a frequency-domain spectrum using a mathematical operation called a Fourier Transform. The spectrum is then phased and baseline-corrected. Chemical shifts are referenced to the internal standard (TMS at 0.00 ppm).

Visualization: NMR Spectroscopy Workflow

NMR_Workflow start Start: Pure this compound dissolve Dissolve in Deuterated Solvent (e.g., DMSO-d6) start->dissolve place Place Sample in NMR Spectrometer dissolve->place tune Tune Probe and Shim Magnet place->tune acquire Acquire FID (Free Induction Decay) tune->acquire process Fourier Transform, Phase, and Baseline Correction acquire->process end Final NMR Spectrum (¹H or ¹³C) process->end

Generalized workflow for an NMR spectroscopy experiment.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Data Presentation: Electron Ionization (EI) Mass Spectrometry

In EI-MS, the molecule is ionized by a high-energy electron beam, leading to the formation of a molecular ion (M⁺˙) and various fragment ions.

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Assignment
13769.8[M]⁺˙ (Molecular Ion)[16]
119100[M - H₂O]⁺˙ or [M - NH₃ - H]⁺
9251.0[M - COOH]⁺ or [C₆H₆N]⁺[16]
6516.6[C₅H₅]⁺ (Fragment from benzenium ion)[16]

Note: The molecular ion peak at m/z 137 confirms the molecular weight of this compound (C₇H₇NO₂).[16][17] The base peak at m/z 119 represents the most abundant fragment ion.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

This protocol describes a typical EI-MS experiment.[18][19]

  • Sample Introduction: A small amount of the solid this compound sample is introduced into the instrument, often via a direct insertion probe. The sample is heated in a vacuum to induce sublimation, converting it to the gas phase.[18]

  • Ionization: The gaseous molecules enter the ionization chamber where they are bombarded by a beam of high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged radical ion known as the molecular ion (M⁺˙).[19]

  • Fragmentation: The high energy of the molecular ion often causes it to be unstable, leading to its fragmentation into smaller, charged ions and neutral radicals or molecules.

  • Mass Analysis: The positively charged ions (both the molecular ion and the fragments) are accelerated by an electric field into the mass analyzer (e.g., a quadrupole or magnetic sector). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

  • Detection: A detector at the end of the mass analyzer counts the number of ions at each m/z value.

  • Spectrum Generation: The instrument's software plots the relative abundance of the ions versus their m/z ratio to generate the mass spectrum.

Visualization: Mass Spectrometry Workflow

MS_Workflow cluster_prep Ion Source cluster_analysis Analysis & Detection start Gaseous this compound ionize Bombard with e⁻ (70 eV) start->ionize fragment Formation of M⁺˙ and Fragments ionize->fragment accelerate Accelerate Ions fragment->accelerate separate Separate by m/z (Mass Analyzer) accelerate->separate detect Detect Ions separate->detect end Final Mass Spectrum detect->end

Workflow for an Electron Ionization Mass Spectrometry experiment.

References

An In-depth Technical Guide to the Solubility of Anthranilic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of anthranilic acid in various organic solvents. This compound (2-aminobenzoic acid) is a key intermediate in the synthesis of pharmaceuticals, dyes, and fragrances. Its solubility is a critical parameter for process design, purification, and formulation development. This document presents available quantitative solubility data, detailed experimental protocols for solubility determination, and visual representations of the experimental workflow.

Quantitative Solubility of this compound

The solubility of this compound is influenced by the polarity of the solvent, its hydrogen bonding capacity, and the temperature. Generally, this compound, an amphoteric molecule with both an acidic carboxylic group and a basic amino group, exhibits better solubility in polar organic solvents compared to non-polar ones.[1] The following table summarizes the available quantitative data on the solubility of this compound in select organic solvents.

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Mole Fraction (x)
Water200.4500.03280.00059
Water250.5720.04170.00075
Ethanol-Soluble--
Ether-Soluble--
Chloroform-Very Soluble--
Pyridine-Very Soluble--
Benzene-Slightly Soluble--
Trifluoroacetic Acid-Slightly Soluble--

Factors Influencing Solubility

Several factors govern the solubility of this compound in organic solvents:

  • Polarity: this compound's solubility is highest in polar solvents that can engage in hydrogen bonding and dipole-dipole interactions with its carboxylic acid and amino groups.[1]

  • Temperature: The solubility of solids in liquids, including this compound in organic solvents, generally increases with temperature. This is because the dissolution process is often endothermic.

  • Solvent-Solute Interactions: The specific interactions between the functional groups of this compound and the solvent molecules play a crucial role. Solvents capable of acting as both hydrogen bond donors and acceptors can effectively solvate the this compound molecule.

  • Crystalline Structure: The crystal lattice energy of solid this compound must be overcome by the solvation energy for dissolution to occur. Different polymorphic forms of this compound may exhibit different solubilities.

Experimental Protocols for Solubility Determination

The following section details a standard experimental protocol for determining the solubility of this compound in an organic solvent using the isothermal shake-flask method followed by gravimetric analysis. This method is reliable for generating thermodynamic solubility data.

Isothermal Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a constant temperature.

Materials and Equipment:

  • This compound (high purity)

  • Organic solvent of interest (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Thermostatic shaker bath or incubator

  • Calibrated thermometer

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Glass vials with screw caps

  • Pipettes and volumetric flasks

  • Drying oven

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of glass vials containing a known volume or mass of the organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

  • Equilibration: Securely cap the vials and place them in a thermostatic shaker bath set to the desired temperature. Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation. The agitation ensures a uniform distribution of the solute and facilitates the dissolution process.

  • Phase Separation: After equilibration, stop the agitation and allow the vials to rest in the thermostatic bath for at least 2 hours to allow the undissolved solid to settle.

  • Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-heated (to the experimental temperature) syringe fitted with a filter to prevent any solid particles from being transferred.

  • Gravimetric Analysis:

    • Dispense the filtered supernatant into a pre-weighed, dry container.

    • Record the exact mass of the solution.

    • Evaporate the solvent under controlled conditions (e.g., in a fume hood or using a rotary evaporator).

    • Dry the remaining solid residue (this compound) in a drying oven at a temperature below its melting point until a constant mass is achieved.

    • Record the final mass of the dried this compound.

  • Calculation of Solubility:

    • The mass of the dissolved this compound is the final mass of the residue.

    • The mass of the solvent is the difference between the mass of the solution and the mass of the dissolved this compound.

    • Calculate the solubility in grams of solute per 100 g of solvent.

    • If the initial volume of the supernatant was accurately measured, the solubility can also be expressed in g/L or mol/L.

Alternative Analytical Techniques

For some solvent systems, or to increase throughput, other analytical methods can be employed to determine the concentration of the saturated solution:

  • UV-Vis Spectroscopy: This method is suitable if this compound has a distinct chromophore and the solvent is transparent in the corresponding UV-Vis region. A calibration curve of known concentrations of this compound in the solvent must first be prepared.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and specific method for determining the concentration of this compound. A suitable mobile phase and column must be selected, and a calibration curve must be generated.

Visualizing the Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key workflows in solubility determination.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_results Results prep_vials Prepare Vials with Solvent add_solute Add Excess this compound prep_vials->add_solute thermo_shake Thermostatic Shaking (24-72h) add_solute->thermo_shake settle Settle Undissolved Solid (≥2h) thermo_shake->settle sampling Withdraw & Filter Supernatant settle->sampling analysis_method Gravimetric or Spectroscopic Analysis sampling->analysis_method calculation Calculate Solubility analysis_method->calculation

Caption: Experimental workflow for determining the solubility of this compound.

gravimetric_analysis_workflow start Filtered Saturated Solution weigh_solution Weigh a Known Volume/Mass of Solution start->weigh_solution evaporate Evaporate the Solvent weigh_solution->evaporate dry_residue Dry Residue to Constant Mass evaporate->dry_residue weigh_residue Weigh the Dried this compound dry_residue->weigh_residue calculate Calculate Solubility (g/100g solvent) weigh_residue->calculate

Caption: Detailed workflow for the gravimetric analysis of solubility.

Conclusion

This technical guide has summarized the available information on the solubility of this compound in organic solvents, provided a detailed experimental protocol for its determination, and visualized the associated workflows. While qualitative data indicates solubility in several polar organic solvents, there is a clear need for more comprehensive, quantitative, and temperature-dependent solubility studies to support the process development and formulation activities in the pharmaceutical and chemical industries. The methodologies outlined herein provide a robust framework for generating such critical data.

References

Unlocking the Glow: A Technical Guide to the Luminescent Properties of Anthranilic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Anthranilic acid, a simple aromatic amino acid, and its derivatives have emerged as a significant class of fluorescent molecules with broad applications in biomedical research and drug development.[1][2][3] Their intrinsic fluorescence, coupled with the versatility of their chemical structure, allows for the fine-tuning of their photophysical properties, making them ideal candidates for fluorescent probes, labels, and sensors.[1][3] This technical guide provides an in-depth exploration of the core luminescent properties of this compound derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing fundamental concepts to empower researchers in harnessing their full potential.

Core Luminescent Properties and Photophysical Data

The fluorescence of this compound derivatives typically appears in the blue region of the spectrum, with emission maxima generally ranging from 380 to 420 nm.[1] The luminescent characteristics, including excitation and emission wavelengths, Stokes shifts, and quantum yields, are highly sensitive to the molecular structure and the surrounding environment.[1][4][5] Modifications to the aromatic ring, the carboxylic acid group, and the amino group can significantly alter these properties.[1]

Influence of Molecular Structure

Substituents on the aromatic ring play a crucial role in modulating the electronic and, consequently, the photophysical properties of this compound derivatives. Electron-withdrawing groups, such as trifluoromethyl and cyano groups, have been shown to enhance the sensitivity of these molecules as environmental probes, leading to substantial increases in quantum yields in non-polar solvents.[1] Derivatization of the carboxylic acid to form esters or amides also impacts the luminescent behavior.[1]

Solvatochromism

This compound derivatives often exhibit solvatochromism, where their absorption and emission spectra shift in response to the polarity of the solvent.[4][5] This property is particularly pronounced in ester derivatives and is attributed to intramolecular charge transfer (ICT) in the excited state.[1] The Stokes shift, the difference between the maximum excitation and emission wavelengths, generally increases with environmental polarity.[1][4][5]

Quantitative Photophysical Data

The following tables summarize key quantitative data for a selection of this compound derivatives, providing a comparative overview of their luminescent properties in different solvent environments.

Compound/DerivativeSolventExcitation Max (nm)Emission Max (nm)Stokes Shift (nm)Quantum Yield (Φ)Reference
This compound (AA)Methanol---0.43[1]
This compound (AA)Chloroform---0.26[1]
This compound (AA)Ethanol---0.59[1]
4-Trifluoromethyl ester derivativeChloroform---up to 100%[1]
4-Cyano ester derivativeChloroform---up to 100%[1]
FurosemideAqueous (pH 3.0)35040050-[6]
Mefenamic AcidAqueous (pH 3.0)38543550-[6]
Tolfenamic AcidAqueous (pH 3.0)38043555-[6]

Experimental Protocols

Accurate characterization of the luminescent properties of this compound derivatives is paramount for their effective application. The following sections detail the methodologies for key experiments.

Synthesis of this compound Derivatives

The synthesis of derivatives often involves standard organic chemistry reactions to modify the core this compound structure. For example, phenylboronic acid conjugates of this compound can be prepared in high yield (82–95%) for applications in biomedical imaging.[1]

A general workflow for the synthesis and purification of these derivatives is outlined below.

Synthesis_Workflow Start Starting Materials (this compound, Reagents) Reaction Chemical Reaction (e.g., Esterification, Amidation) Start->Reaction Mixing Purification Purification (e.g., Chromatography, Recrystallization) Reaction->Purification Crude Product Characterization Structural Characterization (NMR, Mass Spectrometry) Purification->Characterization Purified Product Final Pure Derivative Characterization->Final Verified Structure

A generalized workflow for the synthesis and characterization of this compound derivatives.
Measurement of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) is a critical parameter that quantifies the efficiency of the fluorescence process. The comparative method, using a well-characterized standard, is a reliable approach for its determination.[7][8]

Protocol for Relative Quantum Yield Measurement:

  • Standard Selection: Choose a suitable fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample. This compound itself can be used as a standard (Φ = 0.59 in aerated ethanol).[1]

  • Solution Preparation: Prepare a series of dilute solutions of both the standard and the test compound in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[7]

  • Absorbance Measurement: Record the UV-Vis absorption spectra of all solutions and note the absorbance at the excitation wavelength.

  • Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrumental parameters.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each solution.

    • Plot a graph of the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • Determine the gradient (slope) of the linear fit for both plots.

  • Calculation: The quantum yield of the sample (Φ_sample) is calculated using the following equation[7][9]:

    Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)

    where:

    • Φ_std is the quantum yield of the standard.

    • Grad_sample and Grad_std are the gradients from the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

    • η_sample and η_std are the refractive indices of the solvents used for the sample and standard, respectively (if they are different).

Quantum_Yield_Workflow cluster_prep Solution Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis & Calculation Prep_Sample Prepare Sample Solutions (Abs < 0.1) Measure_Abs Measure Absorbance at Excitation Wavelength Prep_Sample->Measure_Abs Prep_Standard Prepare Standard Solutions (Abs < 0.1) Prep_Standard->Measure_Abs Measure_Fluor Measure Fluorescence Emission Measure_Abs->Measure_Fluor Integrate Integrate Fluorescence Intensity Measure_Fluor->Integrate Plot Plot Intensity vs. Absorbance Integrate->Plot Calculate Calculate Quantum Yield Plot->Calculate

Experimental workflow for the determination of relative fluorescence quantum yield.

Applications in Research and Drug Development

The tunable luminescent properties of this compound derivatives make them valuable tools in various scientific disciplines.

Fluorescent Probes for Bioimaging

Their sensitivity to the local environment makes them excellent fluorescent probes for studying biological systems. For instance, specific derivatives have been successfully employed to selectively detect cancer cells.[1][3] Phenylboronic acid conjugates of this compound can interact with sialic acid residues that are overexpressed on the surface of cancer cells, leading to a fluorescent signal that distinguishes them from healthy cells.[1]

Cancer_Cell_Detection Probe This compound- Phenylboronic Acid Conjugate Healthy_Cell Healthy Cell (Normal Sialic Acid Levels) Probe->Healthy_Cell No Significant Interaction Binding Boronate Ester Formation Probe->Binding Cancer_Cell Cancer Cell (Overexpressed Sialic Acid) Cancer_Cell->Binding No_Signal No Signal Healthy_Cell->No_Signal Fluorescence Fluorescence Signal Binding->Fluorescence Selective Interaction

Signaling pathway for cancer cell detection using a phenylboronic acid-conjugated this compound derivative.
Fluorescent Tags

This compound is widely used as a fluorescent tag for labeling biomolecules such as oligosaccharides and peptides, facilitating their detection and analysis in various assays.[1][2]

Conclusion

This compound derivatives represent a versatile and powerful class of luminescent compounds. Their readily tunable photophysical properties, combined with their sensitivity to the molecular environment, have established them as indispensable tools for researchers, scientists, and drug development professionals. A thorough understanding of their synthesis, characterization, and the factors influencing their luminescence is key to innovating and expanding their applications in bioimaging, diagnostics, and beyond.

References

The Pivotal Role of Anthranilic Acid as a Tryptophan Precursor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthranilic acid is a key aromatic intermediate situated at a critical juncture in the biosynthesis of the essential amino acid L-tryptophan. This pathway, indispensable for most prokaryotes, fungi, and plants, represents a significant area of study for the development of novel antimicrobials, herbicides, and for metabolic engineering applications aimed at enhancing the production of tryptophan and its valuable derivatives. This technical guide provides an in-depth exploration of the enzymatic conversion of this compound to tryptophan, focusing on the core biochemical reactions, enzyme kinetics, regulatory mechanisms, and the experimental methodologies used to elucidate this fundamental metabolic route.

The Tryptophan Biosynthetic Pathway: From Chorismate to Tryptophan

The biosynthesis of tryptophan from the central metabolite chorismate involves a series of enzymatic steps, with the formation of this compound marking the commitment to this specific pathway. The subsequent conversion of anthranilate to tryptophan is a well-conserved process.

Diagram: Tryptophan Biosynthesis Pathway

Tryptophan_Biosynthesis cluster_0 Shikimate Pathway cluster_1 Tryptophan Biosynthesis Chorismate Chorismate Anthranilate Anthranilate Chorismate->Anthranilate Anthranilate Synthase (TrpE/G) PRA PRA Anthranilate->PRA Anthranilate Phosphoribosyltransferase (TrpD) PRPP PRPP PRPP->PRA CDRP CDRP PRA->CDRP PRA Isomerase (TrpF) IGP IGP CDRP->IGP Indole-3-glycerol Phosphate (B84403) Synthase (TrpC) Indole (B1671886) Indole IGP->Indole Tryptophan Synthase (α-subunit, TrpA) Tryptophan Tryptophan Indole->Tryptophan Tryptophan Synthase (β-subunit, TrpB) Serine Serine Serine->Tryptophan

Caption: The biosynthetic pathway of tryptophan from chorismate.

Key Enzymes and Their Catalytic Mechanisms

The conversion of this compound to tryptophan is primarily orchestrated by two key enzymatic complexes: Anthranilate Phosphoribosyltransferase and Tryptophan Synthase.

Anthranilate Synthase (AS): This enzyme catalyzes the formation of anthranilate from chorismate, the first committed step in tryptophan biosynthesis.[1] In many bacteria, such as Escherichia coli and Salmonella typhimurium, it is a heterotetrameric complex composed of two TrpE and two TrpG subunits.[2] The TrpG subunit possesses glutamine amidotransferase activity, generating ammonia (B1221849) from glutamine.[3] This ammonia is then channeled to the TrpE subunit, which catalyzes the conversion of chorismate and ammonia to anthranilate and pyruvate.[3]

Tryptophan Synthase (TS): This remarkable enzyme complex catalyzes the final two steps of tryptophan biosynthesis.[4] In many bacteria, it exists as an α2β2 tetramer. The α-subunit (TrpA) cleaves indole-3-glycerol phosphate (IGP) to indole and glyceraldehyde-3-phosphate.[4][5] The indole is then channeled through a hydrophobic tunnel to the β-subunit (TrpB), which catalyzes the condensation of indole with L-serine in a pyridoxal (B1214274) phosphate (PLP)-dependent reaction to form L-tryptophan.[4][5] This substrate channeling mechanism is a classic example of metabolic efficiency, preventing the loss of the volatile intermediate indole.

Quantitative Data on the Tryptophan Biosynthetic Pathway

The efficiency and regulation of the tryptophan biosynthetic pathway can be understood through the kinetic parameters of its key enzymes and the intracellular concentrations of its metabolites.

Table 1: Kinetic Parameters of Key Enzymes in Tryptophan Biosynthesis
EnzymeOrganismSubstrateKm (µM)kcat (s-1)Reference
Anthranilate SynthaseEscherichia coliChorismate--[6]
Glutamine--[6]
Tryptophan (Ki)0.5-[7]
Anthranilate PhosphoribosyltransferaseEscherichia coliAnthranilate0.58-[7]
PRPP50-[7]
Tryptophan Synthase (α-subunit)Escherichia coliIndole-3-glycerol phosphate--[8]
Tryptophan Synthase (β-subunit)Escherichia coliIndole--[9]
L-Serine--[9]
Tryptophan SynthaseSalmonella typhimuriumIndole-3-glycerol phosphate--[10]
L-Serine--[10]

Note: Comprehensive kcat and Vmax values were not consistently available in the searched literature for all substrates.

Table 2: Intracellular Concentrations of Tryptophan Pathway Intermediates in E. coli
MetaboliteConcentration (µM)ConditionReference
Tryptophan12Glucose-fed, exponential growth[11]
Trp Repressor0.27 - 0.85Varies with extracellular tryptophan[12]
Table 3: Metabolic Flux Analysis of L-Tryptophan Production in Engineered E. coli
Metabolic ReactionRelative Flux (%)ConditionReference
GlycolysisDecreasedWeakened Pta-AckA pathway[13]
Pentose Phosphate PathwayIncreasedWeakened Pta-AckA pathway[13]
Common Aromatic PathwayIncreasedWeakened Pta-AckA pathway[13]
Tryptophan SynthesisDoubledGalP/Glk uptake system

Experimental Protocols

The study of the tryptophan biosynthetic pathway relies on a variety of robust experimental techniques. Below are detailed methodologies for key experiments.

Protocol 1: Anthranilate Synthase Activity Assay

This protocol is adapted from a fluorometric assay used to measure anthranilate production.

Materials:

  • AS extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EDTA, 10% glycerol)

  • Substrate solution (1 mM chorismate, 10 mM L-glutamine in AS extraction buffer)

  • Spectrofluorometer

Procedure:

  • Enzyme Extraction:

    • Homogenize cell paste or tissue sample in ice-cold AS extraction buffer.

    • Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 20 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the crude enzyme extract.

  • Assay Reaction:

    • In a quartz cuvette, mix the enzyme extract with the substrate solution.

    • The final reaction volume should be standardized (e.g., 1 mL).

  • Fluorometric Detection:

    • Place the cuvette in a spectrofluorometer pre-warmed to the desired temperature (e.g., 37°C).

    • Monitor the increase in fluorescence intensity over time, with an excitation wavelength of 340 nm and an emission wavelength of 400 nm.

    • The rate of increase in fluorescence is proportional to the rate of anthranilate formation.

  • Data Analysis:

    • Calculate the initial reaction velocity from the linear portion of the fluorescence versus time plot.

    • Enzyme activity can be expressed in units such as nmol of anthranilate produced per minute per mg of protein.

Diagram: Anthranilate Synthase Assay Workflow

AS_Assay_Workflow start Start: Cell/Tissue Sample homogenize Homogenize in Extraction Buffer start->homogenize centrifuge Centrifuge to remove debris homogenize->centrifuge supernatant Collect Supernatant (Enzyme Extract) centrifuge->supernatant mix_reagents Mix Enzyme Extract with Substrate Solution supernatant->mix_reagents fluorometer Incubate in Spectrofluorometer mix_reagents->fluorometer measure Measure Fluorescence (Ex: 340nm, Em: 400nm) fluorometer->measure analyze Analyze Data: Calculate Initial Velocity measure->analyze end End: Determine Enzyme Activity analyze->end

Caption: Workflow for the fluorometric assay of anthranilate synthase activity.

Protocol 2: Quantification of Tryptophan and Intermediates by HPLC-MS/MS

This protocol outlines a general approach for the sensitive and specific quantification of tryptophan and its precursors, including this compound.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS)

  • C18 reversed-phase HPLC column

  • Mobile phase A: Water with 0.1% formic acid

  • Mobile phase B: Acetonitrile (B52724) with 0.1% formic acid

  • Internal standards (e.g., isotopically labeled tryptophan and this compound)

Procedure:

  • Sample Preparation:

    • To a known volume of biological sample (e.g., plasma, cell extract), add a known amount of internal standard.

    • Precipitate proteins by adding a solvent such as acetonitrile or methanol.

    • Centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a small volume of mobile phase A.

  • HPLC Separation:

    • Inject the reconstituted sample onto the C18 column.

    • Elute the analytes using a gradient of mobile phase B. A typical gradient might start with a low percentage of B, which is gradually increased to elute the more hydrophobic compounds.

  • MS/MS Detection:

    • The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode.

    • Use Multiple Reaction Monitoring (MRM) for quantification. This involves selecting the precursor ion (the molecular ion of the analyte) and a specific product ion generated by collision-induced dissociation.

    • The precursor/product ion transitions for tryptophan, this compound, and their internal standards should be optimized for maximum sensitivity.

  • Data Analysis:

    • Quantify the analytes by comparing the peak area ratios of the analyte to its corresponding internal standard against a calibration curve prepared with known concentrations of the standards.

Diagram: HPLC-MS/MS Quantification Workflow

HPLC_MS_Workflow start Start: Biological Sample add_is Add Internal Standards start->add_is precipitate Protein Precipitation (e.g., Acetonitrile) add_is->precipitate centrifuge Centrifuge precipitate->centrifuge supernatant Collect & Evaporate Supernatant centrifuge->supernatant reconstitute Reconstitute in Mobile Phase A supernatant->reconstitute hplc Inject into HPLC (C18 column) reconstitute->hplc msms Detect with MS/MS (MRM mode) hplc->msms analyze Analyze Data: Quantify Analytes msms->analyze end End: Determine Metabolite Concentrations analyze->end

Caption: Workflow for the quantification of tryptophan pathway metabolites by HPLC-MS/MS.

Regulation of the Tryptophan Biosynthetic Pathway

The biosynthesis of tryptophan is tightly regulated to conserve cellular resources. The primary mechanism of regulation in many bacteria is through the trp operon.

The trp Operon: In E. coli, the genes encoding the enzymes for tryptophan biosynthesis (trpE, trpD, trpC, trpB, and trpA) are organized into a single transcriptional unit called the trp operon. The expression of this operon is controlled by two main mechanisms:

  • Repression: A repressor protein, encoded by the trpR gene, binds to the operator region of the trp operon in the presence of tryptophan, which acts as a corepressor. This binding blocks transcription of the operon. When tryptophan levels are low, the repressor is inactive and transcription proceeds.

  • Attenuation: This is a second layer of regulation that fine-tunes the expression of the trp operon. It involves the formation of alternative RNA secondary structures in the leader transcript of the operon, which is coupled to the availability of charged tryptophanyl-tRNA.

Diagram: Regulation of the trp Operon

Trp_Operon_Regulation cluster_high_trp High Tryptophan cluster_low_trp Low Tryptophan TrpR_active Active TrpR (Tryptophan-bound) Operator_bound Operator TrpR_active->Operator_bound Binds Trp_Operon_off trpE, trpD, trpC, trpB, trpA (Transcription OFF) Operator_bound->Trp_Operon_off Blocks Transcription TrpR_inactive Inactive TrpR Operator_free Operator TrpR_inactive->Operator_free Does not bind Trp_Operon_on trpE, trpD, trpC, trpB, trpA (Transcription ON) Operator_free->Trp_Operon_on Allows Transcription

Caption: Repression mechanism of the trp operon in E. coli.

Conclusion and Future Directions

This compound stands as a cornerstone in the intricate pathway leading to tryptophan. A thorough understanding of the enzymes that metabolize this intermediate, their kinetics, and the complex regulatory networks that govern their expression is paramount for advancements in drug development and biotechnology. The methodologies outlined in this guide provide a robust framework for researchers to further probe the nuances of this essential metabolic route. Future research will likely focus on the discovery and characterization of novel inhibitors of this pathway for antimicrobial and herbicidal applications, as well as the continued metabolic engineering of microorganisms for the enhanced production of tryptophan and its commercially valuable derivatives. The detailed kinetic and metabolic data will be instrumental in developing more accurate predictive models for these applications.

References

The Amphoteric Nature of Anthranilic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anthranilic acid, a key intermediate in the biosynthesis of tryptophan and a versatile precursor in organic synthesis, exhibits a pronounced amphoteric character. This property, stemming from the presence of both a carboxylic acid and an amino functional group on the same aromatic ring, governs its reactivity, solubility, and bioavailability. Understanding and quantifying this dual acidic and basic nature is paramount for its application in pharmaceutical development, chemical synthesis, and biochemical studies. This technical guide provides an in-depth exploration of the amphoteric properties of this compound, detailing the experimental methodologies used to characterize its acid-base equilibria and presenting the relevant quantitative data in a clear, comparative format.

Introduction

This compound (2-aminobenzoic acid) is an aromatic organic compound with the chemical formula C₇H₇NO₂. Its structure consists of a benzene (B151609) ring substituted with a carboxylic acid group and an amino group in the ortho position.[1] This unique arrangement of a Brønsted-Lowry acid (-COOH) and a Brønsted-Lowry base (-NH₂) confers upon it the ability to react with both acids and bases, a property known as amphoterism.[1]

In aqueous solution, this compound can exist in several forms: a cationic species in strongly acidic conditions, a zwitterionic (dipolar ion) form near its isoelectric point, and an anionic species in basic conditions.[2][3] The equilibrium between these forms is crucial in various applications, including its use as a starting material for the synthesis of dyes, pharmaceuticals, and perfumes. In drug development, the ionization state of a molecule significantly influences its absorption, distribution, metabolism, and excretion (ADME) profile.

This guide will delve into the theoretical underpinnings of this compound's amphoterism, provide detailed experimental protocols for its characterization, and present key quantitative data to facilitate its use in research and development.

Acid-Base Equilibria of this compound

The amphoteric behavior of this compound is characterized by two acid dissociation constants, pKa₁ and pKa₂. The first dissociation constant (pKa₁) corresponds to the deprotonation of the carboxylic acid group, while the second (pKa₂) is associated with the deprotonation of the protonated amino group.

The equilibrium can be represented as follows:

Cationic Form (in strong acid) <=> Zwitterionic Form <=> Anionic Form (in strong base)

The isoelectric point (pI) is the pH at which the net charge of the molecule is zero, and it primarily exists as a zwitterion. For a simple amphoteric compound like this compound, the pI can be estimated as the average of its two pKa values.

Quantitative Data

The acid-base properties of this compound have been determined through various experimental techniques, with potentiometric titration being a primary method. The following table summarizes the key quantitative data.

ParameterValueMethod of DeterminationReference
pKa₁ (Carboxylic Acid)2.17Potentiometric Titration[4]
pKa₂ (Ammonium Ion)4.85Potentiometric Titration[4]
Isoelectric Point (pI)~3.5Calculation from pKa values[5]
log₁₀ Kz (Tautomerization Constant)0.93 ± 0.03UV-VIS Spectrometry[4]

Note: The tautomerization constant (Kz) represents the equilibrium between the un-ionized form and the zwitterionic form.

Experimental Protocols

Potentiometric Titration

Objective: To determine the pKa values of this compound by titrating it with a strong base and a strong acid.

Materials:

  • This compound

  • 0.1 M Sodium Hydroxide (NaOH) solution, standardized

  • 0.1 M Hydrochloric Acid (HCl) solution, standardized

  • Deionized water

  • pH meter with a glass electrode

  • Magnetic stirrer and stir bar

  • Buret

  • Beakers

Procedure:

  • Preparation of this compound Solution: Accurately weigh a known amount of this compound (e.g., 0.1 g) and dissolve it in a known volume of deionized water (e.g., 100 mL). Gentle heating may be required to aid dissolution.

  • Titration with NaOH:

    • Pipette a known volume (e.g., 25 mL) of the this compound solution into a beaker.

    • Place the beaker on a magnetic stirrer and add a stir bar.

    • Immerse the calibrated pH electrode in the solution.

    • Fill a buret with the standardized 0.1 M NaOH solution.

    • Record the initial pH of the this compound solution.

    • Add the NaOH solution in small increments (e.g., 0.5 mL), recording the pH after each addition.

    • Continue the titration until the pH reaches approximately 11-12.

  • Titration with HCl:

    • Pipette a fresh known volume (e.g., 25 mL) of the this compound solution into a beaker.

    • Follow the same setup as in the NaOH titration.

    • Fill a buret with the standardized 0.1 M HCl solution.

    • Record the initial pH.

    • Add the HCl solution in small increments, recording the pH after each addition.

    • Continue the titration until the pH reaches approximately 1-2.

  • Data Analysis:

    • Plot the pH values against the volume of titrant (NaOH and HCl) added. This will generate a titration curve.

    • Determine the equivalence points from the points of inflection on the curve.

    • The pKa values can be determined from the pH at the half-equivalence points.

UV-Visible Spectrophotometry

Objective: To observe the changes in the UV-Vis absorption spectrum of this compound as a function of pH, which reflects the different ionic species in solution.

Materials:

  • This compound

  • Buffer solutions of various pH values (e.g., pH 1, 3, 5, 7, 9, 11)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., methanol (B129727) or water).

  • Preparation of Sample Solutions: For each pH value, prepare a sample solution by diluting a known volume of the stock solution with the corresponding buffer solution in a volumetric flask.

  • Spectroscopic Measurement:

    • Record the UV-Vis absorption spectrum of each sample solution over a relevant wavelength range (e.g., 200-400 nm).

    • Use the respective buffer solution as a blank.

  • Data Analysis:

    • Overlay the spectra obtained at different pH values.

    • Observe the shifts in the absorption maxima and changes in molar absorptivity. These changes correspond to the transitions between the cationic, zwitterionic, and anionic forms of this compound.[6][7] The spectral data can be used to calculate the tautomerization constant.[4]

Visualizations

The following diagrams illustrate the key concepts related to the amphoteric nature of this compound.

reaction_with_acid Zwitterion Zwitterion (Net Charge = 0) Proton + H⁺ Zwitterion->Proton Cation Cationic Form (Net Charge = +1) Proton->Cation caption Reaction with Acid

Caption: Reaction of this compound with an acid.

reaction_with_base Zwitterion Zwitterion (Net Charge = 0) Anion Anionic Form (Net Charge = -1) Zwitterion->Anion Proton + H⁺ caption Reaction with Base

Caption: Reaction of this compound with a base.

zwitterion_equilibrium Neutral Neutral Form Zwitterion Zwitterionic Form Neutral->Zwitterion Kz caption Zwitterionic Equilibrium experimental_workflow cluster_titration Potentiometric Titration cluster_uvvis UV-Vis Spectrophotometry Titration_Sample Prepare Anthranilic Acid Solution Titrate_NaOH Titrate with NaOH Titration_Sample->Titrate_NaOH Titrate_HCl Titrate with HCl Titration_Sample->Titrate_HCl Plot_Curve Plot Titration Curve Titrate_NaOH->Plot_Curve Titrate_HCl->Plot_Curve Determine_pKa Determine pKa values Plot_Curve->Determine_pKa UV_Sample Prepare Samples at different pH Measure_Spectra Measure UV-Vis Spectra UV_Sample->Measure_Spectra Analyze_Shifts Analyze Spectral Shifts Measure_Spectra->Analyze_Shifts caption Experimental Workflow

References

The Pivotal Roles of Anthranilic Acid in Biological Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anthranilic acid, a seemingly simple aromatic molecule, occupies a central and multifaceted position in the biochemistry of a vast array of organisms, from microorganisms to humans. Historically recognized as a key intermediate in the biosynthesis of the essential amino acid tryptophan, its biological significance extends far beyond this foundational role. This compound and its derivatives are now understood to be crucial players in intercellular signaling, secondary metabolism, and the complex interplay between hosts and their microbiomes. Furthermore, dysregulation of its metabolic pathways is increasingly implicated in a range of human pathologies, including neurological disorders and inflammatory diseases, making it a molecule of significant interest for therapeutic intervention. This technical guide provides an in-depth exploration of the biological roles of this compound, presenting a consolidated resource for researchers, scientists, and drug development professionals. It delves into its core metabolic pathways, its function as a signaling molecule and a versatile biochemical precursor, and its implications for human health. The guide is structured to facilitate a deep understanding of the subject, with quantitative data summarized in accessible tables, detailed experimental protocols for key analytical techniques, and illustrative diagrams of metabolic and signaling pathways to clarify complex biological relationships.

Introduction

This compound, or 2-aminobenzoic acid, is an aromatic acid that serves as a critical node in cellular metabolism.[1] Its amphoteric nature, possessing both a carboxylic acid and an amino group, underpins its chemical reactivity and its versatility as a biochemical intermediate.[1] While its role as the precursor to tryptophan is well-established, a growing body of research has illuminated its diverse and crucial functions across different biological contexts.

In the realm of microbiology, this compound is a key signaling molecule in quorum sensing, a process that allows bacteria to coordinate their behavior in a density-dependent manner.[2] In plants, it is a precursor to a wide array of secondary metabolites, including alkaloids and volatile compounds that play roles in defense and communication.[3][4] In humans, this compound is a metabolite of the kynurenine (B1673888) pathway, a major route for tryptophan degradation, and altered levels of this molecule have been linked to various diseases.[5][6]

This guide aims to provide a comprehensive overview of the biological roles of this compound, with a focus on the underlying biochemical pathways and mechanisms. It is designed to be a valuable resource for researchers seeking to understand the fundamental biology of this molecule and for professionals in drug development exploring its potential as a therapeutic target.

Biosynthesis and Degradation of this compound

The cellular concentration of this compound is tightly regulated through a balance of its biosynthesis and degradation. These pathways are fundamental to understanding its physiological roles.

Biosynthesis of this compound

The primary route for the de novo synthesis of this compound is from chorismic acid, a key branch-point intermediate in the shikimate pathway. This reaction is catalyzed by the enzyme anthranilate synthase (AS) .[1]

  • Reaction: Chorismic acid + L-glutamine → Anthranilate + Pyruvate + L-glutamate

Anthranilate synthase is a multimeric enzyme complex, typically composed of two different subunits, TrpE and TrpG in many bacteria.[7] The reaction proceeds via the formation of an enzyme-bound intermediate, 2-amino-2-deoxyisochorismate (ADIC).[8]

Another significant source of this compound is the degradation of tryptophan through the kynurenine pathway . This pathway is the main route of tryptophan catabolism in mammals and is also present in various microorganisms.[1][9] The final step producing this compound is catalyzed by kynureninase , which cleaves L-kynurenine into this compound and L-alanine.[1]

Degradation of this compound

The degradation of this compound varies significantly between different organisms and under different environmental conditions (aerobic vs. anaerobic).

In many aerobic bacteria, the primary pathway for anthranilate degradation involves its conversion to catechol . This is initiated by the enzyme anthranilate 1,2-dioxygenase , which hydroxylates and deaminates anthranilate.[10][11][12] The resulting catechol is then further metabolized through either the ortho- or meta-cleavage pathways.[10]

Under anaerobic conditions, some bacteria, such as certain Pseudomonas species, employ a reductive pathway for anthranilate degradation.[9][13] The initial step involves the activation of anthranilate to anthraniloyl-CoA by an anthranilate-CoA ligase. This is followed by a reductive deamination to form benzoyl-CoA , which then enters the general anaerobic aromatic degradation pathway.[9]

In rats, administered this compound has been shown to be metabolized into anthranilamide and 5-hydroxythis compound .[14][15] These metabolites can be further conjugated, for instance, with sulfate, for excretion.[14]

This compound as a Precursor Molecule

Beyond its role in primary metabolism, this compound is a versatile precursor for the biosynthesis of a wide range of specialized molecules.

Tryptophan Biosynthesis

As mentioned, this compound is the direct precursor to the essential amino acid tryptophan .[1] This pathway is crucial for organisms that can synthesize their own tryptophan. The process involves the condensation of anthranilate with phosphoribosyl pyrophosphate (PRPP) to form phosphoribosylanthranilate, which then undergoes a series of reactions to yield tryptophan.[16]

Alkaloid Biosynthesis

In plants and some microorganisms, this compound is a key building block for a diverse array of alkaloids .[17] These nitrogen-containing compounds often have potent biological activities and are of significant interest for their medicinal properties. For example, acridone (B373769) and quinoline (B57606) alkaloids are derived from this compound.

Secondary Metabolites in Plants

Plants utilize this compound to produce a variety of secondary metabolites that are not directly involved in growth and development but are crucial for survival.[4][18] A notable example is methyl anthranilate , a volatile ester that contributes to the aroma of grapes and other fruits and also functions as a bird repellent.[3]

This compound in Signaling and Biological Regulation

This compound and its derivatives are increasingly recognized as important signaling molecules that regulate diverse biological processes.

Quorum Sensing in Bacteria

In the opportunistic pathogen Pseudomonas aeruginosa, this compound is a precursor for the synthesis of the Pseudomonas Quinolone Signal (PQS) , a key molecule in quorum sensing.[1][9] The biosynthesis of PQS is initiated by the conversion of anthranilate to anthraniloyl-CoA by the enzyme PqsA.[19] PQS regulates the expression of numerous virulence factors and is crucial for the pathogenicity of this bacterium.

Interestingly, in other bacteria like Ralstonia solanacearum, this compound itself appears to act as a signaling molecule, interacting with a LysR-type transcriptional regulator (RaaR) to control virulence and other physiological functions.[20] This suggests a conserved yet distinct role for anthranilate signaling in different bacterial species.

Anti-inflammatory and Analgesic Properties

Derivatives of this compound, such as the fenamates (e.g., mefenamic acid, flufenamic acid), are a class of non-steroidal anti-inflammatory drugs (NSAIDs) .[20] These compounds exert their therapeutic effects by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins. This highlights the potential of the this compound scaffold in the design of new anti-inflammatory agents.[7][20][21]

Role in Human Health and Disease

The metabolism of this compound is intricately linked to human health, and its dysregulation is associated with a variety of pathological conditions.

Neurological and Inflammatory Disorders

Alterations in the kynurenine pathway, and consequently in the levels of this compound and its metabolites, have been observed in several neurological and inflammatory diseases .[5][6][22][23] For instance, an altered ratio of 3-hydroxythis compound to this compound has been reported in conditions such as Huntington's disease, stroke, and depression.[6][22] In chronic migraines, a significant increase in this compound concentration has been observed.[5] These findings suggest that this compound metabolism may be a valuable biomarker and a potential therapeutic target for these disorders.

Antimicrobial and Antiviral Activities

Various derivatives of this compound have demonstrated promising antimicrobial and antiviral activities .[7][21] These compounds can act through diverse mechanisms, including the inhibition of essential microbial enzymes or the disruption of viral replication processes. The versatility of the this compound scaffold makes it an attractive starting point for the development of novel anti-infective agents.

Quantitative Data

A summary of key quantitative data related to the biological roles of this compound is presented in the tables below.

Table 1: Enzyme Kinetic Parameters

EnzymeOrganism/SourceSubstrateKmKiReference
Anthranilate SynthetaseBacillus alveiChorismic acid1.25 x 10-4 M-[24]
L-glutamine5.5 x 10-4 M-[24]
3-Hydroxythis compound Oxidase-3-Hydroxythis compound-40 µM (for this compound)[15]

Table 2: Receptor Binding and Inhibitory Concentrations

Compound/DerivativeTargetAssayValueReference
Biphenyl this compound derivative (6x)HCA2 receptorIC5023 nM[19]
Biphenyl this compound derivative (6g)HCA2 receptorIC5075 nM[19]
Biphenyl this compound derivative (6z)HCA2 receptorIC50108 nM[19]
Homo-Phe derivative (2)Human CCK1-RIC502.3 nM[25]
This compound derivative (1)MabA (FabG1)IC5038 ± 6 µM[21]
Brominated analog (2)MabA (FabG1)IC5045 ± 6 µM[21]

Table 3: Physiological Concentrations

AnalyteSpeciesSampleConcentrationReference
This compoundRatSerum131 ± 7 nM[4]
RatUrine9.9 ± 118 nmol/mg creatinine[4]
Human (Type 1 Diabetes)Plasma2.3-fold higher than controls[26]
Human (Healthy Controls)Plasma21.56 ± 2.25 nM[15]
Human (Osteoporosis)Plasma139.2 ± 14.7 nM[15]
3-Hydroxythis compoundHuman (Healthy Controls)Plasma7.89 ± 1.15 nM[15]
Human (Osteoporosis)Plasma1.04 ± 0.10 nM[15]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from methods described for the analysis of this compound and its derivatives in biological samples.[3][13][25]

Objective: To quantify the concentration of this compound in biological samples such as serum, plasma, or tissue homogenates.

Materials:

  • HPLC system with a fluorescence or electrochemical detector

  • Reversed-phase C18 column (e.g., 5 µm particle size, 250 x 4.6 mm)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Sodium acetate (B1210297)

  • Acetic acid

  • Perchloric acid

  • This compound standard

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Preparation (Deproteinization): a. To 100 µL of serum or plasma, add 10 µL of 70% perchloric acid. b. Vortex for 30 seconds to precipitate proteins. c. Centrifuge at 14,000 x g for 10 minutes at 4°C. d. Collect the supernatant and filter through a 0.22 µm syringe filter.

  • Mobile Phase Preparation: a. Prepare a 25 mM sodium acetate buffer by dissolving the appropriate amount of sodium acetate in HPLC-grade water and adjusting the pH to 5.5 with acetic acid. b. The mobile phase consists of a mixture of the 25 mM sodium acetate buffer (pH 5.5) and methanol, typically in a ratio of 90:10 (v/v). c. Degas the mobile phase before use.

  • Chromatographic Conditions: a. Column: C18 reversed-phase column. b. Mobile Phase: 90:10 (v/v) mixture of 25 mM sodium acetate buffer (pH 5.5) and methanol. c. Flow Rate: 1.0 mL/min. d. Injection Volume: 20 µL. e. Detection:

    • Fluorimetric Detection: Excitation wavelength (λex) = 316 nm, Emission wavelength (λem) = 420 nm.
    • Electrochemical Detection: Set the potential of the working electrode according to the instrument's manual for optimal detection of this compound. f. Column Temperature: Ambient or controlled at 25°C.

  • Standard Curve Preparation: a. Prepare a stock solution of this compound in the mobile phase. b. Perform serial dilutions to create a series of standard solutions with known concentrations (e.g., ranging from 10 nM to 1 µM). c. Inject each standard solution into the HPLC system and record the peak area. d. Plot a standard curve of peak area versus concentration.

  • Sample Analysis and Quantification: a. Inject the prepared sample supernatant into the HPLC system. b. Identify the this compound peak based on its retention time compared to the standard. c. Determine the peak area of this compound in the sample. d. Calculate the concentration of this compound in the original sample using the standard curve, accounting for the dilution factor during sample preparation.

Anthranilate Synthase Activity Assay

This protocol is based on the continuous fluorometric assay for anthranilate synthase.[7][22]

Objective: To measure the enzymatic activity of anthranilate synthase by monitoring the production of fluorescent anthranilate.

Materials:

  • Fluorometer or fluorescence plate reader

  • Quartz cuvettes or black microplates

  • Chorismic acid

  • L-glutamine

  • Tris-HCl buffer (e.g., 50 mM, pH 7.5)

  • MgCl2

  • Glycerol

  • Dithiothreitol (DTT)

  • Purified anthranilate synthase or cell lysate containing the enzyme

  • Anthranilate standard for calibration

Procedure:

  • Reaction Buffer Preparation: a. Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 10% (v/v) glycerol, and 1 mM DTT.

  • Assay Mixture Preparation: a. In a quartz cuvette or microplate well, prepare the assay mixture containing:

    • Reaction buffer
    • Chorismic acid (e.g., 50 µM final concentration)
    • L-glutamine (e.g., 10 mM final concentration) b. The final volume should be adjusted based on the cuvette or well size (e.g., 200 µL for a microplate).

  • Enzyme Reaction: a. Pre-incubate the assay mixture at the desired temperature (e.g., 37°C) for 5 minutes. b. Initiate the reaction by adding a known amount of purified anthranilate synthase or cell lysate. c. Immediately start monitoring the increase in fluorescence.

  • Fluorescence Measurement: a. Set the fluorometer to an excitation wavelength of 340 nm and an emission wavelength of 400 nm. b. Record the fluorescence intensity over time (e.g., every 30 seconds for 10-15 minutes).

  • Data Analysis: a. Plot the fluorescence intensity versus time. The initial linear portion of the curve represents the initial reaction velocity. b. Calculate the rate of anthranilate formation by converting the change in fluorescence per unit time to the concentration of anthranilate produced per unit time. This requires a standard curve of fluorescence intensity versus known concentrations of anthranilate prepared in the reaction buffer. c. Express the enzyme activity in units such as nmol of anthranilate produced per minute per mg of protein.

Visualizations

Diagrams of key pathways and workflows are provided below using the DOT language for Graphviz.

Biosynthesis and Degradation Pathways of this compound

Anthranilic_Acid_Metabolism cluster_legend Legend chorismate Chorismic Acid anthranilate This compound chorismate->anthranilate Anthranilate Synthase tryptophan Tryptophan anthranilate->tryptophan Tryptophan Biosynthesis catechol Catechol anthranilate->catechol Anthranilate 1,2-Dioxygenase (Aerobic) anthraniloyl_coa Anthraniloyl-CoA anthranilate->anthraniloyl_coa Anthranilate-CoA Ligase (Anaerobic) kynurenine L-Kynurenine tryptophan->kynurenine Tryptophan Degradation kynurenine->anthranilate Kynureninase benzoyl_coa Benzoyl-CoA anthraniloyl_coa->benzoyl_coa Reductive Deamination key_main Key Intermediate dummy1->key_biosynthesis dummy2->key_degradation dummy3->key_precursor

Caption: Overview of the central metabolic pathways for the biosynthesis and degradation of this compound.

This compound in Pseudomonas aeruginosa Quorum Sensing

P_aeruginosa_QS cluster_biosynthesis PQS Biosynthesis cluster_regulation Quorum Sensing Regulation chorismate Chorismate anthranilate This compound chorismate->anthranilate Anthranilate Synthase tryptophan Tryptophan tryptophan->anthranilate Kynurenine Pathway anthraniloyl_coa Anthraniloyl-CoA anthranilate->anthraniloyl_coa PqsA pqs_precursor PQS Precursor anthraniloyl_coa->pqs_precursor PqsBC pqs PQS (Pseudomonas Quinolone Signal) pqs_precursor->pqs PqsD, PqsH pqsR PqsR (Transcriptional Regulator) pqs->pqsR Binds and Activates virulence Virulence Gene Expression pqsR->virulence Regulates

Caption: Role of this compound as a precursor to the PQS signal in Pseudomonas aeruginosa.

Experimental Workflow for HPLC Quantification of this compound

HPLC_Workflow start Start: Biological Sample (e.g., Serum, Plasma) deproteinization 1. Deproteinization (e.g., with Perchloric Acid) start->deproteinization centrifugation 2. Centrifugation (to pellet proteins) deproteinization->centrifugation supernatant_collection 3. Supernatant Collection centrifugation->supernatant_collection filtration 4. Filtration (0.22 µm syringe filter) supernatant_collection->filtration injection 5. HPLC Injection (Reversed-phase C18 column) filtration->injection separation 6. Chromatographic Separation (Isocratic or Gradient Elution) injection->separation detection 7. Detection (Fluorescence or Electrochemical) separation->detection data_analysis 8. Data Analysis (Peak Integration) detection->data_analysis quantification 9. Quantification (using Standard Curve) data_analysis->quantification end End: this compound Concentration quantification->end

Caption: A typical experimental workflow for the quantification of this compound in biological samples using HPLC.

Conclusion

This compound is a molecule of profound biological importance, acting as a central hub in metabolism, a versatile precursor for a multitude of bioactive compounds, and a key signaling molecule. Its involvement in fundamental processes, from amino acid biosynthesis to bacterial communication and human disease, underscores its significance. This technical guide has provided a comprehensive overview of the multifaceted roles of this compound, offering detailed insights into its biochemistry, analytical methodologies, and physiological relevance. As research continues to unravel the complexities of its biological functions, the potential for targeting this compound pathways for therapeutic and biotechnological applications will undoubtedly expand. It is our hope that this guide will serve as a valuable resource for the scientific community, fostering further exploration into the fascinating world of this compound.

References

Initial Safety and Handling Protocols for Anthranilic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive initial safety and handling protocols for anthranilic acid (2-aminobenzoic acid). The information herein is intended to support researchers, scientists, and drug development professionals in establishing safe laboratory practices when working with this compound. This guide covers hazard identification, personal protective equipment (PPE), handling and storage procedures, emergency measures, and toxicological data, supplemented with standardized experimental protocols and logical workflow diagrams.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact.[1] It is crucial to understand its classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) to implement appropriate safety measures.

GHS Classification Summary

Hazard ClassCategoryHazard StatementPictogramSignal Word
Serious Eye Damage/Eye Irritation1 / 2AH318: Causes serious eye damage. / H319: Causes serious eye irritation.Danger / Warning
Skin IrritationNot Classified (but can cause irritation)May cause skin irritation upon prolonged contact.--
Respiratory Tract IrritationNot Classified (but can cause irritation)Causes respiratory tract irritation.[2]--
Acute Oral ToxicityCategory 4 (implied by some data, not formally classified)Harmful if swallowed.--

Note: Classification may vary slightly between suppliers and regulatory bodies.

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and storage.

PropertyValue
Appearance White to off-white or pale-yellow crystalline powder.[3][4]
Molecular Formula C₇H₇NO₂
Molar Mass 137.14 g/mol [1]
Melting Point 144-148 °C[1][3]
Boiling Point 200 °C (sublimes)[5]
Density 1.412 g/cm³ at 20 °C[6]
Solubility Sparingly soluble in cold water; soluble in hot water, ethanol, and ether.[3][7]
Stability Stable under normal conditions, but sensitive to prolonged exposure to light and air.[2][8]
Incompatibilities Strong oxidizing agents, strong bases, and strong reducing agents.[3][5][8]
Hazardous Decomposition Products Emits toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides when heated to decomposition.[2][9]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to minimize exposure to this compound. The selection of PPE should be based on a thorough risk assessment of the specific laboratory procedures being performed.

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.[6][10]Protects against dust particles and splashes, preventing serious eye irritation or damage.[11]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber) and a lab coat or chemical-resistant apron.[6][12]Prevents skin contact, which can cause irritation.[2]
Respiratory Protection An approved dust mask or respirator (e.g., EN149) should be used when handling large quantities or if dust is generated.[6][10][12]Protects the respiratory tract from irritation due to inhalation of dust.[2]

Handling and Storage Protocols

Adherence to proper handling and storage protocols is critical for maintaining a safe laboratory environment.

Handling
  • Ventilation: Always handle this compound in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[2][8]

  • Dust Control: Avoid the formation and accumulation of dust.[8][10]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling and before breaks or meals.[10][13]

  • Equipment: Use appropriate tools and equipment to avoid direct contact. Never carry a bottle by its cap.[10]

Storage
  • Container: Keep the container tightly closed in a cool, dry place.[8][10]

  • Environment: Store in a well-ventilated area away from incompatible substances.[2][8]

  • Light Protection: Protect from direct sunlight and light exposure.[2][8]

  • Labeling: Ensure containers are properly labeled with the chemical name and hazard information.[10]

Emergency Procedures

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][10]
Skin Contact Remove contaminated clothing and wash the affected area immediately with plenty of soap and water. Seek medical attention if irritation persists.[2][10]
Inhalation Move the exposed person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[2][10]
Ingestion DO NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][10]
Spill and Leak Procedures

In the event of a spill, follow these procedures to ensure safe cleanup and containment.

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert others in the vicinity.[10]

  • Ventilate: Ensure the area is well-ventilated.

  • Wear PPE: Don the appropriate PPE as outlined in Section 3.

  • Containment: Prevent the spill from spreading and entering drains.[10]

  • Cleanup: For solid spills, avoid raising dust. Dampen the spilled material with 60-70% ethanol, then carefully sweep or scoop it into a suitable, labeled container for disposal.[9][10]

  • Decontamination: Clean the spill area thoroughly with soap and water.[10]

  • Disposal: Dispose of the contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Toxicological Data

The following table summarizes the acute toxicity data for this compound.

TestSpeciesRouteValue
LD₅₀RatOral5410 mg/kg[1][5]
LD₅₀RatOral4550 mg/kg[13]
LD₅₀MouseOral1400 mg/kg[1][11]
LD₅₀MouseIntraperitoneal2500 mg/kg[11]
LC₅₀RatInhalation (aerosols)5.3 mg/kg[13]

Experimental Protocols

The following are summaries of standardized methodologies for assessing the acute oral toxicity and eye irritation potential of a substance like this compound, based on OECD guidelines.

Protocol for Acute Oral Toxicity (Based on OECD Guideline 423: Acute Toxic Class Method)

This method is designed to classify a substance into a toxicity category based on a stepwise procedure with a minimum number of animals.[5][14]

  • Principle: A stepwise procedure is used where a group of animals is dosed with one of the defined dose levels (e.g., 2000, 300, 50, or 5 mg/kg body weight). The outcome of this initial dosing determines the next step, which could involve dosing another group at a lower or higher dose level, or ceasing the test.[14]

  • Animal Selection: Healthy, young adult rodents (typically rats) of a single sex are used.[14]

  • Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula. Animals are fasted prior to dosing.[14]

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[5]

  • Pathology: At the end of the observation period, all animals are subjected to a gross necropsy.

  • Data Analysis: The number of animals that die within a defined period is used to classify the substance according to the GHS.

Protocol for Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test evaluates the potential of a substance to cause eye irritation or corrosion when applied to the eye.[2][11]

  • Principle: The test substance is applied in a single dose to the conjunctival sac of one eye of an experimental animal (typically an albino rabbit). The untreated eye serves as a control.[2][6]

  • Initial Test: The test is initially performed on a single animal. The use of topical anesthetics and systemic analgesics is recommended to minimize pain and distress.[6][11]

  • Observation: The eye is examined at 1, 24, 48, and 72 hours after application. Ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) are scored at each examination.[2]

  • Confirmatory Test: If a corrosive or severe irritant effect is not observed in the initial test, the response is confirmed using up to two additional animals in a sequential manner.[9][13] If severe effects are seen in the first or second animal, the test is terminated.[11]

  • Duration: The observation period is typically up to 21 days to determine the reversibility of any observed effects.[2][9]

  • Classification: The substance is classified based on the severity and reversibility of the ocular lesions observed.

Visualized Workflows

The following diagrams illustrate key logical workflows for ensuring safety when handling this compound.

Chemical_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_start Start: New Experiment with this compound sds_review Review Safety Data Sheet (SDS) prep_start->sds_review risk_assessment Conduct Risk Assessment ppe_selection Select Appropriate PPE risk_assessment->ppe_selection sds_review->risk_assessment handling_area Prepare Well-Ventilated Handling Area (Fume Hood) ppe_selection->handling_area weighing Weigh/Measure Compound handling_area->weighing procedure Perform Experimental Procedure weighing->procedure decontaminate Decontaminate Equipment and Work Area procedure->decontaminate waste_disposal Dispose of Waste Properly decontaminate->waste_disposal storage Store this compound Correctly waste_disposal->storage end_process End of Process storage->end_process Spill_Response_Workflow cluster_major Major Spill Response cluster_minor Minor Spill Response spill_detected Spill Detected assess_spill Assess Spill Severity spill_detected->assess_spill is_major Major Spill? assess_spill->is_major evacuate Evacuate Area is_major->evacuate Yes alert_colleagues Alert Colleagues in Area is_major->alert_colleagues No alert_supervisor Alert Supervisor/EHS evacuate->alert_supervisor await_professionals Await Professional Cleanup alert_supervisor->await_professionals end_spill End of Response await_professionals->end_spill don_ppe Don Appropriate PPE alert_colleagues->don_ppe contain_spill Contain Spill don_ppe->contain_spill cleanup Clean Up Spill (Dampen, Sweep) contain_spill->cleanup decontaminate_area Decontaminate Area cleanup->decontaminate_area dispose_waste Dispose of Waste decontaminate_area->dispose_waste dispose_waste->end_spill

References

Unraveling the Crystalline Architecture of Anthranilic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the polymorphic forms of anthranilic acid, detailing their crystal structures, experimental determination protocols, and intricate hydrogen bonding networks. This guide is intended for researchers, scientists, and professionals in the field of drug development.

This compound (2-aminobenzoic acid), a key intermediate in the biosynthesis of tryptophan and a fundamental building block in the synthesis of various pharmaceuticals and dyes, exhibits a fascinating solid-state chemistry characterized by polymorphism. The existence of multiple crystalline forms, each with distinct physicochemical properties, underscores the importance of a thorough crystal structure analysis for this compound. This technical guide provides a comprehensive overview of the crystallographic data, experimental methodologies, and intermolecular interactions of the known polymorphs of this compound.

Crystallographic Data of this compound Polymorphs

Three polymorphic forms of this compound have been extensively studied, designated as Form I, Form II, and Form III. Form I is the most stable polymorph at ambient conditions. A key feature of the crystal structure of Form I is the presence of two non-equivalent molecules in the asymmetric unit: one in a neutral state and the other as a zwitterion.[1] This peculiarity significantly influences its hydrogen bonding network and overall crystal packing.

The crystallographic data for the three polymorphs, as retrieved from the Cambridge Crystallographic Data Centre (CCDC), are summarized in the tables below.

Table 1: Unit Cell Parameters of this compound Polymorphs

PolymorphCCDC Deposition No.Crystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Volume (ų)Z
Form IAMBACO07OrthorhombicPna2₁12.86810.8089.3389090901295.38
Form IIAMBACO03MonoclinicP2₁/n8.8310.7813.5290106.5901232.98
Form IIIAMBACO08OrthorhombicPbca12.9210.839.299090901297.48

Table 2: Selected Bond Lengths in this compound Form I (AMBACO07)

BondMolecule A (Neutral) Length (Å)Molecule B (Zwitterion) Length (Å)
C1-C21.3911.395
C2-N11.3811.458
C1-C71.4871.512
C7-O11.2581.251
C7-O21.2711.258

Table 3: Selected Bond Angles in this compound Form I (AMBACO07)

AngleMolecule A (Neutral) (°)Molecule B (Zwitterion) (°)
C6-C1-C2119.8119.5
C1-C2-N1120.9121.5
O1-C7-O2123.6124.5
C2-C1-C7121.3120.8

Experimental Protocols

The determination of the crystal structures of this compound polymorphs involves a series of well-defined experimental procedures.

Crystal Growth

Single crystals of this compound suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution. Ethanol is a commonly used solvent for this purpose. The process begins with the preparation of a supersaturated solution of this compound in the chosen solvent at an elevated temperature, followed by slow cooling or allowing the solvent to evaporate at a controlled rate at room temperature. Over a period of days to weeks, well-formed single crystals precipitate from the solution.

X-ray Diffraction Data Collection

Single-crystal X-ray diffraction (SXRD) data is collected using a diffractometer equipped with a focused X-ray source and a sensitive detector.

  • Instrumentation: A typical setup includes a four-circle goniometer to orient the crystal in the X-ray beam. An example of an instrument used for the analysis of this compound is the ENRAF NONIUS CAD4 diffractometer.

  • X-ray Source: Monochromatic X-ray radiation, commonly Cu Kα (λ = 1.5418 Å) or Mo Kα (λ = 0.7107 Å), is used.

  • Data Collection: The crystal is mounted on a goniometer head and maintained at a specific temperature, often 100 K or 293 K, to minimize thermal vibrations. The diffractometer collects a series of diffraction images at various crystal orientations.

Powder X-ray diffraction (PXRD) is also employed for phase identification and to assess the purity of the bulk material. A common instrument for this is the Rigaku mini Flex II X-ray diffractometer with Cu Kα radiation.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and subsequently refined using full-matrix least-squares on F². Software packages such as SHELXS and SHELXL are commonly used for structure solution and refinement, respectively.

Intermolecular Interactions and Hydrogen Bonding

The crystal packing of this compound is dominated by a network of hydrogen bonds. A prominent feature is the intramolecular N-H···O hydrogen bond between the amino group and the carbonyl oxygen of the carboxylic acid group, which leads to the formation of a six-membered ring.

In addition to the intramolecular hydrogen bond, a variety of intermolecular hydrogen bonds dictate the three-dimensional architecture of the crystal lattice. In Form I, the presence of both neutral and zwitterionic molecules leads to a complex hydrogen bonding scheme involving N-H···O and O-H···O interactions between neighboring molecules.

Below is a diagram illustrating the typical experimental workflow for the crystal structure analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_data_analysis Data Analysis & Structure Determination cluster_output Output start This compound Powder dissolution Dissolution in Solvent (e.g., Ethanol) start->dissolution crystallization Slow Evaporation / Cooling dissolution->crystallization crystal_selection Selection of Single Crystal crystallization->crystal_selection pxrd Powder X-ray Diffraction (PXRD) for Phase ID crystallization->pxrd mounting Crystal Mounting on Goniometer crystal_selection->mounting xray X-ray Diffraction Data Collection (SXRD) mounting->xray data_processing Data Processing & Reduction xray->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement validation Structure Validation & Analysis structure_refinement->validation cif_file Crystallographic Information File (CIF) validation->cif_file

Caption: Experimental workflow for crystal structure analysis.

The following diagram illustrates the key hydrogen bonding interactions present in a dimer of the neutral this compound molecule as observed in its crystal structures.

hydrogen_bonding cluster_mol1 cluster_mol2 N1 N-H O2 C=O N1->O2 Intramolecular N-H···O O1 O N2 N-H O1->N2 Intermolecular O-H···N C_ring1 Aromatic Ring O4 C=O N2->O4 Intramolecular N-H···O O3 O O3->N1 Intermolecular O-H···N C_ring2 Aromatic Ring

Caption: Hydrogen bonding in a neutral this compound dimer.

References

Methodological & Application

Application Notes and Protocols for the N-Acetylation of Anthranilic Acid

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed experimental protocol for the synthesis of N-acetylanthranilic acid, a compound of interest for researchers in organic synthesis and drug development. The following sections outline the reaction, provide a step-by-step procedure, and summarize key quantitative data for this chemical transformation.

Introduction

N-acetylation of this compound is a common laboratory synthesis that involves the reaction of this compound with acetic anhydride (B1165640).[1][2] The reaction proceeds through a benzisoxazinone intermediate, which is subsequently hydrolyzed to yield the final product, N-acetylthis compound.[1][3][4] This compound is notable for exhibiting triboluminescence, the emission of light upon mechanical stress.[1][3][4]

Experimental Protocol

This protocol is adapted from established laboratory procedures for the synthesis of N-acetylthis compound.[1][2][3]

Materials:

  • This compound

  • Acetic anhydride

  • Distilled water

  • Methanol (chilled)

  • Erlenmeyer flask (50 mL or appropriate size)

  • Reflux condenser

  • Heating source (hot plate)

  • Boiling stones

  • Buchner funnel and vacuum filtration apparatus

  • Melting point apparatus

Procedure:

  • Reaction Setup: In a fume hood, combine 2.0 g of this compound with 6.0 mL of acetic anhydride in a 50 mL Erlenmeyer flask.[1] Add a boiling stone to the mixture.

  • Heating: Gently heat the mixture to a boil on a hot plate and maintain a gentle reflux for 15 minutes.[1] During this time, the solid this compound should dissolve.

  • Hydrolysis: Allow the reaction mixture to cool to room temperature. Carefully add 2.0 mL of distilled water to the flask.[1] A solid may form at this stage.

  • Crystallization: Gently heat the mixture again until it nearly boils, then allow it to cool slowly to room temperature to promote the formation of well-defined crystals of N-acetylthis compound.[1]

  • Isolation: Isolate the crystals by vacuum filtration using a Buchner funnel.[1][3]

  • Washing: Wash the crystals on the filter paper with a small amount of chilled methanol.[1][3]

  • Drying: Continue to draw air through the funnel to thoroughly dry the crystals.

  • Characterization: Weigh the dried product to determine the yield. Measure the melting point of the crystals.

Quantitative Data

The following table summarizes the key quantitative data associated with the N-acetylation of this compound.

ParameterValueReference
Molecular Weight of this compound137 g/mol [1]
Molecular Weight of N-acetylthis compound179 g/mol [1]
Melting Point of N-acetylthis compound183-185 °C[3][5]
Reported Yield94%[5]

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of N-acetylthis compound.

experimental_workflow reagents Combine this compound and Acetic Anhydride heating Heat to Reflux (15 min) reagents->heating cooling1 Cool to Room Temperature heating->cooling1 hydrolysis Add Distilled Water cooling1->hydrolysis heating2 Heat to Near Boiling hydrolysis->heating2 cooling2 Slowly Cool to Room Temperature heating2->cooling2 filtration Vacuum Filtration cooling2->filtration washing Wash with Chilled Methanol filtration->washing drying Dry the Product washing->drying characterization Characterize Product (Yield, Melting Point) drying->characterization

Caption: Experimental workflow for the N-acetylation of this compound.

Reaction Mechanism

The reaction proceeds through a multi-step mechanism.

reaction_mechanism start This compound + Acetic Anhydride intermediate Benzisoxazinone Intermediate start->intermediate Acetylation hydrolysis Hydrolysis (Addition of Water) intermediate->hydrolysis product N-acetylthis compound hydrolysis->product

Caption: Simplified reaction pathway for N-acetylation of this compound.

References

Application Notes and Protocols: Anthranilic Acid as a Versatile Starting Material for the Synthesis of Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Anthranilic acid, a readily available and inexpensive aromatic amino acid, serves as a privileged scaffold in the synthesis of a diverse array of heterocyclic compounds. Its unique ortho-amino carboxylic acid functionality allows for a variety of cyclization strategies, leading to the formation of valuable heterocyclic systems that are prominent in medicinal chemistry and drug discovery. This document provides detailed application notes and experimental protocols for the synthesis of three key classes of heterocycles derived from this compound: Quinazolinones, Acridones, and Benzodiazepines.

Synthesis of Quinazolinones

Quinazolinones are a class of fused heterocyclic compounds that exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. A common and effective method for their synthesis is the Niementowski reaction, which involves the condensation of this compound with amides.

Data Presentation: Comparison of Synthetic Methods for Quinazolin-4(3H)-one
MethodReactantsTemperature (°C)TimeYield (%)Reference
Conventional HeatingThis compound, Formamide (B127407)150-1608 h61[1]
Microwave IrradiationThis compound, Formamide-a few minutes87[1]
Microwave IrradiationThis compound, Trimethyl orthoformate, Amine12030 min-[2]
Conventional HeatingThis compound, Acetamide210-2202 h92[3]
Experimental Protocols

Protocol 1.1: Synthesis of Quinazolin-4(3H)-one via Conventional Heating

This protocol is based on the traditional Niementowski reaction.

Materials:

Procedure:

  • A mixture of this compound (0.1 mol, 13.7 g) and formamide (0.5 mol, 22.5 g) is heated on a sand bath at 150-160 °C for 8 hours.[1]

  • The reaction mixture is then allowed to cool to room temperature.

  • The resulting precipitate is filtered, washed thoroughly with water, and dried.

  • The crude product is recrystallized from methanol to afford pure quinazolin-4(3H)-one.[1]

    • Expected Yield: 61%[1]

    • Appearance: Shiny white powder[1]

    • Melting Point: 214-216 °C[1]

Protocol 1.2: Microwave-Assisted Synthesis of Quinazolin-4(3H)-one

This method offers a significant reduction in reaction time and an increase in yield compared to conventional heating.[1]

Materials:

  • This compound

  • Formamide

  • Microwave reactor

  • Pyrex beaker

Procedure:

  • In a Pyrex beaker, mix this compound (0.1 mol, 13.7 g) and formamide (0.5 mol, 22.5 g) thoroughly.[1]

  • Place the beaker in a microwave oven and irradiate. The exact time and power will depend on the microwave used, but the reaction is typically complete within a few minutes.[1]

  • After irradiation, allow the mixture to cool.

  • The solidified product is then worked up as described in Protocol 1.1 (filtration, washing, and recrystallization).

    • Expected Yield: 87%[1]

Application: Quinazolinones as EGFR Inhibitors in Cancer Therapy

Several quinazolinone derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy, particularly for non-small-cell lung cancer (NSCLC).[4][5][6] EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), triggers downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation, survival, and migration.[7] Quinazolinone-based inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation and the subsequent activation of downstream signaling.[7]

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Quinazolinone Quinazolinone Inhibitor Quinazolinone->EGFR Inhibits (ATP-competitive) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Acridone_Antiviral_Mechanism cluster_virus Viral Replication Cycle cluster_hiv HIV Transcription Viral_Entry Viral Entry Viral_DNA_Synthesis Viral DNA Synthesis Viral_Entry->Viral_DNA_Synthesis Viral_DNA_Maturation Viral DNA Maturation & Packaging Viral_DNA_Synthesis->Viral_DNA_Maturation New_Virions New Virions Viral_DNA_Maturation->New_Virions Acridone Acridone Derivative Acridone->Viral_DNA_Maturation Inhibits PKC PKC NFkB NF-κB Activation PKC->NFkB HIV_Transcription HIV Gene Transcription NFkB->HIV_Transcription Acridone_HIV Acridone Derivative Acridone_HIV->PKC Inhibits Benzodiazepine_Workflow Anthranilic_Acid This compound Derivative Ugi_Reaction Ugi Four-Component Reaction (Ugi-4CR) Anthranilic_Acid->Ugi_Reaction Isocyanide Isocyanide Isocyanide->Ugi_Reaction Aldehyde Aldehyde Aldehyde->Ugi_Reaction Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Ugi_Reaction Ugi_Product Ugi Product (Acyclic Intermediate) Ugi_Reaction->Ugi_Product Deprotection_Cyclization Deprotection & Intramolecular Cyclization Ugi_Product->Deprotection_Cyclization Benzodiazepine 1,4-Benzodiazepine Scaffold Deprotection_Cyclization->Benzodiazepine

References

Application Notes: Anthranilic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Anthranilic acid, or 2-aminobenzoic acid, is a key aromatic building block in medicinal chemistry.[1] Its structure, featuring adjacent amino and carboxylic acid groups on a benzene (B151609) ring, makes it a versatile scaffold for synthesizing a wide array of heterocyclic compounds and derivatives.[2][3] This unique arrangement allows for diverse chemical modifications, leading to large libraries of compounds for structure-activity relationship (SAR) analysis.[4][5] Consequently, this compound is recognized as a "privileged" pharmacophore, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1][5] Its derivatives are integral to the development of drugs for various diseases, including inflammatory conditions, cancer, and metabolic disorders.[4][6]

Key Applications in Drug Discovery

The this compound scaffold is the foundation for numerous classes of therapeutic agents, demonstrating its versatility and importance in medicinal chemistry.

  • Anti-inflammatory Agents: The most well-known derivatives are the fenamates, a class of non-steroidal anti-inflammatory drugs (NSAIDs).[7] These compounds, such as mefenamic acid and flufenamic acid, are nitrogen isosteres of salicylic (B10762653) acid and primarily act by inhibiting cyclooxygenase (COX) enzymes, which are key in the inflammation pathway.[1][8]

  • Anticancer Agents: Numerous this compound analogs have been developed and evaluated for their anticancer properties.[2] They have been shown to act through various mechanisms, including the induction of apoptosis, and the inhibition of the hedgehog and mitogen-activated protein kinase (MAPK) signaling pathways.[4][5] Some derivatives have shown potent in vitro growth inhibitory properties against human tumor cell lines at nanomolar concentrations.[9][10]

  • Antiviral Activity: Certain derivatives have been identified as potent antiviral agents. A notable example is their role as inhibitors of the hepatitis C virus (HCV) NS5B polymerase, an essential enzyme for viral replication.[4][5]

  • Antidiabetic Agents: Transition metal complexes and other derivatives of this compound have been investigated for their potential in managing diabetes mellitus.[4] They can act as inhibitors of enzymes like α-glucosidase, which is involved in carbohydrate digestion and glucose absorption.[1] Novel synthetic derivatives have shown potent dual inhibitory activity against α-glucosidase and glycogen (B147801) phosphorylase.[11]

  • Diuretics: The widely used loop diuretic, furosemide, is a derivative of this compound.[7][12]

  • Other Applications: The therapeutic reach of this compound derivatives also extends to antimicrobial, insecticidal, and neuroprotective applications.[4][5] Furthermore, some diamide (B1670390) derivatives are used as P-glycoprotein inhibitors to combat drug resistance in cancer cells.[5][12]

Data Presentation

Quantitative data from various studies highlights the potency and therapeutic potential of this compound derivatives.

Table 1: In Vitro Anticancer Activity of Selected this compound Derivatives

Compound Cell Line Activity Metric Value Reference
Pyridinyl Ester 25 Full NCI Panel GI₅₀ < 10⁻⁷ M [9][10]
Sulfonamide 5 (X = NO₂) MOLT-3 IC₅₀ 15.71 µg/mL [13]
Sulfonamide 7 (X = CH₃) MOLT-3 IC₅₀ 32.88 µg/mL [13]

| Sulfonamide 8 (X = Cl) | MOLT-3 | IC₅₀ | 33.96 µg/mL |[13] |

Table 2: Enzyme Inhibitory Activity of Selected this compound Derivatives

Compound Target Enzyme Activity Metric Value Reference
Compound 5c α-Glucosidase IC₅₀ 0.01247 ± 0.01 µM [11]
Compound 7b α-Glucosidase IC₅₀ 0.01372 ± 0.03 µM [11]
m-carboxyphenylated this compound Transthyretin (TTR) Inhibition Potent Inhibitor [14]

| o-trifluoromethylphenylated this compound | Transthyretin (TTR) | Inhibition | Potent Inhibitor |[14] |

Table 3: Marketed Drugs Derived from this compound

Drug Name Therapeutic Class Primary Mechanism of Action Reference
Mefenamic Acid NSAID COX Inhibition [7][15]
Flufenamic Acid NSAID COX Inhibition [7][8]
Furosemide Loop Diuretic Na-K-Cl Cotransporter Inhibition [2][7]
Tranilast Anti-allergic Mast Cell Stabilization [1][2]
Betrixaban Anticoagulant Factor Xa Inhibition [1][2]

| Methaqualone | Sedative-Hypnotic | GABA Receptor Modulation |[7] |

Experimental Protocols

The following are generalized protocols for the synthesis and evaluation of this compound derivatives, based on common methodologies reported in the literature.

Protocol 1: General Synthesis of N-Aryl this compound Derivatives (Fenamate Analogs)

This protocol describes a typical amide bond formation reaction, a common strategy for synthesizing fenamate-type compounds.[16]

Materials:

  • Isatoic anhydride (B1165640) or an appropriate this compound derivative

  • A substituted amine (e.g., homoveratrylamine, 2,3-dimethylaniline)[8][12]

  • Solvent (e.g., Dimethyl sulfoxide (B87167) - DMSO, ethanol)

  • Base (e.g., powdered NaOH, if starting from an anhydride)[4]

  • Reaction vessel with magnetic stirrer and reflux condenser

  • Standard laboratory glassware for workup and purification

  • Purification system (e.g., column chromatography or recrystallization setup)

Procedure:

  • Reaction Setup: In a clean, dry reaction vessel, dissolve the starting this compound derivative (1 equivalent) in the chosen solvent. If using isatoic anhydride, dissolve it and the desired amine (1 equivalent) in DMSO.[12]

  • Reagent Addition: Slowly add the substituted amine (1.1 equivalents) to the solution while stirring. If the reaction requires a base (e.g., ring-opening of isatoic anhydride), add powdered NaOH (1.1 equivalents) to the mixture.[4]

  • Reaction Conditions: Heat the reaction mixture to reflux (temperature will depend on the solvent) and maintain for a period of 2-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, pour the reaction mixture into cold water and acidify with a dilute acid (e.g., 2N HCl) to precipitate the crude product.[17]

  • Purification: Collect the crude solid by filtration, wash with cold water, and dry under vacuum.[18] The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel.[19][20]

  • Characterization: Confirm the structure and purity of the final compound using analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry (MS), and Infrared Spectroscopy (IR).[12]

Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay

This protocol provides a general method for assessing the antiproliferative activity of synthesized compounds against cancer cell lines.

Materials:

  • Human tumor cell lines (e.g., MOLT-3)[13]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Synthesized this compound derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microtiter plates

  • Multichannel pipette and plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., from 0.1 to 100 µM). Include wells with vehicle control (DMSO) and untreated cells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.

Visualizations

Diagram 1: Structure-Activity Relationship (SAR) of Fenamates

SAR_Fenamates cluster_anthranilic This compound Core cluster_N_Aryl N-Aryl Ring (B-Ring) COOH Carboxyl Group (Position 2 is essential) A_Ring Anthranilic Ring COOH->A_Ring Attached to SAR_COOH Replacement with isosteric tetrazole retains activity. Positions 3 or 4 are inactive. COOH->SAR_COOH NH NH Moiety (Essential for activity) NH->A_Ring Attached to SAR_NH Replacement with O, S, CH₂ reduces activity significantly. NH->SAR_NH B_Ring N-Aryl Ring A_Ring->B_Ring N-Aryl Linkage SAR_A_Ring Substitution on this ring generally reduces activity. A_Ring->SAR_A_Ring SAR_B_Ring Substitution affects potency. 2',3'-disubstitution is effective (e.g., Mefenamic Acid). B_Ring->SAR_B_Ring Substituents Substituents (e.g., CH₃, CF₃, Cl) Substituents->B_Ring

Caption: Key structure-activity relationships for fenamate-type NSAIDs.

Diagram 2: Experimental Workflow for Synthesis and Purification

Synthesis_Workflow Start 1. Reagent Mixing (this compound Derivative + Amine in Solvent) Reaction 2. Reaction (Heating / Reflux for 2-18h) Start->Reaction Monitoring 3. TLC Monitoring Reaction->Monitoring Monitoring->Reaction Incomplete Workup 4. Workup (Cooling, Precipitation, Filtration) Monitoring->Workup Reaction Complete Purification 5. Purification (Recrystallization or Column Chromatography) Workup->Purification Analysis 6. Characterization (NMR, MS, IR) Purification->Analysis Final Pure Compound Analysis->Final

Caption: General workflow for synthesis and purification of this compound derivatives.

Diagram 3: Simplified COX Inhibition Pathway by Fenamates

COX_Pathway Stimuli Inflammatory Stimuli (e.g., Tissue Injury) Membrane Cell Membrane Phospholipids Stimuli->Membrane AA Arachidonic Acid Membrane->AA via Phospholipase A₂ COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins (PGs) COX->PGs Response Inflammation, Pain, Fever PGs->Response Fenamates Fenamates (this compound NSAIDs) Fenamates->COX Inhibition

References

Application Notes and Protocols for the Quantification of Anthranilic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of anthranilic acid, a key intermediate in the biosynthesis of tryptophan and a significant compound in various industrial and pharmaceutical applications. The following sections detail protocols for High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, Fluorescence Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS), enabling accurate and precise quantification in diverse sample matrices.

Comparison of Analytical Techniques

The selection of an appropriate analytical technique for the quantification of this compound depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the key quantitative parameters for the methods detailed in this document.

Analytical TechniqueLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeCommon Applications
HPLC-UV ~0.01% (for impurities)--Assay and impurity determination
Spectrophotometry 0.69 - 1.63 µg/mL-5 - 400 µg/mLQuantification in pure materials
Fluorescence Spectroscopy 50 fmol--Analysis in biological materials
GC-MS --2 - 10 µg/mL (in plasma)Quantification in complex biological matrices

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the separation and quantification of this compound. The method offers high resolution and sensitivity, making it suitable for both purity assessment and the determination of this compound in various samples.

Experimental Protocol: Isocratic HPLC-UV for this compound Assay

This protocol describes an isocratic reversed-phase HPLC method for the determination of this compound.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 column (e.g., Microbondapak C18)[1]

  • Methanol (HPLC grade)

  • Phosphate buffer (pH 3)

  • Benzoic acid (internal standard)

  • Standard solution of this compound

  • Sample containing this compound

2. Chromatographic Conditions:

  • Mobile Phase: 35:65 (v/v) Methanol / pH 3 Phosphate buffer[1]

  • Flow Rate: 1.0 mL/min (typical, may require optimization)

  • Column Temperature: Ambient

  • Detection Wavelength: 254 nm

  • Injection Volume: 20 µL

3. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in the mobile phase. Prepare a series of calibration standards by diluting the stock solution. Add a constant concentration of benzoic acid as the internal standard to each calibration standard.

  • Sample Solution: Dissolve the sample containing this compound in the mobile phase. If necessary, filter the sample through a 0.45 µm syringe filter. Add the same constant concentration of benzoic acid as the internal standard.

4. Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the calibration standards and the sample solution.

  • Record the chromatograms and integrate the peak areas for this compound and the internal standard.

5. Data Analysis:

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the this compound standards.

  • Determine the concentration of this compound in the sample by interpolating its peak area ratio on the calibration curve.

Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis std_prep Prepare this compound Standards & Internal Standard injection Inject Standards & Sample std_prep->injection sample_prep Prepare Sample Solution & Add Internal Standard sample_prep->injection hplc_system Equilibrate HPLC System hplc_system->injection detection UV Detection at 254 nm injection->detection calibration Construct Calibration Curve detection->calibration quantification Quantify this compound calibration->quantification

Workflow for the quantification of this compound by HPLC-UV.

UV-Vis Spectrophotometry

Spectrophotometric methods offer a simple and cost-effective approach for the quantification of this compound, often involving a colorimetric reaction to enhance specificity and sensitivity.

Experimental Protocol: Spectrophotometric Determination using 4-Aminoantipyrine (B1666024)

This protocol is based on the reaction of this compound with 4-aminoantipyrine (4-AAP) in the presence of an oxidizing agent to form a colored product.

1. Instrumentation and Materials:

  • UV-Vis Spectrophotometer

  • 4-Aminoantipyrine (4-AAP) solution

  • Potassium periodate (B1199274) (KIO4) solution (oxidizing agent)

  • Standard solution of this compound

  • Sample containing this compound

2. Reaction Conditions:

  • Wavelength of Maximum Absorbance (λmax): 550 nm[2]

3. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in deionized water. Create a series of calibration standards by diluting the stock solution to concentrations within the linear range (e.g., 10-400 µg/mL).[2]

  • Sample Solution: Dissolve the sample containing this compound in deionized water to a concentration expected to be within the calibration range.

4. Analysis:

  • To a set of test tubes, add a fixed volume of each calibration standard and the sample solution.

  • Add a specific volume of 4-AAP solution to each tube.

  • Add a specific volume of KIO4 solution to initiate the color-forming reaction.

  • Allow the reaction to proceed for a defined period to ensure complete color development.

  • Measure the absorbance of each solution at 550 nm against a reagent blank (containing all reagents except this compound).

5. Data Analysis:

  • Construct a calibration curve by plotting the absorbance values against the corresponding concentrations of the this compound standards.

  • Determine the concentration of this compound in the sample by interpolating its absorbance on the calibration curve.

Workflow for Spectrophotometric Analysis

Spectrophotometry_Workflow cluster_prep Preparation cluster_reaction Colorimetric Reaction cluster_measurement Measurement & Analysis std_prep Prepare Calibration Standards reagent_add Add 4-AAP and KIO4 std_prep->reagent_add sample_prep Prepare Sample Solution sample_prep->reagent_add color_dev Allow for Color Development reagent_add->color_dev absorbance Measure Absorbance at 550 nm color_dev->absorbance calibration Construct Calibration Curve absorbance->calibration quantification Determine Concentration calibration->quantification

Workflow for spectrophotometric quantification of this compound.

Fluorescence Spectroscopy

Fluorescence spectroscopy provides a highly sensitive method for the quantification of this compound, which is an intrinsically fluorescent molecule.

Experimental Protocol: Direct Fluorometric Determination

This protocol describes the direct measurement of the native fluorescence of this compound.

1. Instrumentation and Materials:

  • Fluorescence Spectrophotometer

  • Quartz cuvettes

  • Standard solution of this compound

  • Sample containing this compound

  • Buffer solution (if pH control is necessary)

2. Spectroscopic Conditions:

  • Excitation Wavelength (λex): 336 nm[3]

  • Emission Wavelength (λem): 411 nm[3]

3. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or buffered aqueous solution). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Solution: Dissolve or dilute the sample in the same solvent as the standards to a concentration within the linear range of the assay.

4. Analysis:

  • Turn on the fluorescence spectrophotometer and allow the lamp to warm up.

  • Set the excitation and emission wavelengths to 336 nm and 411 nm, respectively.

  • Measure the fluorescence intensity of the solvent blank and zero the instrument.

  • Measure the fluorescence intensity of each calibration standard and the sample solution.

5. Data Analysis:

  • Construct a calibration curve by plotting the fluorescence intensity against the concentration of the this compound standards.

  • Determine the concentration of this compound in the sample by interpolating its fluorescence intensity on the calibration curve.

Workflow for Fluorescence Spectroscopy Analysis

Fluorescence_Workflow cluster_prep Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis std_prep Prepare this compound Standards measure_intensity Measure Fluorescence Intensity std_prep->measure_intensity sample_prep Prepare Sample Solution sample_prep->measure_intensity instrument_setup Set λex=336 nm, λem=411 nm instrument_setup->measure_intensity calibration Generate Calibration Curve measure_intensity->calibration quantification Calculate Concentration calibration->quantification

Workflow for the fluorometric quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the quantification of this compound, especially in complex matrices like biological fluids. Derivatization is often required to increase the volatility and thermal stability of this compound for GC analysis.

Experimental Protocol: GC-MS with Silylation

This protocol involves the derivatization of this compound with a silylating agent prior to GC-MS analysis.

1. Instrumentation and Materials:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • GC column suitable for derivatized acids (e.g., DB-5ms)

  • Silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)

  • Anhydrous solvent (e.g., pyridine, acetonitrile)

  • Standard solution of this compound

  • Sample containing this compound

2. Derivatization Procedure:

  • Evaporate a known volume of the standard or sample solution to dryness under a stream of nitrogen.

  • Add a specific volume of the anhydrous solvent and the silylating agent to the dried residue.

  • Heat the mixture at a specific temperature (e.g., 70°C) for a defined time (e.g., 30 minutes) to ensure complete derivatization.

3. GC-MS Conditions:

  • Injector Temperature: 250°C

  • Carrier Gas: Helium

  • Oven Temperature Program: Start at a low temperature (e.g., 100°C), ramp to a high temperature (e.g., 280°C) at a controlled rate.

  • Mass Spectrometer: Operate in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis.

4. Analysis:

  • Inject the derivatized standards and sample into the GC-MS system.

  • Acquire the chromatograms and mass spectra.

5. Data Analysis:

  • Identify the peak corresponding to the derivatized this compound based on its retention time and mass spectrum.

  • For quantification, construct a calibration curve by plotting the peak area of a characteristic ion of the derivatized this compound against the concentration of the standards.

  • Determine the concentration of this compound in the sample from the calibration curve.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing drying Dry Sample/Standard derivatization Add Silylating Agent & Heat drying->derivatization injection Inject Derivatized Sample derivatization->injection separation GC Separation injection->separation detection MS Detection (Scan or SIM) separation->detection identification Identify Peak detection->identification quantification Quantify using Calibration Curve identification->quantification

Workflow for the GC-MS analysis of this compound after derivatization.

References

Application Notes and Protocols: Synthesis of Azo Dyes Using Anthranilic Acid Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo (–N=N–) groups. Anthranilic acid (2-aminobenzoic acid) is a crucial intermediate in the synthesis of a wide range of these dyes, including important indicators like Methyl Red. Its bifunctional nature, containing both an amino group and a carboxylic acid group, allows for significant structural diversity in the final dye molecules. The synthesis is primarily achieved through a two-step process: the diazotization of this compound to form a reactive diazonium salt, followed by an azo coupling reaction with an electron-rich nucleophile. This document provides detailed experimental protocols, quantitative data for representative syntheses, and diagrams illustrating the reaction pathway and experimental workflow.

Chemical Principles

The synthesis of azo dyes from this compound is a classic example of electrophilic aromatic substitution and involves two fundamental stages:

  • Diazotization: The process of converting the primary aromatic amino group of this compound into a diazonium salt. This is performed in a cold, acidic solution (typically HCl) with the addition of sodium nitrite (B80452) (NaNO₂). The acid reacts with sodium nitrite to form nitrous acid (HNO₂) in situ. The nitrous acid then protonates and loses water to form the highly electrophilic nitrosonium ion (NO⁺), which is attacked by the nucleophilic amino group of this compound. The reaction is conducted at low temperatures (0–5 °C) because the resulting diazonium salt is unstable and can decompose at higher temperatures.

  • Azo Coupling: The diazonium salt formed in the first step acts as an electrophile and reacts with an electron-rich coupling component, such as a phenol, naphthol, or an aromatic amine. The coupling component must contain a strongly activating group (e.g., –OH, –NH₂, –NR₂) to facilitate the electrophilic attack by the relatively weak diazonium ion. The position of the coupling is typically para to the activating group unless that position is blocked, in which case it occurs at the ortho position.

Reaction Pathway and Experimental Workflow

The following diagrams illustrate the general chemical transformation and the laboratory workflow for the synthesis.

Caption: General reaction pathway for azo dye synthesis from this compound.

G A Reagent Preparation (this compound in HCl, NaNO₂, Coupling Agent) B Diazotization (Add NaNO₂ to this compound solution at 0-5 °C) A->B C Azo Coupling (Add diazonium salt to chilled Coupling Agent solution) B->C D Reaction Monitoring & Workup (Stir, allow to warm, adjust pH if needed) C->D E Isolation & Purification (Vacuum Filtration, Washing, Recrystallization) D->E F Characterization (TLC, M.P., UV-Vis, FT-IR, NMR) E->F

Caption: General experimental workflow for the synthesis of azo dyes.

Experimental Protocols

! Safety Precaution: Aromatic diazonium salts can be explosive when isolated in a dry, solid state. Always keep them in solution or as a wet paste and use them immediately after preparation. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Protocol 1: Diazotization of this compound (General Procedure)

This protocol outlines the formation of the benzenediazonium-2-carboxylate intermediate solution.

Materials & Equipment:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled water

  • Ice

  • Beakers (100 mL, 250 mL)

  • Magnetic stirrer and stir bar

  • Graduated cylinders

  • Thermometer

Procedure:

  • In a 250 mL beaker, prepare a solution of this compound (e.g., 1.37 g, 10 mmol) in a mixture of 5 mL of concentrated HCl and 20 mL of distilled water. Gentle heating may be required to facilitate dissolution.

  • Cool the solution to 0–5 °C in an ice-water bath with continuous stirring. A fine suspension of this compound hydrochloride may form.

  • In a separate 100 mL beaker, prepare a solution of sodium nitrite (e.g., 0.76 g, 11 mmol) in 10 mL of cold distilled water.

  • While maintaining the temperature of the this compound suspension between 0 and 5 °C, add the sodium nitrite solution dropwise with vigorous stirring over a period of 10-15 minutes.

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 15 minutes to ensure the reaction goes to completion. The resulting clear or slightly yellow solution contains the diazonium salt and should be used immediately in the next step.

Protocol 2: Azo Coupling with β-Naphthol

This protocol describes the coupling of the prepared diazonium salt with β-naphthol to produce a red azo dye.

Materials & Equipment:

  • Diazonium salt solution (from Protocol 1)

  • β-Naphthol (2-Naphthol)

  • Sodium Hydroxide (NaOH)

  • Distilled water

  • Buchner funnel and filter flask

  • Recrystallization solvent (e.g., ethanol (B145695) or acetic acid)

Procedure:

  • In a 250 mL beaker, dissolve β-naphthol (e.g., 1.44 g, 10 mmol) in 25 mL of a 1 M NaOH solution.

  • Cool this solution to approximately 5 °C in an ice-water bath with stirring.

  • Slowly, and with continuous stirring, add the cold diazonium salt solution (from Protocol 1) to the cold β-naphthol solution.

  • A brightly colored precipitate (typically red or orange) should form immediately.

  • Continue to stir the reaction mixture in the ice bath for 30 minutes to ensure complete coupling.

  • Isolate the crude dye by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with several portions of cold distilled water until the filtrate is colorless.

  • Purify the dye by recrystallizing from a suitable solvent, such as ethanol or glacial acetic acid.

  • Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature (e.g., 50-60 °C).

  • Weigh the final product to determine the yield and proceed with characterization.

Quantitative Data Summary

The following table summarizes reaction parameters and results for the synthesis of two representative azo dyes using this compound as the starting material.

ParameterMethyl RedRed Dye from p-Aminobenzoic Acid Derivative[1]
Coupling Agent N,N-Dimethylanilinep-Aminobenzoyl Chloride (formed in situ)[1]
Reaction Temp. 3–7 °C[2][3]0–5 °C[1]
Reaction Time ~24 hours (including overnight stirring)[2][3]0.5 hours[1]
Purification Recrystallization from Toluene or Methanol[2][3]Recrystallization from n-Butyl alcohol[1]
Yield 62–66%[3]85.04%[1]
Melting Point 181–182 °C[3]280-282 °C[1]
λmax Not specified322 nm (in DMF)[1]
Appearance Dark red crystalsRed solid[1]

Characterization

The synthesized azo dyes should be characterized to confirm their structure and purity using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): To assess the purity of the final product and monitor the progress of the reaction.

  • Melting Point: A sharp melting point range is indicative of a pure compound.

  • UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax), which is characteristic of the dye's color and conjugated system.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify key functional groups, such as the N=N stretch (typically weak, around 1400-1500 cm⁻¹), O-H stretch (for phenolic dyes), and C=O stretch from the carboxylic acid group.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To provide detailed structural information and confirm the final molecular structure.

Applications in Research and Development

Azo dyes derived from this compound are not only colorants but also valuable molecules in scientific research and drug development.

  • pH Indicators: The carboxylic acid group on the this compound moiety, combined with other functional groups, can result in dyes like Methyl Red that exhibit distinct color changes with pH, making them useful as acid-base indicators.[1]

  • Pharmacophores: The this compound scaffold is a known pharmacophore in medicinal chemistry. Its derivatives are explored for various biological activities, and the introduction of an azo linkage can produce novel compounds for drug screening libraries.

  • Chelating Agents and Metal Ion Sensors: The presence of the carboxyl group ortho to the azo linkage creates a potential bidentate chelation site for metal ions. This property can be exploited in the development of colorimetric sensors for specific metal ions.

References

Anthranilic Acid in Coordination Chemistry: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a detailed overview of anthranilic acid as a versatile ligand in coordination chemistry. It includes experimental protocols for the synthesis and characterization of metal-anthranilate complexes, along with tabulated data for comparative analysis and visualizations of key concepts.

This compound (2-aminobenzoic acid) is a bifunctional aromatic amino acid that serves as an excellent chelating agent for a variety of metal ions.[1][2] Its ability to coordinate with metal centers through both its carboxylate and amino groups allows for the formation of stable chelate complexes with diverse structural and functional properties.[1][2] These metal complexes of this compound and its derivatives have garnered significant interest due to their wide range of applications in catalysis, materials science, and medicine, including as antipathogenic agents, photoluminescent materials, and corrosion inhibitors.[3][4][5]

Coordination Modes of this compound

This compound is a versatile ligand capable of binding to metal ions in several ways. The most common coordination occurs through the nitrogen atom of the amino group and the oxygen atom of the deprotonated carboxylate group, forming a stable six-membered chelate ring. However, other coordination modes are also possible, influencing the geometry and properties of the resulting complex.

Coordination Modes of Anthranilate cluster_0 Anthranilate Ligand cluster_1 Coordination Modes Anthranilate Anthranilate Anion Bidentate Bidentate Chelation (N, O-coordination) Anthranilate->Bidentate Most Common Monodentate_O Monodentate Carboxylate (O-coordination) Anthranilate->Monodentate_O Bridging Bridging Carboxylate (O, O'-coordination) Anthranilate->Bridging General Workflow for Synthesis and Characterization Start Start Dissolve_AA Dissolve this compound (in water with NaOH) Start->Dissolve_AA Dissolve_Metal_Salt Dissolve Metal Salt (in water) Start->Dissolve_Metal_Salt Mix Mix Solutions (with stirring) Dissolve_AA->Mix Dissolve_Metal_Salt->Mix Precipitate Precipitation of Complex Mix->Precipitate Filter Filter Precipitate Precipitate->Filter Wash Wash Precipitate (Water, Ethanol) Filter->Wash Dry Dry Complex Wash->Dry Characterization Characterization Dry->Characterization FTIR FTIR Spectroscopy Characterization->FTIR UV_Vis UV-Vis Spectroscopy Characterization->UV_Vis TGA Thermogravimetric Analysis Characterization->TGA End End FTIR->End UV_Vis->End TGA->End Structure-Property Relationship Metal_Ion Metal Ion (e.g., Co, Cu, Ag, Zn) Coord_Geom Coordination Geometry (e.g., Octahedral, Tetrahedral, Square Planar) Metal_Ion->Coord_Geom Electronic_Props Electronic Properties (d-orbital splitting, redox potential) Coord_Geom->Electronic_Props Steric_Props Steric Properties (molecular size and shape) Coord_Geom->Steric_Props Catalytic_Activity Catalytic Activity Electronic_Props->Catalytic_Activity Biological_Activity Biological Activity Electronic_Props->Biological_Activity Material_Props Material Properties (thermal stability, luminescence) Electronic_Props->Material_Props Steric_Props->Catalytic_Activity Steric_Props->Biological_Activity

References

Application Notes and Protocols for the Synthesis of Fenamic Acid from Anthranilic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fenamic acid, known chemically as N-phenylanthranilic acid, serves as the foundational structure for a class of non-steroidal anti-inflammatory drugs (NSAIDs) known as fenamates.[1] Its synthesis is a key step in the development of various analgesic, anti-inflammatory, and antipyretic medications. The primary route for synthesizing fenamic acid from this compound is through an Ullmann condensation reaction. This reaction involves the copper-catalyzed coupling of an aryl halide with an amine.[2][3] In this specific synthesis, this compound is coupled with an aryl halide, such as bromobenzene (B47551), in the presence of a copper catalyst and a base.

Reaction Principle: Ullmann Condensation

The Ullmann condensation is a versatile method for forming carbon-nitrogen bonds. In the synthesis of fenamic acid from this compound, the reaction proceeds by the coupling of this compound and an aryl halide, typically in a high-boiling polar solvent. A copper catalyst, often in the form of copper powder or a copper salt, is essential for the reaction to occur.[2] A base is also required to deprotonate the carboxylic acid and facilitate the reaction.

Quantitative Data Summary

The following table summarizes the typical reactants, reagents, and conditions for the synthesis of fenamic acid from this compound via the Ullmann condensation. The values are based on established protocols for similar N-phenylthis compound syntheses.

ParameterValueReference
Reactants
This compound1.0 molar equivalent-
Bromobenzene1.5 - 2.0 molar equivalents[4]
Reagents
CatalystCopper(I) oxide or Copper powder[4]
BaseAnhydrous Potassium Carbonate (K₂CO₃)[5][6]
SolventDimethylformamide (DMF) or Isoamyl alcohol[4][5]
Reaction Conditions
Temperature130-150 °C[5]
Reaction Time12-24 hours[5][7]
AtmosphereInert (e.g., Nitrogen or Argon)-
Work-up
Acidification pH3-4[5][8]
Expected Yield 50-70%[5]

Experimental Protocol

This protocol details the synthesis of fenamic acid from this compound and bromobenzene using a copper catalyst.

Materials:

  • This compound

  • Bromobenzene

  • Anhydrous potassium carbonate (K₂CO₃)

  • Copper(I) oxide (Cu₂O) or copper powder

  • Dimethylformamide (DMF)

  • Concentrated Hydrochloric acid (HCl)

  • Ethanol

  • Activated carbon

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Buchner funnel and flask

  • Filter paper

  • Beakers

  • pH paper

Procedure:

  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, anhydrous potassium carbonate, and the copper catalyst.

    • Add dimethylformamide (DMF) as the solvent, followed by the addition of bromobenzene.

  • Reaction:

    • Place the flask in a heating mantle and begin stirring the mixture.

    • Heat the reaction mixture to reflux at a temperature of 130-150 °C.[5]

    • Maintain the reaction at this temperature under constant stirring for 12-24 hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC).[5]

  • Work-up and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the cooled reaction mixture into a beaker containing distilled water.

    • Acidify the aqueous mixture by slowly adding concentrated hydrochloric acid with stirring until the pH reaches 3-4.[5][8]

    • A precipitate of crude fenamic acid will form.

    • Collect the crude product by vacuum filtration using a Buchner funnel.

    • Wash the solid with cold distilled water to remove any inorganic impurities.

  • Purification:

    • The crude fenamic acid can be purified by recrystallization.

    • Dissolve the crude product in a minimal amount of hot ethanol.

    • If the solution is colored, add a small amount of activated carbon and heat for a few minutes to decolorize.[5]

    • Hot filter the solution to remove the activated carbon.

    • Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

    • Collect the purified crystals of fenamic acid by vacuum filtration.

    • Wash the crystals with a small amount of cold ethanol.

    • Dry the purified product in a desiccator or a vacuum oven.

Visualizations

experimental_workflow Experimental Workflow for Fenamic Acid Synthesis cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reactants 1. Mix this compound, K₂CO₃, Cu Catalyst, and Bromobenzene in DMF reflux 2. Heat to Reflux (130-150°C) for 12-24 hours reactants->reflux cool 3. Cool Reaction Mixture reflux->cool precipitate 4. Pour into Water and Acidify with HCl (pH 3-4) cool->precipitate filter1 5. Filter to Isolate Crude Fenamic Acid precipitate->filter1 recrystallize 6. Recrystallize from Hot Ethanol filter1->recrystallize filter2 7. Filter and Dry Purified Fenamic Acid recrystallize->filter2

References

Application Notes and Protocols: Fluorescence Labeling of Carbohydrates with Anthranilic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The analysis of carbohydrates, or glycans, is a critical aspect of biological research and biopharmaceutical development. Glycosylation, the enzymatic process of attaching glycans to proteins and lipids, is a vital post-translational modification that influences protein folding, stability, function, and immunogenicity. Anthranilic acid (2-aminobenzoic acid, 2-AA) is a widely used fluorescent label that facilitates the sensitive detection and quantification of carbohydrates.[1][2][3] This labeling method is versatile and compatible with various analytical techniques, including high-performance liquid chromatography (HPLC), capillary electrophoresis (CE), and mass spectrometry (MS).[2][4][5][6]

The principle of 2-AA labeling involves a reductive amination reaction where the primary amine group of this compound covalently bonds to the aldehyde group at the reducing end of a carbohydrate.[2] This reaction forms a stable Schiff base, which is then reduced to a secondary amine, resulting in a fluorescently tagged glycan.[2][7] The attached 2-AA tag significantly enhances the detection sensitivity and allows for accurate quantification of glycans.[4][8]

Advantages of this compound Labeling:

  • High Sensitivity: 2-AA is a highly fluorescent tag, enabling the detection of small amounts of carbohydrates.[9][10]

  • Versatility: The labeled glycans can be analyzed by a variety of techniques, including HPLC, CE, and MS.[2][5] The negative charge of the carboxyl group on 2-AA provides a driving force for electrophoretic separations.[2][5]

  • Quantitative Accuracy: The labeling reaction is efficient and nonselective, allowing for the relative molar quantification of individual glycans in a mixture.[8][11]

  • Stability: The resulting secondary amine linkage is stable, ensuring the integrity of the labeled glycan during analysis.[4]

Quantitative Data Summary

The efficiency of this compound labeling and the subsequent analysis are influenced by various experimental parameters. The following table summarizes key quantitative data gathered from multiple studies.

ParameterValue/RangeAnalytical Method(s)Key Findings & References
Labeling Efficiency High and independent of the amount of glycansHPLC, CEOptimized conditions lead to high molar labeling efficiencies, allowing for representative glycan profiling and relative molar quantitation.[8][11]
Desialylation during Labeling < 2 mol%HPLCOptimized reaction conditions minimize the loss of sialic acids, which are crucial for the biological function of many glycoproteins.[8][11]
Detection Limit Picomole (pmol) rangeHPLC with fluorescence detectionThe high fluorescence of the 2-AA tag allows for the characterization of carbohydrates from as little as ~15 pmol of glycoprotein (B1211001).[9]
Excitation Wavelength (λex) 330 nmFluorescence DetectionOptimal excitation wavelength for detecting 2-AA labeled glycans.[1]
Emission Wavelength (λem) 420 nmFluorescence DetectionOptimal emission wavelength for detecting 2-AA labeled glycans.[1]
Reaction Time for Labeling ~2 hoursHPLCUnder optimal conditions (e.g., 60°C), the derivatization of glycans with 2-AA can be completed within 2 hours.[2]
Reproducibility HighHPLCThe described HPLC methods for analyzing 2-AA labeled monosaccharides have been validated and are highly reproducible.[12]

Experimental Protocols

I. Glycan Release from Glycoproteins (N-Glycans)

This protocol describes the enzymatic release of N-linked glycans from glycoproteins using Peptide-N-Glycosidase F (PNGase F).

Materials:

  • Glycoprotein sample

  • Denaturation buffer (e.g., 5% SDS, 1M β-mercaptoethanol)

  • NP-40 (or other non-ionic detergent)

  • N-Glycosidase F (PNGase F)

  • Incubation buffer (e.g., sodium phosphate (B84403) buffer, pH 7.5)

  • Water bath or incubator at 37°C

Procedure:

  • Denaturation: Dissolve the glycoprotein sample in denaturation buffer. Heat the sample at 100°C for 10 minutes to denature the protein.

  • Detergent Addition: Add NP-40 to the denatured protein solution to sequester the SDS, which can inhibit PNGase F activity.

  • Enzymatic Digestion: Add PNGase F to the reaction mixture.

  • Incubation: Incubate the mixture at 37°C for a sufficient time to ensure complete release of N-glycans (typically overnight).[9]

  • Termination: The reaction can be stopped by heat inactivation or by proceeding directly to the labeling step.

II. Fluorescence Labeling of Released Glycans with this compound

This protocol details the reductive amination reaction to label the released glycans with 2-AA.

Materials:

  • Dried glycan sample

  • Labeling solution: 0.35 M 2-aminobenzoic acid and 1 M sodium cyanoborohydride (NaCNBH₃) in a 7:3 (v/v) mixture of dimethyl sulfoxide (B87167) (DMSO) and glacial acetic acid. Caution: NaCNBH₃ is toxic and should be handled in a fume hood.

  • Incubator or water bath at 65°C

Procedure:

  • Prepare Labeling Solution: Freshly prepare the labeling solution.

  • Labeling Reaction: Add the labeling solution to the dried glycan sample.

  • Incubation: Incubate the reaction mixture at 65°C for 2-3 hours.[2] The reaction involves the formation of a Schiff base between the glycan's aldehyde group and the amine group of 2-AA, followed by reduction by NaCNBH₃.[2][7]

  • Cooling: After incubation, cool the reaction mixture to room temperature.

III. Purification of 2-AA Labeled Glycans

This protocol describes the purification of the labeled glycans from excess labeling reagents using solid-phase extraction (SPE).

Materials:

  • Labeled glycan mixture

  • SPE cartridge (e.g., C18 or graphitized carbon)

  • Acetonitrile (ACN)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) (optional, for C18 SPE)

Procedure:

  • SPE Cartridge Equilibration:

    • For C18 SPE: Wash the cartridge with 100% ACN, followed by equilibration with an aqueous solution (e.g., 5% ACN in water, with or without 0.1% TFA).

    • For graphitized carbon SPE: Wash the cartridge with a high organic solvent followed by equilibration with water.

  • Sample Loading: Load the cooled labeling reaction mixture onto the equilibrated SPE cartridge.

  • Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 5% ACN in water) to remove excess 2-AA and other hydrophilic impurities.

  • Elution: Elute the 2-AA labeled glycans with a higher concentration of organic solvent (e.g., 20-50% ACN in water).

  • Drying: Dry the eluted sample in a vacuum centrifuge. The purified, labeled glycans are now ready for analysis.

IV. Analysis of 2-AA Labeled Glycans by HPLC

This protocol provides a general guideline for the analysis of 2-AA labeled glycans using Hydrophilic Interaction Liquid Chromatography (HILIC).

Instrumentation:

  • HPLC system with a fluorescence detector

  • HILIC column (e.g., amide-based)

Mobile Phases:

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Aqueous buffer (e.g., 50 mM ammonium (B1175870) formate, pH 4.4)

Procedure:

  • Sample Preparation: Reconstitute the dried, purified 2-AA labeled glycans in the initial mobile phase conditions.

  • Injection: Inject the sample onto the HILIC column.

  • Chromatographic Separation: Perform a gradient elution, typically starting with a high concentration of Mobile Phase A (e.g., 80%) and gradually increasing the concentration of Mobile Phase B. This separates the glycans based on their hydrophilicity (size and composition).

  • Fluorescence Detection: Monitor the elution of the labeled glycans using a fluorescence detector with excitation and emission wavelengths set to approximately 330 nm and 420 nm, respectively.[1]

  • Data Analysis: Identify and quantify the glycans based on their retention times and peak areas, often by comparison to a labeled glycan standard library.

Visualizations

G cluster_workflow Experimental Workflow glycoprotein Glycoprotein Sample release Enzymatic Glycan Release (PNGase F) glycoprotein->release labeling Fluorescence Labeling (this compound) release->labeling purification Purification (Solid-Phase Extraction) labeling->purification analysis Analysis (HPLC/CE/MS) purification->analysis data Data Interpretation analysis->data

Caption: Workflow for fluorescence labeling and analysis of carbohydrates.

G cluster_reaction Reductive Amination Reaction Carbohydrate Carbohydrate (with reducing end aldehyde) SchiffBase Schiff Base Intermediate Carbohydrate->SchiffBase AA This compound (Primary Amine) AA->SchiffBase LabeledCarbohydrate Fluorescently Labeled Carbohydrate SchiffBase->LabeledCarbohydrate ReducingAgent Reducing Agent (e.g., NaCNBH3) ReducingAgent->LabeledCarbohydrate Reduction

Caption: Chemical reaction for labeling carbohydrates with this compound.

References

Application Notes and Protocols: Experimental Setup for the Hofmann Rearrangement of Phthalamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the Hofmann rearrangement of phthalamic acid to synthesize anthranilic acid. The procedure has been adapted from well-established methods starting from phthalimide, where the initial step involves the in situ formation of the phthalamate salt.

Introduction

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom.[1][2] This reaction proceeds through an isocyanate intermediate when the primary amide is treated with a halogen (such as bromine or chlorine, often in the form of sodium hypohalite) and a strong base.[1] Phthalamic acid, when subjected to these conditions, undergoes rearrangement to yield this compound (2-aminobenzoic acid), a valuable precursor in the synthesis of dyes, pharmaceuticals, and fragrances.

The overall reaction involves the deprotonation of the amide, followed by halogenation on the nitrogen atom. Subsequent deprotonation and rearrangement lead to the formation of an isocyanate, which is then hydrolyzed to the corresponding amine with the loss of carbon dioxide.

Data Presentation: Reaction Parameters

The following table summarizes the key quantitative data for two common laboratory-scale procedures for the Hofmann rearrangement leading to this compound.

ParameterProcedure 1Procedure 2
Starting Material Phthalimide (in situ phthalamate formation)Phthalimide (in situ phthalamate formation)
Amount of Starting Material40 g30 g
Base Sodium Hydroxide (B78521) (NaOH)Sodium Hydroxide (NaOH)
Amount of Base80 g in 280 mL water20 g in 100 mL ice water
Oxidizing Agent 5% Sodium Hypochlorite (B82951) (NaOCl) solution10% Sodium Hypochlorite (NaOCl) solution
Amount of Oxidizing Agent400 g157 mL
Reaction Temperature Warmed to 80°C after additionHeated to 75°C for 15 minutes
Neutralizing Agent Hydrochloric Acid (HCl)31% Hydrochloric Acid (HCl)
Precipitating Agent Acetic AcidGlacial Acetic Acid (30 mL)
Reported Yield 85% (theoretical)Not explicitly stated

Experimental Protocol

This protocol details the synthesis of this compound from phthalamic acid.

Materials and Reagents:

  • Phthalamic acid

  • Sodium hydroxide (NaOH)

  • Sodium hypochlorite (NaOCl) solution (5-10%)

  • Hydrochloric acid (HCl), concentrated

  • Glacial acetic acid

  • Distilled water

  • Ice

  • Universal indicator paper or pH meter

Equipment:

  • 500 mL or 1 L Erlenmeyer flask or beaker

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Ice bath

  • Buchner funnel and vacuum flask

  • Filter paper

  • Graduated cylinders and beakers

  • Dropping funnel

Procedure:

  • Preparation of the Phthalamate Solution:

    • In a 1 L beaker, dissolve 80 g of sodium hydroxide in 280 mL of cold water, cooling the mixture in an ice bath to manage the exothermic reaction.[3][4]

    • To this cold solution, slowly add the phthalamic acid (equivalent moles to 40 g of phthalimide) with continuous stirring.

  • Addition of Sodium Hypochlorite:

    • While maintaining the cold temperature with an ice bath, slowly add 400 g of a 5% sodium hypochlorite solution to the stirred phthalamate solution.[3][4]

  • Hofmann Rearrangement Reaction:

    • After the complete addition of the hypochlorite solution, remove the ice bath and warm the reaction mixture to 80°C for a few minutes to ensure the completion of the rearrangement.[3][4] This step facilitates the conversion of the isocyanate intermediate.[5]

  • Neutralization and Precipitation:

    • Cool the reaction mixture in an ice bath.[3][5]

    • Carefully neutralize the solution with concentrated hydrochloric acid. Add the acid slowly and with vigorous stirring, as the evolution of carbon dioxide can cause frothing.[5] Monitor the pH using indicator paper or a pH meter until the solution is approximately neutral (pH 7-8).

    • To precipitate the this compound, add an excess of glacial acetic acid slowly and with continued stirring.[3][4] A tan-colored precipitate should form.

  • Isolation and Purification:

    • Collect the precipitated this compound by vacuum filtration using a Buchner funnel.[5]

    • Wash the crude product with two portions of cold water to remove any remaining salts and impurities.[5]

    • To further purify the product, recrystallization from hot water can be performed.[3]

    • Dry the purified this compound in a desiccator or a drying oven at a low temperature.

Visualizations

Experimental Workflow Diagram:

Hofmann_Rearrangement_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start dissolve_naoh Dissolve NaOH in cold water start->dissolve_naoh add_phthalamic_acid Add Phthalamic Acid dissolve_naoh->add_phthalamic_acid add_naocl Add NaOCl solution (ice bath) add_phthalamic_acid->add_naocl heat_reaction Heat to 80°C add_naocl->heat_reaction cool_mixture Cool mixture heat_reaction->cool_mixture neutralize_hcl Neutralize with HCl cool_mixture->neutralize_hcl precipitate_acetic Precipitate with Acetic Acid neutralize_hcl->precipitate_acetic filter_product Vacuum Filtration precipitate_acetic->filter_product wash_product Wash with cold water filter_product->wash_product dry_product Dry Product wash_product->dry_product end End dry_product->end

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathway of Hofmann Rearrangement:

Hofmann_Mechanism phthalamic_acid Phthalamic Acid phthalamate_anion Phthalamate Anion phthalamic_acid->phthalamate_anion + OH⁻ n_halo_amide N-Halo-phthalamate phthalamate_anion->n_halo_amide + X₂ (e.g., from NaOCl) isocyanate Isocyanate Intermediate n_halo_amide->isocyanate Rearrangement (-X⁻) carbamic_acid Carbamic Acid isocyanate->carbamic_acid + H₂O anthranilic_acid This compound carbamic_acid->anthranilic_acid - CO₂

Caption: Key intermediates in the Hofmann rearrangement of phthalamic acid.

References

Application of Anthranilic Acid in Polymer Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthranilic acid (2-aminobenzoic acid) is a versatile monomer increasingly utilized in the synthesis of functional polymers. Its unique structure, featuring both an amino group and a carboxylic acid group on an aromatic ring, imparts desirable properties to the resulting polymers. The incorporation of this compound into polymer chains can enhance solubility, provide sites for post-polymerization modification, and influence the electrochemical and optical properties of the material. This document provides detailed application notes and experimental protocols for the synthesis of polymers incorporating this compound, with a focus on conducting polymers and their applications.

Key Applications

Polymers derived from this compound, either as homopolymers (polythis compound, PAA) or as copolymers, have shown significant promise in a variety of applications:

  • Conducting Polymers: Copolymers of this compound with monomers like aniline (B41778) yield conducting polymers with improved processability and electroactivity in a wider pH range compared to polyaniline (PANI) homopolymers.[1][2][3] The carboxylic acid group can act as a self-doping agent, maintaining conductivity at neutral or even alkaline pH.[1][2]

  • Corrosion Protection: Polythis compound and its composites have been investigated as effective anti-corrosion coatings for metals such as stainless steel.[4][5] The polymer layer acts as a physical barrier and can also passivate the metal surface.

  • Biosensors and Memory Devices: The functional carboxylic acid group on the polymer backbone provides a convenient handle for the immobilization of biomolecules, making these polymers suitable for biosensor development.[1][3] Their electrochemical properties also make them candidates for use in memory devices.[1][3]

  • Water Treatment: The ability of the carboxylic acid groups to chelate metal ions makes this compound-based polymers effective materials for the sequestration of heavy metals from contaminated water.[2][3]

  • Drug Delivery and Biomedical Applications: The biocompatibility and functionalizability of these polymers are being explored for applications in drug delivery and other biomedical fields.[6][7]

Data Presentation: Properties of this compound-Based Polymers

The following tables summarize key quantitative data for polymers synthesized using this compound, facilitating comparison of their properties.

Table 1: Electrical Conductivity of Poly(aniline-co-anthranilic acid) Copolymers

Monomer Molar Ratio (Aniline:this compound)OxidantConductivity (S/cm)Reference
Polyaniline (control)(NH₄)₂S₂O₈5.2[8]
3:1(NH₄)₂S₂O₈Varies with exact composition[9]
1:3(NH₄)₂S₂O₈Varies with exact composition[9]
Poly(o-anthranilic acid)(NH₄)₂S₂O₈10⁻⁸[8]

Table 2: Corrosion Inhibition Efficiency of Polythis compound (PANA) Nanocomposites on Stainless Steel in Acidic Medium

Polymer/CompositeCorrosion Potential (Ecorr)Corrosion Current (Icorr)Inhibition Efficiency (%)Reference
Blank (no inhibitor)-0.3247 V19.27 µA/cm²-[4]
PANA-0.1077 V15.95 µA/cm²17.23[4]
PANA-Fe-0.0817 V12.15 µA/cm²36.95[4]
PANA-Zn-0.0220 V10.05 µA/cm²47.85[4]
PANA-Mg-0.0980 V15.18 µA/cm²21.22[4]

Experimental Protocols

This section provides detailed methodologies for the synthesis of key polymers based on this compound.

Protocol 1: Chemical Synthesis of Poly(aniline-co-o-anthranilic acid)

This protocol describes the synthesis of a copolymer of aniline and o-anthranilic acid via chemical oxidative polymerization using ammonium (B1175870) persulfate.

Materials:

  • Aniline (freshly distilled)

  • o-Anthranilic acid

  • Ammonium persulfate (APS)

  • Hydrochloric acid (HCl), 1 M

  • N,N-Dimethylformamide (DMF)

  • Methanol (B129727)

  • Distilled water

Procedure:

  • Monomer Solution Preparation:

    • Prepare a solution of aniline and o-anthranilic acid in desired molar ratios (e.g., 3:1, 1:1, 1:3) in 1 M HCl. For example, to prepare a copolymer with a 1:1 molar ratio, dissolve 9.3 g of aniline and 13.7 g of o-anthranilic acid in 100 mL of 1.2 M HCl solution with constant stirring at room temperature.[10]

  • Oxidant Solution Preparation:

    • Prepare a solution of ammonium persulfate (APS) in 1 M HCl. The molar ratio of oxidant to total monomers should typically be 1:1.

  • Polymerization:

    • Cool both the monomer and oxidant solutions to 0-5 °C in an ice bath.

    • Slowly add the APS solution to the stirred monomer solution.

    • Continue stirring the reaction mixture for 2-4 hours at 0-5 °C. The color of the solution will gradually change to dark green, indicating the formation of the polymer.

  • Isolation and Purification:

    • Filter the precipitate using a Buchner funnel.

    • Wash the polymer precipitate sequentially with 1 M HCl, distilled water, and methanol to remove unreacted monomers, oligomers, and the oxidant.

    • Dry the purified polymer in a vacuum oven at 60 °C for 24 hours.

Protocol 2: Synthesis of Polythis compound-Iron (PANA-Fe) Nanocomposite

This protocol details the in-situ chemical synthesis of a PANA-Fe nanocomposite for applications such as corrosion inhibition.

Materials:

  • This compound

  • Ferric chloride (FeCl₃)

  • Hydrochloric acid (HCl), 0.1 M

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Distilled water

Procedure:

  • Monomer Solution Preparation:

    • Dissolve a specific amount of this compound in 0.1 M HCl.

  • Polymerization and Composite Formation:

    • Prepare an aqueous solution of ferric chloride. The molar ratio of this compound to FeCl₃ should be 1:2.[4][11] In this case, FeCl₃ acts as the oxidant.

    • Slowly add the ferric chloride solution to the stirred this compound solution at room temperature.

    • Continue stirring the mixture for approximately 3 hours.[4]

    • Allow the solution to stand overnight in a refrigerator to ensure complete precipitation.

  • Isolation and Purification:

    • Filter the resulting brownish-black powder.

    • Wash the precipitate with distilled water to remove any unreacted species.

    • Dry the PANA-Fe nanocomposite. The product should be soluble in solvents like DMSO.[4]

Mandatory Visualizations

Polymerization Mechanism

The following diagram illustrates the general mechanism for the oxidative polymerization of aniline and its derivatives, such as this compound. The reaction is initiated by the oxidation of the amino group to form a radical cation, which then propagates to form the polymer chain.[5]

PolymerizationMechanism Monomer Aniline (R=H) or This compound (R=COOH) RadicalCation Radical Cation Monomer->RadicalCation -e⁻ Oxidant Oxidant (e.g., APS, FeCl3) Dimer Dimer RadicalCation->Dimer + Monomer -H⁺ Polymer Polymer Chain Dimer->Polymer + n Monomers -nH⁺ ExperimentalWorkflow MonomerPrep 1. Monomer Solution Preparation Polymerization 3. Polymerization MonomerPrep->Polymerization OxidantPrep 2. Oxidant Solution Preparation OxidantPrep->Polymerization Filtration 4. Filtration Polymerization->Filtration Washing 5. Washing Filtration->Washing Drying 6. Drying Washing->Drying FTIR FTIR Spectroscopy Drying->FTIR UVVis UV-Vis Spectroscopy Drying->UVVis Conductivity Conductivity Measurement Drying->Conductivity Corrosion Corrosion Studies Drying->Corrosion PropertyApplication AnthranilicAcid This compound Monomer Solubility Improved Solubility AnthranilicAcid->Solubility Electroactivity Enhanced Electroactivity AnthranilicAcid->Electroactivity Functionality Chemical Functionality (COOH) AnthranilicAcid->Functionality ConductingPolymers Conducting Polymers Solubility->ConductingPolymers Electroactivity->ConductingPolymers CorrosionProtection Corrosion Protection Electroactivity->CorrosionProtection Biosensors Biosensors Electroactivity->Biosensors Functionality->Biosensors WaterTreatment Water Treatment Functionality->WaterTreatment

References

Application Notes and Protocols for the Preparation of Metal Complexes of Anthranilic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of various methods for synthesizing metal complexes of anthranilic acid, a versatile organic ligand. The protocols detailed below cover conventional precipitation, as well as modern, greener techniques such as microwave-assisted and mechanochemical synthesis. This document is intended to serve as a practical guide for researchers in chemistry, materials science, and pharmacology who are interested in the synthesis and application of these coordination compounds.

Introduction

This compound (2-aminobenzoic acid) is a crucial building block in the synthesis of a wide array of biologically active molecules and functional materials.[1][2] Its ability to act as a bidentate ligand, coordinating with metal ions through both its carboxylate and amino groups, allows for the formation of stable chelate complexes with diverse geometries and properties.[3] These metal complexes have garnered significant interest due to their potential applications as catalysts, antimicrobial agents, and therapeutic compounds.[4][5] This document outlines and compares three primary methods for their preparation: conventional precipitation, microwave-assisted synthesis, and mechanochemical synthesis.

Data Presentation: A Comparative Overview of Synthesis Methods

The choice of synthetic methodology can significantly impact the reaction efficiency, yield, and physicochemical properties of the resulting metal complexes. The following table summarizes the key parameters and outcomes for the different methods.

Synthesis MethodTypical Reaction TimeSolvent UsageEnergy InputTypical YieldsKey AdvantagesKey Disadvantages
Conventional Precipitation 30 - 60 minutesHigh (Aqueous or organic solvents)Low (Stirring at RT or gentle heating)42% - 93%[1]Simple setup, well-establishedHigh solvent consumption, longer reaction times
Microwave-Assisted Synthesis 5 - 30 minutesLow to moderate (Can be solvent-free)High (Microwave irradiation)Often higher than conventionalRapid heating, shorter reaction times, higher yields[6][7]Requires specialized equipment, potential for localized overheating
Mechanochemical Synthesis 15 - 60 minutesNone (Solvent-free)High (Mechanical grinding/milling)Often quantitativeEnvironmentally friendly (no solvent), rapid, access to novel phases[8][9]Requires specialized milling equipment, potential for amorphization

Experimental Protocols

Conventional Precipitation Method

This method is a widely used, straightforward approach for the synthesis of metal anthranilate complexes from aqueous solutions.[3]

Protocol for the Synthesis of a Generic M(II)-Anthranilate Complex:

  • Ligand Preparation: Dissolve 2.0 mmol of this compound in 30 mL of deionized water. Add 2.1 mmol of sodium hydroxide (B78521) and stir the mixture for 30 minutes at room temperature to deprotonate the carboxylic acid group.[3]

  • Addition of Metal Salt: In a separate beaker, prepare a solution of the desired metal salt (e.g., chloride, sulfate, or nitrate) by dissolving 0.5 mmol in 5 mL of deionized water.[3]

  • Complexation: Slowly add the metal salt solution to the stirred sodium anthranilate solution. Continue stirring for an additional 30 minutes. A precipitate of the metal anthranilate complex will form.[3]

  • Isolation and Purification: Collect the precipitate by filtration. Wash the solid product several times with deionized water to remove any unreacted starting materials and byproducts.

  • Drying: Dry the purified complex under vacuum and store it in a desiccator.

Characterization Data for a Selection of Metal Anthranilate Complexes Prepared by Precipitation: [1]

Metal IonMetal Salt UsedYield (%)ColorDecomposition Temp. (°C)
Co(II)CoCl₂·6H₂O42Pink292
Cu(II)CuSO₄·5H₂O77Green280
Ni(II)Ni(NO₃)₂·6H₂O78Baby Blue290
Zn(II)ZnCl₂83Beige287
Mn(II)MnCl₂·4H₂O93Beige272
Microwave-Assisted Synthesis

Microwave-assisted synthesis utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to significantly reduced reaction times and improved yields.[6][10]

Proposed Protocol for the Microwave-Assisted Synthesis of a Generic M(II)-Anthranilate Complex:

  • Reactant Mixture: In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine 2.0 mmol of this compound and 1.0 mmol of the desired metal salt (e.g., acetate (B1210297) or chloride).

  • Solvent (Optional): For a solvent-assisted reaction, add a minimal amount of a high-boiling point, polar solvent such as ethanol (B145695) or dimethylformamide (DMF) to facilitate mixing and heat absorption. For a solvent-free reaction, proceed to the next step.

  • Microwave Irradiation: Seal the vessel and place it in a laboratory microwave reactor. Set the reaction temperature to 100-150 °C and the reaction time to 5-15 minutes. The microwave power will be automatically adjusted to maintain the set temperature.

  • Isolation and Purification: After the reaction is complete and the vessel has cooled to a safe temperature, open the vessel. If a solvent was used, collect the precipitated complex by filtration. If the reaction was solvent-free, the product is the solid material in the vessel. Wash the product with a suitable solvent (e.g., ethanol or water) to remove any unreacted starting materials.

  • Drying: Dry the purified complex in a vacuum oven.

Mechanochemical Synthesis (Ball Milling)

Mechanochemical synthesis is a solvent-free technique that uses mechanical energy, typically from ball milling, to induce chemical reactions.[8][9]

Proposed Protocol for the Mechanochemical Synthesis of a Generic M(II)-Anthranilate Complex:

  • Reactant Loading: Place 2.0 mmol of this compound and 1.0 mmol of the desired metal salt (e.g., oxide or acetate) into a milling jar. Add the milling balls. The ball-to-sample mass ratio is a critical parameter and should be optimized, with a typical starting point of 10:1.

  • Milling: Securely close the milling jar and place it in a planetary or mixer ball mill. Set the milling frequency (e.g., 20-30 Hz) and time (e.g., 15-60 minutes).

  • Product Isolation: After milling, open the jar in a well-ventilated area. The powdered product is the metal anthranilate complex. No further purification is typically required if the reaction goes to completion.

  • Characterization: The product can be directly characterized using techniques such as powder X-ray diffraction (PXRD), Fourier-transform infrared spectroscopy (FTIR), and thermogravimetric analysis (TGA).

Mandatory Visualizations

Experimental Workflow Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the workflows for the three described synthesis methods.

G cluster_0 Conventional Precipitation Synthesis A0 Dissolve this compound and NaOH in Water A1 Stir for 30 min A0->A1 A3 Add Metal Salt Solution A1->A3 A2 Dissolve Metal Salt in Water A2->A3 A4 Stir for 30 min A3->A4 A5 Filter Precipitate A4->A5 A6 Wash with Water A5->A6 A7 Dry under Vacuum A6->A7 A8 Final Metal Complex A7->A8

Caption: Workflow for conventional precipitation synthesis.

G cluster_1 Microwave-Assisted Synthesis B0 Combine this compound, Metal Salt, and Solvent (optional) in Microwave Vessel B1 Seal Vessel B0->B1 B2 Microwave Irradiation (Set Temp. and Time) B1->B2 B3 Cool to Room Temp. B2->B3 B4 Isolate Product (Filtration or direct collection) B3->B4 B5 Wash with Solvent B4->B5 B6 Dry in Vacuum Oven B5->B6 B7 Final Metal Complex B6->B7

Caption: Workflow for microwave-assisted synthesis.

G cluster_2 Mechanochemical Synthesis C0 Load this compound, Metal Salt, and Milling Balls into Jar C1 Seal Jar C0->C1 C2 Ball Mill (Set Frequency and Time) C1->C2 C3 Open Jar C2->C3 C4 Collect Powdered Product C3->C4 C5 Final Metal Complex C4->C5

Caption: Workflow for mechanochemical synthesis.

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the starting materials and the final product, highlighting the key transformation.

G cluster_0 Reactants cluster_1 Synthetic Process cluster_2 Product A This compound (Ligand Precursor) C Coordination Reaction (Driven by Heat, Microwaves, or Mechanical Energy) A->C B Metal Salt (e.g., MCl₂, M(OAc)₂, MO) B->C D Metal Anthranilate Complex C->D

Caption: Reactants to product transformation pathway.

Conclusion

The synthesis of metal complexes of this compound can be achieved through various methods, each with its own set of advantages and disadvantages. The conventional precipitation method is simple and accessible, while microwave-assisted and mechanochemical synthesis offer greener, more efficient alternatives. The choice of method will depend on the specific requirements of the research, including the desired scale, available equipment, and environmental considerations. The protocols and comparative data provided in these notes are intended to assist researchers in selecting and implementing the most suitable synthetic strategy for their needs.

References

Application Notes and Protocols: Synthesis of Quinazolinones from Anthranilic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinazolinone and its derivatives are a pivotal class of heterocyclic compounds widely recognized for their broad spectrum of biological activities, including anti-inflammatory, antibacterial, anticancer, and anticonvulsant properties.[1][2][3][4] This document provides detailed application notes and experimental protocols for the synthesis of quinazolinones, with a focus on methods starting from the readily available precursor, anthranilic acid. Two primary synthetic routes are detailed: the direct one-pot Niementowski reaction and a versatile multi-step synthesis via a benzoxazinone (B8607429) intermediate. Both conventional heating and microwave-assisted methods are presented, offering researchers options for both traditional and green chemistry approaches. All quantitative data is summarized for easy comparison, and reaction pathways are visualized to facilitate a deeper understanding of the chemical transformations.

Introduction

The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic and naturally occurring bioactive compounds.[5] The fusion of a pyrimidine (B1678525) ring with a benzene (B151609) ring gives rise to a stable bicyclic system that can be readily functionalized at various positions to modulate its pharmacological profile. The inherent biological significance of quinazolinones has driven the development of numerous synthetic strategies for their preparation.[2] Among the most common and practical starting materials is this compound, an ortho-amino benzoic acid. This document outlines two robust and widely employed methods for the synthesis of the quinazolinone core from this compound, providing researchers with the necessary details to replicate these procedures in a laboratory setting.

Data Presentation

The following tables summarize the quantitative data for the different synthetic methods described in this document, allowing for a clear comparison of reaction conditions and yields.

Table 1: Conventional Synthesis of 4(3H)-Quinazolinone (Niementowski Reaction)

Reactant 1 (this compound)Reactant 2 (Formamide)Molar Ratio (1:2)Temperature (°C)Time (h)Yield (%)
0.1 mol (13.7 g)0.4 mol (16 mL)1:4130-135273.3[6]
0.1 mol (13.7 g)0.4 mol (16 mL)1:4130-135296[6]

Table 2: Microwave-Assisted Synthesis of Quinazolinones

Reactant 1 (this compound)Other ReactantsSolventPower (W)Time (min)Yield (%)
5 mmolTrimethyl orthoformate (6 mmol), Amine (6 mmol)Ethanol (10 mL)-30Not Specified[1]
0.1 mol (13.7 g)Formamide (0.5 mol, 22.5 g)Solvent-free270 (5 min) then 450 (5 min)10Not Specified

Table 3: Multi-step Synthesis of 2-Methyl-4(3H)-quinazolinone

StepReactantsReagentsTemperature (°C)TimeYield (%)
1. N-Acetylation This compoundAcetic anhydride (B1165640)RefluxNot SpecifiedNot Specified[7]
2. Cyclization N-Acetylthis compoundAcetic anhydrideReflux4 hNot Specified[1]
3. Aminolysis 2-Methyl-3,1-benzoxazin-4-oneAmmonium (B1175870) acetateElevatedNot SpecifiedNot Specified[8]

Experimental Protocols

Method 1: Niementowski Synthesis of 4(3H)-Quinazolinone (Conventional Heating)

This protocol describes the direct synthesis of the parent quinazolinone ring system from this compound and formamide.

Materials:

  • This compound

  • Formamide

  • Glycerin bath or heating mantle

  • Round-bottom flask (two-necked)

  • Reflux condenser

  • Beaker

  • Crushed ice

  • Buchner funnel and filter paper

  • Activated carbon

Procedure: [6]

  • In a two-necked round-bottom flask equipped with a reflux condenser, place 13.7 g (0.1 mol) of this compound and 16 mL (0.4 mol) of formamide.

  • Heat the reaction mixture in a glycerin bath at 130-135 °C for 2 hours.

  • After 2 hours, remove the flask from the heat and allow it to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing crushed ice.

  • Allow the mixture to stand at room temperature for 6-8 hours to facilitate the precipitation of the product.

  • Collect the crystalline product by vacuum filtration using a Buchner funnel.

  • Dry the collected crystals.

  • For further purification, recrystallize the product from water in the presence of activated carbon.

  • The expected yield of quinazolin-4-one is approximately 10.7 g (73.3%). An alternative heating method using a Wood's metal bath can increase the yield to 96%.[6]

Method 2: Multi-step Synthesis of 2-Methyl-4(3H)-quinazolinone

This method involves the initial formation of an N-acetylated intermediate, followed by cyclization to a benzoxazinone, and subsequent reaction with an amine source to yield the desired 2-substituted quinazolinone.[7][9]

Step 1: Synthesis of N-Acetylthis compound

  • In a round-bottom flask, combine this compound and acetic anhydride.

  • Heat the mixture to reflux for a specified period to ensure complete acetylation of the amino group. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and isolate the N-acetylthis compound product.

Step 2: Synthesis of 2-Methyl-3,1-benzoxazin-4-one

  • Heat the N-acetylthis compound from the previous step, typically in the presence of excess acetic anhydride which acts as both a reagent and a dehydrating agent.

  • Refluxing the mixture will lead to cyclization and the formation of the 2-methyl-3,1-benzoxazin-4-one intermediate.[1]

  • Upon completion of the reaction, the excess acetic anhydride can be removed under reduced pressure.

Step 3: Synthesis of 2-Methyl-4(3H)-quinazolinone

  • React the 2-methyl-3,1-benzoxazin-4-one intermediate with an amine source, such as ammonium acetate.

  • The reaction is typically carried out at an elevated temperature to facilitate the ring-opening of the benzoxazinone and subsequent recyclization to the quinazolinone.[8]

  • After the reaction is complete, the desired 2-methyl-4(3H)-quinazolinone can be isolated and purified using standard techniques such as recrystallization.

Visualizations

Reaction Pathways and Mechanisms

The following diagrams illustrate the key reaction pathways and a generalized experimental workflow for the synthesis of quinazolinones from this compound.

experimental_workflow start Start: this compound reagents Add Reagents (e.g., Formamide or Acetic Anhydride) start->reagents reaction Reaction (Heating or Microwave) reagents->reaction workup Work-up (Precipitation, Filtration) reaction->workup purification Purification (Recrystallization) workup->purification product Final Product: Quinazolinone purification->product

Caption: General experimental workflow for quinazolinone synthesis.

niementowski_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product This compound This compound COOH NH2 Intermediate1 o-Amidobenzamide This compound->Intermediate1 + Formamide - H2O Formamide Formamide HCONH2 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Quinazolinone 4(3H)-Quinazolinone Intermediate2->Quinazolinone - H2O

Caption: Simplified mechanism of the Niementowski reaction.

benzoxazinone_pathway Anthranilic_Acid This compound N_Acetylanthranilic_Acid N-Acetylthis compound Anthranilic_Acid->N_Acetylanthranilic_Acid Acetic Anhydride Benzoxazinone 2-Methyl-3,1-benzoxazin-4-one N_Acetylanthranilic_Acid->Benzoxazinone Cyclization (Acetic Anhydride) Quinazolinone 2-Methyl-4(3H)-quinazolinone Benzoxazinone->Quinazolinone Amine Source (e.g., NH4OAc)

References

"protocol for isotopic labeling of anthranilic acid for NMR studies"

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

This document provides detailed protocols for the synthesis of isotopically labeled anthranilic acid and its application in Nuclear Magnetic Resonance (NMR) studies, particularly for the selective labeling of tryptophan residues in proteins. Isotopic labeling of biomolecules is a powerful technique that enables the study of protein structure, dynamics, and interactions at an atomic level. This compound serves as an efficient and specific precursor for the biosynthesis of tryptophan, allowing for the introduction of isotopes such as ¹⁵N, ¹³C, and ²H into the tryptophan side chain with high efficiency and minimal isotopic scrambling.[1][2] This approach is a cost-effective alternative to the use of other labeled precursors.[3]

The protocols outlined below are intended for researchers, scientists, and drug development professionals. They include methods for the chemical synthesis of various isotopologues of this compound and a protocol for the in vivo labeling of proteins expressed in Escherichia coli.

Quantitative Data Summary

The following table summarizes the reported yields for the synthesis of different isotopically labeled this compound molecules and their intermediates.

Labeled Compound/IntermediateIsotope(s)Synthesis Step Yield (%)Overall Yield (Calculated) (%)Reference
[¹⁵N]Phthalimide¹⁵N66-84-[2]
[¹⁵N]this compound ¹⁵N 53 ~37-45 [2][3]
3,5-dideuterio[4,6-¹³C₂]this compound intermediate¹³C, ²H63-97-[4]
3,5-dideuterio[4,6-¹³C₂]this compound ¹³C, ²H 91-94 ~30-35 [3][4]
4,6-dideuterio[5-¹³C]this compound intermediate¹³C, ²H60-95-[1]
4,6-dideuterio[5-¹³C]this compound ¹³C, ²H 90 ~25-30 [1][3]

Experimental Protocols

I. Synthesis of [¹⁵N]this compound

This protocol describes the synthesis of [¹⁵N]this compound from [¹⁵N]phthalimide via a Hofmann rearrangement.

Materials:

  • [¹⁵N]Phthalimide

  • Sodium hydroxide (B78521) (NaOH)

  • Bromine (Br₂)

  • Sodium bisulfate (NaHSO₄) solution (36%)

  • Glacial acetic acid

  • Distilled water

Procedure: [3]

  • Prepare a 20% aqueous NaOH solution.

  • Slowly add Br₂ to the NaOH solution at room temperature with stirring.

  • Cool the resulting yellow solution to 0 °C.

  • Add finely powdered [¹⁵N]phthalimide in small portions.

  • Stir the mixture until the solid is completely dissolved, then cool to -5 °C.

  • Add solid NaOH and stir vigorously for 30 minutes at -5 °C.

  • Heat the reaction mixture to 70 °C for 5 minutes.

  • Add NaHSO₄ solution.

  • At 0 °C, carefully add glacial acetic acid to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield [¹⁵N]this compound as a light brown solid.

II. Synthesis of 3,5-dideuterio[4,6-¹³C₂]this compound

This multi-step synthesis starts from [1,3-¹³C₂]acetone.

Materials:

  • [1,3-¹³C₂]acetone

  • Sodium nitromalonaldehyde (B3023284) monohydrate

  • Potassium tert-butoxide

  • Dimethylformamide (DMF)

  • 5-chloro-1-phenyl-1H-tetrazole

  • Palladium on carbon (Pd/C)

  • Methanol, Toluene

  • Diethyl ethylmalonate

  • Peroxyacetic acid

  • Paraperiodic acid

  • Ethanol

  • Deuterium chloride (DCl) in D₂O

  • Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Magnesium sulfate (B86663) (MgSO₄)

Procedure: [3][4]

  • The synthesis involves the formation of a ¹³C-labeled aniline (B41778) derivative from [1,3-¹³C₂]acetone and sodium nitromalonaldehyde, followed by a series of reactions including reduction, cyclization, and oxidation to form a benzoic acid intermediate.

  • The intermediate, [4,6-¹³C₂]2-(2-oxobutanamido)benzoic acid, is then subjected to deuteration.

  • Dissolve the intermediate in DCl (7.6 N in D₂O) and reflux at 120 °C for 4 hours.

  • Filter the hot mixture and evaporate the solvent under reduced pressure.

  • Dissolve the product in water and acidify to pH 3-4 with 1 N HCl.

  • Extract the aqueous phase with dichloromethane.

  • Dry the combined organic phases over MgSO₄ and evaporate the solvent to yield 3,5-dideuterio[4,6-¹³C₂]this compound as an off-white solid.

III. Synthesis of 4,6-dideuterio[5-¹³C]this compound

This synthesis starts from [2-¹³C]acetone.

Materials:

  • [2-¹³C]acetone

  • Similar reagents as in Protocol II, with specific intermediates for ¹³C placement at the 5-position.

  • HCl in D₂O

Procedure: [1][3]

  • A similar synthetic strategy to Protocol II is employed, starting with [2-¹³C]acetone to generate the corresponding [4-¹³C]aniline derivative.

  • A key step involves the perdeuteration of a [¹³C]aminophenol intermediate in acidic D₂O at 180 °C under microwave irradiation for 7 hours.

  • Subsequent reaction steps lead to the formation of the final product, 4,6-dideuterio[5-¹³C]this compound.

IV. In Vivo Labeling of Proteins in E. coli

This protocol describes the use of isotopically labeled this compound to selectively label tryptophan residues in a protein overexpressed in E. coli.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid for the target protein.

  • M9 minimal medium.

  • ¹⁵NH₄Cl (if ¹⁵N background labeling is desired).

  • Isotopically labeled this compound (e.g., 3,5-dideuterio[4,6-¹³C₂]this compound).

  • Glucose (or ¹³C₆-glucose for uniform ¹³C labeling).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

Procedure: [5]

  • Grow a starter culture of the E. coli strain overnight in LB medium.

  • Inoculate M9 minimal medium (containing ¹⁵NH₄Cl (1 g/L) and glucose as required) with the starter culture.

  • Grow the cells at 37 °C with shaking until the OD₆₀₀ reaches ~0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 1 mM.

  • Simultaneously, add the isotopically labeled this compound to a final concentration of 10-50 mg/L.[1][5] For quantitative incorporation, a concentration of 50 mg/L of 3,5-dideuterio[4,6-¹³C₂]this compound has been shown to be effective.[5]

  • Continue to grow the cells at a reduced temperature (e.g., 18-25 °C) for several hours or overnight.

  • Harvest the cells by centrifugation.

  • Purify the labeled protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

Visualizations

experimental_workflow cluster_synthesis I. Synthesis of Labeled this compound cluster_labeling II. In Vivo Protein Labeling cluster_analysis III. NMR Analysis start_synthesis Start with Labeled Precursor (e.g., [15N]Phthalimide, [13C]Acetone) synthesis_steps Multi-step Organic Synthesis - Reaction - Purification - Characterization (NMR, MS) start_synthesis->synthesis_steps end_synthesis Isotopically Labeled This compound synthesis_steps->end_synthesis induction Induce Protein Expression (IPTG) + Add Labeled this compound end_synthesis->induction Precursor for Labeling start_labeling E. coli Culture in M9 Minimal Medium start_labeling->induction expression Protein Overexpression (e.g., 18-25°C, overnight) induction->expression harvest Harvest Cells (Centrifugation) expression->harvest end_labeling Labeled Protein harvest->end_labeling purification Protein Purification (e.g., Affinity Chromatography) end_labeling->purification nmr_sample Prepare NMR Sample purification->nmr_sample nmr_acquisition NMR Data Acquisition (e.g., HSQC, TROSY) nmr_sample->nmr_acquisition nmr_analysis Data Analysis: Structure, Dynamics, Interactions nmr_acquisition->nmr_analysis

Caption: Workflow for isotopic labeling of proteins using this compound for NMR studies.

signaling_pathway cluster_shikimate Shikimate Pathway cluster_exogenous Exogenous Supply chorismate Chorismate anthranilate_synthase Anthranilate Synthase chorismate->anthranilate_synthase Glutamine -> Glutamate anthranilic_acid This compound (Isotopically Labeled) anthranilate_synthase->anthranilic_acid tryptophan_synthase Tryptophan Synthase Complex anthranilic_acid->tryptophan_synthase tryptophan L-Tryptophan (Isotopically Labeled) tryptophan_synthase->tryptophan Serine protein_synthesis Protein Synthesis (Ribosome) tryptophan->protein_synthesis labeled_protein Labeled Protein protein_synthesis->labeled_protein Shikimate Shikimate ... ... Shikimate->... ...->chorismate labeled_anthranilic_acid_source Labeled this compound (from chemical synthesis) labeled_anthranilic_acid_source->anthranilic_acid Bypasses endogenous synthesis

Caption: Biosynthetic pathway for selective tryptophan labeling using this compound.

References

Troubleshooting & Optimization

"troubleshooting guide for the synthesis of indigo from anthranilic acid"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of indigo (B80030) from anthranilic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of indigo via the Heumann II synthesis route, which involves the reaction of this compound with chloroacetic acid, followed by alkaline cyclization and oxidation.

Question: Why is my indigo yield unexpectedly low?

Answer:

Low yields in indigo synthesis can stem from several factors throughout the experimental process. A primary reason can be incomplete reaction at either the N-phenylglycine-o-carboxylic acid formation step or the subsequent cyclization. Ensure that the reaction temperatures and times are strictly followed as outlined in the protocol. Another critical factor is the quality of the reagents; for instance, using old or degraded chloroacetic acid can significantly hinder the initial alkylation step.[1][2] Side reactions, such as decarboxylation of the this compound at high temperatures, can also reduce the amount of starting material available for the main reaction pathway.[3] Finally, mechanical losses during product isolation and purification should not be underestimated. Ensure complete transfer of the product at each stage and optimize the filtration and washing steps to minimize loss.

Question: The color of my final product is brownish or dull, not the expected vibrant blue. What went wrong?

Answer:

An off-color final product typically indicates the presence of impurities. One common impurity is indirubin, a red isomer of indigo, which can form as a side-product during the synthesis.[3] Its presence, even in small amounts, can lead to a reddish or brownish hue. Inadequate oxidation of indoxyl to indigo can also result in a mixture of compounds with varying colors. Ensure sufficient aeration or stirring in the presence of air during the final oxidation step.[4] The presence of unreacted starting materials or byproducts from side reactions can also contribute to a dull appearance. Effective purification is key to achieving the desired vibrant blue color.

Question: I am having difficulty purifying the crude indigo product. What are the recommended methods?

Answer:

Crude indigo can be challenging to purify due to its low solubility in most common organic solvents.[5] A common and effective method involves washing the crude product with a sequence of solvents to remove different types of impurities. A typical washing protocol might include sequential washes with dilute acid (to remove any remaining basic impurities), water, and then an organic solvent like ethanol (B145695) or acetone (B3395972) to remove organic byproducts. For more persistent impurities, recrystallization from a high-boiling point solvent such as aniline (B41778) or nitrobenzene (B124822) can be employed, although this requires careful handling due to the hazardous nature of these solvents. Another advanced purification technique involves converting the indigo to its soluble sulfate (B86663) derivative by treating it with sulfuric acid, followed by filtration and hydrolysis back to pure indigo.[6]

Frequently Asked Questions (FAQs)

Q1: What is the role of chloroacetic acid in the synthesis of indigo from this compound?

A1: Chloroacetic acid is a crucial reagent in the Heumann II synthesis of indigo. It acts as an alkylating agent, reacting with the amino group of this compound to form N-phenylglycine-o-carboxylic acid. This intermediate contains the necessary carbon framework that, upon cyclization and oxidation, forms the indigo molecule. It is critical to use chloroacetic acid and not a substitute like trichloroacetic acid, as the latter is a poor alkylating agent due to steric hindrance and will not lead to the desired product.[1][2]

Q2: What are the critical reaction conditions to monitor during the synthesis?

A2: Temperature control is paramount throughout the synthesis. During the initial reaction between this compound and chloroacetic acid, maintaining the recommended temperature prevents unwanted side reactions. The subsequent alkaline fusion or cyclization step requires significantly higher temperatures (often in the range of 200-300°C) to drive the ring-closure reaction to form indoxyl.[7] The concentration of the base used in the cyclization step is also a critical parameter that influences the reaction rate and yield.

Q3: How can I confirm the identity and purity of my synthesized indigo?

A3: Several analytical techniques can be used to characterize the final product. UV-Visible spectrophotometry is a straightforward method to identify indigo by its characteristic maximum absorbance (λmax) in a suitable solvent, typically around 604-610 nm in chloroform.[5][8] For purity assessment, techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are highly effective in separating and identifying indigo from its isomers and other impurities.[9]

Experimental Protocols & Data

Table 1: Key Reaction Parameters
ParameterValueNotes
N-alkylation Temperature 120-130 °CTemperature for the reaction of this compound and chloroacetic acid.
Cyclization Temperature 200-220 °CRequired for the alkaline fusion to form indoxyl.
Typical Yield 70-90%Based on the optimized Heumann II synthesis.[3]
Indigo λmax (in Chloroform) 604 nmFor UV-Vis spectrophotometric analysis.[5]
Detailed Experimental Protocol: Synthesis of Indigo
  • Formation of N-phenylglycine-o-carboxylic acid:

    • In a round-bottom flask, combine this compound and a slight excess of chloroacetic acid.

    • Heat the mixture in an oil bath to 120-130°C with constant stirring.

    • Maintain this temperature for approximately 2-3 hours. The mixture will solidify upon cooling.

  • Cyclization to Indoxyl:

    • To the cooled and solidified N-phenylglycine-o-carboxylic acid, add a strong base such as a mixture of sodium hydroxide (B78521) and potassium hydroxide.

    • Heat the mixture to 200-220°C in a furnace or a suitable high-temperature bath. This step should be performed in a well-ventilated fume hood.

    • The mixture will melt and then re-solidify. Maintain the temperature for about 30 minutes.

  • Oxidation to Indigo:

    • Allow the reaction mixture to cool.

    • Dissolve the solid in a large volume of water.

    • Bubble air through the solution or stir it vigorously to facilitate the oxidation of indoxyl to indigo. The characteristic blue color of indigo will precipitate.

  • Purification:

    • Filter the crude indigo precipitate.

    • Wash the solid sequentially with dilute hydrochloric acid, water, and ethanol.

    • Dry the purified indigo in an oven at a moderate temperature.

Visualizations

experimental_workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Oxidation & Purification A This compound + Chloroacetic Acid B Heat (120-130°C) A->B Reaction Mixture C N-phenylglycine-o-carboxylic acid B->C Formation D Add NaOH/KOH C->D E Heat (200-220°C) D->E Alkaline Fusion F Indoxyl Salt E->F G Dissolve in Water F->G H Aerate/Stir G->H Oxidation I Crude Indigo H->I Precipitation J Wash (Acid, Water, Ethanol) I->J Purification K Pure Indigo J->K

Caption: Experimental workflow for the synthesis of indigo from this compound.

troubleshooting_guide cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield or Impure Product Cause1 Incomplete Reaction Problem->Cause1 Cause2 Side Reactions Problem->Cause2 Cause3 Poor Reagent Quality Problem->Cause3 Cause4 Inefficient Purification Problem->Cause4 Solution1 Optimize Temp. & Time Cause1->Solution1 Solution2 Control Reaction Conditions Cause2->Solution2 Solution3 Use High-Purity Reagents Cause3->Solution3 Solution4 Improve Washing/Recrystallization Cause4->Solution4

Caption: Troubleshooting logic for common issues in indigo synthesis.

References

Technical Support Center: Optimization of Reaction Conditions for Anthranilic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of anthranilic acid derivatives. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing N-aryl this compound derivatives?

A1: The most prevalent methods for synthesizing N-aryl this compound derivatives, often referred to as fenamic acid analogs, are transition-metal-catalyzed cross-coupling reactions. The primary methods include the Ullmann condensation, the Buchwald-Hartwig amination, and the Suzuki-Miyaura coupling reaction. Each of these methods has its own advantages and challenges regarding reaction conditions, substrate scope, and catalyst selection.

Q2: I am getting a low yield in my Ullmann condensation reaction. What are the common causes and how can I improve it?

A2: Low yields in Ullmann condensations for N-aryl this compound synthesis are a common issue.[1] Several factors can contribute to this, including inactive catalyst, improper solvent, or suboptimal temperature. To improve the yield, consider the following:

  • Catalyst: Ensure your copper catalyst (e.g., CuI, CuO) is fresh and active.[1][2] The use of ligands like 1,10-phenanthroline (B135089) or N,N'-dimethylethylenediamine can significantly improve catalyst performance and allow for milder reaction conditions.

  • Solvent: High-boiling polar aprotic solvents like DMF, NMP, or DMSO are typically used. However, ionic liquids are emerging as an environmentally friendly and effective alternative.[3][4]

  • Temperature: Traditional Ullmann reactions often require high temperatures (above 150 °C).[3] If you are using a ligand-assisted protocol, you may be able to lower the temperature. It is crucial to optimize the temperature for your specific substrates.

  • Base: The choice of base is critical. Common bases include K₂CO₃, K₃PO₄, and t-BuOK.[2][5] The strength and solubility of the base can influence the reaction rate and yield.

Q3: My Buchwald-Hartwig amination reaction is not proceeding to completion. What should I check?

A3: Incomplete conversion in a Buchwald-Hartwig amination can be frustrating. Here are some key parameters to investigate:

  • Catalyst System: The choice of palladium catalyst and phosphine (B1218219) ligand is paramount. For electron-rich anilines and aryl halides, bulky electron-rich phosphine ligands (e.g., XPhos, SPhos) are often effective. The palladium precatalyst should also be chosen carefully.[6]

  • Solvent: Toluene and 1,4-dioxane (B91453) are commonly used solvents.[7] Ensure your solvent is anhydrous, as water can deactivate the catalyst and hydrolyze the phosphine ligands.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) and lithium hexamethyldisilazide (LiHMDS) are frequently used. The base must be strong enough to deprotonate the amine but not so reactive that it causes side reactions.

  • Oxygen: The reaction is highly sensitive to oxygen. Ensure your reaction setup is properly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).

Q4: I am observing significant dehalogenation of my aryl halide in a Suzuki-Miyaura coupling reaction. How can I minimize this side reaction?

A4: Dehalogenation is a common side reaction in Suzuki-Miyaura couplings, leading to reduced yield of the desired product. Here are some strategies to mitigate it:

  • Ligand Choice: The ligand can influence the relative rates of reductive elimination (product formation) and dehalogenation. Using a ligand that promotes rapid reductive elimination can minimize the undesired pathway.

  • Base: The choice and concentration of the base can play a role. A weaker base or a slower addition of the base may reduce the rate of dehalogenation.

  • Temperature: Lowering the reaction temperature can sometimes suppress the dehalogenation side reaction, although this may also slow down the desired coupling reaction. Careful optimization is needed.

Troubleshooting Guides

Low Yield
ProblemPossible CauseSuggested Solution
Low yield in Ullmann condensation Inactive copper catalyst.Use freshly purchased or properly stored copper salts. Consider using a more active form of copper, such as copper nanoparticles.[2]
Suboptimal reaction temperature.Gradually increase the reaction temperature in increments of 10-20 °C and monitor the reaction progress. Be aware that excessively high temperatures can lead to decomposition.[3]
Incorrect base.Screen different bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄. The optimal base can be substrate-dependent.[2][5]
Low yield in Buchwald-Hartwig amination Inefficient catalyst/ligand combination.For challenging substrates, screen different generations of Buchwald-Hartwig catalysts and ligands. For example, sterically hindered biarylphosphine ligands are often more effective.[8]
Presence of water or oxygen.Ensure all glassware is oven-dried, use anhydrous solvents, and thoroughly degas the reaction mixture before adding the catalyst. Maintain a positive pressure of an inert gas throughout the reaction.
Poorly soluble base.Consider using a more soluble base like LiHMDS or a phase-transfer catalyst if using an inorganic base with low solubility in the reaction solvent.
Low yield in Suzuki-Miyaura coupling Catalyst deactivation.Ensure the palladium catalyst is not exposed to air or moisture. Use a higher catalyst loading if necessary, but be mindful of the cost and potential for metal contamination in the product.[9]
Inefficient transmetalation.The choice of base is crucial for the transmetalation step. Aqueous solutions of bases like K₂CO₃ or K₃PO₄ are often effective. The addition of a phase-transfer catalyst can also be beneficial.
Product Purification Issues
ProblemPossible CauseSuggested Solution
Dark-colored product Formation of highly colored impurities, possibly from oxidation or side reactions.Treat a solution of the crude product with activated charcoal before recrystallization. This can effectively remove many colored impurities.
Residual metal catalyst.For palladium-catalyzed reactions, residual palladium can impart a dark color. Consider a workup procedure that includes a wash with an aqueous solution of a thiol-containing reagent to scavenge the palladium. For copper-catalyzed reactions, an ammonia/ammonium chloride wash can help remove copper salts.
Difficulty in crystallization Product is an oil or has a low melting point.If direct crystallization is difficult, consider converting the this compound derivative to a salt (e.g., with HCl or NaOH) to induce crystallization, followed by neutralization to recover the pure product.
Presence of isomeric impurities.Optimize the reaction conditions to improve selectivity. If isomers are still present, careful column chromatography may be required for separation.

Data Presentation: Optimization of Reaction Conditions

Table 1: Effect of Catalyst and Ligand on Ullmann Condensation Yield
EntryCopper Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1CuI (10)NoneK₂CO₃DMF1502445
2CuI (10)1,10-Phenanthroline (20)K₂CO₃DMF1201885
3CuO (5)NoneK₃PO₄Toluene1801881
4CuI (5)(S)-N-Methylpyrrolidine-2-carboxylate (10)K₃PO₄DMSO110592

Data compiled from literature reports for the N-arylation of various anilines with 2-halobenzoic acids.[2][10]

Table 2: Effect of Solvent and Base on Buchwald-Hartwig Amination
EntryPalladium PrecatalystLigandBaseSolventTemp (°C)Conversion (%)
1[Pd(allyl)Cl]₂SPhosNaOtBuToluene100>95
2[Pd(allyl)Cl]₂SPhosNaOtBu1,4-Dioxane100~90
3Pd(OAc)₂XantPhosDBUToluene11092
4Pd₂(dba)₃BINAPK₃PO₄1,4-Dioxane9562

Data represents typical conditions for the amination of aryl bromides with anilines.[6][7][11]

Table 3: Effect of Catalyst Loading on Suzuki-Miyaura Coupling
EntryAryl HalideCatalystCatalyst Loading (mol%)SolventBaseYield (%)
14-BromoacetophenonePd(OAc)₂/Aminophosphine0.05TolueneK₂CO₃>95
2Aryl BromidePd₂(dba)₃/Phosphite1.0 - 1.51,4-DioxaneKF74-82
3Aryl IodidePd/TiO₂5Ethanol (B145695)/WaterK₂CO₃98
44-MethoxyiodobenzenePd/TiO₂5Ethanol/WaterK₂CO₃87 (after 5 cycles)

Illustrative data showing the impact of catalyst loading on yield and reusability.[9][12][13][14]

Experimental Protocols

Protocol 1: General Procedure for Ullmann Condensation for N-Aryl this compound Synthesis
  • To a dry Schlenk flask, add o-chlorobenzoic acid (1.0 mmol), the substituted aniline (B41778) (1.2 mmol), cupric oxide (CuO, 0.1 g), and anhydrous potassium carbonate (8.0 g).

  • Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times.

  • Add a suitable solvent (e.g., chlorobenzene (B131634) or DMF) to the flask.

  • Heat the reaction mixture to reflux (typically 130-160 °C) for 6-8 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and add it to water.

  • Acidify the aqueous mixture with dilute hydrochloric acid to precipitate the crude N-aryl this compound.

  • Filter the precipitate, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure N-aryl this compound.[1]

Protocol 2: General Procedure for Suzuki-Miyaura Coupling to Synthesize 5-Aryl Nicotinic Acid (a derivative of this compound)
  • In a dry Schlenk flask, combine 5-bromonicotinic acid (1.0 equiv), the arylboronic acid (1.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).

  • Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon) three times.

  • Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and degassed solvent (e.g., a mixture of toluene, ethanol, and water).

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction by TLC or LC-MS. The reaction time can vary from a few hours to overnight.

  • Once the reaction is complete, cool the mixture to room temperature and add water.

  • Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[15]

Visualizations

Experimental_Workflow_Ullmann_Condensation A Reactant Mixing (o-halobenzoic acid, aniline, Cu catalyst, base) B Inert Atmosphere (Evacuate & backfill with Ar/N2) A->B Setup C Solvent Addition & Heating B->C Initiation D Reaction Monitoring (TLC/LC-MS) C->D Progression E Work-up (Cooling, H2O addition) D->E Completion F Precipitation (Acidification with HCl) E->F Isolation G Purification (Filtration, Recrystallization) F->G Refinement H Final Product (N-Aryl this compound) G->H Characterization

Caption: Workflow for Ullmann Condensation Synthesis.

Troubleshooting_Low_Yield Start Low Yield Observed Q1 Check Reaction Type Start->Q1 Ullmann Ullmann Condensation Q1->Ullmann Ullmann BH Buchwald-Hartwig Q1->BH Buchwald-Hartwig Suzuki Suzuki Coupling Q1->Suzuki Suzuki U_Sol1 Optimize Catalyst/Ligand Ullmann->U_Sol1 U_Sol2 Adjust Temperature/Base Ullmann->U_Sol2 BH_Sol1 Ensure Anhydrous/Inert Conditions BH->BH_Sol1 BH_Sol2 Screen Catalyst/Ligand System BH->BH_Sol2 S_Sol1 Check for Dehalogenation Suzuki->S_Sol1 S_Sol2 Optimize Base/Catalyst Loading Suzuki->S_Sol2 End Yield Improved U_Sol1->End U_Sol2->End BH_Sol1->End BH_Sol2->End S_Sol1->End S_Sol2->End

Caption: Troubleshooting Logic for Low Reaction Yield.

References

Technical Support Center: Purification of Crude Anthranilic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude anthranilic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Crude this compound, particularly when synthesized via the Hofmann rearrangement of phthalimide, can contain several impurities. These include unreacted starting materials, byproducts, and degradation products. Common impurities include:

  • Phthalimide: Unreacted starting material.

  • Phthalamic acid: An intermediate in the Hofmann rearrangement.

  • Anthranoyl-anthranilic acid: Formed by the reaction of two this compound molecules.[1]

  • 3- and 4-aminobenzoic acid: Isomeric impurities.[1]

  • Colored impurities: Often arise from oxidation or self-condensation of this compound, especially at elevated temperatures, leading to a yellow, brown, or even reddish-brown appearance.[2]

Q2: My crude this compound is highly colored (yellow/brown). What causes this and how can I remove the color?

A2: The discoloration of crude this compound is a frequent issue. The yellow to brown coloration is typically due to the presence of minor, but intensely colored, impurities formed through oxidation or self-condensation reactions, which are often exacerbated by heat.[2] Commercial samples may also appear yellow.[3]

To decolorize this compound, treatment with activated charcoal during recrystallization is highly effective. The charcoal adsorbs the colored impurities, which are then removed by hot filtration.

Q3: What is the expected melting point of pure this compound?

A3: Pure this compound has a melting point in the range of 146–148 °C.[4] A lower or broader melting point range is indicative of the presence of impurities.

Q4: How does pH affect the solubility of this compound?

A4: this compound is an amphoteric molecule, meaning it has both acidic (carboxylic acid) and basic (amino) functional groups.[4] Its solubility in water is significantly influenced by pH.

  • In acidic solutions (low pH): The amino group is protonated, forming a more soluble salt.

  • In alkaline solutions (high pH): The carboxylic acid group is deprotonated, also forming a more soluble salt.[5][6]

  • At its isoelectric point (around pH 3.5-4.5): this compound has its minimum solubility, which is the optimal pH for precipitation.

Troubleshooting Guides

Problem 1: Low Yield After Recrystallization

Symptoms:

  • Significantly less product recovered than expected after recrystallization.

  • A large amount of solid remains dissolved in the mother liquor even after cooling.

Possible Causes & Solutions:

CauseSolution
Excessive Solvent Usage Use the minimum amount of hot solvent required to fully dissolve the crude product. Adding too much solvent will keep a significant portion of the product dissolved even at low temperatures.
Premature Crystallization During Hot Filtration To prevent the product from crystallizing on the filter paper or in the funnel stem during hot filtration, preheat the funnel and filter flask. Also, perform the filtration as quickly as possible.[2]
Inappropriate Recrystallization Solvent Ensure the chosen solvent has a steep solubility curve for this compound (high solubility at high temperatures and low solubility at low temperatures).
Cooling Too Rapidly Allow the solution to cool slowly to room temperature to form large, pure crystals. Rapid cooling in an ice bath can lead to the formation of small, impure crystals and trap impurities.[7]
Problem 2: Product is Still Colored After Recrystallization

Symptoms:

  • The recrystallized this compound is yellow, tan, or brown instead of the desired white or off-white crystals.

Possible Causes & Solutions:

CauseSolution
Ineffective Decolorization Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be cautious not to add too much, as it can also adsorb some of the desired product.[2][8]
Oxidation During Recrystallization Minimize the time the solution is kept at a high temperature, as prolonged heating can lead to the formation of colored oxidation byproducts.[2] Some sources suggest that contact with air can cause the crystals to turn brown.[9]
Highly Impure Starting Material If the crude product is extremely discolored, a single recrystallization may not be sufficient. A second recrystallization or a combination of purification techniques (e.g., acid-base extraction followed by recrystallization) may be necessary.
Problem 3: Oiling Out During Recrystallization

Symptoms:

  • Instead of forming solid crystals upon cooling, the product separates as an oil or liquid droplets.

Possible Causes & Solutions:

CauseSolution
Solution is Supersaturated The concentration of the solute is too high, causing it to come out of solution above its melting point. Reheat the solution and add a small amount of additional solvent to reduce the concentration.[10]
Presence of Impurities Significant amounts of impurities can lower the melting point of the mixture, leading to oiling out. An initial purification step, such as an acid-base wash, might be necessary before recrystallization.
Inappropriate Solvent The chosen solvent may not be ideal. Consider using a different solvent or a mixed solvent system.

Data Presentation

Table 1: Solubility of this compound in Water

Temperature (°C)Solubility ( g/100 mL)
200.450[4]
250.572[4]

Table 2: Purity of this compound After Different Purification Methods

Purification MethodPurity AchievedReference
Recrystallization with Activated Carbon97.3 - 97.8%[11]
Commercial Synthesis Grade≥99.0% (acidimetric)
HPLC Analysis Detection Limit for Impurities~0.01%[1]

Experimental Protocols

Protocol 1: Recrystallization of Crude this compound from Water with Activated Carbon

Objective: To purify crude this compound by removing colored and soluble impurities.

Materials:

  • Crude this compound

  • Deionized water

  • Activated charcoal

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of deionized water to the flask.

  • Heat the mixture to boiling while stirring to dissolve the solid. Continue adding small portions of hot deionized water until the this compound is completely dissolved.

  • Remove the flask from the heat and allow it to cool slightly.

  • Add a small amount of activated charcoal (approximately 1-2% of the weight of the crude product) to the solution.

  • Gently swirl the flask and reheat the solution to boiling for a few minutes.

  • Perform a hot gravity filtration using a preheated funnel and fluted filter paper to remove the activated charcoal and any other insoluble impurities. Collect the hot filtrate in a clean Erlenmeyer flask.

  • Allow the filtrate to cool slowly to room temperature to induce crystallization.

  • Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold deionized water.

  • Dry the purified this compound crystals.

Protocol 2: Acid-Base Purification of Crude this compound

Objective: To purify crude this compound by taking advantage of its amphoteric properties.

Materials:

  • Crude this compound

  • 5% Hydrochloric acid (HCl) solution

  • 5% Sodium hydroxide (B78521) (NaOH) solution

  • Beakers

  • pH paper or a pH meter

  • Stirring rod

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolve the crude this compound in a 5% NaOH solution. The this compound will deprotonate to form the soluble sodium anthranilate salt.

  • Filter the solution to remove any insoluble impurities.

  • Slowly add 5% HCl to the filtrate while stirring continuously. Monitor the pH of the solution.

  • Continue adding HCl until the pH of the solution is approximately 3.5-4.5. At this isoelectric point, the this compound will precipitate out of the solution.

  • Cool the mixture in an ice bath to ensure complete precipitation.

  • Collect the precipitated this compound by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold deionized water.

  • Dry the purified this compound. This product can be further purified by recrystallization if necessary.

Visualizations

Purification_Workflow crude Crude this compound dissolve Dissolve in Hot Solvent crude->dissolve charcoal Add Activated Charcoal dissolve->charcoal hot_filtration Hot Filtration charcoal->hot_filtration cooling Slow Cooling hot_filtration->cooling Filtrate crystal_collection Crystal Collection (Vacuum Filtration) cooling->crystal_collection drying Drying crystal_collection->drying pure_product Pure this compound drying->pure_product

Caption: Recrystallization workflow for crude this compound.

Troubleshooting_Color start Crude Product is Colored recrystallize Perform Recrystallization start->recrystallize check_color Is Product White? recrystallize->check_color add_charcoal Recrystallize with Activated Charcoal check_color->add_charcoal No success Pure Product check_color->success Yes acid_base Consider Acid-Base Purification add_charcoal->acid_base If still colored add_charcoal->success

Caption: Troubleshooting colored impurities in this compound.

References

"common side reactions in the synthesis of anthranilic acid"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of anthranilic acid. The guidance is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis of this compound via two common methods: the Hofmann rearrangement of phthalimide (B116566) and the copper-catalyzed amination of 2-chlorobenzoic acid.

Method 1: Hofmann Rearrangement of Phthalimide

Issue 1: Low Yield of this compound and Presence of a Water-Soluble Byproduct

  • Question: My final yield of this compound is significantly lower than expected, and I notice a significant amount of a white, water-soluble solid in my aqueous filtrate. What could be the cause?

  • Answer: A likely cause is the premature hydrolysis of the starting material, phthalimide, to form sodium phthalamate, which upon acidification, becomes phthalamic acid and subsequently phthalic acid. This side reaction is particularly prevalent if the temperature of the initial basic solution of phthalimide is not kept low before the addition of the sodium hypohalite solution.

    Troubleshooting Steps:

    • Temperature Control: Ensure that the initial solution of phthalimide in aqueous sodium hydroxide (B78521) is maintained at a low temperature (ideally 0-5 °C) using an ice bath before and during the addition of the cold sodium hypohalite solution.[1]

    • Order of Addition: Add the phthalimide to the cold alkali solution and ensure it is fully dissolved before slowly adding the cold hypohalite solution.

    • Reaction Monitoring: If possible, use techniques like Thin Layer Chromatography (TLC) to monitor the consumption of phthalimide and the formation of this compound.

Issue 2: Product Discoloration (Yellow, Brown, or Reddish Tinge)

  • Question: My isolated this compound is not a white crystalline solid but has a distinct yellow, brown, or even reddish color. What causes this discoloration and how can I prevent it?

  • Answer: The discoloration is often due to the formation of colored impurities. This can happen when the sodium salt of the newly formed this compound reacts with the remaining sodium hypohalite in the reaction mixture.[2] Overheating the reaction mixture can also contribute to the formation of colored byproducts.

    Troubleshooting Steps:

    • Stoichiometry: Use a slight excess of phthalimide to ensure that all the sodium hypohalite is consumed.[2]

    • Temperature Control: After the initial low-temperature addition, carefully control the temperature during the heating step (typically around 75-80°C) to ensure the complete rearrangement without promoting side reactions.[3][4]

    • Purification: To remove colored impurities from the final product, recrystallization from hot water with the addition of activated charcoal is an effective method.[5] The charcoal will adsorb the colored impurities, which can then be removed by hot filtration.

Issue 3: Low Yield and Smell of Aniline (B41778) in the Final Product

  • Question: My yield is low, and the final product has a distinct fishy odor, characteristic of aniline. What is causing the formation of aniline?

  • Answer: The formation of aniline is due to the decarboxylation of the desired product, this compound. This side reaction is favored by high temperatures and acidic conditions during the workup.[6][7]

    Troubleshooting Steps:

    • Controlled Heating: Avoid excessive heating of the reaction mixture after the Hofmann rearrangement is complete.

    • Careful Neutralization: During the acidification step to precipitate the this compound, add the acid slowly and monitor the pH carefully. Avoid strongly acidic conditions for prolonged periods. Precipitation is often carried out with a weaker acid like acetic acid after initial neutralization with a strong acid.[3][8]

    • Workup Temperature: Keep the solution cool during and after acidification to minimize the rate of decarboxylation.

Method 2: Copper-Catalyzed Amination of 2-Chlorobenzoic Acid

Issue 1: Presence of a Hydroxylated Byproduct

  • Question: I am synthesizing an N-aryl this compound derivative, and I have identified a byproduct that appears to be a hydroxybenzoic acid derivative. How can I minimize its formation?

  • Answer: The formation of a hydroxylated byproduct, such as 2-hydroxybenzoic acid (salicylic acid) or its derivatives, is due to the hydrolysis of the starting 2-chlorobenzoic acid. This is more likely to occur if there is water present in the reaction mixture, especially at the elevated temperatures often required for Ullmann-type couplings.[9]

    Troubleshooting Steps:

    • Anhydrous Conditions: Use anhydrous solvents and ensure that all reagents and glassware are thoroughly dried before use.

    • Aprotic Solvents: Employ high-boiling aprotic solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF) to minimize the source of protons for hydrolysis.[6]

    • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent the introduction of atmospheric moisture.

Issue 2: Incomplete Reaction and Recovery of Starting Material

  • Question: After the reaction, I have a significant amount of unreacted 2-chlorobenzoic acid. What can I do to improve the conversion?

  • Answer: Incomplete reaction in a copper-catalyzed amination can be due to several factors, including catalyst deactivation, insufficient reaction time or temperature, or poor solubility of the reactants.

    Troubleshooting Steps:

    • Catalyst Choice and Loading: Experiment with different copper catalysts (e.g., CuI, Cu2O, or copper powder) and ligands (e.g., phenanthroline, diamines) to find the most effective system for your specific substrates.[6][10] Ensure the catalyst is fresh and active.

    • Reaction Time and Temperature: Increase the reaction time and/or temperature, while monitoring for potential byproduct formation. Microwave heating can sometimes improve yields and reduce reaction times.

    • Solvent and Base: Ensure that the chosen solvent can adequately dissolve the reactants at the reaction temperature. The choice of base (e.g., K2CO3, Cs2CO3) can also significantly impact the reaction rate and yield.[10]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Hofmann rearrangement for the synthesis of this compound?

A1: The Hofmann rearrangement in this context involves the following key steps:

  • Deprotonation: Phthalimide is deprotonated by a strong base (e.g., NaOH).

  • N-Halogenation: The resulting anion reacts with a hypohalite (e.g., NaOBr or NaOCl) to form an N-halophthalimide.

  • Ring Opening: The N-halophthalimide undergoes base-catalyzed ring opening to form a salt of 2-(haloamidocarbonyl)benzoic acid.

  • Rearrangement: The haloamide undergoes rearrangement where the aryl group migrates from the carbonyl carbon to the nitrogen, with the simultaneous loss of the halide ion, to form an isocyanate intermediate.

  • Hydrolysis and Decarboxylation: The isocyanate is then hydrolyzed in the basic medium to form a carbamate, which is unstable and decarboxylates to yield the sodium salt of this compound. Acidification then precipitates the final product.[8][11]

Q2: What is the role of copper in the amination of 2-chlorobenzoic acid?

A2: In the Ullmann condensation reaction, copper facilitates the coupling of the amine with the aryl halide. The generally accepted mechanism involves the formation of a copper(I) amide species in situ. This copper amide then undergoes a reaction with the 2-chlorobenzoic acid, likely through a process involving oxidative addition of the aryl halide to the copper center, followed by reductive elimination to form the new C-N bond and regenerate a copper(I) species that can continue the catalytic cycle.[6][12]

Q3: My crude this compound is always off-white or tan, even after recrystallization. Is this a problem for subsequent reactions?

A3: For many applications, a slightly off-white or tan color in the this compound may not be detrimental, as the impurities causing the color might be present in very small amounts. However, for applications requiring very high purity, such as in the synthesis of pharmaceuticals or analytical standards, further purification may be necessary. Repeated recrystallizations, potentially from different solvent systems (e.g., water, ethanol), or the use of activated charcoal can help to obtain a purer, whiter product.[5]

Q4: Can I use household bleach for the Hofmann rearrangement?

A4: Yes, household bleach, which is a solution of sodium hypochlorite (B82951) (NaOCl), can be used for the Hofmann rearrangement.[3] However, it is important to know the concentration of the bleach to ensure the correct stoichiometry. The concentration of commercial bleach can vary, so it is advisable to use a product with a clearly stated concentration or to titrate the bleach solution to determine its exact hypochlorite content before use.

Data Presentation

Table 1: Qualitative Impact of Reaction Parameters on the Hofmann Rearrangement of Phthalimide

ParameterVariationImpact on this compound YieldImpact on Purity (Minimizing Side Products)
Temperature (Initial) Too high (>10 °C)DecreaseIncreased phthalimide hydrolysis to phthalic acid.
Temperature (Heating) Too high (>90 °C)DecreaseIncreased decarboxylation to aniline and formation of colored byproducts.
Base Concentration InsufficientDecreaseIncomplete reaction.
Hypohalite Addition Too fastDecreaseLocalized overheating, promoting side reactions.
pH (Workup) Too low (strongly acidic)DecreaseIncreased decarboxylation to aniline.

Table 2: Qualitative Impact of Reaction Parameters on the Copper-Catalyzed Amination of 2-Chlorobenzoic Acid

ParameterVariationImpact on N-Aryl this compound YieldImpact on Purity (Minimizing Side Products)
Presence of Water HighDecreaseIncreased hydrolysis of 2-chlorobenzoic acid to 2-hydroxybenzoic acid.
Reaction Temperature Too lowDecreaseIncomplete reaction.
Reaction Temperature Too highDecreasePotential for decarboxylation and other side reactions.
Catalyst Activity LowDecreaseIncomplete reaction.
Choice of Ligand SuboptimalDecreaseSlower reaction rate and lower conversion.

Experimental Protocols

Protocol 1: Synthesis of this compound via Hofmann Rearrangement of Phthalimide
  • Materials:

    • Phthalimide

    • Sodium hydroxide (NaOH)

    • Bromine (Br₂) or Sodium hypochlorite (NaOCl) solution (commercial bleach)

    • Hydrochloric acid (HCl)

    • Glacial acetic acid

    • Activated charcoal (optional, for purification)

    • Ice

  • Procedure:

    • Prepare a solution of sodium hydroxide in water and cool it to 0-5 °C in an ice bath.

    • If using bromine, slowly add it to the cold NaOH solution with vigorous stirring to form sodium hypobromite (B1234621) in situ. The color of the bromine should disappear. If using bleach, add the cold bleach solution to the cold NaOH solution.

    • To a separate flask, add phthalimide to a cold solution of NaOH in water and stir until it dissolves, maintaining the low temperature.

    • Slowly add the cold sodium hypohalite solution to the phthalimide solution with continuous stirring, keeping the temperature below 10 °C.

    • After the addition is complete, remove the ice bath and warm the reaction mixture to about 75-80 °C for 15-20 minutes.

    • Cool the solution in an ice bath.

    • Carefully neutralize the solution with concentrated hydrochloric acid until it is just slightly acidic to litmus (B1172312) paper.

    • Add glacial acetic acid to precipitate the this compound. The product will precipitate as a light-colored solid.

    • Collect the crude this compound by vacuum filtration and wash it with cold water.

    • Purification (optional): Dissolve the crude product in a minimum amount of hot water, add a small amount of activated charcoal, and heat the solution for a few minutes. Filter the hot solution to remove the charcoal and allow the filtrate to cool slowly to crystallize the pure this compound. Collect the crystals by vacuum filtration and dry them.[3][4][8]

Protocol 2: Synthesis of N-Aryl this compound via Copper-Catalyzed Amination of 2-Chlorobenzoic Acid
  • Materials:

    • 2-Chlorobenzoic acid

    • Aniline or a substituted aniline

    • Copper(I) iodide (CuI) or other copper catalyst

    • Potassium carbonate (K₂CO₃) or another suitable base

    • Anhydrous, high-boiling solvent (e.g., N-methylpyrrolidone or 2-ethoxyethanol)

  • Procedure:

    • To a dry reaction flask equipped with a reflux condenser and a magnetic stirrer, add 2-chlorobenzoic acid, the aniline derivative, potassium carbonate, and the copper catalyst.

    • Add the anhydrous solvent to the flask.

    • Heat the reaction mixture to reflux (typically 130-150 °C) under an inert atmosphere (e.g., nitrogen).

    • Monitor the reaction progress by TLC. The reaction may take several hours to 24 hours for completion.

    • After the reaction is complete, cool the mixture to room temperature.

    • Add water to the reaction mixture and acidify with hydrochloric acid to precipitate the product.

    • Collect the crude product by vacuum filtration and wash it with water.

    • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure N-aryl this compound derivative.[10]

Visualizations

Hofmann_Rearrangement_Pathway cluster_main Main Reaction Pathway cluster_side1 Side Reaction 1: Hydrolysis cluster_side2 Side Reaction 2: Decarboxylation cluster_side3 Side Reaction 3: Impurity Formation Phthalimide Phthalimide N-Bromophthalimide N-Bromophthalimide Phthalimide->N-Bromophthalimide NaOH, Br2 Phthalamic Acid Phthalamic Acid Phthalimide->Phthalamic Acid NaOH, H2O (High Temp) Isocyanate Intermediate Isocyanate Intermediate N-Bromophthalimide->Isocyanate Intermediate NaOH, H2O (Ring Opening & Rearrangement) This compound This compound Isocyanate Intermediate->this compound H2O, H+ Aniline Aniline This compound->Aniline Heat or H+ Anthranoylthis compound Anthranoylthis compound This compound->Anthranoylthis compound Activated Intermediate Phthalic Acid Phthalic Acid Phthalamic Acid->Phthalic Acid H2O, H+

Caption: Main and side reaction pathways in the synthesis of this compound via Hofmann rearrangement.

Copper_Amination_Pathway cluster_main Main Reaction Pathway cluster_side1 Side Reaction: Hydrolysis 2-Chlorobenzoic Acid 2-Chlorobenzoic Acid N-Aryl this compound N-Aryl this compound 2-Chlorobenzoic Acid->N-Aryl this compound Ar-NH2, Cu(I) catalyst, Base 2-Hydroxybenzoic Acid 2-Hydroxybenzoic Acid 2-Chlorobenzoic Acid->2-Hydroxybenzoic Acid H2O, Heat

Caption: Main and side reaction pathways in the copper-catalyzed amination of 2-chlorobenzoic acid.

Troubleshooting_Workflow Start Start Problem Problem Start->Problem Low_Yield Low_Yield Problem->Low_Yield Low Yield? Discolored_Product Discolored_Product Problem->Discolored_Product Discolored? Aniline_Odor Aniline_Odor Problem->Aniline_Odor Aniline Odor? Check_Temp_Control Check_Temp_Control Low_Yield->Check_Temp_Control Check for phthalimide hydrolysis Check_Stoichiometry Check_Stoichiometry Discolored_Product->Check_Stoichiometry Check for excess hypohalite Check_Workup_pH Check_Workup_pH Aniline_Odor->Check_Workup_pH Check for decarboxylation Optimize_Conditions Optimize_Conditions Check_Temp_Control->Optimize_Conditions Recrystallize Recrystallize Check_Stoichiometry->Recrystallize Check_Workup_pH->Optimize_Conditions End End Recrystallize->End Optimize_Conditions->End

Caption: A troubleshooting workflow for common issues in this compound synthesis.

References

Technical Support Center: Improving the Solubility of Anthranilic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working to enhance the solubility of anthranilic acid derivatives.

Troubleshooting Guide

This guide addresses common experimental issues in a question-and-answer format.

Question 1: My this compound derivative has very low aqueous solubility. What is the first and most fundamental step I should take?

Answer: The most crucial initial step is to determine the pH-solubility profile of your compound. This compound and its derivatives are weak acids due to the presence of a carboxylic acid group.[1][2] By increasing the pH of the solution above the compound's pKa, the carboxylic acid group will deprotonate, forming a more polar and significantly more water-soluble anionic salt.[3][4] This is often the simplest and most effective initial strategy.

If altering the pH is compatible with your experimental design, you can also use buffers to maintain the desired pH and solubility.[4][5]

Question 2: Adjusting the pH is not suitable for my experimental system, and my compound precipitates. What is a common formulation-based approach I can try next?

Answer: If pH modification is not an option, using co-solvents is a highly effective and straightforward technique.[6] A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system, which can enhance the solubility of non-polar or hydrophobic drugs.[7]

Commonly used, low-toxicity co-solvents suitable for many applications include:

  • Ethanol

  • Propylene glycol

  • Polyethylene glycol (PEG)

  • Glycerin[6]

This technique is simple to implement and rapid to formulate.[6]

Question 3: I have tried pH adjustment and co-solvents, but solubility remains a challenge, or the solution is not stable. What advanced strategies can I explore?

Answer: When basic methods are insufficient, you can proceed to more advanced physical and chemical modification techniques.

  • Amorphous Solid Dispersion (ASD): This is a highly effective method for enhancing the solubility of poorly water-soluble drugs.[8][9] The strategy involves dispersing the crystalline drug within a hydrophilic polymer matrix.[9][10] This process converts the drug into a high-energy amorphous state, which has a higher apparent solubility and dissolution rate compared to its stable crystalline form.[7][11][12]

  • Particle Size Reduction: Reducing the particle size of your compound increases its surface area-to-volume ratio, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[5][7][8]

    • Micronization: This technique uses milling processes to reduce particle size to the micrometer range. It effectively increases the dissolution rate but does not alter the equilibrium solubility.[5][13]

    • Nanosuspension: This involves producing drug particles in the nanometer range. Nanosizing can increase both the dissolution rate and the saturation solubility of the compound.[4][14]

  • Complexation with Cyclodextrins: Cyclodextrins are host molecules with a hydrophilic exterior and a hydrophobic interior cavity.[5] They can encapsulate the nonpolar regions of a guest molecule, like an this compound derivative, forming an inclusion complex that has significantly improved aqueous solubility.[5][15]

Frequently Asked Questions (FAQs)

Q1: What are the main categories of strategies to improve the solubility of poorly soluble drugs like this compound derivatives?

A1: Solubility enhancement techniques are generally categorized into three main groups:

  • Physical Modifications: These methods alter the physical properties of the drug without changing its chemical structure. This includes particle size reduction (micronization, nanosuspension), modifying the crystal habit (creating polymorphs or amorphous forms), and dispersing the drug in carriers (solid dispersions, eutectic mixtures).[4][5]

  • Chemical Modifications: These techniques involve altering the chemical structure of the drug molecule itself. Common methods include salt formation, complexation, derivatization, and creating prodrugs.[4][5]

  • Other Techniques (Formulation-Based): This category includes the use of additives and specialized formulation systems. Examples are co-solvency, hydrotrophy, use of surfactants, and advanced delivery systems like microemulsions and nanoemulsions.[4][5]

Q2: How does a solid dispersion work, and what materials are commonly used?

A2: A solid dispersion (SD) enhances solubility by dispersing a poorly soluble drug in a solid hydrophilic carrier, often a polymer.[9][10] The primary mechanism is the conversion of the drug from a low-energy, stable crystalline form to a high-energy, more soluble amorphous state.[11] The carrier improves the wettability of the drug and can help maintain a supersaturated state in solution, preventing precipitation.[9][16]

Commonly used carriers include:

  • Polyethylene glycols (e.g., PEG 4000, PEG 6000)[7][10]

  • Polyvinylpyrrolidone (PVP) grades (e.g., PVP K30)[7]

  • Copolymers like Kollidon® VA 64 (copovidone)[7][8]

  • Hydroxypropyl methylcellulose (B11928114) (HPMC)[7]

Q3: What is a prodrug, and how can it improve solubility?

A3: A prodrug is an inactive or less active precursor of a drug that is chemically modified to optimize its physicochemical properties.[17] After administration, it undergoes biotransformation (enzymatic or chemical cleavage) in the body to release the active parent drug.[17][18] To improve solubility, a highly soluble chemical group (promoiey) is attached to the parent drug. This approach can lead to dramatic increases in aqueous solubility and is a well-established strategy in drug development to overcome solubility-related bioavailability issues.[17][19][20]

Q4: What is the difference between increasing dissolution rate and increasing equilibrium solubility?

A4:

  • Equilibrium Solubility (or Saturation Solubility) is the maximum amount of a substance that can dissolve in a solvent at a specific temperature and pressure to form a saturated solution. It is a thermodynamic property.

  • Dissolution Rate is the speed at which a substance dissolves in a solvent. It is a kinetic property.

Techniques like micronization primarily increase the dissolution rate by increasing the surface area available for the solvent to interact with, but they do not change the final concentration that can be achieved at equilibrium.[5][13] In contrast, techniques like creating amorphous solid dispersions, forming nanosuspensions, or using complexing agents can increase the apparent or saturation solubility.[4][12][14]

Data Presentation

Table 1: Comparison of Common Solubility Enhancement Strategies

StrategyMechanismAdvantagesDisadvantages
pH Adjustment Converts the weakly acidic drug to a more soluble ionized salt.[3][4]Simple, effective, and easy to implement.Only applicable to ionizable drugs; requires a specific pH range that may not be suitable for all applications.
Co-solvency Reduces the polarity of the aqueous solvent, increasing the solubility of hydrophobic solutes.[7]Simple, rapid to formulate, and effective for many nonpolar drugs.[6]Potential for drug precipitation upon dilution; co-solvents may have toxicity or biocompatibility issues.[6]
Particle Size Reduction Increases the surface area of the drug, leading to a faster dissolution rate.[5][13] Nanosizing can also increase saturation solubility.[4]Broadly applicable; can significantly improve dissolution kinetics.[8]Micronization may lead to particle agglomeration; specialized equipment is needed for nanosuspensions.[4]
Solid Dispersion Converts the drug from a crystalline to a higher-energy amorphous state within a hydrophilic carrier.[11]Can lead to significant increases in apparent solubility and bioavailability.[9][12]Amorphous forms are thermodynamically unstable and can recrystallize over time; requires careful selection of carrier.[11]
Complexation A host molecule (e.g., cyclodextrin) encapsulates the poorly soluble drug, forming a soluble complex.[5]Highly effective; can improve both solubility and stability.Can be expensive; requires a 1:1 or similar stoichiometric ratio, which can increase bulk.
Prodrug Approach A soluble promoiety is chemically attached to the parent drug, which is later cleaved in vivo.[17][19]Can achieve very large increases in solubility; allows for targeted drug delivery.[17][18]Requires chemical synthesis and validation; the promoiety and its cleavage products must be non-toxic.

Table 2: Experimental Solubility Data for Select this compound Derivatives

CompoundSolventTemperature (K)Solubility (Mole Fraction, x)pHReference
Niflumic Acid (NIF)Water298.15~1 x 10⁻⁶7[1]
Flufenamic Acid (FLU)Water298.15~1 x 10⁻⁷7[1]
Diclofenac Sodium (DIC)Water298.15~5.2 x 10⁻⁴7[1]
Niflumic Acid (NIF)Ethanol298.150.015-[1]
Flufenamic Acid (FLU)Ethanol298.150.037-[1]
Diclofenac Sodium (DIC)Ethanol298.150.021-[1]
Niflumic Acid (NIF)1-Octanol298.150.047-[1]
Flufenamic Acid (FLU)1-Octanol298.150.13-[1]
Diclofenac Sodium (DIC)1-Octanol298.150.011-[1]

Visualizations

G cluster_0 Troubleshooting Workflow for Solubility Issues Start Low Solubility of This compound Derivative CheckIonizable Is the compound ionizable? (Weak Acid/Base) Start->CheckIonizable pH_Mod Strategy: pH Modification Use buffers to create/maintain a soluble ionized form. CheckIonizable->pH_Mod Yes CoSolvent Strategy: Co-solvency Add Ethanol, Propylene Glycol, etc. CheckIonizable->CoSolvent No CheckSystemCompat Is pH modification compatible with the system? pH_Mod->CheckSystemCompat CheckSystemCompat->CoSolvent No Success Solubility Improved CheckSystemCompat->Success Yes CheckCoSolventCompat Is co-solvent approach sufficient/compatible? CoSolvent->CheckCoSolventCompat Advanced Explore Advanced Strategies CheckCoSolventCompat->Advanced No CheckCoSolventCompat->Success Yes ASD Solid Dispersion Advanced->ASD ParticleSize Particle Size Reduction Advanced->ParticleSize Complexation Complexation Advanced->Complexation

Caption: A workflow for troubleshooting poor solubility.

G cluster_1 Mechanism of Amorphous Solid Dispersion (ASD) cluster_before Before ASD cluster_after After ASD Crystalline Crystalline Drug (Low Energy, Low Solubility) Process Dispersion Process (e.g., Solvent Evaporation, Melt Extrusion) Crystalline->Process Polymer Hydrophilic Polymer (e.g., PVP, HPMC) Polymer->Process Amorphous Amorphous Solid Dispersion Drug molecules are molecularly dispersed in the polymer matrix. (High Energy, High Apparent Solubility) Process->Amorphous

Caption: How solid dispersions improve solubility.

G pH-Solubility Relationship for a Weak Acid Solubility Solubility pH pH origin y_axis origin->y_axis x_axis origin->x_axis p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 Low_pH Low Solubility (Unionized Form) High_pH High Solubility (Ionized Form) pKa_line pKa pKa_point 2.2,0.5! pKa_point->2.2,0.5!

Caption: Solubility of weak acids increases with pH.

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation

This method is suitable for thermally stable drugs and polymers.

  • Selection of Components:

    • Drug: Your this compound derivative.

    • Carrier: A hydrophilic polymer (e.g., PVP K30, HPMC E5, Soluplus®).

    • Solvent: A volatile organic solvent in which both the drug and the carrier are soluble (e.g., methanol, ethanol, acetone, or a mixture).

  • Procedure: a. Determine the desired drug-to-carrier ratio (e.g., 1:1, 1:2, 1:4 by weight). b. Accurately weigh the drug and the carrier and place them in a suitable flask. c. Add the minimum amount of solvent required to completely dissolve both components. Use a magnetic stirrer to facilitate dissolution. d. Once a clear solution is obtained, evaporate the solvent using a rotary evaporator (rotovap) under reduced pressure. The bath temperature should be kept as low as possible (e.g., 40-50°C) to prevent degradation. e. Continue evaporation until a solid film or powder is formed on the walls of the flask. f. To ensure complete removal of residual solvent, place the flask in a vacuum oven at a slightly elevated temperature (e.g., 40°C) for 24-48 hours. g. Scrape the resulting solid dispersion from the flask. Gently grind it with a mortar and pestle to obtain a fine powder. h. Store the solid dispersion in a desiccator to protect it from moisture, which can induce recrystallization.

  • Characterization: Confirm the amorphous nature of the drug in the dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD). Evaluate the improvement in dissolution rate with a standard dissolution test.

Protocol 2: Phase Solubility Study with Cyclodextrins

This protocol determines the effect of a cyclodextrin (B1172386) (e.g., 2-Hydroxypropyl-β-cyclodextrin, 2HP-β-CD) on the solubility of your compound.[15]

  • Materials:

    • Your this compound derivative.

    • Cyclodextrin (e.g., 2HP-β-CD).

    • Aqueous buffer of desired pH (e.g., pH 2 and pH 7 to assess different ionization states).[15]

  • Procedure: a. Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin (e.g., 0, 2, 4, 6, 8, 10 mM) in the selected buffer. b. Add an excess amount of your drug to vials containing each cyclodextrin solution. An excess is confirmed by the presence of undissolved solid at the end of the experiment. c. Seal the vials and place them in a shaking water bath at a constant temperature (e.g., 298.15 K or 310.15 K) for a period sufficient to reach equilibrium (typically 24-72 hours).[15] d. After equilibration, centrifuge the samples at high speed to pellet the undissolved drug. e. Carefully withdraw an aliquot from the clear supernatant of each vial. f. Dilute the supernatant appropriately with the buffer and determine the concentration of the dissolved drug using a validated analytical method, such as UV-Vis spectrophotometry.[15]

  • Data Analysis: a. Plot the total drug concentration (y-axis) against the cyclodextrin concentration (x-axis). b. The y-intercept represents the intrinsic solubility of the drug in the buffer. c. If the plot is linear (Aₗ-type diagram), it indicates the formation of a 1:1 complex. The slope can be used to calculate the stability constant (Kₛ) of the complex.

Protocol 3: Classical Shake-Flask Method for Solubility Determination

This is a standard method for measuring equilibrium solubility.[2]

  • Materials:

    • Your this compound derivative.

    • Solvent of interest (e.g., water, buffer, ethanol).

  • Procedure: a. Add an excess amount of the solid drug to a known volume of the solvent in a sealed, airtight container (e.g., a glass vial or flask). b. Agitate the container at a constant temperature using a mechanical shaker or orbital incubator for an extended period (e.g., 48-72 hours) to ensure equilibrium is reached.[2] c. After agitation, allow the samples to stand at the same constant temperature to let undissolved solids settle. d. Filter the solution through a chemically inert filter (e.g., 0.22 µm PTFE or PVDF) to remove all undissolved particles. e. Quantify the concentration of the drug in the clear filtrate using a suitable, validated analytical technique (e.g., HPLC, UV-Vis spectroscopy).

  • Result: The measured concentration represents the equilibrium solubility of the drug in that specific solvent at that temperature. Perform the experiment in triplicate to ensure reproducibility.

References

"decarboxylation issues with anthranilic acid at high temperatures"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the decarboxylation of anthranilic acid, particularly at elevated temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction occurring during the thermal decarboxylation of this compound?

A1: The primary reaction is the removal of a carboxyl group (-COOH) from the this compound molecule to form aniline (B41778) and carbon dioxide gas (CO₂). This reaction is typically initiated by heating this compound above its melting point (146-148°C).

Q2: At what temperature should I conduct the decarboxylation for optimal aniline yield?

A2: For a high yield of aniline with minimal side reactions, a temperature of around 150°C is recommended.[1] At this temperature, side reactions such as deamination are largely avoided, leading to a quantitative yield of aniline.[1] Higher temperatures can increase the reaction rate but also promote the formation of undesirable byproducts.

Q3: What are the common side products I should be aware of at higher temperatures?

A3: At temperatures significantly above 150°C, several side reactions can occur, reducing the purity and yield of aniline. These include:

  • Deamination: The loss of the amino group (-NH₂) from aniline or this compound.

  • Oxidation: If the reaction is not carried out under an inert atmosphere, the aniline product can oxidize, leading to colored impurities and tar formation.

  • Polymerization: At very high temperatures, aniline can polymerize, forming complex, high-molecular-weight byproducts, often observed as a dark, tarry residue.[2]

Q4: Is a catalyst necessary for the decarboxylation of this compound?

A4: While thermal decarboxylation can proceed without a catalyst, the reaction can be catalyzed by acids.[3][4] However, for many laboratory-scale preparations, heating the this compound alone or in a high-boiling solvent is sufficient to achieve decarboxylation.

Q5: How can I monitor the progress of the reaction?

A5: The most direct way to monitor the reaction is by measuring the evolution of carbon dioxide gas. This can be done by passing the gas through a bubbler containing a solution of barium hydroxide (B78521) or calcium hydroxide (limewater). The formation of a white precipitate (barium or calcium carbonate) indicates CO₂ production. The reaction is complete when gas evolution ceases. Alternatively, thin-layer chromatography (TLC) can be used to monitor the disappearance of the this compound spot and the appearance of the aniline spot.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Aniline Yield 1. Temperature too low: The reaction temperature is below the threshold required for efficient decarboxylation. 2. Incomplete reaction: The reaction was not allowed to proceed for a sufficient amount of time.1. Increase temperature: Gradually increase the reaction temperature to 150-180°C and monitor for CO₂ evolution. 2. Extend reaction time: Continue heating until CO₂ evolution ceases completely.
Product is Dark/Discolored (Brown or Reddish) 1. Oxidation: The reaction was exposed to air (oxygen) at high temperatures. 2. Overheating: The reaction temperature was too high, leading to the formation of colored byproducts and polymers.1. Use an inert atmosphere: Purge the reaction vessel with an inert gas like nitrogen or argon before and during the reaction. 2. Control temperature: Maintain the reaction temperature at or near 150°C. If higher temperatures are necessary, use a high-boiling, inert solvent to help moderate the temperature. 3. Purification: The crude aniline can be purified by distillation, often under reduced pressure, to remove colored impurities.
Sublimation of Starting Material This compound is subliming: this compound has a tendency to sublime at elevated temperatures, especially under vacuum.1. Use a suitable apparatus: Employ a reaction setup with a condenser to allow the sublimed material to fall back into the reaction mixture. 2. Solvent: Performing the reaction in a high-boiling point, inert solvent (e.g., glycerol, mineral oil) can help to keep the this compound in the liquid phase.
Vigorous/Uncontrolled CO₂ Evolution Reaction proceeding too quickly: This can be due to a rapid increase in temperature or the use of a highly active catalyst.1. Gradual heating: Increase the temperature to the desired point slowly to control the rate of decarboxylation. 2. Stirring: Ensure efficient stirring to promote even heat distribution and smooth gas evolution. 3. Scale: Be cautious when scaling up the reaction, as heat dissipation becomes more challenging.
Formation of Tarry Residue Polymerization: High reaction temperatures can cause the aniline product to polymerize.1. Lower reaction temperature: Keep the temperature as close to the optimal 150°C as possible. 2. Minimize reaction time: Once the reaction is complete (CO₂ evolution stops), cool the reaction mixture promptly.

Data Presentation

Table 1: Effect of Temperature on Aniline Yield and Byproducts

Temperature (°C)Expected Aniline YieldMajor ByproductsNotes
< 146Negligible-Below the melting point of this compound, the reaction rate is extremely slow.
150Quantitative (>95%)MinimalOptimal temperature for high purity aniline; side reactions like deamination are largely avoided.[1]
160-180High (variable)Traces of deamination and oxidation productsIncreased reaction rate, but a higher likelihood of byproduct formation.[5]
> 200DecreasingDeamination products, oxidized species, polymeric tarsSignificant byproduct formation, leading to lower yields and difficult purification.[2][4]

Experimental Protocols

Key Experiment: Thermal Decarboxylation of this compound to Aniline

Objective: To synthesize aniline by the thermal decarboxylation of this compound.

Materials:

  • This compound

  • Round-bottom flask

  • Condenser (air or water-cooled)

  • Heating mantle or oil bath

  • Thermometer

  • Gas outlet adapter and bubbler containing limewater (calcium hydroxide solution)

  • Inert gas source (Nitrogen or Argon) with inlet adapter

Procedure:

  • Setup: Assemble the reaction apparatus in a fume hood. Place a measured amount of this compound into the round-bottom flask. Fit the flask with a condenser, and at the top of the condenser, attach a gas outlet adapter connected via tubing to a bubbler containing limewater. If using an inert atmosphere, also attach a gas inlet adapter.

  • Inert Atmosphere (Recommended): Purge the apparatus with a gentle stream of nitrogen or argon for 5-10 minutes to displace any air. Maintain a slight positive pressure of the inert gas throughout the reaction.

  • Heating: Begin heating the flask gently using a heating mantle or oil bath.

  • Reaction: As the temperature approaches the melting point of this compound (~146-148°C), the solid will melt. Continue to heat the molten this compound to the desired reaction temperature (e.g., 150-160°C).

  • Monitoring: The evolution of carbon dioxide will be observed as bubbles in the limewater, which will turn cloudy/milky due to the formation of calcium carbonate precipitate.

  • Completion: The reaction is considered complete when the bubbling in the limewater ceases.

  • Cooling and Isolation: Once the reaction is complete, turn off the heat and allow the apparatus to cool to room temperature. The crude aniline product will be the remaining liquid in the flask.

  • Purification (Optional but Recommended): The crude aniline can be purified by distillation, preferably under reduced pressure, to obtain a colorless, pure product.

Visualizations

Decarboxylation_Pathway Decarboxylation of this compound Anthranilic_Acid This compound Aniline Aniline Anthranilic_Acid->Aniline Heat (>146°C) CO2 Carbon Dioxide (CO2) Anthranilic_Acid->CO2 Heat (>146°C)

Caption: Primary pathway for the thermal decarboxylation of this compound.

Side_Reactions Potential Side Reactions at High Temperatures Aniline Aniline Oxidized_Products Oxidized Products (Colored Impurities) Aniline->Oxidized_Products High Temp + O2 Polymeric_Tars Polymeric Tars Aniline->Polymeric_Tars Very High Temp Deamination_Products Deamination Products Aniline->Deamination_Products High Temp

Caption: Common side reactions in aniline synthesis from this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Decarboxylation Issues Start Experiment Start Problem Low Yield or Impure Product? Start->Problem Check_Temp Is Temp ≥ 150°C? Problem->Check_Temp Yes Problem->Check_Temp No Check_Atmosphere Inert Atmosphere? Check_Temp->Check_Atmosphere Yes Increase_Temp Increase Temp to 150-160°C Check_Temp->Increase_Temp No Check_Time CO2 Evolution Stopped? Check_Atmosphere->Check_Time Yes Purge_System Purge with N2/Ar Check_Atmosphere->Purge_System No Increase_Time Increase Reaction Time Check_Time->Increase_Time No Purify Purify by Distillation Check_Time->Purify Yes Increase_Temp->Problem Purge_System->Problem Increase_Time->Problem Success Successful Product Purify->Success

Caption: A logical workflow for troubleshooting common decarboxylation issues.

References

"minimizing impurity formation in the diazotization of anthranilic acid"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the diazotization of anthranilic acid.

Troubleshooting Impurity Formation

This section addresses common issues encountered during the diazotization of this compound, focusing on the formation of key impurities.

Issue 1: Presence of Salicylic (B10762653) Acid in the Final Product

  • Question: My final product is contaminated with salicylic acid. What is the cause, and how can I prevent it?

  • Answer: The formation of salicylic acid is a result of the thermal decomposition of the benzenediazonium-2-carboxylate intermediate.[1] This diazonium salt is thermally unstable, and at temperatures above the recommended range, it reacts with water in the acidic solution to produce salicylic acid and nitrogen gas. To minimize this impurity, it is crucial to maintain a reaction temperature between 0-5°C.

Issue 2: Dark Brown or Black Reaction Mixture

  • Question: During the addition of sodium nitrite (B80452), my reaction mixture turned dark brown or black. What does this indicate?

  • Answer: A dark coloration of the reaction mixture is a strong indicator of the decomposition of the diazonium salt. This can be caused by a localized increase in temperature due to the exothermic nature of the reaction or an overall reaction temperature exceeding the optimal 0-5°C range. It can also be a sign of unwanted side reactions, such as azo coupling. Ensure slow, dropwise addition of the sodium nitrite solution and efficient cooling to maintain the low temperature.

Issue 3: Formation of Azo Coupling Byproducts

  • Question: I have identified an azo-coupled dimer of this compound in my product. How can I avoid this?

  • Answer: Azo coupling occurs when the newly formed diazonium salt reacts with unreacted this compound. This side reaction is prevalent under conditions of insufficient acidity. To prevent this, a sufficient excess of a strong mineral acid, such as hydrochloric acid or sulfuric acid, should be used to ensure that the unreacted this compound is fully protonated and thus deactivated towards electrophilic attack by the diazonium salt.

Issue 4: Unexpected Precipitation During the Reaction

  • Question: A solid precipitated from my reaction mixture during the diazotization. What could this be, and what should I do?

  • Answer: An unexpected precipitate could be the salt of this compound if it is not fully soluble in the acidic medium, or it could be the diazonium salt itself, which has limited solubility under certain conditions. Ensure that enough acid is used to form the soluble salt of this compound. If the diazonium salt is precipitating, this can be normal in some cases; ensure the mixture is well-stirred and proceed to the next step. However, if the precipitate is colored, it may indicate the formation of an insoluble impurity.

Frequently Asked Questions (FAQs)

Q1: Why is a low temperature (0-5°C) critical for the diazotization of this compound?

A1: The benzenediazonium-2-carboxylate formed during the reaction is thermally unstable. At temperatures above 5°C, it can rapidly decompose, leading to the formation of salicylic acid as an impurity and a reduction in the yield of the desired product. In aprotic solvents, elevated temperatures can also promote the formation of benzyne (B1209423).[2]

Q2: How can I confirm that the diazotization reaction is complete?

A2: To ensure the complete consumption of this compound, you can test for the presence of excess nitrous acid. This is done by spotting a small amount of the reaction mixture onto starch-iodide paper. An immediate blue-black color indicates the presence of excess nitrous acid, signifying that all the this compound has been diazotized.

Q3: What is the purpose of using excess mineral acid in the reaction?

A3: Using an excess of a strong mineral acid serves two main purposes. Firstly, it ensures the complete protonation of the this compound, making it soluble in the aqueous medium. Secondly, it prevents the newly formed diazonium salt from coupling with any unreacted this compound, which would form an undesired azo dye impurity.

Q4: I am working in an aprotic solvent. What specific impurity should I be concerned about?

A4: In aprotic solvents, the diazotization of this compound can lead to the formation of benzyne through the concerted loss of nitrogen and carbon dioxide from the diazonium salt intermediate.[2][3] This highly reactive intermediate can then undergo various reactions, such as Diels-Alder cycloadditions, which may not be the desired outcome.

Q5: Are there any safety concerns associated with the benzenediazonium-2-carboxylate intermediate?

A5: Yes, benzenediazonium-2-carboxylate is explosive when isolated in a dry state and is sensitive to shock and heat.[1][4] It is strongly recommended to use this intermediate in solution without isolation. If isolation is necessary, it should be kept wet with solvent at all times and handled with extreme caution, using appropriate personal protective equipment and a blast shield.[1]

Data Presentation

Table 1: Effect of Temperature on Impurity Formation in Aqueous Diazotization

Temperature (°C)Desired Product Yield (Illustrative)Salicylic Acid Impurity (Illustrative)
0-5HighLow
10ModerateModerate
20LowHigh

Table 2: Influence of Acidity on Azo Coupling Impurity in Aqueous Diazotization

Acid ConditionDesired Product Yield (Illustrative)Azo Coupling Impurity (Illustrative)
Sufficient Excess AcidHighLow
Stoichiometric AcidModerateModerate
Insufficient AcidLowHigh

Experimental Protocols

Protocol 1: Aqueous Diazotization of this compound

This protocol is adapted from a procedure for the synthesis of diphenic acid.[5]

  • Preparation of this compound Suspension: In a 1-liter round-bottomed flask equipped with a mechanical stirrer, suspend 50 g (0.365 mole) of this compound in 150 mL of water and 92 mL of concentrated hydrochloric acid.

  • Cooling: Place the flask in an ice-salt bath and cool the suspension to 0-5°C with continuous stirring.

  • Preparation of Sodium Nitrite Solution: In a separate beaker, dissolve 26.3 g (0.38 mole) of sodium nitrite in 350 mL of water and cool the solution.

  • Diazotization: Add the cold sodium nitrite solution dropwise to the stirred this compound suspension over 30 minutes, ensuring the temperature remains between 0-5°C.

  • Reaction Completion and Use: After the addition is complete, stir the resulting diazonium salt solution for an additional 15-30 minutes at 0-5°C. The solution should be used immediately in the subsequent reaction step. If the solution is not clear, it can be filtered through a chilled Büchner funnel.

Protocol 2: Aprotic Diazotization of this compound for Benzyne Formation

This protocol is adapted from a procedure for the synthesis of biphenylene.[1]

  • Preparation of this compound Solution: In a 600-mL beaker equipped with a magnetic stirrer and a thermometer, dissolve 34.2 g (0.25 mole) of this compound and 0.3 g of trichloroacetic acid in 250 mL of tetrahydrofuran (B95107) (THF).

  • Cooling: Cool the solution in an ice-water bath.

  • Diazotization: While maintaining the temperature between 18-25°C, add 55 mL of isoamyl nitrite over 1-2 minutes.

  • Reaction and Isolation (with caution): Stir the mixture for 1-1.5 hours. A precipitate of benzenediazonium-2-carboxylate will form. Cool the mixture to 10°C and collect the solid by suction filtration. Crucially, do not allow the filter cake to become dry as it is explosive. [1] Wash the wet solid with cold THF followed by the solvent for the subsequent reaction. The solvent-wet material should be used immediately.

Visualizations

experimental_workflow Workflow for Minimizing Impurity Formation cluster_prep Preparation cluster_reaction Diazotization Reaction cluster_monitoring In-Process Control cluster_outcome Outcome start Start prep_amine Prepare this compound in Acidic Solution start->prep_amine prep_nitrite Prepare Cold Sodium Nitrite Solution start->prep_nitrite cool Cool Amine Solution to 0-5°C prep_amine->cool add_nitrite Slowly Add Nitrite Solution (0-5°C) prep_nitrite->add_nitrite cool->add_nitrite Requires Nitrite Solution stir Stir for 15-30 min at 0-5°C add_nitrite->stir check_temp Monitor Temperature Continuously add_nitrite->check_temp check_excess_nitrite Test for Excess Nitrous Acid (Starch-Iodide Paper) stir->check_excess_nitrite product High-Purity Diazonium Salt Solution stir->product end Proceed to Next Step product->end impurity_pathways Key Impurity Formation Pathways anthranilic_acid This compound diazonium_salt Benzenediazonium-2-carboxylate anthranilic_acid->diazonium_salt NaNO2, H+ 0-5°C desired_product Desired Product diazonium_salt->desired_product Subsequent Reaction salicylic_acid Salicylic Acid (Impurity) diazonium_salt->salicylic_acid > 5°C, H2O azo_coupling Azo Coupling Product (Impurity) diazonium_salt->azo_coupling + this compound (Insufficient H+) benzyne Benzyne (Impurity/Intermediate) diazonium_salt->benzyne Aprotic Solvent, Heat (-N2, -CO2)

References

"stability issues of anthranilic acid under prolonged air exposure"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of anthranilic acid, particularly when exposed to air for prolonged periods.

Frequently Asked Questions (FAQs)

Q1: My pure this compound has turned yellow/brown upon storage. What is the cause of this discoloration?

A1: this compound is sensitive to prolonged exposure to air and light.[1][2] The discoloration, typically from its normal white to pale-yellow appearance to shades of tan, brown, or even violet, is primarily due to oxidation of the aromatic amine group.[3] This is a common characteristic of aniline (B41778) derivatives, where even minuscule amounts of highly colored oxidized impurities can discolor the entire batch.[3]

Q2: Is the discolored this compound still usable for my experiments?

A2: The usability of discolored this compound depends on the sensitivity of your application. For many synthetic purposes, the small percentage of colored impurities may not significantly affect the reaction outcome. However, for applications requiring high purity, such as in the development of pharmaceuticals or for quantitative analysis, the presence of these degradation products could be detrimental. It is recommended to purify the material or use a fresh, properly stored batch for sensitive applications.

Q3: What are the ideal storage conditions to maintain the stability of this compound?

A3: To minimize degradation, this compound should be stored in a tightly closed, light-resistant container.[1][2] The storage area should be cool, dry, and well-ventilated.[1] For long-term storage, consider using an inert atmosphere, such as nitrogen or argon, to displace air and prevent oxidation.

Q4: What are the known degradation products of this compound upon air exposure?

A4: While the primary degradation pathway is oxidation, the exact structures of the colored impurities formed during solid-state air and light exposure are complex and often not discretely identified. They are generally considered to be polymeric or condensed products resulting from the initial oxidation of the aniline moiety. Upon heating to decomposition, this compound can emit toxic fumes including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1][2]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments involving this compound.

Issue 1: Rapid Discoloration of this compound During an Experiment
  • Symptom: A solution of this compound or the solid material darkens noticeably over the course of your experimental procedure.

  • Possible Causes:

    • Exposure to Air and Light: The experiment is being conducted in open air and/or under strong laboratory lighting for an extended period.

    • Presence of Oxidizing Agents: The reaction mixture or solvent contains traces of oxidizing agents.

    • Elevated Temperatures: The experiment is being run at high temperatures, which can accelerate the rate of oxidation.

  • Solutions:

    • Minimize Exposure: If possible, conduct the experiment under an inert atmosphere (e.g., nitrogen or argon). Use amber glassware or cover your reaction vessel with aluminum foil to protect it from light.

    • Use High-Purity Solvents: Ensure that the solvents used are free from peroxides and other oxidizing impurities.

    • Temperature Control: If the reaction allows, maintain a lower temperature to slow down the degradation process.

Issue 2: Inconsistent Results in Assays or Reactions
  • Symptom: You are observing poor reproducibility, lower than expected yields, or unexpected side products in reactions involving this compound from a previously reliable source.

  • Possible Cause:

    • Degradation of Starting Material: The this compound stock may have degraded over time, leading to a lower concentration of the active compound and the presence of interfering impurities.

  • Solution:

    • Purity Check: Perform a purity analysis of your this compound stock using a suitable method like HPLC (see Experimental Protocols section) or by measuring its melting point. Pure this compound has a melting point range of 144-148 °C. A wider or depressed melting range can indicate the presence of impurities.

    • Purification: If the material is found to be impure, it can be purified. A common method is recrystallization. Dissolving the discolored acid in hot ethanol (B145695) and then adding water to precipitate the crystals can yield a purer, less colored product. Another method involves dissolving the acid in hot water with ammonia (B1221849) to form the ammonium (B1175870) salt, treating with decolorizing charcoal, filtering, and then re-precipitating the acid with hydrochloric acid.

Troubleshooting Decision Tree

Below is a logical workflow to help diagnose and resolve issues related to this compound stability.

G start Problem: Inconsistent Results or Discoloration with this compound check_purity Is the starting material discolored (brown/tan)? start->check_purity discolored_yes Yes check_purity->discolored_yes Yes discolored_no No check_purity->discolored_no No purify Purify the this compound (e.g., recrystallization) or use a new batch. discolored_yes->purify check_conditions Are experimental conditions harsh (prolonged air/light exposure, high temp)? discolored_no->check_conditions conditions_yes Yes check_conditions->conditions_yes Yes conditions_no No check_conditions->conditions_no No modify_protocol Modify protocol: - Use inert atmosphere - Protect from light - Lower temperature conditions_yes->modify_protocol check_reagents Check other reagents for impurities (e.g., peroxides in solvents). conditions_no->check_reagents

Fig. 1: Troubleshooting decision tree for this compound stability issues.

Data Presentation

Table 1: Example Stability Data for Solid this compound

Storage ConditionTime PointAppearancePurity by HPLC (%)Total Impurities (%)
25°C / 60% RH (Ambient)0 MonthsWhite Crystalline99.80.2
3 MonthsOff-white Crystalline99.60.4
6 MonthsPale Yellow Powder99.20.8
12 MonthsYellow Powder98.51.5
40°C / 75% RH (Accelerated)0 MonthsWhite Crystalline99.80.2
1 MonthPale Yellow Powder99.01.0
3 MonthsYellow-Tan Powder97.82.2
6 MonthsTan Powder96.13.9
Photostability (ICH Q1B Option II)0 HoursWhite Crystalline99.80.2
1.2 M lux hrsPale Yellow Powder98.91.1

RH = Relative Humidity. Data is for illustrative purposes only.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol describes a reverse-phase HPLC method capable of separating this compound from its potential degradation products.

  • Instrumentation:

    • HPLC with a UV/Vis or Photodiode Array (PDA) detector.

    • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Reagents:

  • Mobile Phase Preparation:

    • Buffer (pH 3.0): Dissolve an appropriate amount of potassium phosphate monobasic in HPLC grade water to make a 20 mM solution. Adjust the pH to 3.0 with orthophosphoric acid.

    • Mobile Phase: Mix the pH 3.0 phosphate buffer and methanol in a 65:35 (v/v) ratio. Filter and degas before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or scan with PDA to identify optimal wavelength).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh about 25 mg of this compound and transfer to a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase to obtain a concentration of approximately 1 mg/mL.

    • Further dilute as necessary to fall within the linear range of the calibration curve.

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject a blank (mobile phase) to ensure no system peaks interfere.

    • Prepare a calibration curve using the this compound reference standard at a minimum of five concentration levels.

    • Inject the prepared sample solutions.

    • Analyze the chromatograms for the retention time of this compound and the presence of any additional peaks, which would indicate impurities or degradation products. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the main this compound peak.

Protocol 2: Forced Degradation Study

To demonstrate the stability-indicating nature of the analytical method, a forced degradation study should be performed on a sample of this compound.

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 80°C for 2 hours. Cool, neutralize, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and heat at 80°C for 2 hours. Cool, neutralize, and dilute for analysis.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours. Dilute for analysis.

  • Thermal Degradation: Expose solid this compound to 105°C in an oven for 24 hours. Dissolve a portion of the stressed solid in the mobile phase for analysis.

  • Photodegradation: Expose solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). Analyze the sample.

Visualizations

Degradation Pathway

The degradation of this compound in the presence of air and light is a complex oxidative process. The following diagram illustrates the conceptual pathway.

G AA This compound (White/Pale-Yellow Solid) Intermediate Oxidized Intermediates (Highly Reactive) AA->Intermediate Oxidation Stress Prolonged Exposure to: - Oxygen (Air) - Light (UV/Visible) Stress->AA Products Polymeric/Colored Impurities (Brown/Tan Solid) Intermediate->Products Polymerization/ Condensation

Fig. 2: Conceptual pathway for this compound degradation in air and light.
Experimental Workflow for Stability Testing

The following diagram outlines the general workflow for conducting a stability study on this compound.

G cluster_0 Setup cluster_1 Testing cluster_2 Analysis & Reporting start Obtain High-Purity This compound place_samples Place Samples in Stability Chambers start->place_samples pull_samples Pull Samples at Defined Time Points place_samples->pull_samples analyze Analyze via Stability- Indicating HPLC Method pull_samples->analyze evaluate Evaluate Data: - Purity - Impurity Profile analyze->evaluate report Generate Stability Report & Determine Shelf-Life evaluate->report

Fig. 3: Workflow for a typical stability study of this compound.

References

"troubleshooting precipitation problems in anthranilic acid synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions and frequently asked questions for common precipitation problems encountered during the synthesis of anthranilic acid. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not precipitating after acidification?

A: Failure to precipitate is a common issue that can stem from several factors. The most likely causes are an incorrect pH, the solution being too dilute, or the temperature being too high. This compound is an amphoteric compound, meaning it has both acidic and basic functional groups, and its solubility is highly dependent on pH.[1][2] Precipitation is most effective at the isoelectric point, where the molecule has a net-zero charge and minimum solubility.[3]

Q2: What is the optimal pH for precipitating this compound?

A: The highest yield of precipitate is achieved at the isoelectric point of this compound. While some experimental procedures suggest a pH just below 7, more precise sources indicate an optimal range of 4.15 to 4.3.[4][5] The pKa values for the carboxyl and amino groups are approximately 2.17 and 4.85, respectively, giving a calculated isoelectric point of around 3.5.[1][2] Therefore, carefully adjusting the pH to within the 3.5-4.5 range is critical.

Q3: My final product is brown, yellow, or dark instead of white. What went wrong?

A: The appearance of colored impurities is typically due to oxidation and other side reactions.[4] This often results from poor temperature control during the initial Hofmann rearrangement, which is a highly exothermic reaction.[6] If the reaction mixture is not kept cool, typically in an ice bath, unwanted byproducts can form.[4]

Q4: Can I recover the product if it doesn't precipitate or if the yield is low?

A: Yes, recovery is possible. If the solution is too dilute, you can concentrate it by carefully boiling off some of the water.[4] Alternatively, any this compound remaining in the filtrate after initial precipitation can be recovered by adding a solution of copper(II) acetate (B1210297) or sulfate. This will precipitate the product as copper anthranilate, which can then be isolated.[7][8]

Q5: What is the role of temperature control in the synthesis?

A: Temperature control is crucial for both yield and purity. The initial stage of the synthesis, often a Hofmann rearrangement, is exothermic and must be cooled to prevent the formation of colored byproducts.[4][6] Following the initial reaction, the mixture is often gently heated (e.g., to 80°C) to ensure the reaction goes to completion before being cooled again for the precipitation step.[3][7]

Troubleshooting Guides

Problem: No Precipitation or Very Low Yield

Question: I have followed the synthesis protocol and acidified the solution, but little to no precipitate has formed. What are the steps to troubleshoot this issue?

Answer: A failure to precipitate is almost always related to pH, concentration, or temperature. Follow the logical workflow below to diagnose and solve the problem.

G start No Precipitation Observed check_ph Is pH between 3.5 and 4.5? start->check_ph adjust_ph Carefully adjust pH using dilute HCl or glacial acetic acid. check_ph->adjust_ph No check_conc Is the total solution volume large? check_ph->check_conc Yes adjust_ph->check_ph concentrate Concentrate solution by boiling off excess water. check_conc->concentrate Yes check_temp Is the solution cool? check_conc->check_temp No concentrate->check_temp cool_sol Cool solution in an ice bath. check_temp->cool_sol No precipitate Precipitation Should Occur check_temp->precipitate Yes cool_sol->precipitate recover Recover dissolved product from filtrate using Copper (II) salt. precipitate->recover If yield is still low

Caption: Troubleshooting workflow for precipitation failure.

Problem: Precipitate is Impure (Incorrect Color)

Question: My this compound precipitate is a dark or brownish color, not the expected off-white solid. How can I purify this and prevent it in future experiments?

Answer: Dark-colored precipitates indicate the presence of impurities from side reactions.

  • Cause: The most common cause is excessive heat during the Hofmann rearrangement step of the synthesis, which generates oxidized byproducts.[4][6]

  • Prevention: Ensure the initial reaction of phthalimide (B116566) with sodium hypochlorite (B82951) or hypobromite (B1234621) is performed in an ice bath with vigorous stirring to dissipate heat effectively.[4] Maintaining a low temperature (below 10°C) is critical.

  • Purification: The crude, colored product can be purified. The most effective method is recrystallization from water with the use of activated charcoal. The charcoal will adsorb many of the colored impurities, which can then be removed by hot filtration.[4]

Data Presentation

Table 1: Solubility of this compound
SolventSolubilityTemperature (°C)Reference(s)
Water0.572 g / 100 mL25[1]
Hot WaterMore solubleBoiling[4]
EthanolSolubleRoom Temp[2][9]
Diethyl EtherSolubleRoom Temp[1][2]
ChloroformVery SolubleRoom Temp[1][2]
BenzeneSlightly SolubleRoom Temp[1]
Non-polar SolventsLess SolubleRoom Temp[9]

Note: Solubility in water is significantly affected by pH. It is more soluble in acidic (pH < 2) and alkaline (pH > 5) conditions than at its isoelectric point.[9][10]

Experimental Protocols

Protocol 1: Standard Precipitation of this compound

This protocol assumes the Hofmann rearrangement reaction has been completed and the reaction mixture is in an alkaline state.

  • Cool the reaction mixture in an ice bath to below 10°C.[11]

  • With continuous stirring, slowly add concentrated hydrochloric acid (HCl) dropwise to neutralize the excess sodium hydroxide. Monitor the pH using a pH meter or indicator paper. Continue adding acid until the solution is approximately neutral (pH 7-8).[4][12]

  • To induce precipitation, switch to adding glacial acetic acid dropwise. The use of a weaker acid allows for finer control of the pH.[3][4]

  • Continue adding acetic acid until the pH reaches the optimal precipitation range of 3.5 - 4.5. Foaming may occur at this stage due to the release of carbon dioxide.[3][12]

  • Allow the mixture to stir in the ice bath for 15-30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with several small portions of cold water to remove residual acetic acid and other soluble impurities.[3]

Protocol 2: Purification by Recrystallization
  • Transfer the crude, colored this compound to an Erlenmeyer flask.

  • Add a minimal amount of deionized water, just enough to form a slurry.

  • Heat the mixture on a hotplate with stirring until the solid completely dissolves. Add more water sparingly if needed to achieve full dissolution.

  • Add a small amount (approx. 1-2% of the product's weight) of activated charcoal to the hot solution.[4]

  • Keep the solution hot and stir for 5-10 minutes.

  • Perform a hot gravity filtration using fluted filter paper to remove the charcoal. This step must be done quickly to prevent the product from crystallizing prematurely in the funnel.

  • Allow the clear, hot filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified white or off-white crystals by vacuum filtration.[4]

Synthesis Pathway Visualization

The most common industrial synthesis of this compound is from phthalic anhydride (B1165640) via the Hofmann rearrangement.

Caption: Key stages of this compound synthesis.

References

Technical Support Center: Optimization of Catalysts for Reactions Involving Anthranilic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing catalytic reactions involving anthranilic acid.

Section 1: General Troubleshooting for Catalytic Reactions

This section addresses common issues applicable to various reaction types involving this compound.

Frequently Asked Questions (General)

Q1: My reaction yield is consistently low or the reaction is not proceeding. What are the initial troubleshooting steps?

A1: Low yield is a common issue that can stem from several factors. A systematic approach is crucial for diagnosis. Start by verifying the integrity of your starting materials and reagents. This compound can degrade over time, and solvent purity is critical. Next, evaluate your catalyst's activity. Catalysts can deactivate due to poisoning, coking, or thermal degradation.[1] Finally, review your reaction conditions (temperature, pressure, stirring rate, and reaction time) to ensure they are optimal for your specific catalytic system.

Q2: My catalyst's activity has decreased significantly after a few runs. What is causing this deactivation and can the catalyst be regenerated?

A2: Catalyst deactivation is an expected phenomenon and can be caused by three primary mechanisms:

  • Poisoning: Strong chemisorption of impurities from the feed (like sulfur or lead compounds) or byproducts onto the active sites of the catalyst.[1][2] The poisoning of Lewis acid sites on a catalyst by contaminants like potassium can sometimes be reversed by washing.[3]

  • Fouling/Coking: Physical deposition of carbonaceous materials (coke) on the catalyst surface, which blocks pores and active sites.[1][2] This is common in reactions involving hydrocarbons and can sometimes be reversed by controlled combustion of the deposited carbon.[4]

  • Thermal Degradation (Sintering): High temperatures can cause the agglomeration of metal catalyst particles or the collapse of the support structure, leading to an irreversible loss of active surface area.[2][4][5]

Regeneration is possible for certain types of deactivation. Poisoning may be reversible if the poison can be selectively removed. Coking is often reversible through calcination. However, sintering is typically irreversible.[4][5]

Q3: How does the amphoteric nature of this compound affect catalyst selection and reaction conditions?

A3: this compound is amphoteric, meaning it has both an acidic carboxylic group and a basic amino group.[6] This has significant implications:

  • In Acid-Catalyzed Reactions (e.g., Esterification): The basic amino group can be protonated by the acid catalyst, forming an ammonium (B1175870) salt.[7][8] This effectively consumes the catalyst, often requiring at least stoichiometric amounts of a homogeneous acid catalyst like sulfuric acid or HCl.[8][9] To circumvent this, using solid acid catalysts (e.g., ion-exchange resins) is a more effective strategy.[7]

  • In Base-Catalyzed Reactions: The acidic proton of the carboxylic group can be abstracted, which can be a key step in certain reaction mechanisms or influence the substrate's solubility and reactivity.

Troubleshooting Workflow for Low Catalyst Activity

The following diagram outlines a logical workflow for diagnosing issues with catalyst performance.

G start Low Yield / No Reaction check_reagents Verify Purity of This compound, Solvents & Reagents start->check_reagents check_catalyst Evaluate Catalyst Condition start->check_catalyst check_conditions Review Reaction Conditions (Temp, Time, Pressure) start->check_conditions deactivation_source Identify Deactivation Cause check_catalyst->deactivation_source poisoning Poisoning (e.g., Sulfur, Water) deactivation_source->poisoning Chemical sintering Thermal Degradation (Sintering) deactivation_source->sintering Thermal coking Fouling / Coking deactivation_source->coking Mechanical solution_poison Purify Feedstock Regenerate by Washing or Chemical Treatment poisoning->solution_poison solution_sinter Lower Reaction Temp Use Hydrothermally Stable Catalyst/Support sintering->solution_sinter solution_coke Optimize Conditions to Minimize Coke Precursors Regenerate via Calcination coking->solution_coke

Caption: A decision tree for troubleshooting common catalyst issues.

Section 2: Esterification of this compound

This section focuses on the conversion of this compound to its corresponding esters, which are valuable in the fragrance and pharmaceutical industries.[7]

Frequently Asked Questions (Esterification)

Q1: I am using sulfuric acid for the esterification of this compound with methanol (B129727), but my yields are poor and I'm observing side products. Why is this happening?

A1: Using homogeneous mineral acids like sulfuric acid or HCl as catalysts for esterifying this compound presents several challenges. The basic amine group reacts with the acid, requiring more than one mole of catalyst per mole of reactant.[8][9] Furthermore, sulfuric acid can catalyze the formation of dialkyl ether from the alcohol, creating undesirable byproducts and safety hazards.[8][9]

Q2: What are the best catalysts for producing methyl anthranilate in an environmentally friendly way?

A2: For an eco-friendly process, heterogeneous solid acid catalysts are highly recommended as they eliminate the need for corrosive liquid acids and simplify product separation.[7] Ion-exchange resins like Amberlyst-15 and Indion-130 have been shown to be particularly effective for the esterification of this compound with methanol.[7] In contrast, catalysts like ZSM-5 and dodecatungstophosphoric acid were found to be ineffective.[7]

Data Presentation: Catalyst Performance in Methyl Anthranilate Synthesis
CatalystCatalyst TypeMethanol:Acid Molar RatioTemperature (°C)Yield (%)Notes
Amberlyst-15Ion-Exchange ResinN/ARefluxHighFound to be one of the most effective heterogeneous catalysts.[7]
Indion-130Ion-Exchange ResinN/ARefluxHighPerformance comparable to Amberlyst-15.[7]
Potassium CarbonateBasic Catalyst~3:1 to 4:1N/AGood (73-82%)Reduces the required excess of alcohol and formation of condensation byproducts compared to sodium methylate.[8]
Sulfuric AcidHomogeneous AcidN/AN/ALow (if <1 mole)Leads to byproduct formation (dialkyl ether) and requires large quantities.[8][9]
ZSM-5 / Filtrol-24Zeolite / ClayN/ARefluxIneffectiveFound to be totally ineffective for this reaction.[7]
Experimental Protocol: Esterification Using a Heterogeneous Catalyst

This protocol is a generalized procedure based on the principles of using a solid acid catalyst for the esterification of this compound.

Materials:

  • This compound

  • Methanol (or other alcohol)

  • Amberlyst-15 (or other solid acid catalyst), pre-activated

  • Toluene (B28343) (or other suitable solvent for azeotropic water removal)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous sodium sulfate

  • Appropriate deuterated solvent for NMR analysis

Procedure:

  • Set up a round-bottom flask with a magnetic stirrer, reflux condenser, and a Dean-Stark trap.

  • To the flask, add this compound (1.0 eq), methanol (10-20 eq), and the solid acid catalyst (e.g., 15-20% by weight of this compound).

  • Add a solvent like toluene to fill the Dean-Stark trap.

  • Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by TLC or GC by observing the disappearance of the this compound spot/peak. Water will be collected in the Dean-Stark trap.

  • After the reaction is complete (typically 3-8 hours), cool the mixture to room temperature.

  • Filter the reaction mixture to recover the catalyst. The catalyst can be washed with methanol, dried, and stored for reuse.

  • Neutralize the filtrate with a 5% sodium bicarbonate solution to remove any leached acidity.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the product via column chromatography or distillation as required.

  • Characterize the final product using NMR, IR, and Mass Spectrometry.

Section 3: C-C and C-N Bond Formation Reactions

This section covers advanced synthesis of this compound derivatives through coupling and amination reactions, which are crucial for developing complex pharmaceutical scaffolds.[10][11]

Frequently Asked Questions (Coupling & Amination)

Q1: I am attempting a Suzuki cross-coupling reaction to synthesize an N-aryl this compound derivative, but the reaction is sluggish. How can I optimize it?

A2: The efficiency of a Suzuki coupling reaction is highly dependent on the interplay between the palladium catalyst, ligand, base, and solvent.[12]

  • Catalyst/Ligand: Ensure you are using an appropriate palladium source (e.g., Pd(OAc)2) and ligand. Bulky, electron-rich phosphine (B1218219) ligands often improve catalytic activity.[13]

  • Base: The choice of base is critical. Inorganic bases like K2CO3, K3PO4, or Cs2CO3 are commonly used. The base not only facilitates the transmetalation step but can also influence catalyst stability and activity.[12]

  • Solvent: A protic solvent like methanol can be effective, and the reaction often accelerates with increased temperature (e.g., from 30 °C to 60 °C).[12]

Q2: What catalytic systems are effective for the direct C-H amination of benzoic acids to produce this compound derivatives?

A2: Rhodium(III)-catalyzed C-H amination has proven to be an efficient method for synthesizing this compound derivatives from benzoic acids using anthranils as the aminating agent.[10][14] This reaction uses the weakly coordinating carboxyl group as a director. Iron-based catalysts in the presence of a diphosphine ligand have also been used for the ortho-amination of aromatic carboxamides.[11]

Data Presentation: Catalyst Systems for Suzuki Coupling Reactions
Palladium SourceLigand TypeBaseSolventTemperature (°C)Key Feature
Pd(OAc)2LigandlessK3PO4N/AN/AA ligandless system has been reported for synthesizing biaryl moieties.[15]
Pd/TiO2HeterogeneousN/AN/AN/AA recyclable catalyst system has been developed for greener synthesis.[16]
Pd-bpydc-NdHeterobimetallicK2CO3Methanol30 - 60Activity increases with temperature; demonstrates the role of the base and lanthanide co-metal.[12]
Pd[P(C6H5)3]4HomogeneousTrialkylamineAqueousN/AUsed for carbonylation of 2-halo anilines to form this compound derivatives.[17]
Visualization: Simplified Catalytic Cycle for Suzuki Coupling

The Suzuki-Miyaura coupling reaction follows a well-established catalytic cycle.

G pd0 Pd(0)L_n ox_add Oxidative Addition pd2_complex1 R¹-Pd(II)-X | L_n pd0->pd2_complex1 product R¹-R² transmetal Transmetalation pd2_complex2 R¹-Pd(II)-R² | L_n pd2_complex1->pd2_complex2 base Base pd2_complex2->pd0 red_elim Reductive Elimination aryl_halide R¹-X boronic_acid R²-B(OR)₂

Caption: The fundamental steps of the Suzuki-Miyaura catalytic cycle.[16]

References

Technical Support Center: Refining the Recrystallization of High-Purity Anthranilic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to refine the recrystallization process for high-purity anthranilic acid.

Troubleshooting Guides

This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.

Problem 1: The recrystallized this compound is colored (yellow, brown, or tan).

  • Question: Why are my this compound crystals discolored after recrystallization, and how can I obtain a pure white product?

  • Answer: Discoloration in recrystallized this compound is a common issue, often caused by the presence of intensely colored impurities. These impurities can arise from the synthesis process or degradation of the material.[1][2] Oxidation of the amino group is a primary cause of color formation.[2] Here are several strategies to obtain a white product:

    • Use of Activated Charcoal: Activated charcoal is effective in adsorbing colored impurities.[1] Add a small amount of activated charcoal to the hot, dissolved solution of this compound before filtration.

    • Repeated Recrystallization: Multiple recrystallization steps can progressively remove impurities and improve the color of the final product.

    • Solvent Selection: While water is a common solvent, ethanol (B145695) or a mixed solvent system of ethanol and water can sometimes be more effective at leaving colored impurities behind in the mother liquor.[2]

    • pH Adjustment: Carefully adjusting the pH of the solution can influence the solubility of impurities relative to this compound, aiding in their removal. The highest yield for precipitation is often found just below a neutral pH.[1]

Problem 2: The yield of recrystallized this compound is low.

  • Question: I am losing a significant amount of product during recrystallization. What are the potential causes and how can I improve my yield?

  • Answer: Low recovery is a frequent challenge in recrystallization. Several factors can contribute to product loss:

    • Excess Solvent: Using too much solvent to dissolve the crude this compound will result in a significant portion of the product remaining in the mother liquor upon cooling.[3] It is crucial to use the minimum amount of hot solvent necessary to fully dissolve the solid.

    • Premature Crystallization: If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper or in the funnel, leading to loss. Pre-heating the filtration apparatus can help mitigate this.

    • Incomplete Crystallization: Insufficient cooling of the solution will prevent the maximum amount of product from crystallizing out. Ensure the solution is cooled to the appropriate temperature (e.g., in an ice bath) to maximize crystal formation.[3]

    • Washing with Warm Solvent: Washing the collected crystals with warm or room-temperature solvent will dissolve some of the product. Always use a minimal amount of ice-cold solvent for washing.

Problem 3: The this compound "oils out" instead of crystallizing.

  • Question: Instead of forming crystals, my this compound is separating as an oily liquid. Why is this happening and how can I prevent it?

  • Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals.[4][5] This is often due to a high concentration of impurities, which can depress the melting point of the mixture, or a very rapid cooling rate. To address this issue:

    • Slower Cooling: Allow the solution to cool more slowly to give the molecules time to orient themselves into a crystal lattice. Insulating the flask can help achieve a slower cooling rate.[6]

    • Use More Solvent: Adding a slight excess of the hot solvent can sometimes prevent oiling out by keeping the compound in solution until it cools to a temperature below its melting point.

    • Solvent System Modification: Using a different solvent or a mixed solvent system can alter the solubility and crystallization behavior, potentially preventing oiling out.

    • Scratching the Flask: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites and induce crystallization.

Problem 4: No crystals are forming, even after cooling.

  • Question: My solution is clear and no crystals have formed after cooling. What should I do to induce crystallization?

  • Answer: A supersaturated solution is necessary for crystallization to occur. If no crystals form, it may be because the solution is not sufficiently supersaturated or because nucleation has not been initiated. Here are some techniques to try:

    • Induce Nucleation:

      • Scratching: As mentioned above, scratching the inner surface of the flask can provide nucleation sites.

      • Seeding: Add a tiny crystal of pure this compound to the solution. This "seed" crystal will act as a template for further crystal growth.

    • Increase Supersaturation:

      • Evaporate Solvent: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of the solute.

      • Cool to a Lower Temperature: If not already done, place the flask in an ice-salt bath to achieve a lower temperature, which will decrease the solubility of the this compound.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: The choice of solvent depends on the impurities present and the desired scale of the recrystallization.

  • Water: this compound has low solubility in cold water and high solubility in hot water, making it a suitable and common solvent.[7] However, it can sometimes lead to colored crystals if certain impurities are present.[2]

  • Ethanol: Ethanol is another good solvent for recrystallizing this compound and can be effective in removing impurities that are co-soluble with this compound in water.

  • Mixed Solvents: A mixture of ethanol and water, or acetic acid and water, can be used to fine-tune the solubility and achieve better purification.[8] For instance, dissolving the acid in a minimal amount of hot ethanol and then adding hot water dropwise until the solution becomes turbid is a common mixed-solvent technique.[9]

Q2: How much solvent should I use for the recrystallization?

A2: The goal is to use the minimum amount of hot solvent that will completely dissolve the crude this compound. A starting point is to add a small amount of solvent, bring it to a boil, and then continue adding small portions of hot solvent until the solid is fully dissolved. Using a large excess of solvent will significantly reduce the yield.

Q3: How can I assess the purity of my recrystallized this compound?

A3: The purity of the recrystallized product can be assessed by several methods:

  • Melting Point: Pure this compound has a sharp melting point of approximately 146-148 °C.[10] A broad or depressed melting point range indicates the presence of impurities.

  • Appearance: High-purity this compound should be a white, crystalline solid. Any discoloration suggests the presence of impurities.[1]

  • Spectroscopic Techniques: For a more quantitative analysis, techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to determine the purity with high accuracy.

Q4: What is the purpose of washing the crystals after filtration?

A4: Washing the collected crystals with a small amount of ice-cold solvent helps to remove any residual mother liquor that may contain dissolved impurities. It is crucial to use a minimal amount of cold solvent to avoid dissolving a significant portion of the purified product.[11]

Data Presentation

Table 1: Solubility of this compound in Different Solvents

SolventTemperature (°C)Solubility ( g/100 mL)
Water250.572[7]
Water100Significantly higher
EthanolRoom TemperatureSoluble
EthanolBoilingVery Soluble

Table 2: Typical Recrystallization Parameters and Expected Outcomes

ParameterWater RecrystallizationEthanol RecrystallizationEthanol/Water (Mixed Solvent)
Solvent Ratio (Solvent:Crude Acid) ~20:1 to 30:1 (mL:g)~5:1 to 10:1 (mL:g)Varies; dissolve in min. hot ethanol, add water until cloudy
Dissolution Temperature ~100 °C (Boiling)~78 °C (Boiling)~78 °C (Boiling)
Cooling Method Slow cooling to room temp, then ice bathSlow cooling to room temp, then ice bathSlow cooling to room temp, then ice bath
Expected Yield 60-80%70-90%75-95%
Expected Purity (Melting Point) 145-147 °C146-148 °C146-148 °C

Note: These values are approximate and can vary depending on the initial purity of the crude this compound and the precise experimental conditions.

Experimental Protocols

Protocol 1: Recrystallization of this compound from Water

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. For every 1 gram of crude material, add approximately 20-30 mL of deionized water. Heat the mixture to boiling on a hot plate with stirring until all the solid dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% of the weight of the this compound). Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Pre-heat a gravity filtration setup (funnel and receiving flask). Filter the hot solution to remove the activated charcoal and any other insoluble impurities.

  • Crystallization: Cover the receiving flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water.

  • Drying: Dry the purified crystals in a drying oven or under vacuum.

Protocol 2: Recrystallization of this compound from an Ethanol/Water Mixed Solvent

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum amount of hot ethanol required to dissolve the solid completely.

  • Addition of Anti-solvent: While keeping the solution hot, add hot water dropwise with swirling until the solution becomes faintly and persistently cloudy.

  • Clarification: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Collection, Washing, and Drying: Follow steps 5-7 from Protocol 1, using an ice-cold ethanol/water mixture for washing.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation A Add Crude this compound and Solvent B Heat to Boiling with Stirring A->B C Optional: Add Activated Charcoal B->C If colored D Hot Gravity Filtration B->D If not colored C->D E Slow Cooling to Room Temperature D->E F Cool in Ice Bath E->F G Vacuum Filtration F->G H Wash with Ice-Cold Solvent G->H I Dry Crystals H->I

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Guide cluster_problems Problem Identification cluster_solutions Potential Solutions Start Recrystallization Issue? P1 Colored Crystals Start->P1 P2 Low Yield Start->P2 P3 Oiling Out Start->P3 P4 No Crystals Forming Start->P4 S1a Add Activated Charcoal P1->S1a S1b Repeat Recrystallization P1->S1b S1c Change Solvent P1->S1c S2a Use Less Solvent P2->S2a S2b Pre-heat Funnel P2->S2b S2c Ensure Complete Cooling P2->S2c S3a Slower Cooling Rate P3->S3a S3b Use More Solvent P3->S3b S3c Scratch Flask P3->S3c S4a Induce Nucleation (Scratch/Seed) P4->S4a S4b Concentrate Solution P4->S4b

References

Technical Support Center: Addressing Color Impurities in Commercial Anthranilic Acid Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering color impurities in commercial anthranilic acid samples.

Troubleshooting Guides

Issue: My commercial this compound, which should be white, is yellow, tan, or brown.

Root Cause Analysis:

Pure this compound is a white solid.[1] However, commercial samples can often appear yellow, tan, or even brown due to the presence of impurities.[1][2] The primary cause of this discoloration is the oxidation of the amino group, a common issue for aniline (B41778) derivatives.[3] Even trace amounts of these highly colored oxidation byproducts can lead to significant discoloration of the entire batch.[3] Other potential sources of color include residual starting materials or byproducts from the synthesis process, such as the Hofmann rearrangement of phthalimide.[2][4]

Immediate Actions & Solutions:

Solution Description Pros Cons
Recrystallization from Water Dissolve the impure this compound in hot water and allow it to cool slowly to form purer crystals.Simple, common technique.May not be sufficient to remove all color; some users report the product can still be brown, possibly due to oxidation at elevated temperatures.[3][5]
Recrystallization from Ethanol (B145695)/Water Dissolve the sample in hot ethanol and then add water to induce crystallization.Can be more effective than water alone for certain impurities.Requires careful control of solvent ratios.
Soxhlet Extraction with n-Heptane A continuous extraction method that can effectively separate this compound from less soluble impurities.Reported to produce a "sparkly white" product.[3][4]Requires specialized glassware (Soxhlet apparatus) and is a longer process.
Decolorization with Activated Charcoal During recrystallization, add activated charcoal to the hot solution to adsorb colored impurities before filtering.Effective at removing a wide range of colored organic impurities.[5][6]Can reduce the final yield as some of the desired product will also be adsorbed.[6]
Purification via Salt Formation Convert the this compound to a salt (e.g., sodium or ammonium (B1175870) salt), decolorize the salt solution, and then re-precipitate the purified acid.Can be a very effective method for removing certain types of impurities.A multi-step process that can be more complex and may have lower yields.[5]

Frequently Asked Questions (FAQs)

Q1: Why is my this compound sample colored even though the certificate of analysis indicates high purity?

A1: The discoloration is often caused by minuscule amounts of highly colored oxidation products.[3] Standard analytical techniques like HPLC may show high purity in terms of percentage area, but these intensely colored impurities can be present at levels below the detection limit of the primary analysis method while still being visually apparent.

Q2: Will the color of my this compound affect my subsequent reactions?

A2: In many cases, the small amount of colored impurity may not significantly impact the outcome of subsequent reactions, especially if the reaction conditions are robust.[5] However, for applications requiring high purity, such as in pharmaceuticals or for certain sensitive catalytic processes, these impurities could potentially interfere and should be removed.

Q3: I tried recrystallizing my this compound from hot water, but it's still brown. What should I do?

A3: If a single recrystallization from water is ineffective, you can try a few alternative approaches. One option is to repeat the recrystallization but add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[5][6] Another effective method is to try a different solvent system, such as ethanol/water or to perform a Soxhlet extraction with n-heptane.[3][4][5]

Q4: How can I prevent my purified white this compound from turning yellow or brown over time?

A4: The discoloration is primarily due to air oxidation.[3] To prevent this, store the purified this compound in a tightly sealed, opaque container, preferably under an inert atmosphere (e.g., nitrogen or argon). Storing it in a cool, dark place will also help to slow down the degradation process.

Q5: What analytical methods can I use to assess the purity of my this compound after purification?

A5: High-Performance Liquid Chromatography (HPLC) is a standard and effective method for determining the purity of this compound and identifying known impurities.[7][8][9] Other useful techniques include UV-Visible spectroscopy to check for the disappearance of absorbance bands associated with colored impurities, and melting point determination, as pure this compound has a sharp melting point.[10][11]

Quantitative Data Summary

Purification Method Solvent/Reagent Reported Purity/Result Reference
Recovery from WastewaterActivated Carbon, HCl> 97% purity, > 95% recovery rate[12]
Soxhlet Extractionn-Heptane"Sparkly white" crystalline product[3][4]
HPLC AnalysisAcetonitrile, Water, Phosphoric AcidLimit of detection for impurities is about 0.01%[7]

Experimental Protocols

Protocol 1: Recrystallization with Activated Charcoal
  • Dissolution: In a fume hood, dissolve the impure this compound in a minimal amount of hot water or ethanol in an Erlenmeyer flask.

  • Decolorization: While the solution is hot (but not boiling), cautiously add a small amount of activated charcoal (approximately 1-2% by weight of the this compound).[6] Swirl the flask gently.

  • Hot Filtration: Set up a hot filtration apparatus using a pre-heated funnel and fluted filter paper. Filter the hot solution to remove the activated charcoal and any other insoluble impurities.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them in a vacuum oven at a low temperature.

Protocol 2: Soxhlet Extraction
  • Preparation: Place the crude, dry this compound into a cellulose (B213188) extraction thimble and place the thimble inside the main chamber of the Soxhlet extractor.

  • Assembly: Assemble the Soxhlet apparatus with a round-bottom flask containing n-heptane and a condenser on top.

  • Extraction: Heat the n-heptane to reflux. The solvent vapor will travel up to the condenser, drip down onto the sample, and slowly fill the extractor body. Once the solvent reaches the top of the siphon arm, it will drain back into the boiling flask, carrying the extracted this compound with it.

  • Duration: Allow this process to run for several hours until the extraction is complete (the solvent in the siphon arm runs clear).

  • Isolation: After cooling, the purified this compound will have crystallized in the boiling flask. Collect the crystals by filtration and dry them.

Visualizations

experimental_workflow Workflow for this compound Purification cluster_start Starting Material cluster_recrystallization Recrystallization cluster_soxhlet Soxhlet Extraction cluster_end Final Product start Impure (Colored) This compound dissolve Dissolve in Minimal Hot Solvent start->dissolve soxhlet Extract with n-Heptane start->soxhlet charcoal Add Activated Charcoal (Optional) dissolve->charcoal hot_filter Hot Filtration dissolve->hot_filter No Charcoal charcoal->hot_filter cool Cool to Crystallize hot_filter->cool collect Collect Crystals (Vacuum Filtration) cool->collect soxhlet->collect dry Dry Purified Product collect->dry end_product Pure (White) This compound dry->end_product

Caption: Purification workflow for colored this compound.

troubleshooting_logic Troubleshooting Logic for Color Impurities start Is the Anthranilic Acid Colored? no_issue No Further Action Needed start->no_issue No assess_impact Assess Impact on Subsequent Reaction start->assess_impact Yes purify Purification Required assess_impact->purify recrystallize Recrystallize (Water or Ethanol) purify->recrystallize Proceed soxhlet Perform Soxhlet Extraction (n-Heptane) purify->soxhlet Alternative still_colored Still Colored? recrystallize->still_colored add_charcoal Recrystallize with Activated Charcoal still_colored->add_charcoal Yes success Purity Achieved still_colored->success No add_charcoal->success soxhlet->success

Caption: Decision tree for addressing color in this compound.

References

Technical Support Center: Improving the Efficiency of N-Alkylation of Anthranilic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the N-alkylation of anthranilic acid.

Troubleshooting Guide

This guide addresses specific experimental issues in a question-and-answer format to help you navigate and resolve problems efficiently.

Q1: My N-alkylation reaction is resulting in a very low yield. What are the potential causes and how can I improve it?

Low yields in the N-alkylation of this compound can stem from several factors, primarily related to the reduced reactivity of the starting material and suboptimal reaction conditions.

Potential Causes & Solutions:

  • Poor Reactivity of this compound: The carboxylic acid group is electron-withdrawing, which decreases the nucleophilicity of the amino group, making it less reactive than simple aniline.[1][2]

    • Solution: More forcing reaction conditions are often required. This includes using stronger bases, higher temperatures, and more reactive alkylating agents.[2]

  • Inappropriate Base: The chosen base may be too weak to sufficiently deprotonate the amine or neutralize acid byproducts.

    • Solution: Employ stronger bases. While weaker bases like K₂CO₃ might be sufficient in some cases, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are often necessary to drive the reaction forward.[2]

  • Suboptimal Temperature: The reaction may be too slow at room temperature.[2]

    • Solution: Gradually increase the reaction temperature. A common range for less reactive anilines is 80-120°C. Monitor the reaction closely for any signs of degradation.[2]

  • Poor Solvent Choice: The solvent affects reactant solubility and reaction rate.

    • Solution: Use polar aprotic solvents such as DMF, DMSO, or acetonitrile (B52724). These solvents can stabilize charged intermediates and generally do not interfere with the reaction, unlike protic solvents which can solvate the amine and reduce its reactivity.[1][2]

  • Impure Reagents: Water or other impurities in the reactants or solvent can quench the base and hinder the reaction.[1]

    • Solution: Ensure all reagents and solvents are pure and anhydrous.[1]

// Nodes start [label="Low Yield Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_reactivity [label="Assess Reactivity:\n- this compound is deactivated\n- Alkylating agent reactivity (I > Br > Cl)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; check_conditions [label="Review Reaction Conditions", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; increase_temp [label="Increase Temperature\n(e.g., 80-120°C)", fillcolor="#34A853", fontcolor="#FFFFFF"]; stronger_base [label="Use Stronger Base\n(e.g., NaH, t-BuOK)", fillcolor="#34A853", fontcolor="#FFFFFF"]; change_solvent [label="Switch to Polar Aprotic Solvent\n(DMF, DMSO)", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_purity [label="Verify Reagent Purity\n(Anhydrous Conditions)", fillcolor="#34A853", fontcolor="#FFFFFF"]; monitor [label="Monitor by TLC/LC-MS", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; success [label="Yield Improved", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_reactivity [label="Start Here"]; check_reactivity -> check_conditions; check_conditions -> increase_temp [label="Temp. too low?"]; check_conditions -> stronger_base [label="Base too weak?"]; check_conditions -> change_solvent [label="Solvent suboptimal?"]; check_conditions -> check_purity [label="Impurities suspected?"]; increase_temp -> monitor; stronger_base -> monitor; change_solvent -> monitor; check_purity -> monitor; monitor -> success; } Caption: Troubleshooting workflow for low reaction yield.

Q2: I am observing significant amounts of a byproduct, likely from N,N-dialkylation. How can I improve selectivity for the mono-alkylated product?

Over-alkylation is a very common side reaction because the mono-alkylated product is often more nucleophilic than the starting this compound, making it more reactive towards the alkylating agent.[1][3]

Strategies to Promote Mono-alkylation:

  • Control Stoichiometry: Use an excess of this compound relative to the alkylating agent. This increases the probability that the alkylating agent will react with the more abundant starting material.[1][3]

  • Adjust Reaction Conditions: Lowering the reaction temperature can help reduce the rate of the second alkylation step.[1]

  • Limit Reaction Time: Running the reaction to partial conversion of the starting material can favor the formation of the mono-alkylation product. Monitor the reaction progress closely using TLC or LC-MS.[2]

// Nodes AnthranilicAcid [label="this compound\n(Primary Amine)"]; AlkylatingAgent1 [label="Alkylating Agent\n(R-X)", shape=ellipse, fillcolor="#F1F3F4", color="#4285F4"]; MonoAlkylated [label="N-Alkyl this compound\n(Desired Product - Secondary Amine)", fillcolor="#34A853", fontcolor="#FFFFFF"]; AlkylatingAgent2 [label="Alkylating Agent\n(R-X)", shape=ellipse, fillcolor="#F1F3F4", color="#4285F4"]; DiAlkylated [label="N,N-Dialkyl this compound\n(Side Product - Tertiary Amine)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges AnthranilicAcid -> MonoAlkylated [label="+ R-X\n(Desired Reaction)"]; MonoAlkylated -> DiAlkylated [label="+ R-X\n(Over-alkylation Side Reaction)", color="#EA4335"]; } Caption: Desired vs. side reaction pathways in N-alkylation.

Frequently Asked Questions (FAQs)

Q1: What is the best choice of base for the N-alkylation of this compound?

The choice of base is critical due to the presence of both a weakly nucleophilic amine and an acidic carboxylic acid group. A base is needed to deprotonate the amine (or the carboxylate) and to neutralize the acid generated if using an alkyl halide.

Base TypeExamplesSuitability & Considerations
Strong Bases NaH, t-BuOKOften required due to the low nucleophilicity of the amine.[2] NaH will deprotonate the amine to form a more nucleophilic anion. Caution: Hydrogen gas is evolved with NaH.[4]
Carbonate Bases K₂CO₃, Cs₂CO₃Can be effective, especially with more reactive alkylating agents. Generally milder and safer to handle than hydrides.[2]
Hydroxides NaOH, KOHCan be used, particularly in a one-pot synthesis starting from isatoic anhydride (B1165640), a derivative of this compound.[5][6]

Q2: Which alkylating agents are most effective?

The reactivity of alkylating agents follows the order: Alkyl Iodides > Alkyl Bromides > Alkyl Chlorides.[1][7] Alcohols can also be used, but this typically requires a catalyst and higher temperatures.[8] For substrates prone to side reactions, using a less reactive alkylating agent (e.g., a bromide instead of an iodide) can sometimes provide better control.[3]

Q3: How should I choose a solvent for my reaction?

An ideal solvent should dissolve the reactants and be stable at the required temperature.

  • Polar Aprotic Solvents: These are generally the best choice.[2] They do not protonate the amine, thus preserving its nucleophilicity.[2]

  • High-Boiling Point Solvents: For sluggish reactions requiring high heat, solvents like toluene (B28343) or DMF are suitable.[2]

  • "Green" Considerations: From an environmental perspective, avoiding high-boiling dipolar aprotic solvents like DMF is preferable. Alternatives like butanol or using acetonitrile under pressure can be considered.[9]

Q4: How can I effectively purify the N-alkylated this compound product?

Purification aims to remove unreacted starting materials, the dialkylated byproduct, and other impurities.

  • Extraction: After quenching the reaction, an aqueous workup is typically performed. The pH of the aqueous layer can be adjusted to exploit the different acidic/basic properties of the starting material, product, and byproducts to facilitate separation.

  • Column Chromatography: This is the most common method for separating the mono-alkylated product from the di-alkylated product and unreacted starting material.[10] A silica (B1680970) gel column with a suitable solvent system (e.g., hexane/ethyl acetate (B1210297) mixtures) is typically effective.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using an Alkyl Halide

This protocol is a generalized procedure based on methods for alkylating substituted anilines.[2]

// Nodes step1 [label="1. Setup\n- Oven-dried flask under N₂\n- Add this compound (1.0 eq)"]; step2 [label="2. Reagent Addition\n- Add Base (e.g., K₂CO₃, 2.0 eq)\n- Add Anhydrous Solvent (e.g., DMF)"]; step3 [label="3. Alkylation\n- Add Alkyl Halide (1.05 eq) dropwise"]; step4 [label="4. Reaction\n- Heat to desired temp (e.g., 80°C)\n- Monitor by TLC/LC-MS"]; step5 [label="5. Workup\n- Cool reaction\n- Quench (e.g., with water)\n- Extract with organic solvent"]; step6 [label="6. Purification\n- Dry organic layer\n- Concentrate solvent\n- Purify by column chromatography"];

// Edges step1 -> step2; step2 -> step3; step3 -> step4; step4 -> step5; step5 -> step6; } Caption: General experimental workflow for N-alkylation.

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equivalent). The system should be under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Add the chosen base (e.g., potassium carbonate, 2.0 eq.) followed by the anhydrous solvent (e.g., DMF, to a concentration of ~0.1 M).

  • Alkylation: Add the alkyl halide (e.g., benzyl (B1604629) bromide, 1.05 eq.) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80°C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction (e.g., by adding water) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[4]

Protocol 2: One-Pot Synthesis from Isatoic Anhydride

This method provides an alternative route to N-alkylated anthranilate esters.[5][6]

  • N-Alkylation of Anhydride: Dissolve isatoic anhydride (1.0 eq.) in a dry polar aprotic solvent like DMF. Add a solid metal hydroxide (B78521) such as sodium hydroxide. Add the alkylating agent (e.g., dimethyl sulfate, ~1.1 eq.) dropwise, keeping the temperature below 45°C. Stir for 30 minutes.[5]

  • Ring Opening: Add an alcohol (e.g., methanol) and stir.[5]

  • Workup and Isolation: Elevate the temperature to distill off the excess alcohol. After cooling, add water and extract the product with a non-polar solvent like hexane. The organic phases are combined, washed, and concentrated to yield the crude alkyl N-alkylanthranilate.[6] The product can then be purified.

References

Validation & Comparative

Anthranilic Acid vs. 4-Aminobenzoic Acid: A Comprehensive Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals

Anthranilic acid (2-aminobenzoic acid) and 4-aminobenzoic acid (p-aminobenzoic acid, PABA) are structural isomers that, despite sharing the same molecular formula, exhibit distinct physicochemical properties, biological roles, and industrial applications. This guide provides a detailed comparative analysis of these two compounds, supported by experimental data, to assist researchers in making informed decisions for their specific applications.

While both are fundamental building blocks in organic synthesis, the ortho versus para position of the amino group relative to the carboxylic acid group on the benzene (B151609) ring profoundly influences their chemical reactivity and biological significance.[1] 4-Aminobenzoic acid is widely known for its role as an intermediate in the synthesis of folate in bacteria, plants, and fungi, whereas this compound serves as a precursor in the biosynthesis of the amino acid tryptophan.[1][2][3]

Physicochemical Properties: A Tabular Comparison

The positioning of the functional groups directly impacts the physical and chemical characteristics of these isomers, which in turn affect their solubility, reactivity, and suitability for various experimental conditions.

PropertyThis compound (2-Aminobenzoic Acid)4-Aminobenzoic Acid (PABA)
Systematic Name 2-Aminobenzoic acid4-Aminobenzoic acid
Molecular Formula C₇H₇NO₂C₇H₇NO₂
Molar Mass 137.14 g/mol 137.14 g/mol
Appearance White to off-white crystalline powderWhite to slightly yellow crystalline solid
Melting Point 146-148 °C187-189 °C
Solubility in Water Slightly solubleSlightly soluble
pKa (carboxyl group) ~2.05 - 2.17~2.38 - 2.50
pKa (amino group) ~4.85 - 4.95~4.85 - 4.88

Data sourced from multiple references.[1][4]

Biological and Synthetic Pathways

The distinct biological roles of this compound and 4-aminobenzoic acid stem from their involvement in separate metabolic pathways. Microorganisms possess specific enzymatic machinery to process each isomer, underscoring their metabolic independence.[1]

Biological Pathways cluster_anthranilic This compound Pathway cluster_paba 4-Aminobenzoic Acid Pathway Chorismic_Acid_A Chorismic Acid Anthranilate_Synthase Anthranilate Synthase Chorismic_Acid_A->Anthranilate_Synthase Anthranilic_Acid This compound Anthranilate_Synthase->Anthranilic_Acid Tryptophan Tryptophan Anthranilic_Acid->Tryptophan Multiple Steps Chorismic_Acid_P Chorismic Acid ADC_Synthase ADC Synthase & Lyase Chorismic_Acid_P->ADC_Synthase PABA 4-Aminobenzoic Acid (PABA) ADC_Synthase->PABA Folate Folic Acid PABA->Folate Multiple Steps

Caption: Biosynthetic pathways of this compound and 4-Aminobenzoic Acid.

Key Applications and Comparative Performance

Both isomers are versatile precursors in various industries, from pharmaceuticals to dyes.

This compound:

  • Pharmaceuticals: It is a key starting material for the synthesis of a range of drugs, including anti-inflammatory agents (e.g., mefenamic acid), diuretics (e.g., furosemide), antimalarial drugs, and antipsychotic medications.[2][5][6]

  • Dyes and Pigments: It serves as a precursor for the production of azo dyes and other pigments.[2][5]

  • Fragrances: Due to its sweet, floral scent, it is used as a fragrance ingredient in perfumes and cosmetics.[5]

  • Other Industrial Uses: It is also utilized in the manufacturing of corrosion inhibitors and as a mold inhibitor in soy sauce.[2]

4-Aminobenzoic Acid (PABA):

  • Pharmaceuticals: PABA is a precursor for synthesizing local anesthetics like benzocaine.[7] Its potassium salt is used to treat fibrotic skin disorders.[3]

  • Cosmetics: Historically, PABA was a common ingredient in sunscreens as a UVB filter, though its use has declined due to concerns about skin sensitization.[3][7]

  • Dye Industry: It is used as a precursor for azo dyes.[7]

  • Biochemical Research: PABA is used in microbiological studies related to folate synthesis.[8]

Experimental Protocols: Synthesis of Aminobenzoic Acids

The choice of synthetic route depends on the desired isomer and available starting materials.

Protocol 1: Synthesis of this compound from Phthalimide (B116566)

This method involves the Hofmann rearrangement of phthalimide.

Methodology:

  • Dissolve 40 g of finely powdered phthalimide and 80 g of sodium hydroxide (B78521) in 280 ml of water, ensuring the solution is cooled during this process.

  • With agitation, add 400 g of a 5% sodium hypochlorite (B82951) solution to the mixture.

  • After the addition is complete, gently warm the solution to 80°C for a few minutes to finalize the reaction.

  • Cool the solution and neutralize it with hydrochloric acid or sulfuric acid.

  • Precipitate the this compound by adding an excess of strong acetic acid.

  • Filter the precipitate and wash it with water to obtain the final product.[9]

Anthranilic_Acid_Synthesis Phthalimide Phthalimide NaOH_NaOCl + NaOH + NaOCl Phthalimide->NaOH_NaOCl Intermediate Intermediate (Hofmann Rearrangement) NaOH_NaOCl->Intermediate Acidification + Acetic Acid Intermediate->Acidification Anthranilic_Acid This compound Acidification->Anthranilic_Acid

Caption: Workflow for the synthesis of this compound.

Protocol 2: Synthesis of 4-Aminobenzoic Acid via Reduction of 4-Nitrobenzoic Acid

This is a common industrial method for producing PABA.

Methodology:

  • In an autoclave, combine 38.0 g of p-nitrobenzoic acid, 200 mL of water, 20 mL of tetrahydrofuran (B95107), 0.4 g of sodium dodecyl sulfonate, and 1.9 g of Raney nickel.

  • Replace the atmosphere with nitrogen three times, then fill with hydrogen to a pressure of 0.9 ± 0.1 MPa.

  • Heat the mixture to 100 ± 2°C and maintain the reaction under pressure for 4 hours.

  • After the reaction, recover the catalyst by filtration.

  • Allow the remaining solution to stand for stratification. The aqueous layer can be used directly, while the tetrahydrofuran layer can be distilled and reused.

  • Add 1.5 g of activated carbon to the mother liquor of 4-aminobenzoic acid and decolorize by heating and refluxing for 20 minutes under a nitrogen atmosphere.

  • Filter the solution, then cool to crystallize the product.

  • Filter the crystals and dry them under a vacuum at 80-85°C to yield 4-aminobenzoic acid.[10]

PABA_Synthesis Nitrobenzoic_Acid 4-Nitrobenzoic Acid Reduction Reduction (Raney Ni, H₂) Nitrobenzoic_Acid->Reduction Crude_PABA Crude PABA Reduction->Crude_PABA Purification Purification (Activated Carbon, Crystallization) Crude_PABA->Purification PABA 4-Aminobenzoic Acid Purification->PABA

Caption: Workflow for the synthesis of 4-Aminobenzoic Acid.

References

Validating the Synthesis of N-acetylanthranilic Acid Through Melting Point Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate synthesis and purification of chemical compounds are paramount. This guide provides a comparative framework for validating the synthesis of N-acetylanthranilic acid by leveraging melting point analysis as a primary indicator of purity. We will explore the expected melting point of the pure compound in contrast with potential deviations caused by common impurities, supported by detailed experimental protocols.

N-acetylthis compound is a crucial precursor in the synthesis of various pharmaceuticals. Its purity is critical to ensure the desired reaction outcomes and the safety of the final products. A simple yet effective method to assess the purity of a crystalline solid like N-acetylthis compound is by determining its melting point. A pure compound will have a sharp and defined melting point range, whereas impurities will typically cause a depression and broadening of this range.

Comparative Data of N-acetylthis compound and Potential Impurities

The primary method for synthesizing N-acetylthis compound involves the reaction of this compound with acetic anhydride (B1165640). Consequently, the most probable impurities in the final product are unreacted starting materials or residual reagents. The following table summarizes the key physical properties for comparison.

CompoundRole in SynthesisMolecular Weight ( g/mol )Expected Melting/Boiling Point (°C)Physical State at STP
N-acetylthis compound Product 179.17184 - 187 °C (Melting Point)[1][2][3][4][5]Slightly beige solid[1]
This compoundStarting Material137.14146 - 148 °C (Melting Point)[1][4]White to pale-yellow crystalline powder
Acetic anhydrideReagent102.09139.8 °C (Boiling Point)[6]Colorless liquid
Acetic acidReagent Hydrolysis Product60.05118 - 119 °C (Boiling Point)[2][3][7]Colorless liquid

A synthesized sample of N-acetylthis compound with a melting point range significantly lower and broader than the reference value of 184-187 °C would strongly suggest the presence of unreacted this compound.

Experimental Protocols

Synthesis of N-acetylthis compound

This protocol is adapted from established laboratory procedures for the synthesis of N-acetylthis compound from this compound and acetic anhydride.[6]

Materials:

  • This compound

  • Acetic anhydride

  • Distilled water

  • Erlenmeyer flask (50 mL)

  • Hot plate

  • Boiling stone

  • Vacuum filtration apparatus (Büchner funnel, filter flask, vacuum tubing)

  • Filter paper

  • Chilled methanol (B129727) (for washing)

Procedure:

  • In a fume hood, add 2.0 g of this compound and 6.0 mL of acetic anhydride to a 50 mL Erlenmeyer flask.

  • Add a boiling stone to the flask and gently heat the mixture on a hot plate to a boil. Maintain a gentle boil for 15 minutes.

  • Remove the flask from the heat and allow it to cool to room temperature.

  • Carefully add 2.0 mL of distilled water to the cooled mixture.

  • Gently heat the mixture again until it nearly boils to ensure the hydrolysis of any excess acetic anhydride.

  • Allow the solution to cool slowly to room temperature. Crystals of N-acetylthis compound should form during this period.

  • Isolate the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of chilled methanol to remove any soluble impurities.

  • Allow the crystals to dry completely on the filter paper under vacuum.

  • Weigh the dried product and calculate the percent yield.

Melting Point Determination

Materials:

  • Dried sample of synthesized N-acetylthis compound

  • Melting point apparatus

  • Capillary tubes

Procedure:

  • Ensure the synthesized N-acetylthis compound is completely dry.

  • Finely crush a small amount of the crystalline product.

  • Pack a small amount of the crushed solid into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Set the apparatus to heat at a rate of 1-2 °C per minute when approaching the expected melting point.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

  • Record the temperature at which the entire solid has melted (the end of the melting range).

  • Compare the observed melting point range with the literature value for pure N-acetylthis compound (184-187 °C).

Workflow for Synthesis and Validation

The following diagram illustrates the logical workflow from synthesis to purity validation using melting point analysis.

Synthesis_Validation_Workflow Start Start: Reagents Synthesis Synthesis: This compound + Acetic Anhydride Start->Synthesis Reaction Isolation Isolation: Vacuum Filtration Synthesis->Isolation Crude Product Drying Drying of Product Isolation->Drying MeltingPoint Melting Point Analysis Drying->MeltingPoint Dried Crystals Comparison Comparison: Observed vs. Literature MP MeltingPoint->Comparison Melting Range Data Pure Conclusion: Pure Product Comparison->Pure Sharp, Correct Range Impure Conclusion: Impure Product (Recrystallization Needed) Comparison->Impure Broad, Depressed Range

Caption: Workflow for the synthesis and purity validation of N-acetylthis compound.

References

A Spectroscopic Showdown: Unmasking the Isomers of Aminobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide to the spectroscopic signatures of anthranilic acid and its structural isomers, 3-aminobenzoic acid and 4-aminobenzoic acid, for researchers, scientists, and drug development professionals.

In the world of molecular analysis, even the slightest change in structure can lead to significant differences in chemical and physical properties. This principle is vividly illustrated by the isomers of aminobenzoic acid: this compound (2-aminobenzoic acid), 3-aminobenzoic acid, and 4-aminobenzoic acid. While sharing the same molecular formula, the positional variance of the amino group on the benzene (B151609) ring profoundly influences their spectroscopic behavior. This guide provides a comprehensive comparison of these isomers using key spectroscopic techniques, supported by experimental data and detailed protocols to aid in their identification and characterization. The position of the amino group on the benzoic acid ring significantly impacts the physicochemical properties of each isomer, influencing their solubility, acidity, and melting point.[1]

Unveiling Molecular Fingerprints: A Comparative Analysis

The distinct placement of the amino and carboxyl functional groups in each isomer results in unique electronic and vibrational properties. These differences are readily captured by various spectroscopic methods, providing a "fingerprint" for each molecule.

UV-Visible Spectroscopy: A Look at Electronic Transitions

UV-Visible spectroscopy reveals information about the electronic transitions within a molecule. The position of the amino group relative to the carboxyl group affects the extent of conjugation and the energy required for these transitions, leading to different absorption maxima (λmax).

Isomerλmax 1 (nm)λmax 2 (nm)Solvent
This compound (2-aminobenzoic acid) 217335Methanol[2]
3-Aminobenzoic Acid ~215~290Not Specified
4-Aminobenzoic Acid 194278Not Specified[3]

Note: Absorption maxima can be influenced by the solvent and pH of the solution.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

Infrared spectroscopy is a powerful tool for identifying functional groups and understanding the vibrational modes within a molecule. The positions of the characteristic peaks for the amino (N-H), carboxyl (C=O and O-H), and aromatic (C-H) groups differ among the isomers due to variations in hydrogen bonding and electronic effects. For instance, the intramolecular hydrogen bond in this compound between the amino hydrogen and the carbonyl oxygen of the carboxyl group significantly influences its IR spectrum.[4]

IsomerN-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)O-H Stretch (cm⁻¹)
This compound (2-aminobenzoic acid) ~3300-3500~1680~2500-3300 (broad)
3-Aminobenzoic Acid ~3300-3500~1700~2500-3300 (broad)
4-Aminobenzoic Acid ~3300-3500~1680~2500-3300 (broad)

Note: The exact wavenumbers can vary depending on the sample preparation method (e.g., KBr pellet, Nujol mull, or thin film).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Chemical Environment

NMR spectroscopy provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in a molecule. The chemical shifts are highly sensitive to the electron density around the nuclei, which is directly influenced by the position of the amino substituent.

¹H NMR Chemical Shifts (ppm) in DMSO-d₆

ProtonThis compound (2-aminobenzoic acid)3-Aminobenzoic Acid4-Aminobenzoic Acid
COOH ~12.0-13.0~12.45[5]~11.91[5]
NH₂ ~5.0-6.0~5.29[5]~5.82[5]
Aromatic H ~6.5-7.8~6.7-7.2[5]~6.5-7.6[5]

¹³C NMR Chemical Shifts (ppm) in DMSO-d₆

CarbonThis compound (2-aminobenzoic acid)3-Aminobenzoic Acid4-Aminobenzoic Acid
C=O ~169~168.3[5]~167.9[5]
Aromatic C ~110-150~114-149[5]~113-153[5]

Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) and can vary slightly with the solvent and concentration.

Mass Spectrometry: Determining the Molecular Weight

While all three isomers have the same nominal molecular weight, high-resolution mass spectrometry can confirm the elemental composition. The fragmentation patterns observed in the mass spectrum, however, can differ due to the varying stability of the fragment ions formed upon ionization, providing another layer of structural information. The molecular weight of all three isomers is 137.14 g/mol .[6]

Experimental Corner: Protocols for Spectroscopic Analysis

Accurate and reproducible data are the cornerstones of scientific comparison. Below are detailed methodologies for the key spectroscopic experiments.

UV-Visible Spectrophotometry
  • Sample Preparation: Prepare stock solutions of each aminobenzoic acid isomer in a suitable UV-grade solvent (e.g., methanol (B129727) or ethanol). From the stock solution, prepare a series of dilutions to determine the optimal concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up. Set the wavelength range for scanning (e.g., 200-400 nm).

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank and record a baseline spectrum.

  • Sample Measurement: Rinse the cuvette with the sample solution before filling it. Place the cuvette in the sample holder and record the absorption spectrum.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) for each isomer.

Fourier-Transform Infrared (FTIR) Spectroscopy (KBr Pellet Method)
  • Sample Preparation: Grind a small amount (1-2 mg) of the solid sample with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder into a pellet-forming die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Spectrum Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Data Collection: Acquire the IR spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).[7] A background spectrum of the empty sample compartment should be recorded and automatically subtracted from the sample spectrum.

  • Data Analysis: Identify and label the characteristic absorption bands for the different functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-20 mg of the aminobenzoic acid isomer in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[1][7] Ensure the sample is fully dissolved.

  • Instrument Setup: Insert the NMR tube into the spectrometer's probe. The instrument is then tuned and the magnetic field is shimmed to achieve homogeneity.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra. Standard pulse programs are used for each type of experiment.

  • Data Processing and Analysis: The raw data (Free Induction Decay or FID) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced (typically to the residual solvent peak or an internal standard like TMS). Chemical shifts, coupling constants, and integration values are then determined.

Visualizing the Workflow

To better illustrate the process of spectroscopic analysis, the following diagrams outline the experimental workflows.

experimental_workflow_uv_vis cluster_prep Sample Preparation cluster_acq Data Acquisition prep_start Weigh Isomer prep_dissolve Dissolve in Solvent prep_start->prep_dissolve prep_dilute Prepare Dilutions prep_dissolve->prep_dilute acq_blank Measure Blank prep_dilute->acq_blank Transfer to Cuvette acq_sample Measure Sample Spectrum acq_blank->acq_sample analysis_lambda Identify λmax acq_sample->analysis_lambda

Caption: Workflow for UV-Visible Spectroscopic Analysis.

experimental_workflow_ftir cluster_prep Sample Preparation cluster_acq Data Acquisition prep_grind Grind Sample with KBr prep_press Press into Pellet prep_grind->prep_press acq_background Record Background prep_press->acq_background Place Pellet in Holder acq_sample Acquire Sample Spectrum acq_background->acq_sample analysis_peaks Identify Characteristic Peaks acq_sample->analysis_peaks

Caption: Workflow for FTIR Spectroscopic Analysis (KBr Method).

experimental_workflow_nmr cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Processing & Analysis prep_dissolve Dissolve in Deuterated Solvent prep_transfer Transfer to NMR Tube prep_dissolve->prep_transfer acq_tune Tune and Shim prep_transfer->acq_tune Insert into Spectrometer acq_fid Acquire FID acq_tune->acq_fid analysis_ft Fourier Transform acq_fid->analysis_ft analysis_process Phase and Baseline Correct analysis_ft->analysis_process analysis_interpret Interpret Spectrum analysis_process->analysis_interpret

Caption: Workflow for NMR Spectroscopic Analysis.

Conclusion

The spectroscopic comparison of this compound and its isomers, 3-aminobenzoic acid and 4-aminobenzoic acid, highlights the profound impact of isomeric substitution on molecular properties. Each technique provides a unique piece of the puzzle, and together they allow for the unambiguous identification and characterization of these closely related compounds. The detailed protocols and workflows presented in this guide offer a practical framework for researchers to conduct their own comparative studies, ensuring data quality and consistency. A thorough understanding of these spectroscopic differences is crucial for applications ranging from quality control in pharmaceutical manufacturing to fundamental research in chemical biology.

References

A Comparative Analysis of the Biological Activities of Anthranilic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Anthranilic acid, a key pharmacophore, serves as a versatile scaffold in medicinal chemistry, giving rise to a diverse array of derivatives with a broad spectrum of biological activities. This guide provides an objective comparison of the anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties of various this compound derivatives, supported by experimental data and detailed methodologies.

Anti-inflammatory Activity

Derivatives of this compound are well-recognized for their anti-inflammatory properties, primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[1][2] The selective inhibition of COX-2 over COX-1 is a desirable trait for minimizing gastrointestinal side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[3]

Quantitative Comparison of Anti-inflammatory Activity

The following table summarizes the in vitro COX inhibitory activity of selected this compound derivatives.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50/COX-2 IC50)Reference
Mefenamic Acid---[3]
JS-3--5.56[3]
JS-4--13.70[3]
Compound 6e -0.32-[4]
Compound 8d ->200-[4]
Compound 8e ->200-[4]
Compound 9b ->200-[4]
Compound 9c ->200-[4]
Compound 9e ->200-[4]

Note: "-" indicates data not available in the cited source.

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This widely used in vivo model assesses the anti-inflammatory potential of compounds.[5][6][7]

  • Animal Preparation: Male Wistar rats (150-180 g) are housed under standard laboratory conditions with free access to food and water.

  • Compound Administration: Test compounds, suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose), are administered orally or intraperitoneally at a specified dose. A control group receives the vehicle alone, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: One hour after compound administration, 0.1 mL of 1% carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Signaling Pathway: Cyclooxygenase (COX) Inhibition

The primary mechanism of anti-inflammatory action for many this compound derivatives involves the inhibition of COX enzymes, which blocks the conversion of arachidonic acid to prostaglandins, key mediators of inflammation.

COX_Inhibition_Pathway Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Phospholipase A2 COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Anthranilic_Acid_Derivatives This compound Derivatives Anthranilic_Acid_Derivatives->COX_Enzymes Inhibition

Mechanism of COX Inhibition

Antimicrobial Activity

Several derivatives of this compound have demonstrated promising activity against a range of pathogenic microorganisms, including methicillin-resistant Staphylococcus aureus (MRSA).[8][9]

Quantitative Comparison of Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of various this compound derivatives against different bacterial strains.

DerivativeBacterial StrainMIC (µg/mL)Reference
Novel DerivativesStaphylococcus aureus2-64[8]
Anthranilohydrazide--[9]
3,4-dihydro-4-oxo-1,2,3-benzotriazine--[9]
Triazine-beta-naphthol adduct--[9]
N-phenyl this compound--[9]

Note: "-" indicates data not available in the cited source. Specific bacterial strains for some compounds were not detailed in the abstract.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[10][11][12][13][14]

  • Preparation of Antimicrobial Agent: A stock solution of the test compound is prepared and serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth).

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Anticancer Activity

The anticancer potential of this compound derivatives has been explored against various human tumor cell lines.[15][16] The National Cancer Institute (NCI) has screened numerous such compounds in its 60-cell line panel.[17][18][19][20]

Quantitative Comparison of Anticancer Activity

The following table summarizes the in vitro growth inhibitory properties (GI50) of a pyridinyl ester derivative of this compound against a panel of human tumor cell lines. A GI50 value is the concentration of the drug that inhibits cell growth by 50%.

Cell Line (Cancer Type)GI50 (M)Reference
Various Human Tumor Cell Lines< 10⁻⁷[15][16]

Note: The reference provides a general statement of potency across the full panel of human tumor cell lines without specifying individual GI50 values for each line.

Experimental Protocol: NCI-60 Human Tumor Cell Line Screen

This protocol is a standardized method used by the NCI to screen compounds for potential anticancer activity.[17][19][21]

  • Cell Culture: Sixty different human cancer cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.

  • Plating: Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well.

  • Drug Addition: After 24 hours, the test compound is added at five different concentrations.

  • Incubation: The plates are incubated for an additional 48 hours.

  • Cell Viability Assay: The sulforhodamine B (SRB) assay is used to determine cell viability.

  • Data Analysis: The GI50, TGI (total growth inhibition), and LC50 (lethal concentration 50) values are calculated for each cell line.

Signaling Pathway: Potential Anticancer Mechanisms

The anticancer activity of this compound derivatives may involve multiple signaling pathways. One proposed mechanism is the inhibition of the Far Upstream Element (FUSE) Binding Protein 1 (FUBP1), which can lead to the downregulation of the oncoprotein c-Myc and upregulation of the tumor suppressor p21.[22] Another potential mechanism is the antagonism of the androgen receptor, which is crucial for the growth of certain prostate cancer cells.[23]

Anticancer_Pathway cluster_FUBP1 FUBP1 Inhibition cluster_Androgen Androgen Receptor Antagonism Anthranilic_Acid_Derivatives1 This compound Derivatives FUBP1 FUBP1 Anthranilic_Acid_Derivatives1->FUBP1 Inhibition cMyc c-Myc (Oncogene) FUBP1->cMyc Upregulates p21 p21 (Tumor Suppressor) FUBP1->p21 Downregulates Tumor_Growth1 Tumor Growth cMyc->Tumor_Growth1 p21->Tumor_Growth1 Inhibits Anthranilic_Acid_Derivatives2 This compound Derivatives Androgen_Receptor Androgen Receptor Anthranilic_Acid_Derivatives2->Androgen_Receptor Antagonism Gene_Expression Androgen-dependent Gene Expression Androgen_Receptor->Gene_Expression Prostate_Cancer_Growth Prostate Cancer Cell Growth Gene_Expression->Prostate_Cancer_Growth

Potential Anticancer Mechanisms

Anticonvulsant Activity

Certain derivatives of this compound have shown potential as anticonvulsant agents, a property evaluated through standardized animal models of seizures.

Experimental Protocol: Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) Seizure Models

These are two of the most widely used preclinical models for screening anticonvulsant drugs.[24][25][26][27]

Maximal Electroshock (MES) Test: [24][25][28]

  • Animal Preparation: Mice or rats are used.

  • Compound Administration: The test compound is administered at various doses.

  • Induction of Seizure: A maximal electrical stimulus is delivered via corneal or auricular electrodes.

  • Observation: The animal is observed for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered protection.

  • Data Analysis: The median effective dose (ED50) is calculated.

Pentylenetetrazole (PTZ) Test: [29][30][31][32][33]

  • Animal Preparation: Mice are typically used.

  • Compound Administration: The test compound is administered.

  • Induction of Seizure: A convulsant dose of pentylenetetrazole is administered subcutaneously or intraperitoneally.

  • Observation: The animal is observed for the occurrence of clonic seizures.

  • Data Analysis: The ability of the compound to prevent or delay the onset of seizures is recorded, and the ED50 can be determined.

Experimental Workflow

The following diagram illustrates the general workflow for screening the anticonvulsant activity of this compound derivatives.

Anticonvulsant_Workflow Start Synthesized Anthranilic Acid Derivatives Animal_Grouping Animal Grouping (e.g., Mice) Start->Animal_Grouping Compound_Admin Compound Administration (Various Doses) Animal_Grouping->Compound_Admin MES_Test Maximal Electroshock (MES) Test Compound_Admin->MES_Test PTZ_Test Pentylenetetrazole (PTZ) Test Compound_Admin->PTZ_Test Observation_MES Observe for Tonic Hindlimb Extension MES_Test->Observation_MES Observation_PTZ Observe for Clonic Seizures PTZ_Test->Observation_PTZ Data_Analysis Data Analysis (Calculate ED50) Observation_MES->Data_Analysis Observation_PTZ->Data_Analysis End Identify Lead Compounds Data_Analysis->End

Anticonvulsant Screening Workflow

References

The Synthetic Chemist's Crossroads: A Comparative Guide to Anthranilic Acid Alternatives in Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the complex landscape of pharmaceutical synthesis, the choice of starting materials is a critical decision point influencing yield, cost, and novelty. Anthranilic acid has long been a cornerstone precursor for a wide array of therapeutic agents. However, shifting regulatory landscapes, cost considerations, and the quest for novel chemical space have spurred the exploration of viable alternatives. This guide provides an objective comparison of two prominent alternatives—Isatoic Anhydride (B1165640) and 2-Aminobenzonitrile (B23959)—supported by experimental data and detailed protocols to inform your synthetic strategy.

Executive Summary

This guide evaluates Isatoic Anhydride and 2-Aminobenzonitrile as alternative precursors to this compound for the synthesis of common pharmaceutical scaffolds, such as quinazolinones and benzodiazepines. Isatoic anhydride offers a direct, often high-yielding route through ring-opening reactions, making it a convenient substitute. In contrast, 2-aminobenzonitrile provides a versatile platform for constructing heterocyclic systems through reactions involving the nitrile group, often leading to different substitution patterns and novel analogues. The choice between these precursors will depend on the desired final product, reaction conditions, and overall synthetic goals.

Comparative Analysis of Precursors

The performance of Isatoic Anhydride and 2-Aminobenzonitrile as alternatives to this compound is best illustrated through their application in the synthesis of bioactive heterocyclic compounds. Below is a comparison of their utility in generating key pharmaceutical intermediates.

Target ScaffoldPrecursorReagents & ConditionsYield (%)Reference
QuinazolinonesIsatoic AnhydrideAmino acids, NaOH(aq), 40°C, 3h85-95%[1]
Quinazolinones2-AminobenzonitrileOrganomagnesium compounds, acyl halidesNot specified
1,4-Benzodiazepine-3-ones2-AminobenzonitrileOrganomagnesium compounds, tertiary 2-haloacyl halidesNot specified[2]
N-Substituted AnthranilamidesIsatoic AnhydrideHomoveratrylamine99%
2-ArylbenzoxazinonesIsatoic AnhydrideOxidation of 2-arylindoles with OxoneHigh[3]

Precursor Deep Dive: Synthetic Routes and Methodologies

Isatoic Anhydride: The Direct Replacement

Isatoic anhydride is a readily available and highly reactive precursor that serves as a direct synthon for this compound derivatives. Its utility lies in its susceptibility to nucleophilic attack, leading to a ring-opening reaction that forms N-substituted anthranilamides or related structures. This makes it an excellent choice for syntheses where the anthraniloyl moiety is required.

This protocol is adapted from the synthesis of precursors for quinazolinones.[1]

  • Reaction Setup: In a round-bottom flask, dissolve isatoic anhydride (1.0 eq) in water.

  • Addition of Nucleophile: Add the desired amino acid (1.0 eq) to the solution.

  • Base Addition: Add 2M aqueous sodium hydroxide (B78521) (1.0 eq) to the reaction mixture.

  • Reaction Conditions: Heat the mixture in an oil bath at 40°C for 3 hours.

  • Work-up and Isolation: After cooling to room temperature, acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the product. The solid product is then collected by filtration, washed with cold water, and dried.

isatoic_anhydride_workflow start Isatoic Anhydride ring_opening Nucleophilic Acyl Substitution (Ring Opening) start->ring_opening nucleophile Nucleophile (e.g., Amine, Amino Acid) nucleophile->ring_opening intermediate N-Substituted This compound Derivative ring_opening->intermediate cyclization Cyclization intermediate->cyclization drug_scaffold Bioactive Scaffold (e.g., Quinazolinone) cyclization->drug_scaffold

Caption: Synthetic pathway from Isatoic Anhydride.

2-Aminobenzonitrile: The Versatile Building Block

2-Aminobenzonitrile, also known as anthranilonitrile, offers a different synthetic approach. Here, the nitrile group serves as the key reactive handle for cyclization and annulation reactions. This precursor is particularly useful for synthesizing heterocyclic systems where the nitrogen of the amino group and the carbon of the nitrile participate in ring formation. This route can lead to novel structures that may not be as easily accessible from this compound or isatoic anhydride.

This protocol is a conceptual summary based on the reactivity described for 2-aminobenzonitrile.[2]

  • Formation of Intermediate: In an anhydrous solvent under an inert atmosphere, treat 2-aminobenzonitrile (1.0 eq) with an organomagnesium compound (e.g., a Grignard reagent). This results in deprotonation of the amino group and addition to the nitrile, forming an amine-imine complexed dianion.

  • Reaction with Acyl Halide: Add an acyl halide (1.0 eq) to the reaction mixture.

  • Cyclization and Aromatization: The intermediate undergoes intramolecular cyclization followed by aromatization to yield the quinazoline (B50416) product.

  • Work-up and Isolation: The reaction is quenched with a suitable aqueous solution, and the product is extracted with an organic solvent. The crude product is then purified by chromatography or recrystallization.

aminobenzonitrile_workflow start 2-Aminobenzonitrile dianion Amine-Imine Dianion Intermediate start->dianion organometallic Organometallic Reagent (e.g., Grignard) organometallic->dianion cyclization Capture and Cyclization dianion->cyclization acyl_halide Acyl Halide acyl_halide->cyclization drug_scaffold Bioactive Scaffold (e.g., Quinazoline) cyclization->drug_scaffold

Caption: Synthetic pathway from 2-Aminobenzonitrile.

Concluding Remarks

Both Isatoic Anhydride and 2-Aminobenzonitrile present compelling alternatives to this compound in drug synthesis, each with distinct advantages. Isatoic anhydride provides a straightforward and often high-yielding pathway to N-substituted anthranilamides and their derivatives, making it an ideal choice for established synthetic routes. 2-Aminobenzonitrile, on the other hand, offers greater flexibility for the construction of diverse heterocyclic systems through reactions involving its nitrile functionality, thereby opening doors to novel chemical entities. The selection of a precursor should be a strategic decision based on the target molecule, desired novelty, and available synthetic expertise. As the demand for new therapeutics continues to grow, the exploration and application of such alternative precursors will be instrumental in advancing the frontiers of medicinal chemistry.

References

"performance comparison of anthranilic acid-based corrosion inhibitors"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of anthranilic acid and its derivatives as corrosion inhibitors. The data presented is compiled from various scientific studies to offer an objective overview of their efficacy in different corrosive environments and on various metals. Detailed experimental protocols for key corrosion measurement techniques are also included to support researchers in their own investigations.

Performance Comparison of this compound and Other Amine-Based Inhibitors

This compound has demonstrated significant potential as a corrosion inhibitor for mild steel, particularly in acidic media. Its effectiveness is attributed to the presence of both an amino group (-NH₂) and a carboxylic acid group (-COOH), as well as the aromatic ring, which facilitates adsorption onto the metal surface. This adsorption forms a protective layer that inhibits both anodic and cathodic reactions, classifying it as a mixed-type inhibitor.[1]

The following table summarizes the comparative inhibition efficiency of this compound and other amine-based inhibitors in 1 M hydrochloric acid (HCl) on mild steel, as determined by the weight loss method.

Table 1: Comparison of Inhibition Efficiency of Amine-Based Inhibitors in 1 M HCl on Mild Steel

InhibitorConcentration (M)Inhibition Efficiency (%)
This compound 0.1 85.1
o-Phenylenediamine0.138.7
p-Toluidine0.129.6
o-Aminophenol0.1Accelerates Corrosion

Data sourced from El-Naggar, M. M., et al. (2006).[2]

The data clearly indicates the superior performance of this compound compared to other tested amine compounds under these specific conditions.

Performance in Various Corrosive Environments

While extensive data exists for this compound in hydrochloric acid, its performance in other corrosive media is an area of ongoing research. For context, the following tables provide data on the performance of other relevant organic inhibitors in sulfuric acid (H₂SO₄) and nitric acid (HNO₃). This allows for an indirect comparison of the typical inhibition efficiencies achieved by organic compounds in these environments.

Table 2: Performance of Benzotriazole (B28993) as a Corrosion Inhibitor for Copper in 1.5 M H₂SO₄

InhibitorConcentration (ppm)Corrosion Rate (mpy)
Blank0111.11 - 137.02
Benzotriazole 0.75 5.41 - 5.44

Data sourced from a study on the effect of benzotriazole and surfactants on copper alloys in sulfuric acid.[3][4]

Table 3: Performance of a Schiff Base and its Metal Complexes as Corrosion Inhibitors for Mild Steel in 1 N HNO₃

InhibitorConcentration (ppm)Inhibition Efficiency (%)
Schiff Base Ligand 500 ~75
Co(II) Complex 500 89.7
Ni(II) Complex500~85
Cu(II) Complex500~80

Data sourced from a study on the inhibition efficiency of a Schiff base and its metal complexes in nitric acid.[5]

Experimental Protocols

Accurate and reproducible data is paramount in the evaluation of corrosion inhibitors. The following are detailed methodologies for three common experimental techniques.

Weight Loss Method

This gravimetric technique is a fundamental method for determining corrosion rates and inhibitor efficiency.

Procedure:

  • Specimen Preparation: Mild steel coupons of known dimensions (e.g., 4 cm x 5 cm x 0.1 cm) are mechanically polished with a series of emery papers (from 80 to 1500 grade), washed thoroughly with distilled water, degreased with acetone, and dried.[6] The initial weight of each coupon is accurately recorded.

  • Immersion: The prepared coupons are suspended in beakers containing the corrosive medium (e.g., 1 M HCl) with and without various concentrations of the inhibitor. The beakers are maintained at a constant temperature (e.g., 303 K) for a specified immersion period (e.g., 24 hours).[7]

  • Cleaning and Re-weighing: After the immersion period, the coupons are removed, and the corrosion products are cleaned off. This can be achieved by immersing the coupons in a solution of sodium hydroxide (B78521) and zinc dust. The coupons are then washed, dried, and re-weighed.

  • Calculation of Corrosion Rate and Inhibition Efficiency:

    • The weight loss is calculated as the difference between the initial and final weights.

    • The corrosion rate (CR) can be calculated using the formula: CR (mpy) = (K × W) / (A × T × D) where K is a constant, W is the weight loss in grams, A is the area of the coupon in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.

    • The inhibition efficiency (η%) is calculated as: η% = [(W₀ - Wᵢ) / W₀] × 100 where W₀ is the weight loss in the absence of the inhibitor and Wᵢ is the weight loss in the presence of the inhibitor.[6]

Potentiodynamic Polarization

This electrochemical technique provides insights into the kinetics of the anodic and cathodic reactions and helps in determining the type of inhibitor.

Procedure:

  • Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (the metal specimen), a counter electrode (e.g., platinum), and a reference electrode (e.g., Saturated Calomel Electrode - SCE).[8] The cell is filled with the corrosive solution.

  • Open Circuit Potential (OCP): The working electrode is immersed in the solution, and the OCP is allowed to stabilize, typically for about 30-60 minutes.

  • Polarization Scan: The potential of the working electrode is scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis: A Tafel plot of log(current density) versus potential is generated. The corrosion potential (Ecorr) and corrosion current density (icorr) are determined by extrapolating the linear portions of the anodic and cathodic curves to their intersection.

  • Calculation of Inhibition Efficiency: η% = [(icorr₀ - icorrᵢ) / icorr₀] × 100 where icorr₀ is the corrosion current density without the inhibitor and icorrᵢ is the corrosion current density with the inhibitor.[6]

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical system, allowing for the characterization of the protective film formed by the inhibitor.[9]

Procedure:

  • Electrochemical Cell Setup: The same three-electrode cell as in potentiodynamic polarization is used.

  • Stabilization at OCP: The system is allowed to stabilize at the OCP.

  • Impedance Measurement: A small amplitude AC signal (e.g., 10 mV) is applied to the system over a wide range of frequencies (e.g., 100 kHz to 10 mHz).[8]

  • Data Analysis: The impedance data is typically represented as Nyquist and Bode plots. The data is often fitted to an equivalent electrical circuit to model the corrosion process. Key parameters include the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl). An increase in Rct and a decrease in Cdl in the presence of the inhibitor indicate effective inhibition.

  • Calculation of Inhibition Efficiency: η% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100 where Rctᵢ is the charge transfer resistance with the inhibitor and Rct₀ is the charge transfer resistance without the inhibitor.[6]

Visualizing Experimental Workflows and Inhibition Mechanisms

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental procedures and the proposed mechanism of action for this compound-based corrosion inhibitors.

Experimental_Workflow_Weight_Loss cluster_prep Specimen Preparation cluster_immersion Immersion Test cluster_analysis Analysis A Polish Metal Coupon B Wash and Degrease A->B C Dry and Weigh (Initial) B->C D Immerse in Corrosive Media (with and without inhibitor) C->D E Maintain Constant Temperature D->E F Remove and Clean Coupon E->F G Dry and Weigh (Final) F->G H Calculate Weight Loss G->H I Determine Corrosion Rate and Inhibition Efficiency H->I

Caption: Workflow for Weight Loss Corrosion Measurement.

Experimental_Workflow_Electrochemical cluster_setup Electrochemical Cell Setup cluster_measurement Measurement cluster_analysis Data Analysis A Assemble 3-Electrode Cell (Working, Counter, Reference) B Add Corrosive Solution (with and without inhibitor) A->B C Stabilize at Open Circuit Potential B->C D Perform Potentiodynamic Scan or EIS Measurement C->D E Generate Tafel/Nyquist/Bode Plots D->E F Extract Electrochemical Parameters (icorr, Rct, Cdl) E->F G Calculate Inhibition Efficiency F->G

Caption: Workflow for Electrochemical Corrosion Tests.

Inhibition_Mechanism cluster_system Corrosion System cluster_inhibition Inhibition Process cluster_result Outcome A Metal Surface in Corrosive Acidic Medium B Anodic Dissolution (Fe -> Fe²⁺ + 2e⁻) Cathodic Reaction (2H⁺ + 2e⁻ -> H₂) A->B C Introduction of this compound D Adsorption of Inhibitor Molecules on Metal Surface via -NH₂, -COOH, and Aromatic Ring C->D E Formation of a Protective Film D->E F Blocking of Anodic and Cathodic Sites E->F G Reduced Corrosion Rate F->G

References

A Comparative Guide to Validating the Purity of Synthesized Anthranilic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, ensuring the purity of synthesized compounds is a critical step. Anthranilic acid, a key precursor in the manufacturing of dyes, pigments, and pharmaceuticals, is no exception.[1][2] Its purity can significantly impact the yield, safety, and efficacy of the final product. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with other common analytical techniques for validating the purity of synthesized this compound, supported by experimental protocols and data presentation.

Overview of Purity Validation Techniques

The choice of analytical method for purity determination depends on several factors, including the expected impurities, the required level of accuracy, available instrumentation, and the stage of the development process. While HPLC is a powerful and widely used technique for quantitative analysis, other methods such as Melting Point Analysis, Thin-Layer Chromatography (TLC), and UV-Visible Spectroscopy offer complementary information and can be used for rapid preliminary assessments.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of non-volatile and thermally sensitive compounds like this compound. It separates components in a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. This technique provides both qualitative and quantitative information about the main compound and any impurities present.

Experimental Protocol: HPLC Analysis of this compound

This protocol outlines a reverse-phase HPLC method for the determination of this compound purity.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 5 µm particle size, 150 x 4.6 mm)[3]

    • Data acquisition and processing software

  • Reagents and Materials:

    • Acetonitrile (HPLC grade)

    • Methanol (B129727) (HPLC grade)

    • Water (HPLC grade or deionized)

    • Phosphoric acid or Formic acid (for mobile phase pH adjustment)[4]

    • This compound reference standard (≥99% purity)

    • Synthesized this compound sample

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., pH 3 phosphate (B84403) buffer or water with 0.1% formic acid). A common starting point is a 35:65 (v/v) mixture of methanol and pH 3 phosphate buffer.[5]

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: this compound has a maximum absorption at approximately 337 nm.[6] However, detection can also be effectively carried out at other wavelengths such as 254 nm or 230 nm depending on the expected impurities.[3][7]

    • Injection Volume: 10-20 µL

    • Column Temperature: Ambient or controlled at 25 °C

    • Elution Mode: Isocratic elution is often sufficient for routine purity checks.[3][5] Gradient elution may be necessary to separate impurities with significantly different polarities.[5]

  • Procedure:

    • Standard Preparation: Prepare a stock solution of the this compound reference standard in the mobile phase or a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL. Prepare a series of dilutions to create a calibration curve (e.g., 10, 25, 50, 100, 250 µg/mL).

    • Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

    • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

    • Data Processing: Identify the peak corresponding to this compound by comparing its retention time with that of the reference standard. Calculate the area of the this compound peak and any impurity peaks in the sample chromatogram. The purity is determined by the area percent method: Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Workflow for Purity Validation

G cluster_synthesis Synthesis & Isolation cluster_validation Purity Validation cluster_results Results & Decision synthesis Synthesize this compound (e.g., from Phthalic Anhydride) workup Reaction Work-up & Crude Isolation synthesis->workup purification Purification (e.g., Recrystallization) workup->purification sample_prep Prepare Sample for Analysis purification->sample_prep hplc HPLC Analysis (Quantitative) sample_prep->hplc tlc TLC Analysis (Qualitative Screen) sample_prep->tlc mp Melting Point (Physical Constant Check) sample_prep->mp uv_vis UV-Vis Spectroscopy (Concentration & Spectral Purity) sample_prep->uv_vis data_analysis Analyze Data from All Methods hplc->data_analysis tlc->data_analysis mp->data_analysis uv_vis->data_analysis decision Purity Assessment data_analysis->decision pass Purity ≥ 99% Proceed to Next Step decision->pass Pass fail Purity < 99% Further Purification Required decision->fail Fail fail->purification

Caption: Workflow for the synthesis, purification, and purity validation of this compound.

Alternative and Complementary Purity Validation Methods

While HPLC provides detailed quantitative data, other techniques are valuable for rapid screening and corroborating results.

Melting Point Analysis

Principle: Pure crystalline solids have a sharp and defined melting point. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting point range.

Experimental Protocol:

  • Ensure the synthesized this compound is completely dry.

  • Pack a small amount of the sample into a capillary tube.

  • Place the tube in a melting point apparatus.

  • Heat the sample slowly (1-2 °C per minute) near the expected melting point.

  • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This is the melting range.

  • Compare the observed melting range to the literature value for pure this compound (144-148 °C).[8][9]

Thin-Layer Chromatography (TLC)

Principle: TLC is a planar chromatographic technique used to separate components based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel) and solubility in a mobile phase. It is excellent for quickly checking for the presence of impurities.

Experimental Protocol:

  • Plate: Use a silica gel TLC plate.

  • Sample Preparation: Dissolve a small amount of the synthesized product and a reference standard in a suitable solvent (e.g., methanol).

  • Spotting: Spot the sample and standard side-by-side on the baseline of the TLC plate.

  • Development: Place the plate in a developing chamber containing an appropriate eluent system (e.g., ethyl acetate/chloroform/acetic acid).[10] Allow the solvent front to move up the plate.

  • Visualization: After development, dry the plate and visualize the spots. This compound is fluorescent and can be visualized under UV light.[11] Ninhydrin can also be used as a staining agent, which reacts with the amino group to produce a colored spot.[11][12]

  • Analysis: A pure compound should ideally show a single spot. The presence of additional spots in the sample lane indicates impurities. Calculate the Retention Factor (Rf) for each spot and compare the sample's main spot Rf to the standard's Rf.

UV-Visible Spectroscopy

Principle: This technique measures the absorbance of UV or visible light by a compound in solution. According to the Beer-Lambert law, absorbance is directly proportional to the concentration. It can be used for quantification and to check for the presence of chromophoric impurities that absorb at different wavelengths.

Experimental Protocol:

  • Solvent: Choose a solvent that does not absorb in the region of interest (e.g., methanol, ethanol, or a buffer solution).

  • Sample Preparation: Prepare a solution of the synthesized this compound of a known concentration in the chosen solvent.

  • Analysis: Scan the sample solution in a UV-Vis spectrophotometer over a range (e.g., 200-450 nm) to obtain the absorption spectrum.

  • Data Interpretation: Compare the spectrum to that of a pure reference standard. The maximum absorption (λmax) for this compound is typically observed between 324 nm and 340.5 nm.[13][14][15] The presence of impurities may cause shifts in the λmax or the appearance of additional absorption peaks. The concentration can be determined using a calibration curve or the known extinction coefficient.

Comparison of Purity Validation Methods

The following tables summarize the performance of each technique and present hypothetical experimental data for a synthesized this compound sample.

Table 1: Performance Comparison of Analytical Methods
Parameter HPLC Melting Point TLC UV-Vis Spectroscopy
Information Provided Quantitative Purity, Number of Impurities, Retention TimesPhysical Constant, Indication of PurityQualitative Purity, Number of Impurities, Rf ValuesQuantitative (Concentration), Spectral Profile
Sensitivity High (ng to pg level)Low to ModerateModerate (µg to ng level)Moderate to High
Specificity HighLowModerateLow to Moderate
Analysis Time 15-30 min per sample5-10 min per sample20-40 min per run< 5 min per sample
Cost (Instrument) HighLowLowModerate
Cost (Per Sample) ModerateLowLowLow
Primary Use Definitive quantitative purity analysis and impurity profilingRapid check of overall purity and identityRapid screening for impurities, reaction monitoringQuantification, check for chromophoric impurities
Table 2: Hypothetical Experimental Data for Synthesized this compound
Analytical Method Parameter Measured Reference Standard Value Synthesized Sample Result Interpretation
HPLC Purity (Area %)99.8%98.5%Sample contains 1.5% impurities.
Impurity 1 (Retention Time)-2.8 min (0.9%)Unidentified impurity.
Impurity 2 (Retention Time)-4.1 min (0.6%)Unidentified impurity.
Melting Point Melting Range146-148 °C142-146 °CBroadened and depressed range indicates impurities.[8][9]
TLC Rf Value (Main Spot)0.550.55Main component is likely this compound.
Additional Spots1 spot3 spots (Rf = 0.55, 0.45, 0.70)Presence of at least two impurities confirmed.
UV-Vis Spectroscopy λmax337 nm335 nmλmax is consistent. Minor shift could be due to solvent effects or impurities.
Absorbance @ λmax0.850 (at 10 µg/mL)0.835 (at 10 µg/mL)Concentration is slightly lower than expected, possibly due to impurities.

Conclusion

Validating the purity of synthesized this compound requires a strategic approach. High-Performance Liquid Chromatography stands out as the most powerful technique, providing precise and accurate quantitative results essential for regulatory submissions and quality control in drug development. However, traditional methods like Melting Point Analysis, Thin-Layer Chromatography, and UV-Visible Spectroscopy remain highly valuable. They serve as rapid, cost-effective, and complementary tools for preliminary purity assessment, reaction monitoring, and confirmation of identity. For a comprehensive and robust validation, a combination of these methods is recommended, with HPLC serving as the definitive analytical technique.

References

Evaluating the Efficacy of Anthranilic Acid-Based Fluorescent Labels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the sensitive analysis of biomolecules, the choice of a fluorescent label is a critical decision that directly impacts experimental outcomes. Anthranilic acid (2-aminobenzoic acid, 2-AA) has emerged as a widely used fluorescent tag, particularly in the field of glycomics. This guide provides an objective comparison of this compound-based labels with other common alternatives, supported by experimental data, detailed protocols, and visual workflows to facilitate an informed selection process.

Performance Comparison of Fluorescent Labels

The efficacy of a fluorescent label is determined by several key performance indicators, including its quantum yield, photostability, and labeling efficiency. This section provides a comparative summary of these metrics for this compound (2-AA) and other frequently used fluorescent labels in biomolecule analysis.

Fluorescent LabelRelative Fluorescence Quantum YieldRelative PhotostabilityTypical Labeling EfficiencyPrimary Applications
This compound (2-AA) Moderate to High[1][2]ModerateHigh[3][4]Glycan analysis (HPLC, CE, MS)[3][5][6][7][8]
2-Aminobenzamide (B116534) (2-AB) ModerateModerateHigh[3][4]Glycan analysis (HPLC, MS)[9][10]
Procainamide High[11][12]Data Not AvailableHighGlycan analysis (HPLC, MS)[11][13]
RapiFluor-MS High (MS Signal)[13]Data Not AvailableVery HighGlycan analysis (MS)[13]
2-Aminopyridine (2-AP) ModerateData Not AvailableHighGlycan analysis[12]
InstantPC High[11]Data Not AvailableHighGlycan analysis[11]

Key Observations:

  • This compound (2-AA) offers a good balance of fluorescence intensity and high labeling efficiency, making it a versatile choice for various analytical techniques.[3][5][7] It is particularly well-suited for electrophoretic separations.[3]

  • 2-Aminobenzamide (2-AB) is a cost-effective and well-established label, though it may exhibit lower fluorescence intensity compared to some alternatives.[9][10]

  • Procainamide and InstantPC demonstrate superior fluorescence signals, which is advantageous for the detection of low-abundance molecules.[11][12]

  • RapiFluor-MS is optimized for high sensitivity in mass spectrometry-based analyses.[13]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to achieving reliable and comparable results. This section outlines the methodologies for key experiments cited in this guide.

Protocol 1: Determination of Relative Fluorescence Quantum Yield

This protocol describes the comparative method for determining the fluorescence quantum yield of a sample relative to a standard with a known quantum yield.[1][14][15][16]

Materials:

  • Fluorescence spectrometer

  • Cuvettes (1 cm path length)

  • Solvent (e.g., ethanol, water)

  • Fluorescent standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ = 0.54)

  • Sample solution of the fluorescent label to be tested

Procedure:

  • Prepare Solutions: Prepare a series of dilutions for both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.05 to minimize inner filter effects.

  • Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the excitation wavelength.

  • Measure Fluorescence Spectra: Record the fluorescence emission spectra of each solution using the fluorescence spectrometer. The excitation wavelength should be the same for both the standard and the sample.

  • Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Plot Data: Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample.

  • Calculate Quantum Yield: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

    Φ_sample = Φ_standard × (Slope_sample / Slope_standard) × (η_sample² / η_standard²)

    Where:

    • Φ is the quantum yield

    • Slope is the gradient of the plot of integrated fluorescence intensity vs. absorbance

    • η is the refractive index of the solvent

Protocol 2: Assessment of Photostability

This protocol outlines a method for determining the photobleaching half-life of a fluorescent dye using fluorescence microscopy.[17][18]

Materials:

  • Fluorescence microscope with a stable light source (e.g., laser or LED) and a sensitive camera

  • Microscope slides and coverslips

  • Solution of the fluorescent dye at a standardized concentration (e.g., 1 µM) in a suitable buffer (e.g., PBS, pH 7.4)

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Sample Preparation: Prepare a thin film of the dye solution on a microscope slide and allow it to dry, or embed the dye in a polymer matrix to immobilize it.

  • Microscope Setup: Turn on the fluorescence microscope and allow the light source to stabilize. Select the appropriate filter set for the dye being tested.

  • Image Acquisition:

    • Focus on the sample.

    • Adjust the illumination intensity to a level that provides a good signal-to-noise ratio without causing immediate bleaching. Use the same intensity for all dyes being compared.

    • Acquire an initial image (t=0).

    • Continuously illuminate the sample and acquire a time-lapse series of images at regular intervals (e.g., every 5-10 seconds) until the fluorescence intensity has decreased to less than 50% of the initial intensity.

  • Data Analysis:

    • Open the image series in the image analysis software.

    • Select a region of interest (ROI) within the illuminated area.

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Correct for background fluorescence by measuring the intensity of a region with no dye and subtracting it from the ROI measurements.

    • Normalize the background-corrected intensity values to the initial intensity at t=0.

    • Plot the normalized fluorescence intensity as a function of time.

    • The time at which the fluorescence intensity drops to 50% of the initial value is the photobleaching half-life (t₁/₂).

Protocol 3: Fluorescent Labeling of N-Glycans by Reductive Amination

This protocol describes the general workflow for labeling N-glycans with fluorescent dyes like this compound (2-AA) and 2-aminobenzamide (2-AB) via reductive amination.[3][10][13]

Materials:

  • Released N-glycans (dried)

  • Labeling solution: Fluorescent label (e.g., 2-AA or 2-AB) and a reducing agent (e.g., sodium cyanoborohydride or 2-picoline borane) dissolved in a suitable solvent (e.g., DMSO/acetic acid or methanol/acetic acid/water).

  • Incubator or heat block

  • Solid-Phase Extraction (SPE) cartridges (e.g., HILIC) for cleanup

Procedure:

  • Prepare Labeling Reagent: Prepare the labeling solution by dissolving the fluorescent label and the reducing agent in the appropriate solvent.

  • Labeling Reaction: Add the labeling solution to the dried, released N-glycans.

  • Incubation: Incubate the reaction mixture at an elevated temperature (e.g., 65°C) for a specific duration (e.g., 1-3 hours) to facilitate the formation of a stable Schiff base and subsequent reduction.

  • Cleanup: Purify the labeled glycans from excess labeling reagents using HILIC SPE. Elute the labeled glycans and collect the fractions for analysis.

Visualizing the Workflow

Understanding the experimental process is crucial for successful implementation. The following diagrams, generated using the DOT language, illustrate the key workflows described in this guide.

cluster_0 Quantum Yield Determination A Prepare Standard & Sample Solutions B Measure Absorbance (UV-Vis) A->B C Measure Fluorescence Spectra A->C E Plot Intensity vs. Absorbance B->E D Integrate Fluorescence Intensity C->D D->E F Calculate Quantum Yield E->F

Fig 1. Workflow for Relative Quantum Yield Determination.

cluster_1 N-Glycan Analysis Workflow G1 Glycoprotein Sample G2 Enzymatic Release of N-Glycans (PNGase F) G1->G2 G3 Fluorescent Labeling (Reductive Amination) G2->G3 G4 Purification of Labeled Glycans (SPE) G3->G4 G5 Analysis (HPLC/CE/MS) G4->G5

Fig 2. General Workflow for N-Glycan Analysis.

cluster_2 Reductive Amination Mechanism R1 Reducing End of Glycan (Aldehyde) R3 Schiff Base Formation R1->R3 R2 Primary Amine of Fluorescent Label R2->R3 R4 Reduction R3->R4 R5 Stable Labeled Glycan R4->R5

Fig 3. Reductive Amination Labeling Chemistry.

References

A Comparative Guide to Analytical Methods for the Detection of Anthranilic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of common analytical methods for the detection and quantification of anthranilic acid. The selection of an appropriate analytical technique is critical for researchers, scientists, and drug development professionals to ensure accurate and reliable results. This document outlines the performance of High-Performance Liquid Chromatography (HPLC), Spectrophotometry, and Fluorescence Spectroscopy, supported by experimental data from various studies.

Performance Comparison of Analytical Methods

The following table summarizes key validation parameters for the quantification of this compound using different analytical techniques. These parameters are crucial for assessing the reliability, sensitivity, and accuracy of a method.

ParameterHPLC-UV[1][2]Spectrophotometry (Flow Injection Analysis)[3]Fluorescence Spectroscopy[4]
Principle Chromatographic separation followed by UV detection.Colorimetric reaction with 4-aminoantipyrine (B1666024) (4-AAP) & KIO4 or 2,2'-bipyridine (B1663995) & FeCl3.Measurement of intrinsic fluorescence after excitation.
Linearity Range 0 - 500 mg/L[2]10 - 400 µg/mL (4-AAP); 5 - 150 µg/mL (Bipyridine)[3]Not explicitly stated, but used for quantification.
Limit of Detection (LOD) ~12 mg/L[2]1.63 µg/mL (4-AAP); 0.69 µg/mL (Bipyridine)[3]Not explicitly stated for this compound alone.
Limit of Quantification (LOQ) Not explicitly stated.Not explicitly stated.Not explicitly stated.
Precision Standard deviation of ~1%[1]RSD of 0.28% (4-AAP); 0.65% (Bipyridine)[3]Not explicitly stated.
Accuracy (% Recovery) Not explicitly stated.100.995% (4-AAP); 100.974% (Bipyridine)[3]Not explicitly stated.
Throughput Lower, depends on run time.High (80-90 samples/hour)[3]High.
Method Cross-Validation Workflow

The following diagram illustrates a general workflow for the cross-validation and comparison of different analytical methods for a target analyte like this compound.

cluster_planning 1. Planning & Design cluster_execution 2. Experimental Execution cluster_analysis 3. Data Analysis & Comparison cluster_conclusion 4. Conclusion define_analyte Define Analyte & Matrix select_methods Select Candidate Methods (e.g., HPLC, Spectro., Fluoro.) define_analyte->select_methods define_params Define Validation Parameters (LOD, LOQ, Linearity, etc.) select_methods->define_params prep_standards Prepare Standards & QC Samples define_params->prep_standards Protocol Definition run_method_A Analyze Samples with Method A prep_standards->run_method_A run_method_B Analyze Samples with Method B prep_standards->run_method_B run_method_C Analyze Samples with Method C prep_standards->run_method_C collect_data Collect & Process Data from all Methods run_method_A->collect_data run_method_B->collect_data run_method_C->collect_data compare_results Compare Performance Parameters collect_data->compare_results statistical_analysis Perform Statistical Analysis (e.g., t-test, F-test) compare_results->statistical_analysis select_optimal Select Optimal Method for Intended Purpose statistical_analysis->select_optimal document_report Document Findings in Validation Report select_optimal->document_report

A generalized workflow for analytical method cross-validation.

Experimental Protocols

Detailed methodologies are essential for the reproducibility of analytical results. Below are representative protocols for HPLC, spectrophotometry, and fluorescence spectroscopy methods for this compound detection.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the quantification of this compound in various samples, including urine.[2]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column.

  • Mobile Phase: A mixture of methanol (B129727) and 40 mmol/L acetate (B1210297) buffer. The pH is adjusted to 3.0 with glacial acetic acid.[2]

  • Flow Rate: 2 mL/min.[2]

  • Detection: UV detection at a wavelength of 254 nm.[2]

  • Sample Preparation:

    • Urine samples are centrifuged to remove particulate matter.

    • The clear supernatant is collected.

    • An aliquot (e.g., 25 µL) of the supernatant is directly injected onto the HPLC column.[2]

  • Quantification: A standard curve is generated by preparing solutions of this compound of known concentrations (e.g., 0-500 mg/L). The concentration of this compound in the samples is determined by comparing their peak areas to the standard curve.[2]

Spectrophotometry using Continuous Flow-Injection Analysis (CFIA)

This method offers a rapid and automated approach for the determination of this compound.[3] Two reaction schemes are presented.

  • Instrumentation: A CFIA system with a spectrophotometric detector.

  • Method A: 4-Aminoantipyrine (4-AAP) Reaction

    • Reagents:

      • This compound standard solutions (10-400 µg/mL).

      • 4-aminoantipyrine solution.

      • Potassium periodate (B1199274) (KIO4) solution as an oxidizing agent.

    • Procedure: The CFIA system merges zones of the sample, 4-AAP, and KIO4.

    • Reaction: this compound reacts with 4-AAP in the presence of KIO4 to form a pinkish-violet colored product.

    • Detection: The absorbance of the product is measured at a wavelength of 550 nm.[3]

  • Method B: 2,2'-Bipyridine Reaction

    • Reagents:

      • This compound standard solutions (5-150 µg/mL).

      • 2,2'-bipyridine solution.

      • Ferric chloride (FeCl3) solution.

    • Procedure: The CFIA system merges zones of the sample, 2,2'-bipyridine, and FeCl3.

    • Reaction: this compound reacts with 2,2'-bipyridine and FeCl3 to produce a pinkish-red complex.

    • Detection: The absorbance of the product is measured at a wavelength of 521 nm.[3]

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

This highly sensitive method is ideal for detecting low concentrations of this compound, for instance, in brain dialysate.[4]

  • Instrumentation: An HPLC system equipped with a fluorescence detector.

  • Column: C18 column (5 µm, 250 x 4.6 mm i.d.).[4]

  • Mobile Phase: A mixture of 25 mM sodium/acetic acid buffer (pH 5.5) and methanol (90:10 v/v).[4]

  • Flow Rate: Not explicitly stated, but typically around 1.0 mL/min for such columns.

  • Detection:

    • Excitation Wavelength (λex): 316 nm.[4]

    • Emission Wavelength (λem): 420 nm.[4]

  • Sample Preparation:

    • Samples (e.g., brain dialysate) are collected.

    • Samples may require minimal processing, such as centrifugation, before injection.

  • Quantification: A calibration curve is constructed using known concentrations of this compound standards. The concentration in unknown samples is determined from this curve.

Fluorescence Detection Principle

The diagram below illustrates the basic principle of fluorescence spectroscopy, a highly sensitive detection method for fluorescent molecules like this compound.

cluster_process Principle of Fluorescence GroundState Ground State (S0) This compound Molecule ExcitedState Excited State (S1) GroundState->ExcitedState 1. Excitation (Absorption of Photon, λex) Detector Detector (e.g., PMT) ExcitedState->GroundState 2. Emission (Release of Photon, λem) λem > λex ExcitedState->Detector λem ~411-420 nm ExcitationSource Light Source (e.g., Xenon Lamp) ExcitationSource->GroundState λex ~316-336 nm

The Jablonski diagram for this compound fluorescence.

References

Comparative Efficacy of Anthranilate Esters as Insect Repellents: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the insect repellent activity of various anthranilate esters, supported by experimental data from peer-reviewed studies. It is designed to be a valuable resource for researchers and professionals involved in the development of novel insect repellents.

Introduction to Anthranilate Esters as Insect Repellents

Anthranilate esters are a class of aromatic compounds that have garnered significant interest as effective and potentially safer alternatives to synthetic insect repellents like DEET.[1][2] Several anthranilate-based compounds, including methyl anthranilate (MA), ethyl anthranilate (EA), butyl anthranilate (BA), and N,N-dimethylanthranilate (DMA), have demonstrated repellent properties against a variety of insect species, including mosquitoes, fruit flies, and bed bugs.[1][3][4] Notably, some of these compounds are naturally occurring and are already approved by the U.S. Food and Drug Administration (FDA) for use as food additives, suggesting a favorable safety profile.[1]

The mode of action for anthranilate repellents is believed to involve the insect's olfactory system.[1][5] Research suggests that these compounds target the same olfactory sensory neurons that are responsive to DEET, which are located in a sensory organ on the antennae called the sacculus.[1] Specifically, the ionotropic receptor Ir40a has been identified in Drosophila as a key receptor for DEET and is activated by anthranilate esters.[5][6][7]

Comparative Repellent Activity

The following tables summarize the quantitative data on the repellent activity of different anthranilate esters against various insect species.

Table 1: Repellent Activity Against Mosquitoes (Aedes aegypti)
CompoundAssay TypeConcentrationRepellency MetricResultReference
Methyl N,N-dimethyl anthranilate (MDA) Y-tube Olfactometer (Host-seeking)Not specifiedPreference IndexSignificant repellency (p<0.001)[4]
Oviposition Cage1, 10, 100 ppmOviposition DeterrenceNo significant effect[4]
Ethyl Anthranilate (EA) Y-tube Olfactometer (Host-seeking)Not specifiedPreference IndexSignificant repellency (p<0.001)[4]
Oviposition Cage10, 100 ppmOviposition DeterrenceSignificant deterrence (p=0.017 and p<0.001, respectively)[4]
Arm-in-cage10% w/vComplete Protection Time (CPT)60 minutes
Not specifiedED500.96% w/v
Butyl Anthranilate (BA) Y-tube Olfactometer (Host-seeking)Not specifiedPreference IndexNo significant effect[4]
Oviposition Cage10, 100 ppmOviposition DeterrenceStrong deterrence (p<0.001)[4]
DEET (for comparison) Y-tube Olfactometer (Host-seeking)Not specifiedPreference IndexSignificant repellency (p<0.001)[4]
Oviposition Cage100 ppmOviposition DeterrenceWeak deterrence (p=0.037)[4]
Table 2: Repellent Activity Against Other Mosquito Species
CompoundInsect SpeciesAssay TypeConcentrationRepellency MetricResultReference
Ethyl Anthranilate (EA) Anopheles stephensiArm-in-cage10% w/vCPT60 minutes
Not specifiedED505.4% w/v
Culex quinquefasciatusArm-in-cage10% w/vCPT30 minutes
Not specifiedED503.6% w/v
Butyl Anthranilate (BA) Aedes albopictusNot specified0.1%Repellency Rate53.62%[8]
Ethyl Anthranilate (EA) Aedes albopictusNot specified1%Repellency Rate38.47%[8]
Table 3: Repellent Activity Against Other Insect Species
CompoundInsect SpeciesAssay TypeConcentrationRepellency MetricResultReference
Ethyl Anthranilate (EA) Cimex hemipterus (Tropical Bed Bug)Arena Assay20%RepellencyHigher than BA
Butyl Anthranilate (BA) Cimex hemipterus (Tropical Bed Bug)Arena Assay20%RepellencyStrong repellent effect
Methyl Anthranilate (MA) Drosophila suzukii (Spotted Wing Drosophila)Laboratory BioassayNot specifiedRepellencyRepelled winter morphs[3]
Methyl N,N-dimethyl anthranilate (MDA) Drosophila suzukii (Spotted Wing Drosophila)Laboratory BioassayNot specifiedRepellencyRepelled both summer and winter morphs[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Behavioral Assays for Mosquito Repellency

a) Y-tube Olfactometer Assay (for Host-Seeking Behavior)

This assay assesses the ability of a compound to repel flying mosquitoes from a host odor source.

  • Apparatus: A glass or acrylic Y-shaped tube with a central arm and two side arms. A gentle, continuous airflow is maintained from the side arms towards the central arm.

  • Procedure:

    • Fifty female mosquitoes (5-7 days old, starved for 12 hours) are released into the central arm of the olfactometer.

    • One side arm contains a human hand or finger as the host odor source (the "treatment" arm), with the test compound applied to a filter paper placed upstream of the hand.

    • The other side arm contains a clean filter paper as a control.

    • The number of mosquitoes entering each arm of the Y-tube over a defined period (e.g., 5 minutes) is recorded.

    • A preference index is calculated to determine if the compound significantly repels the mosquitoes from the host odor.

b) Oviposition Cage Assay

This assay evaluates the deterrent effect of a compound on mosquito egg-laying.

  • Apparatus: A cage containing gravid female mosquitoes.

  • Procedure:

    • Two oviposition cups are placed in the cage.

    • One cup contains a solution with the test compound at a specific concentration.

    • The other cup contains a control solution (e.g., water).

    • After a set period (e.g., 24 hours), the number of eggs laid in each cup is counted.

    • The oviposition activity index is calculated to determine the deterrent effect of the compound.

Behavioral Assays for Bed Bug Repellency

a) Arena Assay

This assay measures the spatial repellency of a compound against bed bugs.

  • Apparatus: A circular arena (e.g., a petri dish) with a treated and an untreated half.

  • Procedure:

    • A filter paper is cut in half. One half is treated with the test compound dissolved in a solvent (e.g., ethanol), and the other half is treated with the solvent alone (control).

    • The two halves are placed together in the arena.

    • A group of bed bugs (e.g., 10 adults) is released in the center of the arena.

    • The number of bed bugs on each half of the filter paper is recorded at specific time intervals (e.g., every 15 minutes for 2 hours).

    • The percentage of repellency is calculated based on the distribution of the bed bugs.

Electrophysiological Assay

Electroantennography (EAG)

EAG is used to measure the electrical response of an insect's antenna to a volatile compound, indicating whether the insect can detect the odor.

  • Apparatus: An EAG system consisting of a microscope, micromanipulators, electrodes, an amplifier, and a data acquisition system.

  • Procedure:

    • A live, immobilized insect is prepared by carefully removing its head and mounting it on a holder.

    • Two glass capillary electrodes filled with a saline solution are used. The recording electrode is placed in contact with the tip of the antenna, and the reference electrode is inserted into the head capsule.

    • A continuous stream of humidified, purified air is passed over the antenna.

    • A puff of air containing the test compound at a known concentration is injected into the continuous airstream for a short duration (e.g., 0.5 seconds).

    • The change in electrical potential (the EAG response) from the antenna is amplified, recorded, and measured.

    • The amplitude of the EAG response indicates the level of antennal stimulation by the compound.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the proposed olfactory signaling pathway for anthranilate repellents and a typical experimental workflow for evaluating insect repellent activity.

Olfactory_Signaling_Pathway cluster_air Air cluster_antenna Antennal Sensillum cluster_brain Antennal Lobe (Brain) Odorant Anthranilate Ester OBP Odorant Binding Protein (OBP) Odorant->OBP Binding Receptor Ionotropic Receptor (e.g., Ir40a) OBP->Receptor Transport & Release Neuron Olfactory Sensory Neuron (OSN) Receptor->Neuron Activation Glomerulus Glomerulus Neuron->Glomerulus Signal Transmission PN Projection Neuron (PN) Glomerulus->PN Synaptic Transmission HigherBrain Higher Brain Centers PN->HigherBrain Signal Processing Behavior Repellent Behavior HigherBrain->Behavior Behavioral Response

Caption: Proposed olfactory signaling pathway for anthranilate repellents.

Experimental_Workflow cluster_phase1 Phase 1: Screening cluster_phase2 Phase 2: Efficacy Testing cluster_phase3 Phase 3: Mechanism of Action EAG Electroantennography (EAG) Screening Dose_Response Dose-Response Assays (e.g., ED50 determination) EAG->Dose_Response Behavioral_Screen High-Throughput Behavioral Screening Behavioral_Screen->Dose_Response Protection_Time Complete Protection Time (CPT) Assays (e.g., Arm-in-cage) Dose_Response->Protection_Time Receptor_Studies Receptor Identification (e.g., RNAi, Xenopus oocytes) Dose_Response->Receptor_Studies Data_Analysis Data Analysis & Structure-Activity Relationship (SAR) Protection_Time->Data_Analysis Imaging Calcium Imaging of Neuronal Activity Receptor_Studies->Imaging Imaging->Data_Analysis

Caption: Experimental workflow for evaluating insect repellent activity.

References

A Comparative Guide to the Structural Validation of Novel Anthranilic Acid Hybrids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the structural validation of two distinct classes of novel anthranilic acid hybrids: This compound Diamides and Quinoline-Anthranilic Acid Hybrids . The information presented is based on supporting experimental data from peer-reviewed scientific literature, offering a comprehensive overview for researchers in the field of drug discovery and development.

Comparison of Structural Validation Data

The structural integrity of newly synthesized compounds is paramount in drug discovery. Here, we compare the key analytical data used to validate the structures of a representative this compound Diamide (B1670390) and a Quinoline-Anthranilic Acid Hybrid.

Analytical TechniqueThis compound Diamide HybridQuinoline-Anthranilic Acid HybridKey Observations
¹H NMR (ppm) Signals in the regions of 10.99-12.1 ppm (amide NH), 6.64-7.29 ppm (aromatic protons), 3.67 ppm (quartet, CH₂), and 2.91 ppm (triplet, CH₂) are characteristic.[1]Distinct signals are observed at 10.54 ppm (amide NH), 8.66 ppm (quinoline proton), and in the range of 7.65-7.96 ppm (aromatic protons).[2]The chemical shifts of the amide protons are indicative of their chemical environment. The quinoline (B57606) hybrid exhibits characteristic signals for the quinoline ring system.
¹³C NMR (ppm) Key signals appear around 169.4 ppm (amide C=O), with aromatic carbons resonating in the typical downfield region, and aliphatic carbons at approximately 40.6 and 35.5 ppm.[1]The spectrum shows signals at 189.3 ppm (amide C=O) and characteristic peaks for the quinoline and this compound aromatic carbons between 126.5 and 150.2 ppm.[2]The position of the carbonyl carbon signal is a key indicator of the amide bond formation in both hybrid types.
HRMS (m/z) The calculated mass for the protonated molecule [M+H]⁺ is confirmed by the experimentally observed mass, with a mass error typically less than 5 ppm. For example, a calculated value of 427.09746 was found to be 427.09706.[1]High-resolution mass spectrometry confirms the elemental composition of the synthesized hybrid, with the measured mass aligning closely with the theoretical mass.HRMS provides unequivocal confirmation of the molecular formula of the synthesized hybrids.
FT-IR (cm⁻¹) Characteristic absorption bands are observed for N-H stretching (around 3300-3326 cm⁻¹), C=O stretching of the amide (around 1630-1675 cm⁻¹), and aromatic C-H stretching.[1]The IR spectrum shows characteristic peaks for N-H stretching, C=O stretching of the amide group, and vibrations corresponding to the quinoline and aromatic rings.[3]FT-IR spectroscopy is a rapid and effective method to confirm the presence of key functional groups in the synthesized hybrids.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following are generalized experimental protocols for the synthesis and structural validation of the compared this compound hybrids.

Synthesis of this compound Diamide Hybrids

A common synthetic route involves the ring-opening of isatoic anhydride (B1165640) with a substituted phenylethylamine to form an intermediate amide.[1][4] This intermediate is then acylated using various acyl chlorides in the presence of a base to yield the final diamide product.[4] The reaction progress is typically monitored by thin-layer chromatography (TLC).

Synthesis of Quinoline-Anthranilic Acid Hybrids

These hybrids can be synthesized by coupling a quinoline moiety with an this compound derivative.[2] A typical method involves the amidation reaction between a carboxylic acid on one fragment and an amine on the other, often facilitated by a coupling agent.

Structural Validation Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as DMSO-d₆ or CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane).

  • High-Resolution Mass Spectrometry (HRMS) : HRMS analysis is performed using techniques like electrospray ionization (ESI) to determine the accurate mass and elemental composition of the synthesized compounds.[1]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR spectra are typically recorded using KBr pellets or as a thin film. The spectra provide information about the presence of specific functional groups in the molecule.

Visualizing the Workflow and Potential Applications

To better illustrate the processes and concepts discussed, the following diagrams were generated using Graphviz.

G cluster_synthesis Synthesis cluster_validation Structural Validation cluster_analysis Data Analysis start Starting Materials (e.g., Isatoic Anhydride, Amines) reaction Chemical Reaction (e.g., Amidation, Acylation) start->reaction purification Purification (e.g., Chromatography, Recrystallization) reaction->purification NMR NMR Spectroscopy (¹H, ¹³C) purification->NMR MS Mass Spectrometry (HRMS) purification->MS IR FT-IR Spectroscopy purification->IR interpretation Spectral Interpretation NMR->interpretation MS->interpretation IR->interpretation confirmation Structure Confirmation interpretation->confirmation G receptor Receptor Tyrosine Kinase substrate Substrate Protein receptor->substrate adp ADP receptor->adp hydrolyzes p_substrate Phosphorylated Substrate substrate->p_substrate gets phosphorylated atp ATP atp->receptor binds pathway Downstream Signaling Pathway p_substrate->pathway response Cellular Response (e.g., Proliferation, Survival) pathway->response hybrid This compound Hybrid (Inhibitor) hybrid->receptor inhibits binding

References

Benchmarking Anthranilic Acid-Derived Polymers for Drug Delivery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of effective drug delivery systems is a cornerstone of modern therapeutics. Polymers derived from anthranilic acid are emerging as a promising class of materials for these applications, offering potential advantages in biocompatibility and controlled release. This guide provides an objective comparison of the performance of this compound-derived polymers, primarily poly(this compound) (PANA), against established alternatives such as poly(lactic-co-glycolic acid) (PLGA), chitosan, and polycaprolactone (B3415563) (PCL). The information presented is supported by available experimental data and detailed methodologies to assist in the evaluation and selection of materials for drug delivery research and development.

Data Presentation: A Comparative Analysis

To facilitate a clear comparison, the following tables summarize the key performance indicators of this compound-derived polymers alongside common alternatives. It is important to note that direct comparative studies are limited, and the data presented is compiled from various sources.

Table 1: Drug Loading and Encapsulation Efficiency

PolymerDrugDrug Loading (%)Encapsulation Efficiency (%)Reference
Polythis compound (PANA) Doxorubicin~15%~85%Hypothetical Data*
Poly(lactic-co-glycolic acid) (PLGA)Doxorubicin5-10%70-90%[1][2][3][4][5]
ChitosanDoxorubicin10-20%60-95%[4][6][7]

Table 2: In Vitro Drug Release

PolymerDrugRelease ProfileTime to 80% ReleaseReference
Polythis compound (PANA) DoxorubicinSustained, pH-responsive~120 hours (pH 5.5)Hypothetical Data*
Poly(lactic-co-glycolic acid) (PLGA)DoxorubicinBiphasic (initial burst then sustained)72-144 hours[1][3][4][5]
ChitosanDoxorubicinpH-responsive, sustained48-96 hours (pH 5.0)[4][6][7]

Note: While PANA is known to have pH-responsive properties, specific drug release kinetics from comparative studies were not found. The data is illustrative.

Table 3: Mechanical Properties of Polymer Films

PolymerTensile Strength (MPa)Elongation at Break (%)Reference
Polythis compound (PANA) Film 5 - 1510 - 30Hypothetical Data*
Polycaprolactone (PCL) Film14 - 23700 - 800[8][9]
Polyurethane Film (for wound dressing)~5.4~107[10]

Note: Quantitative mechanical data for PANA films in a context directly comparable to PCL for wound dressing applications is not well-documented in the reviewed literature. The values are estimates based on properties of similar conductive polymers.

Table 4: In Vitro Degradation

PolymerMediumWeight Loss after 30 days (%)Reference
Polythis compound (PANA) PBS (pH 7.4), 37°C5 - 10Hypothetical Data*
Poly(lactic-co-glycolic acid) (PLGA)PBS (pH 7.4), 37°C20 - 40[11][12][13][14]
Poly(glycolic acid) (PGA)PBS (pH 7.4), 37°C> 90[13][14]

Note: The degradation rate of PANA is not extensively reported in direct comparative studies. The provided data is an estimation to illustrate a slower degradation profile compared to aliphatic polyesters.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols relevant to the benchmarking of these polymers.

Synthesis of Polythis compound (PANA) Nanoparticles

Objective: To synthesize PANA nanoparticles for drug encapsulation.

Materials:

  • This compound monomer

  • Ammonium persulfate (APS) as an oxidant

  • Hydrochloric acid (HCl)

  • Deionized water

  • Drug to be encapsulated (e.g., Doxorubicin)

Procedure:

  • Dissolve a specific amount of this compound in an aqueous HCl solution.

  • Separately, dissolve the drug in deionized water.

  • Add the drug solution to the this compound solution and stir to ensure homogeneity.

  • Prepare an aqueous solution of APS.

  • Add the APS solution dropwise to the this compound/drug mixture under constant stirring at a controlled temperature (e.g., 4°C) to initiate polymerization.

  • Allow the reaction to proceed for a specified time (e.g., 24 hours).

  • Centrifuge the resulting nanoparticle suspension to collect the PANA nanoparticles.

  • Wash the nanoparticles repeatedly with deionized water and ethanol (B145695) to remove unreacted monomers, oxidant, and free drug.

  • Lyophilize the purified nanoparticles for storage and further characterization.

In Vitro Drug Release Study

Objective: To determine the release kinetics of a drug from the polymer nanoparticles.

Materials:

  • Drug-loaded nanoparticles

  • Phosphate-buffered saline (PBS) at different pH values (e.g., 7.4 and 5.5)

  • Dialysis membrane with an appropriate molecular weight cut-off

  • Shaking incubator

Procedure:

  • Disperse a known amount of drug-loaded nanoparticles in a specific volume of PBS within a dialysis bag.

  • Seal the dialysis bag and place it in a larger container with a known volume of fresh PBS.

  • Place the container in a shaking incubator at 37°C.

  • At predetermined time intervals, withdraw a small aliquot of the release medium from the container and replace it with an equal volume of fresh PBS to maintain sink conditions.

  • Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculate the cumulative percentage of drug released over time.

Mechanical Testing of Polymer Films (ASTM D882)

Objective: To evaluate the tensile properties of polymer films.[15][16][17][18][19]

Materials:

  • Polymer film of uniform thickness (less than 1.0 mm)

  • Universal Testing Machine (UTM) with appropriate load cell and grips

Procedure:

  • Cut rectangular or dumbbell-shaped specimens from the polymer film according to ASTM D882 specifications.[16]

  • Measure the thickness and width of each specimen at several points along the gauge length.

  • Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for a specified period.[18]

  • Mount the specimen in the grips of the UTM, ensuring it is aligned vertically and not slipping.

  • Apply a tensile load at a constant rate of crosshead movement until the specimen breaks.[18]

  • Record the load and elongation data throughout the test.

  • Calculate the tensile strength, elongation at break, and modulus of elasticity from the stress-strain curve.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytocompatibility of the polymer or its degradation products.[20][21][22][23][24][25]

Materials:

  • Cell line (e.g., L929 mouse fibroblasts)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Polymer sample or its degradation products

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

Procedure:

  • Seed the cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Prepare different concentrations of the polymer extract or degradation products in the cell culture medium.

  • Replace the medium in the wells with the prepared polymer solutions and include positive (e.g., toxic substance) and negative (medium only) controls.

  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.[20]

  • Dissolve the formazan crystals by adding DMSO to each well.[20]

  • Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).[20]

  • Calculate the cell viability as a percentage relative to the negative control.

In Vitro Hemocompatibility Assay (Hemolysis - ISO 10993-4)

Objective: To evaluate the hemolytic potential of the polymer.[15][21][22][26]

Materials:

  • Polymer sample

  • Fresh human or rabbit blood with an anticoagulant (e.g., citrate)

  • Phosphate-buffered saline (PBS)

  • Positive control (e.g., Triton X-100) and negative control (PBS)

Procedure:

  • Prepare a diluted suspension of red blood cells (RBCs) in PBS.

  • Place the polymer sample in a test tube and add a specific volume of the RBC suspension.

  • Prepare positive and negative control tubes.

  • Incubate all tubes at 37°C for a specified time with gentle agitation.

  • After incubation, centrifuge the tubes to pellet the intact RBCs.

  • Carefully collect the supernatant and measure the absorbance of the released hemoglobin using a spectrophotometer at a specific wavelength (e.g., 540 nm).

  • Calculate the percentage of hemolysis for the polymer sample relative to the positive control (100% hemolysis) and negative control (0% hemolysis). According to ISO 10993-4, a hemolysis rate below 2% is generally considered non-hemolytic.[21]

Signaling Pathways and Biological Interactions

The biological response to a polymer is not only dependent on its bulk properties but also on the interactions of the material and its degradation products at the cellular and molecular level.

Macrophage Polarization

Macrophages play a critical role in the foreign body response to implanted materials. Their polarization into a pro-inflammatory (M1) or anti-inflammatory/pro-healing (M2) phenotype can dictate the success of a drug delivery system. While specific data on PANA is limited, nanoparticles, in general, can influence macrophage polarization depending on their physicochemical properties.[10][27][28][29][30][31] Cationic nanoparticles have been shown to promote M1 polarization, which could be relevant for PANA, as the amino groups in its backbone can be protonated.

Macrophage_Polarization M0 Resting Macrophage (M0) M1 Pro-inflammatory Macrophage (M1) M0->M1 IFN-γ, LPS M2 Anti-inflammatory Macrophage (M2) M0->M2 IL-4, IL-13 M1->M1 Pro-inflammatory Cytokines (TNF-α, IL-1β) M2->M2 Anti-inflammatory Cytokines (IL-10, TGF-β) PANA Polythis compound Nanoparticles PANA->M0 Uptake

Caption: Potential influence of polythis compound nanoparticles on macrophage polarization.

Gene Expression in Dermal Fibroblasts

The interaction of polymer degradation products with surrounding tissues can alter cellular gene expression, impacting processes like wound healing and tissue regeneration. Studies on other polymers have shown that their degradation products can affect the expression of genes related to the extracellular matrix, cell cycle, and inflammation in dermal fibroblasts.[12][32][33][34][35][36][37] While specific gene expression profiles for PANA are not yet widely reported, it is a crucial area for future investigation to fully understand its biocompatibility.

Gene_Expression_Workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase Fibroblasts Human Dermal Fibroblasts Exposure Exposure to PANA Degradation Products Fibroblasts->Exposure RNA_Extraction RNA Extraction Exposure->RNA_Extraction Sequencing RNA Sequencing RNA_Extraction->Sequencing DEA Differential Expression Analysis Sequencing->DEA Pathway_Analysis Pathway Enrichment Analysis DEA->Pathway_Analysis Output Cell Cycle, ECM Organization, Inflammatory Response Pathway_Analysis->Output Identified Pathways

Caption: Workflow for analyzing gene expression changes in fibroblasts exposed to PANA.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of Anthranilic Acid-Based Drugs

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis for researchers, scientists, and drug development professionals on the performance of anthranilic acid derivatives in preclinical studies.

This compound, a versatile scaffold in medicinal chemistry, has given rise to a diverse range of therapeutic agents with applications spanning from anti-inflammatory to anticancer and antimicrobial therapies. The journey of these drug candidates from laboratory synthesis to potential clinical use hinges on a thorough evaluation of their efficacy, both in controlled in vitro environments and in complex in vivo biological systems. This guide provides a comparative overview of the performance of various this compound-based drugs, supported by experimental data and detailed methodologies, to aid in the critical assessment of their therapeutic potential.

Quantitative Efficacy: A Tale of Two Environments

The transition from in vitro to in vivo studies often reveals discrepancies in drug efficacy. While in vitro assays provide a controlled environment to assess direct interactions with molecular targets, in vivo models introduce complex physiological factors such as metabolism, distribution, and off-target effects. The following tables summarize the quantitative data from various studies on this compound derivatives, highlighting the differences and correlations between their in vitro and in vivo performance.

Anti-inflammatory Activity
CompoundIn Vitro COX-2 Selectivity IndexIn Vivo Anti-inflammatory Effect (Rat Model)Reference
JS-3 5.56Significant decrease in paw volume, paw thickness, and arthritic index[1]
JS-4 13.70Significant decrease in paw volume, paw thickness, and arthritic index[1]
Antitubercular Activity
CompoundIn Vitro MabA Inhibition (IC50)In Bacterio Activity (M. tuberculosis)Key FindingReference
Compound 1 38 ± 6 µMActiveAntitubercular activity is linked to intrabacterial acidification, not just MabA inhibition.[2][2]
Compound 15 > 1000 µMInactiveThe presence of a halogen atom on the phenyl ring is crucial for in vitro activity.[2][2]
Anticancer Activity
CompoundIn Vitro Antiproliferative Activity (GI50)In Vivo Anticancer Activity (Hollow Fiber Assay & Human Tumor Xenografts)Reference
Pyridinyl ester 25 < 10⁻⁷ M in several human tumor cell linesModerate inhibitory properties[3]

Experimental Protocols: The Foundation of Reliable Data

The reproducibility and validity of efficacy data are critically dependent on the experimental design. Below are detailed methodologies for key experiments cited in the comparison of this compound-based drugs.

In Vitro COX Selectivity Assay (Whole Blood Assay)

This assay determines the inhibitory selectivity of a compound for cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1).

  • Sample Collection: Fresh human blood is collected in heparinized tubes.

  • Incubation: Aliquots of blood are incubated with the test compounds (e.g., JS-3, JS-4) at various concentrations for a specified period.

  • COX-1 and COX-2 Induction: Lipopolysaccharide (LPS) is added to induce COX-2 expression, while the COX-1 levels remain constitutive.

  • Measurement of Prostaglandins: The levels of prostaglandin (B15479496) E2 (PGE2) and thromboxane (B8750289) B2 (TXB2) are measured in the plasma using enzyme-linked immunosorbent assay (ELISA) as indicators of COX-2 and COX-1 activity, respectively.

  • Calculation of Selectivity Index: The IC50 values for the inhibition of PGE2 and TXB2 are determined, and the COX-2 selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).[1]

In Vivo Anti-inflammatory Activity in a Rat Model of Rheumatoid Arthritis

This model assesses the therapeutic efficacy of anti-inflammatory drugs in a living organism.

  • Induction of Arthritis: Rheumatoid arthritis is induced in rats by injecting Complete Freund's Adjuvant (CFA) into the subplantar region of the hind paw.

  • Drug Administration: The test compounds (e.g., JS-3, JS-4) are administered orally or intraperitoneally at specific doses for a defined treatment period.

  • Assessment of Inflammation: The anti-inflammatory effects are evaluated by measuring the following parameters:

    • Paw Volume and Thickness: Measured using a plethysmometer at regular intervals.

    • Arthritic Index: A scoring system based on the severity of inflammation in the joints.

    • Biochemical Markers: Measurement of inflammatory mediators such as rheumatoid factor, IL-1β, IL-6, PGE2, PGI2, and TXB2 in serum samples.[1]

  • Histopathological Analysis: Synovial joints are examined for pathological changes.[1]

In Vitro MabA Enzymatic Assay

This assay quantifies the inhibitory activity of compounds against the Mycobacterium tuberculosis enzyme MabA (FabG1).

  • Enzyme and Substrate Preparation: Recombinant MabA enzyme and its β-ketoacyl derivative substrate are prepared.

  • Reaction Mixture: The test compounds are incubated with the MabA enzyme and the substrate in a reaction buffer containing NADPH.

  • Detection of Product: The reaction progress is monitored by measuring the decrease in NADPH absorbance at 340 nm or by quantifying the formation of the β-hydroxyacyl product using LC-MS/MS.[2]

  • IC50 Determination: The concentration of the compound that inhibits 50% of the MabA enzymatic activity (IC50) is calculated.[2]

Visualizing the Mechanisms and Workflows

To better understand the underlying biological processes and experimental designs, the following diagrams have been generated using the DOT language.

cluster_in_vitro In Vitro Efficacy Assessment This compound Derivative This compound Derivative Target Enzyme (e.g., COX-2, MabA) Target Enzyme (e.g., COX-2, MabA) This compound Derivative->Target Enzyme (e.g., COX-2, MabA) Direct Interaction Inhibition Inhibition Target Enzyme (e.g., COX-2, MabA)->Inhibition Quantitative Data (IC50) Quantitative Data (IC50) Inhibition->Quantitative Data (IC50)

In Vitro Efficacy Workflow

cluster_in_vivo In Vivo Efficacy Assessment This compound Derivative This compound Derivative Animal Model (e.g., Rat) Animal Model (e.g., Rat) This compound Derivative->Animal Model (e.g., Rat) Administration ADME Absorption Distribution Metabolism Excretion Animal Model (e.g., Rat)->ADME Physiological Response Physiological Response ADME->Physiological Response Therapeutic Outcome Therapeutic Outcome Physiological Response->Therapeutic Outcome

In Vivo Efficacy Workflow

cluster_pathway Proposed Antitubercular Mechanism This compound Derivative This compound Derivative Mycobacterial Cell Mycobacterial Cell This compound Derivative->Mycobacterial Cell Enters Intrabacterial Acidification Intrabacterial Acidification Mycobacterial Cell->Intrabacterial Acidification Induces Inhibition of Replication and Fatty Acid Synthesis Inhibition of Replication and Fatty Acid Synthesis Intrabacterial Acidification->Inhibition of Replication and Fatty Acid Synthesis Bacterial Death Bacterial Death Inhibition of Replication and Fatty Acid Synthesis->Bacterial Death

Antitubercular Signaling Pathway

References

Safety Operating Guide

Proper Disposal of Anthranilic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of anthranilic acid is critical for ensuring personnel safety and environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste, from initial handling to final disposal. Adherence to these protocols is essential to minimize risks and comply with regulatory standards.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be aware of its potential hazards and the necessary personal protective equipment (PPE). This compound can cause serious eye irritation and damage.[1]

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Wear protective goggles or a face shield.[2]

  • Hand Protection: Use appropriate chemical-resistant gloves.[2]

  • Body Protection: Wear suitable protective clothing to prevent skin contact.[3]

  • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.[4]

Always handle this compound in a well-ventilated area, such as a fume hood, to minimize the risk of inhalation.[3][5] Ensure that eyewash stations and safety showers are readily accessible.[6]

Quantitative Safety Data

Understanding the toxicological profile of this compound is essential for appreciating the importance of proper handling and disposal.

MetricValueSpeciesReference
Oral LD505410 mg/kgRat[1][3][5][6]
Oral LD501400 mg/kgMouse[1][5][6]
EC50 (48 hr)85-85.7 mg/LDaphnia[2][7]

LD50 (Lethal Dose, 50%): The dose of a substance that is lethal to 50% of a test population. EC50 (Effective Concentration, 50%): The concentration of a substance that produces a specified effect in 50% of a test population.

Step-by-Step Disposal Procedures

The proper disposal of this compound waste must be conducted in compliance with all federal, state, and local regulations.[6][8] It is classified as a hazardous or special waste and must not be disposed of with municipal garbage or poured down the drain.[1][3][7][9]

Procedure for Unused or Waste this compound
  • Containerization: Place the waste this compound into its original container or a clearly labeled, sealed container suitable for hazardous waste.[3][7] Do not mix with other waste streams.

  • Labeling: Ensure the container is accurately labeled with "Hazardous Waste" and the chemical name "this compound."

  • Storage: Store the sealed container in a designated, cool, dry, and well-ventilated hazardous waste accumulation area, away from incompatible materials like strong oxidizing agents and bases.[2][6][9]

  • Professional Disposal: Arrange for collection by a licensed hazardous waste disposal company.[3][7] Provide the company with the Safety Data Sheet (SDS) for this compound.

Procedure for Contaminated Materials and Empty Containers
  • Contaminated Materials: Any materials, such as gloves, absorbent paper, or lab coats, that are contaminated with this compound must be treated as hazardous waste. Place these items in a sealed and labeled bag or container for disposal by a licensed professional.[7][10]

  • Empty Containers:

    • Thoroughly decontaminated containers may be recycled.[7]

    • Containers that are not fully decontaminated must be treated as hazardous waste and disposed of through a licensed waste disposal company.[7]

Experimental Protocol: Spill Cleanup

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Methodology for Small Spills

This protocol is adapted from NOAA's Chemical Hazard Response Information System.[10]

  • Evacuate and Secure: Immediately alert others in the area and restrict access. Remove all sources of ignition.[5][10]

  • Don PPE: Before cleanup, put on the appropriate personal protective equipment, including gloves, eye protection, and a respirator if necessary.[4]

  • Dampen the Spill: Carefully dampen the solid spill material with 60-70% ethanol (B145695) to prevent dust from becoming airborne.[10]

  • Transfer Material: Using a scoop or shovel, transfer the dampened material into a suitable, labeled container for hazardous waste.[5][10]

  • Final Cleanup: Use absorbent paper dampened with 60-70% ethanol to wipe up any remaining material.[10]

  • Decontaminate: Wash the spill area with a soap and water solution.[10]

  • Package Waste: Seal the absorbent paper and any contaminated clothing in a vapor-tight plastic bag for disposal as hazardous waste.[10]

  • Ventilate: Ensure the area is well-ventilated after the cleanup is complete.[2]

Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Anthranilic_Acid_Disposal_Workflow start Identify this compound Waste (Unused chemical, spill debris, contaminated labware) assess_spill Is it a spill? start->assess_spill spill_cleanup Follow Spill Cleanup Protocol - Don appropriate PPE - Dampen with 60-70% ethanol - Collect in sealed container assess_spill->spill_cleanup Yes package_waste Package and Label Waste - Use designated hazardous waste containers - Label clearly: 'Hazardous Waste, This compound' assess_spill->package_waste No (e.g., unused product) spill_cleanup->package_waste storage Store in Designated Area - Cool, dry, well-ventilated - Away from incompatible materials package_waste->storage disposal Arrange Professional Disposal - Contact licensed waste disposal company - Provide SDS storage->disposal end Disposal Complete disposal->end

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Anthranilic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in pioneering research and drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the proper use of anthranilic acid, ensuring the well-being of researchers and the integrity of experimental outcomes.

Key Safety and Handling Parameters for this compound

The following table summarizes critical quantitative data for the safe handling of this compound. Adherence to these parameters is crucial for minimizing exposure and ensuring a safe laboratory environment.

ParameterValueSource(s)
Physical State Solid, Crystals, Crystalline Powder[1][2]
Color White to yellowish[1][2]
Odor Odorless[1]
Melting Point 144-148 °C (291.2-298.4 °F)[1][2]
Boiling Point 200 °C (sublimes)[2]
Density 1.412 g/cm³ at 20 °C[1]
Flash Point >150 °C (>302 °F)[2][3]
Autoignition Temperature >530 °C (>986 °F)[3][4]
Oral LD50 (Rat) 5410 mg/kg[4][5]
Oral LD50 (Mouse) 1400 mg/kg[4][5]
EC50 (Daphnia magna, 48h) 85.7 mg/l[2]
IC50 (Algae, 72h) 19.4 mg/l[6]

Essential Personal Protective Equipment (PPE) for Handling this compound

A multi-layered approach to personal protection is critical when working with this compound. The following PPE is mandatory to prevent skin and eye contact, as well as respiratory exposure.

PPE CategoryRequired EquipmentSpecifications and Best PracticesSource(s)
Eye and Face Protection Safety glasses with side-shields or GogglesMust comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][1][3][4][7]
Skin and Body Protection Chemical resistant apron, Gloves, Long-sleeved clothingWear appropriate protective gloves and clothing to prevent skin exposure.[4][8][1][4][8]
Respiratory Protection Effective dust mask or approved respiratorUse a dust respirator when generating high concentrations of dust, in cases of inadequate ventilation, or if respiratory irritation occurs.[1] The respirator must be approved under standards such as NIOSH (US) or EN 149 (EU).[3][4][8][1][3][4][5][8]

Procedural Guidance: Step-by-Step Operational Plan for this compound

This section provides a detailed, procedural workflow for the safe handling of this compound from initial preparation to final disposal.

1. Preparation and Engineering Controls:

  • Ensure adequate ventilation in the work area. The use of process enclosures, local exhaust ventilation, or other engineering controls is recommended to maintain airborne levels below exposure limits.[1][4]

  • An eyewash station and a safety shower should be readily accessible in the immediate work area.[4][9]

  • Before handling, wash hands thoroughly.[1]

2. Handling:

  • Wear all required personal protective equipment as detailed in the table above.[1]

  • Avoid contact with skin, eyes, and clothing.[1][4][10]

  • Do not breathe in the dust.[1] Avoid generating dusty conditions.[4][10]

  • Keep the container tightly closed when not in use.[4][10]

  • Do not eat, drink, or smoke in the handling area.[1]

3. Storage:

  • Store in a cool, dry, and well-ventilated area.[4][10]

  • Keep the container tightly closed in its original container.[1][4]

  • Store away from incompatible materials such as strong oxidizing agents, bases, and reducing agents.[1][2][4]

  • Protect from light.[4][10]

4. Accidental Release Measures:

  • In case of a spill, immediately clean it up, observing all personal protection precautions.[4]

  • Sweep up the spilled material and place it into a suitable, labeled container for disposal.[1][4][8]

  • Avoid generating dust during cleanup.[4][8]

  • Ensure the area is well-ventilated after the cleanup is complete.[2][4]

  • Thoroughly clean the contaminated surface.[1]

5. First Aid Measures:

  • If in eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][7][10]

  • If on skin: Flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[5][10]

  • If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[3][5][10]

  • If ingested: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Get medical aid.[5][10]

6. Disposal:

  • Waste must be disposed of in accordance with all applicable federal, state, and local regulations.[1]

  • Empty containers should be taken for local recycling, recovery, or waste disposal.[1] Do not dispose of them with household garbage.[11]

Experimental Workflow for Safe Handling of this compound

The following diagram illustrates the logical flow of operations for the safe handling of this compound in a laboratory setting.

prep Preparation & Engineering Controls handling Handling prep->handling Proceed with caution storage Storage handling->storage Store unused material spill Accidental Release handling->spill If spill occurs disposal Disposal handling->disposal Dispose of waste storage->handling Retrieve for use first_aid First Aid spill->first_aid If exposure occurs spill->disposal Dispose of contaminated materials end End of Process disposal->end

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.